5-Hydroxypropafenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTWDNUXHDYZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006775 | |
| Record name | 1-{5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86384-10-3 | |
| Record name | 5-Hydroxypropafenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086384103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYPROPAFENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AC8BF38NP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Electrophysiological Fingerprint of a Primary Metabolite: A Technical Guide to the Cardiac Mechanism of Action of 5-Hydroxypropafenone
This guide provides an in-depth exploration of the mechanism of action of 5-hydroxypropafenone, the principal active metabolite of the Class Ic antiarrhythmic agent propafenone, within cardiac tissue. Designed for researchers, scientists, and drug development professionals, this document elucidates the nuanced interactions of this compound with key cardiac ion channels, contrasting its activity with its parent compound and detailing the experimental methodologies required for its comprehensive electrophysiological characterization.
Introduction: The Clinical Significance of Propafenone Metabolism
Propafenone is a widely prescribed antiarrhythmic drug for the management of atrial and ventricular arrhythmias.[1][2] Its therapeutic efficacy is intrinsically linked to its extensive first-pass hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6.[3] This process yields several metabolites, with this compound being the most clinically relevant due to its significant accumulation in plasma and its potent pharmacological activity. Understanding the distinct electrophysiological profile of this compound is therefore paramount for a complete comprehension of propafenone's therapeutic and proarrhythmic potential.
This guide will dissect the molecular interactions of this compound with cardiac ion channels, providing a framework for its investigation and a deeper understanding of its role in cardiac electrophysiology.
Core Mechanism of Action: A Multi-Channel Blocker
This compound, like its parent compound, is classified as a Class Ic antiarrhythmic agent, primarily due to its potent blockade of cardiac sodium channels.[4][5] However, its pharmacological profile is more complex, involving interactions with multiple ion channels that contribute to its overall effect on the cardiac action potential.
Sodium Channel (Nav1.5) Blockade
The primary antiarrhythmic effect of this compound stems from its ability to block the fast inward sodium current (INa) mediated by the Nav1.5 channel.[4] This action reduces the maximum upstroke velocity (Vmax) of the cardiac action potential (Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[5][6] This slowing of conduction is a key mechanism for the termination of re-entrant arrhythmias. This compound exhibits a state-dependent blockade of Nav1.5, showing a higher affinity for the open and inactivated states of the channel over the resting state.[7]
Potassium Channel Modulation
This compound also exerts significant effects on several cardiac potassium currents, which are crucial for repolarization of the action potential.
The rapid delayed rectifier potassium current (IKr), conducted by the hERG channel, is a critical component of Phase 3 repolarization. This compound is a potent inhibitor of the hERG current.[3][8][9] This inhibition can lead to a prolongation of the action potential duration (APD), an effect that can be antiarrhythmic in some contexts but also carries a risk of proarrhythmia, specifically Torsades de Pointes. The block of hERG channels by this compound is voltage- and time-dependent, with a higher affinity for the open state of the channel.[8][9]
The ultra-rapid delayed rectifier potassium current (IKur), carried by hKv1.5 channels, is predominantly expressed in the atria and plays a significant role in atrial repolarization. This compound inhibits the hKv1.5 current in a concentration-dependent manner.[10] This action is thought to contribute to its efficacy in the management of atrial fibrillation. The block of hKv1.5 channels is also voltage- and use-dependent.[10]
Calcium Channel (Cav1.2) Blockade
This compound also demonstrates inhibitory effects on L-type calcium channels (Cav1.2), which mediate the plateau phase (Phase 2) of the cardiac action potential.[4] This calcium channel blockade contributes to a negative inotropic effect and can also influence the APD. The IC50 for propafenone's block of L-type calcium current has been reported as 1.7 µM.[11][12] While direct IC50 values for this compound on cardiac calcium channels are less clearly defined in the available literature, it is generally considered to have similar calcium channel activity to propafenone.[4]
Comparative Pharmacology: this compound vs. Propafenone
While both compounds share a similar mechanistic footprint, there are subtle but important differences in their potencies at various ion channels.
| Ion Channel | This compound | Propafenone | Key Differences & Implications |
| Sodium (Nav1.5) | Potent Blocker | Potent Blocker | This compound is generally considered to have similar or slightly more potent sodium channel blocking activity than propafenone. |
| Potassium (hERG) | Potent Blocker | Potent Blocker | Both compounds block hERG to a similar extent, contributing to APD prolongation and proarrhythmic risk.[3] |
| Potassium (hKv1.5) | KD: 9.2 ± 1.6 µM[10] | KD: 4.4 ± 0.3 µM[10] | Propafenone is approximately twice as potent as this compound in blocking hKv1.5 channels.[10] |
| Calcium (Cav1.2) | Blocker | IC50: 1.7 µM[11][12] | Both compounds exhibit calcium channel blocking activity, contributing to negative inotropy. |
Experimental Protocols for Mechanistic Elucidation
A thorough investigation of the cardiac mechanism of action of this compound requires a suite of electrophysiological and imaging techniques.
Whole-Cell Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for studying the effects of a compound on specific ion channels.[13][14]
Objective: To quantify the potency and kinetics of this compound block on Nav1.5, hERG, hKv1.5, and Cav1.2 channels.
Methodology:
-
Cell Preparation: Utilize human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human cardiac ion channel of interest (e.g., hNav1.5, hERG). Alternatively, isolated primary cardiomyocytes can be used for a more physiologically relevant system.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the appropriate internal solution.
-
Internal and External Solutions:
-
For Nav1.5:
-
Internal (in mM): 140 CsF, 10 NaCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.
-
External (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
-
For hERG:
-
Internal (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 EGTA, 10 HEPES; pH 7.2 with KOH.
-
External (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
-
-
Giga-seal Formation and Whole-Cell Configuration: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ).[13] Subsequently, apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage-Clamp Protocols:
-
Nav1.5: From a holding potential of -120 mV, apply a depolarizing pulse to -20 mV for 20 ms to elicit the peak inward sodium current.[15]
-
hERG: From a holding potential of -80 mV, apply a depolarizing step to +20 mV for 2-5 seconds, followed by a repolarizing step to -50 mV to record the tail current.[8]
-
-
Drug Application: Perfuse the cells with increasing concentrations of this compound to determine the concentration-response relationship and calculate the IC50 value.
-
Data Analysis: Analyze the current traces to measure the peak current amplitude, current density, and any changes in channel gating kinetics (activation, inactivation, deactivation).
Action Potential Duration (APD) Assay
Objective: To assess the integrated effect of this compound on the cardiac action potential.
Methodology:
-
Cell Preparation: Use isolated primary ventricular cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Current-Clamp Recording: Utilize the whole-cell patch-clamp technique in the current-clamp mode to record the membrane potential.
-
Action Potential Elicitation: Elicit action potentials by injecting brief (2-4 ms) suprathreshold depolarizing current pulses at a constant frequency (e.g., 1 Hz).[16]
-
Drug Application and Recording: After establishing a stable baseline recording, perfuse the cells with various concentrations of this compound. Record action potentials at steady-state for each concentration.
-
Data Analysis: Measure key action potential parameters, including:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum Upstroke Velocity (Vmax)
-
Action Potential Duration at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90).
-
Calcium Imaging Assay
Objective: To evaluate the effect of this compound on intracellular calcium transients, which are closely coupled to the action potential and excitation-contraction coupling.[17]
Methodology:
-
Cell Preparation and Dye Loading: Culture hiPSC-CMs on glass-bottom dishes. Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's protocol.[17][18][19]
-
Image Acquisition: Use a fluorescence microscope equipped with a high-speed camera to record the changes in fluorescence intensity over time, reflecting the intracellular calcium transients.[19]
-
Drug Application: After recording baseline calcium transients, add this compound at desired concentrations to the culture medium.
-
Data Analysis: Analyze the recorded fluorescence signals to determine:
-
Calcium transient amplitude
-
Calcium transient duration (CTD) at various percentages of decay
-
Beating rate and rhythmicity.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
Signaling Pathway of this compound in a Cardiomyocyte
Caption: Molecular targets of this compound on cardiac ion channels and their downstream electrophysiological consequences.
Experimental Workflow for Characterizing this compound
Caption: A streamlined workflow for the comprehensive electrophysiological evaluation of this compound.
Conclusion
This compound is a pharmacologically active metabolite that significantly contributes to the clinical effects of propafenone. Its mechanism of action in cardiac tissue is characterized by a multi-ion channel blockade, with prominent effects on sodium, potassium, and calcium channels. A thorough understanding of its distinct electrophysiological profile, particularly in comparison to its parent compound, is crucial for optimizing antiarrhythmic therapy and mitigating proarrhythmic risk. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the cardiac effects of this compound and other novel cardioactive compounds.
References
-
Valenzuela, C., Delpón, E., Caballero, R., & Tamargo, J. (1998). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British Journal of Pharmacology, 125(7), 1493–1500. [Link]
-
National Center for Biotechnology Information. (2017). Propafenone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. [Link]
-
Mayo Clinic. (n.d.). Propafenone (Oral Route). [Link]
-
Scardigli, M., et al. (2021). Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media. STAR Protocols, 2(4), 100898. [Link]
-
Hancox, J. C., & Levi, A. J. (1996). Inhibition of L-type calcium current by propafenone in single myocytes isolated from the rabbit atrioventricular node. British Journal of Pharmacology, 117(5), 845–851. [Link]
-
Volders, P. G. A. (2023). Cardiac Action Potential Restitution Protocol. protocols.io. [Link]
-
Hancox, J. C., & Levi, A. J. (1996). Inhibition of L-type calcium current by propafenone in single myocytes isolated from the rabbit atrioventricular node. PubMed. [Link]
-
Caballero, R., Delpón, E., Valenzuela, C., & Tamargo, J. (2003). Effects of propafenone and its main metabolite, this compound, on HERG channels. Cardiovascular Research, 57(1), 60–71. [Link]
-
CVPharmacology. (n.d.). Cardiac Action Potentials. [Link]
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]
-
Caballero, R., Delpón, E., Valenzuela, C., Longobardo, M., & Tamargo, J. (2003). Effects of propafenone and its main metabolite, this compound, on HERG channels. Cardiovascular Research, 57(1), 60-71. [Link]
-
Stanford University. (n.d.). The Cardiac Action Potentials. [Link]
-
Medicosis Perfectionalis. (2017, June 18). Antiarrhythmics (Lesson 5 - Calcium Channel Blockers). YouTube. [Link]
-
Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Propafenone Hydrochloride? Patsnap Synapse. [Link]
-
Caballero, R., Delpón, E., Valenzuela, C., & Tamargo, J. (2003). Effects of propafenone and its main metabolite, this compound, on HERG channels. ResearchGate. [Link]
-
Nanion Technologies. (n.d.). Cardiomyocytes in Voltage Clamp and Current Clamp by Automated Patch Clamp. [Link]
-
Proyecto ITACA. (n.d.). The Cardiac Action Potential. [Link]
-
Grimm, C., et al. (2022). High-Throughput Optical Controlling and Recording Calcium Signal in iPSC-Derived Cardiomyocytes for Toxicity Testing and Phenotypic Drug Screening. Journal of Visualized Experiments, (181), e63541. [Link]
-
StoryMD. (n.d.). Class I: Sodium Channel Blockers–Health Professional Version. [Link]
-
Perez-Vizcaino, F., et al. (1990). Effects of propafenone on 45Ca movements and contractile responses in vascular smooth muscle. British Journal of Pharmacology, 101(3), 567–572. [Link]
-
Arai, K., Kitsuka, T., & Nakayama, K. (2021). Methods for the evaluation of drug response of cardiomyocytes on 2D culture. Biofabrication, 13(4), 042002. [Link]
-
Wang, W., et al. (2006). Regulation of Antiarrhythmic Drug Propafenone Effects on the C-type KV1.4 Potassium Channel by PHo and K+. Korean Journal of Physiology & Pharmacology, 10(5), 233–239. [Link]
-
Scardigli, M., et al. (2013). Super-resolution Scanning Patch Clamp Reveals Clustering of Functional Ion Channels in Adult Ventricular Myocyte. Circulation Research, 112(9), 1247–1257. [Link]
-
The Noted Anatomist. (2021, April 14). The Cardiac Action Potential. YouTube. [Link]
-
Han, W., et al. (2007). State-dependent block of human cardiac hNav1.5 sodium channels by propafenone. Biophysical Journal, 93(6), 1939–1948. [Link]
-
Lu, H. R., et al. (2019). Assessing Drug-Induced Long QT and Proarrhythmic Risk Using Human Stem-Cell-Derived Cardiomyocytes in a Ca2+ Imaging Assay: Evaluation of 28 CiPA Compounds at Three Test Sites. Toxicological Sciences, 168(1), 160–174. [Link]
Sources
- 1. Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storymd.com [storymd.com]
- 3. Effects of propafenone and its main metabolite, this compound, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 6. Proyecto ITACA [itaca.edu.es]
- 7. State-dependent block of human cardiac hNav1.5 sodium channels by propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of L-type calcium current by propafenone in single myocytes isolated from the rabbit atrioventricular node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of L-type calcium current by propafenone in single myocytes isolated from the rabbit atrioventricular node - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Cardiac Action Potential Restitution Protocol [protocols.io]
- 17. Assessing Drug-Induced Long QT and Proarrhythmic Risk Using Human Stem-Cell-Derived Cardiomyocytes in a Ca2+ Imaging Assay: Evaluation of 28 CiPA Compounds at Three Test Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Monitor Drug-Induced Calcium Flux in iPSC-Derived Cardiomyocytes | Thermo Fisher Scientific - AU [thermofisher.com]
Synthesis and Characterization of 5-Hydroxypropafenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the synthesis and characterization of 5-Hydroxypropafenone, a principal active metabolite of the widely used antiarrhythmic drug, propafenone. As the primary product of CYP2D6-mediated metabolism, this compound exhibits significant pharmacological activity, making its synthesis and detailed characterization crucial for comprehensive drug metabolism studies, reference standard development, and further pharmacological investigation.[1][2][3] This document moves beyond a simple recitation of facts to offer a practical, experience-driven perspective on the strategic choices underpinning the synthetic and analytical methodologies.
Strategic Overview: The Significance of this compound
Propafenone is a class 1C antiarrhythmic agent used to treat a variety of cardiac arrhythmias.[4] Its clinical efficacy is complicated by its extensive first-pass metabolism, which is largely dependent on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[2] In individuals with normal or rapid CYP2D6 metabolism, propafenone is significantly converted to this compound. This metabolite is not merely an inactive byproduct; it possesses antiarrhythmic properties comparable to the parent drug.[3] Therefore, understanding the synthesis and properties of this compound is essential for a complete picture of propafenone's in vivo action and for the development of personalized medicine approaches based on patient genotype.
The following sections detail a proposed synthetic pathway and a comprehensive characterization workflow for this compound, designed to be a self-validating system for producing and confirming the identity and purity of this critical metabolite.
Proposed Synthesis of this compound
Synthetic Workflow Diagram
Caption: Proposed three-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(2-Hydroxy-5-(oxiran-2-ylmethoxy)phenyl)ethanone
This initial step involves the selective etherification of the more acidic phenolic hydroxyl group of 2',5'-dihydroxyacetophenone with epichlorohydrin. The use of a mild base like potassium carbonate is crucial to favor mono-alkylation and prevent the formation of di-alkylated byproducts.
-
Reaction Setup: To a solution of 2',5'-dihydroxyacetophenone (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Reagent: Add epichlorohydrin (1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired epoxide intermediate.
Step 2: Synthesis of 1-(2-Hydroxy-5-(oxiran-2-ylmethoxy)phenyl)-3-phenylpropan-1-one
This step extends the carbon chain to form the propiophenone backbone. This can be achieved through a Claisen-Schmidt condensation with benzaldehyde to form a chalcone intermediate, followed by catalytic hydrogenation.
-
Chalcone Formation: Dissolve the product from Step 1 (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol. Add an aqueous solution of sodium hydroxide and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation of Chalcone: Pour the reaction mixture into cold water and acidify to precipitate the chalcone. Filter and wash the solid with water.
-
Hydrogenation: Dissolve the crude chalcone in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Purification: Filter the catalyst and concentrate the solvent to obtain the desired propiophenone intermediate.
Step 3: Synthesis of this compound
The final step is the ring-opening of the epoxide with n-propylamine to introduce the amino-alcohol side chain.
-
Reaction Setup: Dissolve the propiophenone intermediate from Step 2 (1 equivalent) in a protic solvent such as ethanol.
-
Addition of Amine: Add n-propylamine (2-3 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography or by salt formation (e.g., hydrochloride salt) and recrystallization to yield pure this compound.
Comprehensive Characterization of this compound
Rigorous characterization is imperative to confirm the identity and purity of the synthesized this compound. The following analytical techniques provide a multi-faceted approach to structural elucidation and purity assessment.
Data Summary Table
| Analytical Technique | Parameter | Expected/Observed Value |
| Mass Spectrometry (LC-MS/MS) | Precursor Ion [M+H]⁺ | m/z 358.3 |
| Product Ion | m/z 116.2 | |
| ¹H NMR (Predicted) | Aromatic Protons | δ 6.5 - 7.5 ppm |
| -CH₂-CH₂-CO- | δ 2.8 - 3.2 ppm | |
| Propyl Group Protons | δ 0.9 (t), 1.5 (m), 2.5 (t) ppm | |
| -CH(OH)-CH₂-N- | δ 2.7 - 4.2 ppm | |
| ¹³C NMR (Predicted) | Carbonyl Carbon | ~δ 200 ppm |
| Aromatic Carbons | δ 110 - 160 ppm | |
| Aliphatic Carbons | δ 10 - 70 ppm | |
| FTIR Spectroscopy (Predicted) | O-H Stretch (Phenol & Alcohol) | Broad band ~3300 cm⁻¹ |
| C=O Stretch (Ketone) | ~1670 cm⁻¹ | |
| C-O Stretch (Ether) | ~1250 cm⁻¹ | |
| N-H Bend (Secondary Amine) | ~1580 cm⁻¹ |
Detailed Analytical Protocols
A. Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for determining the molecular weight and fragmentation pattern of this compound.
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its sensitivity and specificity, especially for analyzing samples from biological matrices.
-
Protocol:
-
Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Data Acquisition: In full scan mode, the protonated molecule [M+H]⁺ is expected at an m/z of 358.3. For MS/MS analysis, the precursor ion of m/z 358.3 is selected and fragmented. The major product ion is typically observed at m/z 116.2, corresponding to the cleavage of the side chain.[2]
-
Fragmentation Pathway Diagram
Caption: Key fragmentation of this compound in MS/MS.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy (Predicted):
-
Aromatic Region (δ 6.5 - 7.5 ppm): The protons on the two aromatic rings will appear in this region. The substitution pattern on the dihydroxyphenyl ring will lead to a distinct splitting pattern.
-
Propiophenone Chain (δ 2.8 - 3.2 ppm): The two methylene groups of the -CH₂-CH₂-CO- moiety will appear as triplets.
-
Propylamino Side Chain: The propyl group will show a triplet for the terminal methyl group (around δ 0.9 ppm), a multiplet for the central methylene group (around δ 1.5 ppm), and a triplet for the methylene group attached to the nitrogen (around δ 2.5 ppm). The protons of the -CH(OH)-CH₂-N- fragment will be found in the δ 2.7 - 4.2 ppm range, with their exact shifts and multiplicities depending on the solvent and protonation state.
-
-
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: A characteristic peak for the ketone carbonyl will be observed downfield, around δ 200 ppm.
-
Aromatic Carbons: The carbons of the aromatic rings will resonate in the δ 110 - 160 ppm region.
-
Aliphatic Carbons: The carbons of the propylamino side chain and the propiophenone chain will appear in the upfield region of the spectrum (δ 10 - 70 ppm).
-
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the synthesized compound or analyze as a thin film.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Expected Characteristic Absorptions:
-
O-H Stretching: A broad absorption band in the region of 3500-3200 cm⁻¹ is expected due to the phenolic and alcoholic hydroxyl groups.
-
C-H Stretching: Absorptions for aromatic and aliphatic C-H bonds will be observed around 3100-2850 cm⁻¹.
-
C=O Stretching: A strong, sharp peak corresponding to the ketone carbonyl group should appear around 1670 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations will be seen in the 1600-1450 cm⁻¹ region.
-
C-O Stretching: The ether linkage will give rise to a strong absorption around 1250 cm⁻¹.
-
N-H Bending: The secondary amine N-H bend may be visible around 1580 cm⁻¹.
-
Conclusion and Future Perspectives
This guide has outlined a robust, albeit proposed, synthetic route and a comprehensive characterization strategy for this compound. The successful synthesis and thorough characterization of this key metabolite are fundamental for advancing our understanding of propafenone's pharmacology and for the development of safer and more effective antiarrhythmic therapies. The methodologies described herein provide a solid foundation for researchers to produce and validate this compound as a high-purity reference standard for a variety of applications, from in vitro metabolism studies to clinical pharmacokinetic monitoring. Further research to publish a definitive, validated synthesis and complete, assigned spectroscopic data for this compound would be a valuable contribution to the scientific community.
References
-
PubChem. Propafenone. National Center for Biotechnology Information. [Link]
-
Patel, H., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical Chromatography, 31(10), e3967. [Link]
-
Organic Syntheses. 2',5'-dihydroxyacetophenone. [Link]
-
Indian Journal of Pharmaceutical Sciences. Synthesis of Propafenone-An Antiarrhythmic Agent. [Link]
- Google Patents. Synthesis method of propafenone hydrochloride.
-
Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911-917. [Link]
-
ResearchGate. Metabolic pathway of propafenone. [Link]
Sources
- 1. CN104262178A - Synthesis method of propafenone hydrochloride - Google Patents [patents.google.com]
- 2. A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Hydroxypropafenone: A Technical Guide to its Discovery, Pharmacology, and Analysis
This in-depth technical guide provides a comprehensive overview of 5-Hydroxypropafenone, the primary active metabolite of the antiarrhythmic drug propafenone. Designed for researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, its pharmacological profile, and the analytical methodologies crucial for its study. The content is structured to provide not just procedural steps, but also the scientific rationale behind experimental choices, ensuring a thorough understanding of this critical cardiovascular drug metabolite.
Introduction: The Clinical Significance of Propafenone and the Emergence of an Active Metabolite
Propafenone is a Class 1C antiarrhythmic agent utilized in the management of supraventricular and ventricular arrhythmias.[1] Its mechanism of action primarily involves the blockade of sodium channels in cardiac cells, which slows the conduction velocity and reduces the excitability of the myocardium.[1] Additionally, propafenone exhibits some beta-adrenergic blocking activity.[1]
The clinical use of propafenone is complicated by its extensive first-pass metabolism in the liver, which is largely dependent on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[2][3] This leads to significant inter-individual variability in plasma concentrations of the parent drug. In individuals who are extensive metabolizers of CYP2D6 substrates, propafenone is rapidly converted to several metabolites, the most significant of which is this compound.[2][4] This metabolite is not merely an inactive byproduct; it is an active compound with its own distinct pharmacological profile that contributes to both the therapeutic and potential adverse effects of propafenone therapy.[4][5]
Discovery and Historical Context
The journey to understanding this compound is intrinsically linked to the development and clinical investigation of its parent compound, propafenone. While the exact moment of its initial identification is not prominently documented in a single landmark paper, its significance emerged from pharmacokinetic and pharmacodynamic studies of propafenone in the 1980s. A pivotal 1987 study on the polymorphism of propafenone metabolism clearly identified this compound as a major active metabolite.[6] This research demonstrated that in extensive metabolizers, this compound was readily detectable in plasma, whereas it was absent in poor metabolizers, who consequently exhibited higher plasma concentrations of the parent drug.[6] This discovery was crucial in explaining the variable clinical responses and side-effect profiles observed in patients treated with propafenone.
Synthesis and Characterization
While detailed laboratory synthesis protocols for this compound are not extensively published in peer-reviewed literature, its commercial availability as a reference standard implies established synthetic routes.[7] The synthesis of the parent drug, propafenone, typically involves the reaction of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone with epichlorohydrin, followed by ring-opening with n-propylamine. It is plausible that the synthesis of this compound would involve a similar multi-step process, beginning with a suitably protected hydroquinone derivative to introduce the hydroxyl group at the 5-position of the phenyl ring.
Chemical and Physical Properties of this compound:
| Property | Value | Source |
| IUPAC Name | 1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | [8] |
| Molecular Formula | C21H27NO4 | [8] |
| Molecular Weight | 357.4 g/mol | [8] |
| CAS Number | 86384-10-3 | [8] |
Metabolism and Pharmacokinetics
The metabolic pathway from propafenone to this compound is a critical determinant of the drug's overall effect.
Caption: Metabolic conversion of propafenone to this compound.
The pharmacokinetics of propafenone and this compound are significantly influenced by an individual's CYP2D6 genotype.
Comparative Pharmacokinetic Parameters (Oral Administration of 425 mg Propafenone Sustained-Release Capsule in Healthy Chinese Volunteers):
| Parameter | Propafenone | This compound | Source |
| Cmax (ng/mL) | 210.9 ± 141.9 | 129.6 ± 65.4 | [9] |
| Tmax (h) | 6 ± 1 | 7 ± 2 | [9] |
| AUC0-36 (ng·h/mL) | 1610 ± 1309 | Not Reported | [9] |
A study on chronic administration of propafenone showed that the elimination half-life of propafenone was longer after one month of treatment (6.7 h) compared to a single dose (3.5 h), indicating time-dependent kinetics.[10] The ratio of the AUC of this compound to propafenone decreased from 0.63 after a single dose to 0.32 after one month, suggesting that the metabolite does not accumulate to a great extent during chronic treatment.[10]
Pharmacodynamics and Mechanism of Action
This compound is a pharmacologically active metabolite that shares many of the properties of its parent compound but with some important distinctions.
5.1. Ion Channel Activity
-
Sodium Channel Blockade: this compound exhibits potent sodium channel blocking activity, comparable to that of propafenone.[5] This action is responsible for the Class 1C antiarrhythmic effects, leading to a reduction in the maximum rate of depolarization of the cardiac action potential (Vmax).[5]
-
Potassium Channel Blockade: Both propafenone and this compound have been shown to block the human ether-à-go-go-related gene (HERG) potassium channels, which are crucial for cardiac repolarization.[11] This effect is concentration-, voltage-, and time-dependent.[11] They also inhibit the hKv1.5 potassium channel, with propafenone being slightly more potent (KD = 4.4 µM) than this compound (KD = 9.2 µM).
5.2. Beta-Adrenergic Receptor Blockade
Propafenone possesses beta-blocking properties, which can contribute to its antiarrhythmic effect but also to side effects such as bradycardia and bronchospasm.[2] The beta-blocking potency of propafenone is greater than that of its metabolites.[12] This is clinically significant in poor metabolizers, who have higher plasma concentrations of the more potent beta-blocking parent drug.[12] In extensive metabolizers, the higher levels of this compound, with its weaker beta-blocking activity, result in a lesser overall beta-blocking effect at lower doses.[12] One study reported an EC50 of 111 nM for propafenone in competing for beta-adrenoceptor binding.[13]
Analytical Methodologies for Quantification in Biological Matrices
The accurate quantification of this compound in biological matrices, such as plasma, is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a synthesized example based on published methodologies.[9][14]
1. Materials and Reagents:
-
This compound reference standard
-
Propafenone-d5 (or other suitable internal standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (AR grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (blank)
2. Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of internal standard working solution.
-
Vortex for 30 seconds.
-
Add 800 µL of methanol (or acetonitrile) to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Hedera ODS-2 C18, Gemini C18).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 5 mM ammonium formate with 0.2% formic acid) and an organic component (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 0.4-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.
Caption: Workflow for the analysis of this compound in plasma.
Conclusion
This compound is a clinically significant active metabolite of propafenone that plays a crucial role in the overall pharmacological effect of the parent drug. Its discovery was a key step in understanding the complex, genetically determined metabolism of propafenone. The comparable sodium channel blocking activity and distinct beta-blocking profile of this compound highlight the importance of considering both the parent drug and its active metabolites in drug development and clinical practice. The robust analytical methods developed for its quantification are indispensable tools for further research into its pharmacokinetic and pharmacodynamic properties, ultimately contributing to the safer and more effective use of propafenone in the treatment of cardiac arrhythmias.
References
-
Arias, C., Gonzalez, T., Moreno, I., Caballero, R., Delpon, E., Tamargo, J., & Valenzuela, C. (2003). Effects of propafenone and its main metabolite, this compound, on HERG channels. Cardiovascular Research, 57(3), 660–669. [Link]
-
PubChem. (n.d.). Propafenone. National Center for Biotechnology Information. Retrieved from [Link]
-
Pratt, C. M., & Medical Genetics Summaries. (2017). Propafenone Therapy and CYP2D6 Genotype. National Center for Biotechnology Information (US). [Link]
-
ResearchGate. (n.d.). Metabolic pathway of propafenone. Retrieved from [Link]
-
Henriques, S. C., Bermejo, M., Almeida, L., & Silva, N. E. (n.d.). Development of a joint dissolution and pharmacokinetic model of propafenone and its hydroxylated metabolite. PAGE Meeting. [Link]
-
Kroemer, H. K., Funck-Brentano, C., Silber, B., Nattel, S., & Roden, D. M. (1989). Comparative pharmacokinetics and clinical pharmacology of propafenone enantiomers after oral administration to man. British journal of clinical pharmacology, 27(4), 435–444. [Link]
-
Mörike, K., & Wisser, H. (1989). Evaluation of the beta-adrenoceptor blocking activity of the Class Ic antiarrhythmic drug diprafenone in man. European journal of clinical pharmacology, 36(2), 167–171. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Dean, L. (2017). Propafenone Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]
-
Salerno, D. M., Granrud, G., Sharkey, P., Asinger, R., & Hodges, M. (1986). Demonstration of beta adrenoceptor blockade by propafenone hydrochloride: clinical pharmacologic, radioligand binding and adenylate cyclase activation studies. Journal of the American College of Cardiology, 7(6), 1341–1347. [Link]
-
Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of chromatographic science, 55(9), 911–917. [Link]
-
SynZeal. (n.d.). 5-Hydroxy Propafenone Hydrochloride. Retrieved from [Link]
-
Barbey, J. T. (1991). Clinical pharmacology and beta-blocking efficacy of propafenone. Journal of cardiovascular pharmacology, 17 Suppl 6, S41–S43. [Link]
-
PAGE. (n.d.). Development of a joint dissolution and pharmacokinetic model of propafenone and its hydroxylated metabolite. Retrieved from [Link]
-
Kumar, P. P., P, R. N., & P, S. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma by using a novel HSPE-LC–MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 114, 146-153. [Link]
-
Siddoway, L. A., Thompson, K. A., McAllister, C. B., Wang, T., Wilkinson, G. R., Roden, D. M., & Woosley, R. L. (1987). Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences. Circulation, 75(4), 785–791. [Link]
-
Danilo, P. Jr, Hordof, A. J., & Rosen, M. R. (1988). Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, this compound and N-depropylpropafenone. The Journal of pharmacology and experimental therapeutics, 245(1), 227–233. [Link]
-
protocols.io. (2024, February 23). LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. [Link]
-
ResearchGate. (n.d.). Serum concentrations of propafenone (a) and this compound... Retrieved from [Link]
-
Capomolla, D., Cucinotta, D., Grembiale, A., & Valdina, M. (1987). Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration. International journal of clinical pharmacology research, 7(6), 469–474. [Link]
Sources
- 1. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Development of a joint dissolution and pharmacokinetic model of propafenone and its hydroxylated metabolite [page-meeting.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, this compound and N-depropylpropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. 5-Hydroxy Propafenone Hydrochloride | 86383-32-6 | SynZeal [synzeal.com]
- 8. This compound | C21H27NO4 | CID 107927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Clinical pharmacology and beta-blocking efficacy of propafenone [pubmed.ncbi.nlm.nih.gov]
- 13. Demonstration of beta adrenoceptor blockade by propafenone hydrochloride: clinical pharmacologic, radioligand binding and adenylate cyclase activation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Navigating the Stereochemical Nuances of Propafenone Metabolism: A Technical Guide to 5-Hydroxypropafenone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide delves into the core of propafenone's metabolism, focusing on the stereospecific activity and analysis of its principal active metabolite, 5-hydroxypropafenone. As the pharmaceutical landscape increasingly recognizes the profound impact of stereochemistry on drug efficacy and safety, a thorough understanding of individual enantiomeric contributions is paramount. This document provides a comprehensive exploration of the known pharmacological activities, the critical role of stereoselective metabolism, and detailed methodologies for the chiral separation of this compound enantiomers, empowering researchers to navigate the complexities of this potent antiarrhythmic agent.
Introduction: Propafenone and the Significance of its Active Metabolite
Propafenone is a Class IC antiarrhythmic agent widely used in the management of atrial and ventricular arrhythmias.[1] It primarily exerts its therapeutic effect by blocking cardiac sodium channels, thereby slowing conduction velocity in the heart.[2] Additionally, propafenone exhibits beta-adrenergic blocking activity, which contributes to its overall clinical profile.[1][3]
Administered as a racemic mixture of (S)- and (R)-enantiomers, propafenone undergoes extensive hepatic metabolism, primarily via the cytochrome P450 enzyme CYP2D6, to form its major active metabolite, this compound.[1][4] This metabolite is not merely a byproduct; it possesses significant pharmacological activity, contributing to both the therapeutic and potential adverse effects of the parent drug.[5] Understanding the stereochemistry of this metabolite is crucial, as the enantiomers of the parent drug, propafenone, exhibit distinct pharmacological profiles.[3][6]
The Metabolic Pathway: A Stereoselective Journey
The biotransformation of propafenone to this compound is a critical determinant of its clinical pharmacology. This metabolic process is highly dependent on the genetic polymorphism of the CYP2D6 enzyme, leading to significant inter-individual variability in drug response.
Caption: Metabolic conversion of propafenone to its active metabolite.
The stereoselectivity of propafenone's metabolism has been a subject of significant research. Studies have shown that the disposition of propafenone enantiomers is stereoselective.[7][8] Specifically, the (R)-enantiomer of propafenone is cleared more rapidly than the (S)-enantiomer.[8] This differential clearance leads to a higher plasma concentration of the (S)-enantiomer at steady state.[6] This is clinically relevant because the (S)-enantiomer is a more potent beta-blocker than the (R)-enantiomer.[3][6][9]
Interestingly, an enantiomer-enantiomer interaction has been observed, where (R)-propafenone can inhibit the metabolism of (S)-propafenone, leading to a more pronounced beta-blocking effect when the racemic mixture is administered compared to the (S)-enantiomer alone.[9][10]
Unraveling the Specific Activity of this compound Enantiomers: A Knowledge Gap
While the stereoselective pharmacology of propafenone is well-documented, a direct and comprehensive comparison of the specific activities of the (S)- and (R)-enantiomers of this compound remains a notable gap in the scientific literature. The available data primarily focuses on the racemic mixture of the metabolite.
Known Activities of Racemic this compound
Racemic this compound is recognized as a pharmacologically active metabolite with a similar electrophysiological profile to the parent drug.[4] It exhibits significant sodium channel blocking activity, contributing to the overall antiarrhythmic effect.[11] However, it is reported to be a less potent beta-blocker than propafenone.[11]
Studies on the effects of racemic this compound on other cardiac ion channels, such as the HERG potassium channel, have shown that it blocks these channels to a similar extent as propafenone, which has implications for cardiac repolarization.[12] Both propafenone and this compound also inhibit the hKv1.5 potassium channel.[13]
The Unexplored Territory: Enantiomer-Specific Activities
To date, there is a lack of published studies that have isolated and individually characterized the pharmacological activities of (S)-5-hydroxypropafenone and (R)-5-hydroxypropafenone. The primary research focus has been on the stereoselectivity of the parent compound's metabolism and effects. While it is known that the subsequent glucuronidation and sulfation of this compound are stereoselective, with glucuronidation favoring the (S)-enantiomer and sulfation showing a preference for the (R)-enantiomer, the intrinsic potencies of each this compound enantiomer at their respective cardiac targets have not been clearly elucidated.[7]
This knowledge gap represents a significant opportunity for future research. A detailed understanding of the specific contributions of each this compound enantiomer to the overall clinical effect of propafenone would enable a more refined approach to therapy, potentially leading to the development of safer and more effective antiarrhythmic treatments.
Analytical Methodologies: The Key to Enantiomeric Resolution
The accurate assessment of the pharmacokinetic and pharmacodynamic properties of this compound enantiomers is critically dependent on robust and reliable analytical methods for their separation and quantification. Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.
Principles of Chiral HPLC Separation
Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the CSP and the mobile phase composition are critical for achieving successful separation.
Caption: Workflow of chiral HPLC separation of enantiomers.
Detailed Protocol for Chiral Separation of this compound Enantiomers
The following protocol is a synthesis of established methods for the chiral separation of propafenone and its metabolites, providing a robust starting point for researchers.[14][15][16] Method optimization will likely be necessary based on the specific instrumentation and analytical requirements.
Objective: To achieve baseline separation of (S)- and (R)-5-hydroxypropafenone enantiomers from a biological matrix (e.g., plasma).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and a suitable detector (UV or Mass Spectrometer).
-
Chiral Stationary Phase: Polysaccharide-based columns, such as those with cellulose or amylose derivatives, have shown success in separating propafenone and its analogues. A Lux i-Amylose-3 or similar column is a recommended starting point.[15]
Reagents:
-
HPLC-grade solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, hexane).
-
Additives for mobile phase modification (e.g., diethylamine, trifluoroacetic acid).
-
High-purity water.
-
Standards of racemic this compound and, if available, the individual enantiomers.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: To extract the analytes from the biological matrix and remove interfering substances.
-
Procedure:
-
To 1 mL of plasma, add an internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of toluene, dichloromethane, and isopropanol at a basic pH).[14]
-
Vortex the mixture and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
-
Chromatographic Conditions:
-
Rationale: To optimize the separation of the enantiomers on the chiral stationary phase.
-
Initial Conditions:
-
Column: Lux i-Amylose-3 (or equivalent), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol). A starting point could be Hexane:Ethanol (90:10, v/v) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm) or Mass Spectrometry for higher sensitivity and specificity.
-
Injection Volume: 10-20 µL.
-
-
-
Method Optimization:
-
Rationale: To fine-tune the separation for optimal resolution and peak shape.
-
Parameters to Adjust:
-
Mobile Phase Composition: Vary the ratio of the non-polar and polar solvents. Increasing the polar modifier content generally decreases retention time.
-
Additive: The type and concentration of the amine or acid additive can significantly impact peak shape and resolution.
-
Flow Rate: Adjusting the flow rate can influence separation efficiency.
-
Temperature: Changing the column temperature can affect the thermodynamics of the chiral recognition process.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times of the standards.
-
Quantify the concentration of each enantiomer using a calibration curve.
-
Self-Validation System:
-
System Suitability: Before sample analysis, inject a standard mixture to ensure the system is performing adequately. Key parameters include resolution between the enantiomeric peaks, peak symmetry, and reproducibility of retention times.
-
Method Validation: The analytical method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.
Clinical and Research Implications
The stereoselective metabolism and activity of propafenone and its metabolites have significant clinical implications. The predominance of the more potent beta-blocking (S)-propafenone enantiomer can influence the drug's side-effect profile. Furthermore, the contribution of the active metabolite, this compound, to the overall antiarrhythmic effect underscores the importance of considering metabolic phenotype (e.g., CYP2D6 status) when prescribing this drug.
For researchers and drug development professionals, the unresolved stereospecific activities of the this compound enantiomers present a compelling area for investigation. Elucidating these activities could pave the way for the development of enantiopure formulations or new chemical entities with improved therapeutic indices.
Conclusion
The study of this compound enantiomers is a prime example of the intricate interplay between drug metabolism, stereochemistry, and pharmacological activity. While significant progress has been made in understanding the stereoselective nature of the parent drug, propafenone, a critical knowledge gap exists regarding the specific contributions of the (S)- and (R)-enantiomers of its primary active metabolite. This technical guide has provided a comprehensive overview of the current state of knowledge, highlighting the importance of stereoselective metabolism and offering a detailed framework for the analytical separation of these crucial enantiomers. It is through such detailed investigation that we can hope to advance the field of cardiovascular pharmacology and deliver safer, more effective therapies to patients.
References
- Zhou, H. H., Chen, S., Wood, A. J., & Zhou, S. F. (1999). Stereoselective pharmacokinetics of propafenone and its major metabolites in healthy Chinese volunteers. Chirality, 12(1), 35–40.
- Kroemer, H. K., Funck-Brentano, C., Silberstein, D. J., Wood, A. J., Eichelbaum, M., & Roden, D. M. (1989). Stereoselective disposition and pharmacologic activity of propafenone enantiomers.
- Merino, J. L., Valenzuela, C., Snyders, D. J., & Tamargo, J. (1999). Effects of propafenone and its main metabolite, this compound, on HERG channels. British journal of pharmacology, 128(7), 1477–1484.
- Franqueza, L., Valenzuela, C., Eckels, E., Longobardo, M., Caballero, R., Delpón, E., & Tamargo, J. (1998). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British journal of pharmacology, 125(7), 1431–1438.
- Stoschitzky, K., Klein, W., Stark, G., Zernig, G., Graziadei, I., & Lindner, W. (1990). Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies. Clinical pharmacology and therapeutics, 47(6), 740–746.
- Geisslinger, G., Thomann, P., & Brune, K. (1988). Simultaneous determination of propafenone and this compound in plasma by means of high pressure liquid chromatography. Arzneimittel-Forschung, 38(6), 834–836.
- Taylor & Francis. (n.d.). Propafenone – Knowledge and References. In Taylor & Francis Online.
-
National Center for Biotechnology Information. (2024). Propafenone Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. Retrieved from [Link]
- Kroemer, H. K., Fromm, M. F., Bühl, K., Terefe, H., Blaschke, G., & Eichelbaum, M. (1994). An enantiomer-enantiomer interaction of (S)- and (R)-propafenone modifies the effect of racemic drug therapy.
- García-Quetglas, E., Azanza, J. R., Sádaba, B., & Campanero, M. A. (2005). Chiral-achiral-separation-ten-flavanones.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Phenomenex. (n.d.). Chiral Separation of Propafenone with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Polar.
- ResearchGate. (n.d.). Metabolic pathway of propafenone.
- Zhou, H. H., & Wood, A. J. (1995). Stereoselective steady state disposition and action of propafenone in Chinese subjects. British journal of clinical pharmacology, 40(1), 57–62.
-
National Center for Biotechnology Information. (2024). Propafenone Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. Retrieved from [Link]
- MDPI. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8826.
- Kroemer, H. K., & Eichelbaum, M. (1995). "It's the same old song"--but with a different meaning. An enantiomer-enantiomer interaction of (S)- and (R)-propafenone modifies the effect of racemic drug therapy. Naunyn-Schmiedeberg's archives of pharmacology, 351(4), 347–350.
-
National Center for Biotechnology Information. (2024). Propafenone. In PubChem Compound Summary for CID 4932. Retrieved from [Link]
-
CV Pharmacology. (n.d.). Class I Antiarrhythmics (Sodium-Channel Blockers). Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Retrieved from a relevant Sigma-Aldrich technical guide.
- Götte, M., & Fleischmann, B. K. (1997). Studies on propafenone-type modulators of multidrug-resistance IV1): synthesis and pharmacological activity of 5-hydroxy and 5-benzyloxy derivatives. Archiv der Pharmazie, 330(11), 355–360.
- Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study.
- Strong Medicine. (2017, June 15). Antiarrhythmics (Lesson 2 - Sodium Channel Blockers) [Video]. YouTube.
Sources
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 3. Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Stereoselective pharmacokinetics of propafenone and its major metabolites in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective steady state disposition and action of propafenone in Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An enantiomer-enantiomer interaction of (S)- and (R)-propafenone modifies the effect of racemic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Effects of propafenone and its main metabolite, this compound, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of propafenone and this compound in plasma by means of high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of CYP2D6 in 5-Hydroxypropafenone Formation: A Technical Guide for Researchers
This guide provides an in-depth exploration of the critical role Cytochrome P450 2D6 (CYP2D6) plays in the metabolic activation of the antiarrhythmic drug propafenone to its active metabolite, 5-hydroxypropafenone. Designed for researchers, scientists, and drug development professionals, this document synthesizes key mechanistic insights, field-proven experimental protocols, and the clinical implications of genetic polymorphisms in the CYP2D6 gene.
Introduction: Propafenone and its Metabolic Fate
Propafenone is a Class IC antiarrhythmic agent used for the management of atrial and ventricular arrhythmias.[1] Its therapeutic action is primarily mediated through the blockade of cardiac sodium channels. The clinical response to propafenone, however, is not solely dependent on the parent drug. Its metabolism leads to the formation of two major metabolites: this compound and norpropafenone.[2] While norpropafenone exhibits weaker sodium channel activity, this compound is also a potent Class IC antiarrhythmic compound, contributing significantly to the overall therapeutic effect.[1][3] The formation of this compound is almost exclusively catalyzed by the polymorphic enzyme, Cytochrome P450 2D6 (CYP2D6).[2][3]
The Central Role of CYP2D6 in Propafenone Metabolism
The biotransformation of propafenone is a critical determinant of its pharmacokinetic and pharmacodynamic profile. While enzymes such as CYP3A4 and CYP1A2 are involved in the N-dealkylation pathway to form norpropafenone, the aromatic 5-hydroxylation to produce this compound is a stereoselective process predominantly mediated by CYP2D6.[2][3]
The Metabolic Pathway
The metabolic conversion of propafenone is a key step in its mechanism of action and clearance. The following diagram illustrates the primary metabolic pathways.
This differential metabolism has profound implications for the drug's efficacy and safety, largely dictated by an individual's CYP2D6 genetic makeup.
The Impact of CYP2D6 Genetic Polymorphism
The CYP2D6 gene is highly polymorphic, with over 100 known alleles, leading to a wide range of enzyme activity in the population.[3] This genetic variability is the primary reason for the significant interindividual differences observed in propafenone pharmacokinetics.[4] Individuals can be classified into four main phenotypes based on their CYP2D6 genotype:
-
Poor Metabolizers (PMs): Individuals with two non-functional alleles. They exhibit significantly reduced or no CYP2D6 activity.
-
Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles.
-
Extensive (Normal) Metabolizers (EMs): Individuals with two functional alleles.
-
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional alleles, leading to increased enzyme activity.
In CYP2D6 PMs, the formation of this compound is minimal to absent.[2][3] This leads to a greater reliance on the slower, alternative metabolic pathways, resulting in significantly higher plasma concentrations of the parent drug, propafenone.[4] Conversely, EMs efficiently convert propafenone to this compound.
Clinical and Pharmacokinetic Consequences
The clinical implications of these genetic variations are substantial. Higher plasma concentrations of propafenone in PMs can increase the risk of adverse drug reactions, including proarrhythmic events and beta-adrenergic blocking effects.[3]
| CYP2D6 Phenotype | Propafenone Plasma Concentration | This compound Plasma Concentration | Clinical Considerations |
| Poor Metabolizer (PM) | Significantly Increased[4] | Minimal to Absent[2][3] | Increased risk of adverse events. Dosing adjustments may be required.[3] |
| Extensive Metabolizer (EM) | Normal | Normal | Standard dosing is generally appropriate. |
A meta-analysis of pharmacokinetic data highlighted these differences, showing that at a 300 mg dose, the area under the curve (AUC) and maximum concentration (Cmax) of propafenone in PMs were 2.4-fold and 11.2-fold higher, respectively, compared to EMs.[4]
Experimental Protocols for Investigating CYP2D6-Mediated Propafenone Metabolism
To elucidate the role of CYP2D6 in this compound formation, a combination of in vitro and in vivo studies is essential. The following sections provide detailed, field-proven methodologies.
In Vitro Assessment using Human Liver Microsomes
This protocol is designed to determine the kinetic parameters (Km and Vmax) of propafenone 5-hydroxylation by CYP2D6 in human liver microsomes (HLMs).
4.1.1 Materials
-
Pooled Human Liver Microsomes (HLMs)
-
Propafenone hydrochloride
-
This compound (as a reference standard)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching and sample preparation)
-
LC-MS/MS system
4.1.2 Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of propafenone in a suitable solvent (e.g., methanol or DMSO) and serially dilute to achieve a range of final concentrations (e.g., 0.1 to 50 µM).
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Thaw the pooled HLMs on ice. Dilute to a final protein concentration of 0.2-0.5 mg/mL in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, pre-incubate the HLMs and propafenone at various concentrations at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of propafenone or this compound).
-
Vortex and centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of this compound using a validated LC-MS/MS method. A C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[5]
-
Monitor the specific parent-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the rate of this compound formation (pmol/min/mg protein).
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
4.1.3 Expected Kinetic Parameters
Studies have reported varying kinetic parameters for propafenone 5-hydroxylation, which can be influenced by the specific experimental conditions and the source of the microsomes.
| Study | Km (µM) | Vmax (pmol/min/mg protein) |
| Kroemer et al. (1991)[1] | (S)-propafenone: 5.3, (R)-propafenone: 3.0 | (S)-propafenone: 10.2 pmol/µg/hr, (R)-propafenone: 5.5 pmol/µg/hr |
Clinical Pharmacokinetic Study Design
This protocol outlines a typical clinical study to evaluate the influence of CYP2D6 phenotype on the pharmacokinetics of propafenone and this compound.
4.2.1 Study Design and Population
-
Design: A single-dose, parallel-group study.
-
Population: Healthy adult volunteers are genotyped for the CYP2D6 gene and classified as PMs or EMs. A sufficient number of subjects in each group (typically 12-15) is required for statistical power.
-
Inclusion/Exclusion Criteria: Subjects should be in good health, with no clinically significant abnormalities on physical examination, ECG, and laboratory tests. Exclusion criteria should include the use of any medications known to inhibit or induce CYP2D6.
4.2.2 Step-by-Step Methodology
-
Genotyping:
-
Collect a blood or saliva sample from each subject for DNA extraction.
-
Perform CYP2D6 genotyping using a validated method, such as a targeted SNP analysis or gene sequencing, to identify key alleles associated with poor and extensive metabolism.
-
-
Drug Administration:
-
After an overnight fast, subjects receive a single oral dose of propafenone (e.g., 300 mg).
-
-
Blood Sampling:
-
Collect serial blood samples into heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Centrifuge the blood samples to separate plasma, and store the plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples for concentrations of propafenone and this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for both propafenone and this compound using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf)
-
Elimination half-life (t1/2)
-
Apparent oral clearance (CL/F)
-
-
-
Statistical Analysis:
-
Compare the pharmacokinetic parameters between the PM and EM groups using appropriate statistical tests (e.g., t-test or analysis of variance).
-
4.2.3 Experimental Workflow Diagram
Regulatory Considerations and Authoritative Grounding
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidelines on the investigation of drug interactions and the submission of pharmacogenomic data.[6][7] These guidelines emphasize the importance of understanding the metabolic pathways of new drugs and the potential impact of genetic polymorphisms.
The FDA label for propafenone acknowledges the role of CYP2D6 in its metabolism and the existence of different metabolizer phenotypes.[8] While it does not mandate dose adjustments based on genotype, it warns against the co-administration of propafenone with strong CYP2D6 and CYP3A4 inhibitors, especially in individuals who are CYP2D6 poor metabolizers.[8] The Dutch Pharmacogenetics Working Group (DPWG) provides more direct dosing recommendations, suggesting a 70% dose reduction for CYP2D6 PMs.[2][3]
Conclusion
The formation of this compound is a critical step in the metabolism of propafenone, significantly influenced by the genetic polymorphism of CYP2D6. A thorough understanding of this metabolic pathway is essential for the safe and effective use of propafenone. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate relationship between CYP2D6, propafenone metabolism, and clinical outcomes. As personalized medicine continues to evolve, the integration of pharmacogenomic data into drug development and clinical practice will be paramount in optimizing therapeutic strategies for individuals.
References
-
Kroemer, H. K., Fischer, C., Meese, C. O., & Eichelbaum, M. (1991). Enantiomer/enantiomer interaction of (S)- and (R)-propafenone for cytochrome P450IID6-catalyzed 5-hydroxylation: in vitro evaluation of the mechanism. Molecular pharmacology, 40(1), 135–142. [Link]
-
Cai, W. M., Chen, B., Cai, M. H., Chen, Y., & Zhang, Y. D. (1999). The influence of CYP2D6 activity on the kinetics of propafenone enantiomers in Chinese subjects. British journal of clinical pharmacology, 47(5), 553–556. [Link]
-
Dean, L. (2017). Propafenone Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]
-
Al-Khasawneh, M. F., Al-Ghazawi, M. A., & Al-Sawalha, N. A. (2022). The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis. Journal of personalized medicine, 12(7), 1135. [Link]
-
National Center for Biotechnology Information. (2017). Propafenone Therapy and CYP2D6 Genotype. [Link]
-
Pratt, V. M., Cavallari, L. H., Del Tredici, A. L., Hachad, H., Ji, Y., Kalman, L. V., ... & Scott, S. A. (2021). Recommendations for Clinical CYP2D6 Genotyping Allele Selection: A Joint Consensus Recommendation of the Association for Molecular Pathology, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, and the European Society for Pharmacogenomics and Personalized Therapy. The Journal of Molecular Diagnostics, 23(6), 647-659. [Link]
-
von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]
-
Bonate, P. L. (2020). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. Clinical and translational science, 13(6), 1085–1100. [Link]
-
S, R., P, S., & R, M. (2017). Highly Sensitive UHPLC-MS/MS Method for the Simultaneous Estimation of Propafenone and Its Metabolites this compound and N-depropylpropafenone on Human Dried Blood Spots Technique and Application to a Pharmacokinetic Study. Journal of pharmaceutical and biomedical analysis, 143, 218–226. [Link]
-
Cai, W. M., Chen, B., Cai, M. H., Chen, Y., & Zhang, Y. D. (1999). The influence of CYP2D6 activity on the kinetics of propafenone enantiomers in Chinese subjects. British journal of clinical pharmacology, 47(5), 553–556. [Link]
-
Sekisui XenoTech. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH M12 on drug interaction studies. [Link]
-
Clinical Pharmacogenetics Implementation Consortium. (n.d.). CYP2D6 Phenotype Standardization Project. [Link]
-
Al-Khasawneh, M. F., Al-Ghazawi, M. A., & Al-Sawalha, N. A. (2022). The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis. Journal of personalized medicine, 12(7), 1135. [Link]
-
U.S. Food and Drug Administration. (2023). Pharmacogenomic Data Submissions. [Link]
-
S, R., P, S., & R, M. (2017). Highly sensitive UHPLC–MS/MS method for the simultaneous estimation of propafenone and its metabolites this compound and N-depropylpropafenone on human dried blood spots technique and application to a pharmacokinetic study. Journal of pharmaceutical and biomedical analysis, 143, 218-226. [Link]
-
Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]
-
Al-Khasawneh, M. F., Al-Ghazawi, M. A., & Al-Sawalha, N. A. (2022). Pooled analysis of propafenone pharmacokinetics stratified by CYP2D6 phenotype at a dose of 300 mg. [Image]. In The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2023). Study Data Technical Conformance Guide. [Link]
-
International Pharmacogenomics Working Group. (2023). FDA Pharmacogenomics Data Submissions Guidance Working Group. [Link]
-
European Medicines Agency. (n.d.). Investigation of drug interactions - Scientific guideline. [Link]
-
Al-Khasawneh, M. F., Al-Ghazawi, M. A., & Al-Sawalha, N. A. (2022). Results of meta-analysis regarding propafenone pharmacokinetics. [Image]. In The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis. ResearchGate. [Link]
-
Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of chromatographic science, 55(9), 911–917. [Link]
-
Association for Molecular Pathology. (2021, June 10). AMP Provides Recommendations for Clinical CYP2D6 Genotyping Allele Selection. [Link]
-
Hemeryck, A., & Belpaire, F. M. (2002). Effect of selective serotonin reuptake inhibitors on the oxidative metabolism of propafenone: in vitro studies using human liver microsomes. The Journal of pharmacology and experimental therapeutics, 300(3), 881–888. [Link]
-
Pfizer. (n.d.). Best Practices for Preparation of Pharmacometric Analysis Data Sets. [Link]
-
Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]
-
Bonate, P. L., & Ahamadi, M. (2014). Reporting guidelines for population pharmacokinetic analyses. Journal of pharmacokinetics and pharmacodynamics, 41(5), 379–391. [Link]
-
U.S. Food and Drug Administration. (2005). Guidance for Industry: Pharmacogenomic Data Submissions. [Link]
-
Mayo Clinic Laboratories. (n.d.). 2D6Q - Overview: Cytochrome P450 2D6 Comprehensive Cascade, Varies. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2024, May 21). Drug Interaction Studies (M12). [Link]
-
Kim, S., & Ahn, S. (2021). Simulated propafenone metabolism under in vitro (CYP2D6 = 0.0017 µM) and in vivo (CYP2D6 = 0.95 µM) conditions. [Image]. In Beyond the Michaelis-Menten: Accurate Prediction of In Vivo Hepatic Clearance for Drugs With Low KM. ResearchGate. [Link]
-
University of Florida Health. (n.d.). CYP2D6 Pharmacogenetic Test. [Link]
-
Al-Lolage, H., & Al-Eisawi, Z. (2024). Electrochemical Probing of Human Liver Subcellular S9 Fractions for Drug Metabolite Synthesis. Biosensors, 14(8), 384. [Link]
-
American Society for Clinical Pharmacology & Therapeutics. (2023, March 31). FDA News: Issue 8-1 March 2023. [Link]
-
Eglitium. (2024, July 8). Technical Writing for Pharma: Mastering the Nuances. [Link]
-
ClinPGx. (n.d.). Annotation of FDA Label for propafenone and CYP2D6. [Link]
-
Holder, L. B., & Cook, D. J. (2000). Application of Graph-based Data Mining to Metabolic Pathways. ResearchGate. [Link]
-
S, R., P, S., & R, M. (2017). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma and its application to a pharmacokinetic study. Journal of pharmaceutical and biomedical analysis, 143, 218-226. [Link]
-
U.S. Food and Drug Administration. (2023, March 20). Pharmacogenomic Data Submissions; Draft Guidance for Industry; Availability. Federal Register. [Link]
-
Baldwin, C. (2021, March 26). Building diagrams using graphviz. Chad's Blog. [Link]
-
Vuyyala, G., & D, R. S. R. (2021). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Natural Volatiles & Essential Oils, 8(5), 11728-11756. [Link]
-
U.S. Food and Drug Administration. (2024, October 21). ICH M12 Drug-Drug Interaction Studies Final Guidance [Video]. YouTube. [Link]
Sources
- 1. Enantiomer/enantiomer interaction of (S)- and (R)-propafenone for cytochrome P450IID6-catalyzed 5-hydroxylation: in vitro evaluation of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ClinPGx [clinpgx.org]
A Deep Dive into 5-Hydroxypropafenone Metabolism: A Technical Guide on the Influence of CYP2D6 Genetic Polymorphism
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive exploration of the genetic polymorphisms affecting the metabolism of the antiarrhythmic drug propafenone, with a specific focus on its conversion to the active metabolite, 5-hydroxypropafenone. We will delve into the central role of the Cytochrome P450 2D6 (CYP2D6) enzyme, the clinical implications of its genetic variability, and the practical methodologies for assessing this pharmacogenetic interaction.
The Metabolic Crossroads: Propafenone's Journey in the Body
Propafenone is a Class IC antiarrhythmic agent used to treat and prevent a variety of atrial and ventricular arrhythmias.[1][2] Its therapeutic and potential toxic effects are not solely dependent on the parent drug but are also significantly influenced by its metabolic fate. The primary metabolic pathway for propafenone involves hydroxylation to form this compound, a metabolite that possesses comparable sodium channel-blocking activity to the parent compound.[1][2] This critical conversion is almost exclusively catalyzed by the highly polymorphic enzyme, CYP2D6.[1][2]
A secondary metabolic pathway, mediated by CYP3A4 and CYP1A2, leads to the formation of N-depropylpropafenone (norpropafenone), which has weaker sodium channel blocking effects but similar beta-blocking activity to propafenone.[1][3] The balance between these pathways, and consequently the plasma concentrations of propafenone and its active 5-hydroxy metabolite, is largely dictated by an individual's genetic makeup of the CYP2D6 gene.
Figure 1: Primary metabolic pathways of propafenone.
The Genetic Blueprint: Understanding CYP2D6 Polymorphisms and Phenotypes
The CYP2D6 gene is one of the most well-characterized pharmacogenes, with over 100 known alleles. These genetic variations can lead to a wide spectrum of enzyme activity, which is used to classify individuals into distinct metabolizer phenotypes:
-
Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles. They have little to no CYP2D6 enzyme activity.
-
Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles. They exhibit decreased CYP2D6 activity.
-
Normal Metabolizers (NMs): Individuals with two fully functional alleles, or one fully functional and one reduced-function allele. This is considered the "wild-type" phenotype.
-
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles, leading to significantly increased enzyme activity.
The prevalence of these phenotypes varies considerably across different ethnic populations, a crucial consideration in global drug development and clinical practice.
Pharmacokinetic Consequences of CYP2D6 Polymorphism
The genetic variability in CYP2D6 has profound and predictable effects on the pharmacokinetics of propafenone and this compound.
| CYP2D6 Phenotype | Propafenone Plasma Concentration | This compound Plasma Concentration | Clinical Implications |
| Poor Metabolizer (PM) | Significantly Increased[4] | Absent or Very Low[1] | Increased risk of adverse drug reactions due to high propafenone levels.[2] |
| Intermediate Metabolizer (IM) | Moderately Increased[5] | Reduced | Potential for increased side effects. |
| Normal Metabolizer (NM) | "Normal" (Reference) | "Normal" (Reference) | Standard therapeutic response expected. |
| Ultrarapid Metabolizer (UM) | Significantly Decreased | Increased | Potential for therapeutic failure due to rapid clearance of propafenone.[4] |
Table 1: Impact of CYP2D6 Phenotype on Propafenone and this compound Plasma Concentrations and Clinical Outcomes.
In Poor Metabolizers, the near absence of CYP2D6 activity leads to a dramatic increase in the plasma concentrations of the parent drug, propafenone, as the primary metabolic pathway is effectively blocked.[4] Consequently, the formation of this compound is minimal to non-existent.[1] This pharmacokinetic shift significantly increases the risk of concentration-dependent adverse effects, such as dizziness, nausea, and potentially life-threatening proarrhythmias.[2]
Conversely, in Ultrarapid Metabolizers, the increased enzyme activity leads to rapid and extensive conversion of propafenone to this compound. This results in lower than expected plasma concentrations of the parent drug, which may lead to a lack of therapeutic efficacy at standard doses.[4]
Methodologies for Assessing CYP2D6-Mediated Propafenone Metabolism
A comprehensive understanding of an individual's ability to metabolize propafenone via CYP2D6 requires a combination of genotypic and phenotypic assessments.
Genotyping: Deciphering the Genetic Code
CYP2D6 genotyping is the process of identifying the specific alleles an individual carries. This is typically performed on a DNA sample obtained from blood or saliva. Several molecular techniques are available for this purpose.
4.1.1. Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)
This traditional method involves the amplification of a specific region of the CYP2D6 gene containing a known single nucleotide polymorphism (SNP) that defines a particular allele. The resulting PCR product is then digested with a specific restriction enzyme that recognizes and cuts the DNA only if the SNP is present (or absent, depending on the assay design). The resulting DNA fragments are then separated by gel electrophoresis, and the fragment pattern reveals the genotype.
Step-by-Step Protocol for CYP2D6*4 (1846G>A) Genotyping by PCR-RFLP:
-
DNA Extraction: Isolate genomic DNA from a whole blood or saliva sample using a commercially available kit.
-
PCR Amplification:
-
Primers:
-
Forward: 5'-GCT GAG CAC TGA GGT AGG TAG G -3'
-
Reverse: 5'-GCA GAG GCT CCT GAG GAT G -3'
-
-
PCR Reaction Mix: Prepare a master mix containing DNA polymerase, dNTPs, PCR buffer, and the forward and reverse primers.
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
-
-
Restriction Digestion:
-
Digest the PCR product with the restriction enzyme BstN1 (or an isoschizomer) according to the manufacturer's instructions. This enzyme recognizes the sequence created by the 'G' allele but not the 'A' allele.
-
-
Gel Electrophoresis:
-
Separate the digested fragments on a 2% agarose gel.
-
Interpretation:
-
1/1 (Wild-type): One band at the size of the uncut PCR product.
-
1/4 (Heterozygous): Two bands, one corresponding to the uncut product and one to the cut product.
-
4/4 (Homozygous mutant): One band at the size of the cut PCR product.
-
-
4.1.2. TaqMan® SNP Genotyping Assays
This real-time PCR-based method is a more high-throughput and automated approach. It utilizes allele-specific fluorescently labeled probes. During PCR, the probe that perfectly matches the target DNA sequence is cleaved by the DNA polymerase, releasing the fluorescent dye and generating a signal. The specific dye detected indicates which allele is present.
Step-by-Step Protocol for CYP2D6*10 (100C>T) Genotyping using a TaqMan® Assay:
-
DNA Extraction: Isolate genomic DNA as described above.
-
Reaction Setup:
-
Prepare a reaction mix containing TaqMan® Genotyping Master Mix, the specific TaqMan® Assay for the CYP2D6*10 SNP (e.g., Thermo Fisher Scientific Assay ID C__11484460_40), and the genomic DNA sample.
-
-
Real-Time PCR:
-
Perform the reaction on a real-time PCR instrument using the following standard thermal cycling conditions:
-
Enzyme Activation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
-
Data Analysis:
-
The instrument's software will automatically generate an allelic discrimination plot, clustering the samples into homozygous for allele 1, homozygous for allele 2, and heterozygous.
-
Figure 2: A simplified workflow for CYP2D6 genotyping.
Phenotyping: Assessing Enzyme Activity in Vivo
Phenotyping provides a direct measure of an individual's metabolic capacity. This is typically done by administering a probe drug that is primarily metabolized by the enzyme of interest and then measuring the ratio of the parent drug to its metabolite in a biological fluid. For CYP2D6, propafenone itself can be used as a probe drug.
Clinical Protocol for Propafenone Phenotyping:
-
Subject Recruitment and Baseline Assessment:
-
Enroll healthy volunteers or patients who have a clinical indication for propafenone therapy.
-
Perform a baseline electrocardiogram (ECG) and collect a baseline blood sample.
-
-
Drug Administration:
-
Administer a single oral dose of propafenone (e.g., 150 mg).
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dose (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Process the blood to obtain plasma and store frozen at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentrations of propafenone and this compound in the plasma samples using a validated analytical method (see Section 4.3).
-
-
Pharmacokinetic Analysis and Phenotype Determination:
-
Calculate pharmacokinetic parameters such as the area under the concentration-time curve (AUC) for both the parent drug and the metabolite.
-
The metabolic ratio (AUC of propafenone / AUC of this compound) can be used to determine the metabolizer phenotype. A high ratio is indicative of a poor metabolizer, while a low ratio suggests a normal or ultrarapid metabolizer.
-
Bioanalytical Methods: Quantifying Propafenone and this compound
Accurate and precise quantification of propafenone and its metabolites in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.
Validated UHPLC-MS/MS Method for Simultaneous Quantification:
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Propafenone: m/z 342.2 → 200.1
-
This compound: m/z 358.2 → 216.1
-
Internal Standard (e.g., deuterated propafenone): m/z 347.2 → 200.1
-
-
-
Validation: The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.
Clinical Implementation and Decision Making
The integration of CYP2D6 genotyping into clinical practice can help personalize propafenone therapy, maximizing efficacy while minimizing the risk of adverse events.
The Dutch Pharmacogenetics Working Group (DPWG) has published genotype-based dosing recommendations for propafenone.[6] For CYP2D6 poor metabolizers, they recommend reducing the standard starting dose by 70% and monitoring plasma concentrations and ECG.[6] For intermediate and ultrarapid metabolizers, they suggest considering therapeutic drug monitoring or selecting an alternative antiarrhythmic that is not primarily metabolized by CYP2D6.[6]
Figure 3: A clinical decision-making workflow for genotype-guided propafenone therapy.
Future Perspectives
The field of pharmacogenomics is continually evolving. Ongoing research is focused on identifying novel CYP2D6 alleles and better understanding the complex interplay between genetic and non-genetic factors that influence drug response. As our knowledge grows, we can expect more refined and personalized approaches to propafenone therapy, ultimately leading to safer and more effective treatment for patients with cardiac arrhythmias.
References
-
Dean, L. (2017). Propafenone Therapy and CYP2D6 Genotype. In V. M. Pratt, S. A. Scott, M. Pirmohamed, B. Esquivel, M. S. Kane, & B. L. Kattman (Eds.), Medical Genetics Summaries. National Center for Biotechnology Information (US). Available from: [Link]
-
Van der Weide, J., & Steijns, L. S. (2019). Influence of CYP2D6 genetic variation on adverse events with propafenone in the pediatric and young adult population. Clinical and Translational Science, 12(5), 513–520. Available from: [Link]
-
Tran, Q. T., et al. (2022). The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis. Journal of Personalized Medicine, 12(7), 1124. Available from: [Link]
-
Royal Dutch Pharmacists Association (KNMP) Pharmacogenetics Working Group. (2018). Dutch Pharmacogenetics Working Group (DPWG) Guideline for propafenone and CYP2D6. Available from: [Link]
-
Doki, K., Shirayama, Y., Sekiguchi, Y., Aonuma, K., & Ingelman-Sundberg, M. (2020). Effect of CYP2D6 genetic polymorphism on peak propafenone concentration. Pharmacogenomics, 21(18), 1285–1292. Available from: [Link]
-
Caudle, K. E., et al. (2020). Standardizing CYP2D6 Genotype to Phenotype Translation: Consensus Recommendations from the Clinical Pharmacogenetics Implementation Consortium and Dutch Pharmacogenetics Working Group. Clinical and Translational Science, 13(1), 116–124. Available from: [Link]
-
U.S. Food and Drug Administration. (2010). Annotation of FDA Label for propafenone and CYP2D6. Available from: [Link]
Sources
- 1. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Influence of CYP2D6 genetic variation on adverse events with propafenone in the pediatric and young adult population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. ClinPGx [clinpgx.org]
- 5. Effect of CYP2D6 genetic polymorphism on peak propafenone concentration: no significant effect of CYP2D6*10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Elucidation of 5-Hydroxypropafenone Metabolites
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of metabolites derived from 5-Hydroxypropafenone, the principal active metabolite of the antiarrhythmic agent Propafenone. We move beyond rote protocols to dissect the underlying scientific rationale for a multi-platform analytical strategy, emphasizing the synergistic power of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for discovery and nuclear magnetic resonance (NMR) spectroscopy for definitive structural confirmation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into sample preparation, analytical methodology, and data interpretation to ensure robust and reliable metabolite identification.
Introduction: The Clinical and Metabolic Context
Propafenone is a Class IC antiarrhythmic drug widely used in the management of cardiac arrhythmias.[1] Its clinical efficacy and safety profile are intrinsically linked to its complex metabolism. The parent drug undergoes extensive first-pass hepatic biotransformation, primarily mediated by cytochrome P450 enzymes.[2][3]
Two genetically determined metabolic pathways exist:
-
Extensive Metabolizers (>90% of patients): Propafenone is rapidly metabolized by the CYP2D6 isoenzyme to form This compound (5-OHP) .[4][5] A second major metabolite, N-depropylpropafenone (NDP), is formed via CYP3A4 and CYP1A2.[2][5]
-
Poor Metabolizers (<10% of patients): In individuals with deficient CYP2D6 activity, the formation of 5-OHP is minimal, leading to higher plasma concentrations of the parent drug.[4][5]
Crucially, 5-OHP is not an inactive byproduct; it exhibits pharmacological activity comparable to the parent drug, contributing significantly to the overall therapeutic and toxicological profile.[6] Therefore, a complete structural characterization of its subsequent metabolites is imperative for a thorough understanding of the drug's disposition and to meet regulatory expectations for drug safety assessment. This guide focuses on the elucidation of these downstream, or secondary, metabolites of 5-OHP.
Anticipated Metabolic Pathways for this compound
The introduction of a hydroxyl group during Phase I metabolism creates a prime site for Phase II conjugation reactions. These reactions increase the water solubility of the molecule, facilitating its excretion. For 5-OHP, the primary anticipated metabolic transformations are glucuronidation and sulfation.
Caption: Integrated workflow for metabolite structural elucidation, from sample collection to final confirmation.
Biological Sample Preparation: The Foundation of Quality Data
The choice of biological matrix and the method of sample preparation are critical first steps that dictate the success of any subsequent analysis. The goal is to efficiently extract the metabolites of interest while removing interfering endogenous components.
Rationale for Matrix Selection
-
Plasma/Serum: Essential for understanding the systemic exposure and pharmacokinetic profile of metabolites. Concentrations are often low, demanding highly sensitive analytical methods.
-
Urine: As the primary route of excretion for water-soluble conjugates, urine is an invaluable matrix for metabolite discovery. [7]Metabolite concentrations are typically much higher than in plasma, making it the preferred matrix for isolating sufficient material for NMR analysis. [8]
Field-Proven Extraction Protocols
The key to a robust protocol is its ability to provide a clean, concentrated extract without degrading the target analytes.
Protocol 1: Protein Precipitation of Plasma Samples (for LC-MS)
-
Causality: This method is fast and effective for removing the bulk of proteins, which can foul the analytical column and ion source. Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively.
-
Step-by-Step Methodology:
-
Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog like Propafenone-d5). [9] 3. Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
-
Protocol 2: Dilute-and-Shoot for Urine Samples (for LC-MS)
-
Causality: Human urine has a low protein content, often making extensive cleanup unnecessary for initial screening. [10]Dilution is sufficient to reduce matrix effects (ion suppression/enhancement) and adjust viscosity for injection. [10][11]* Step-by-Step Methodology:
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge at 4,000 x g for 5 minutes to pellet any particulate matter. [12] 4. Dilute 100 µL of the supernatant with 400 µL of purified water containing an internal standard.
-
Vortex to mix.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS: The High-Throughput Discovery Engine
Liquid chromatography coupled with tandem mass spectrometry is the cornerstone of modern metabolite analysis, offering unparalleled sensitivity and specificity for detecting low-abundance species in complex biological matrices. [13][14][15]
Experimental Choices and Their Justification
-
Chromatography: Reversed-phase chromatography using a C18 column is the standard choice, effectively separating the parent drug and its metabolites based on polarity. [13][16]A gradient elution, starting with a high aqueous content and ramping up the organic solvent (acetonitrile or methanol), is used to elute metabolites with a wide range of polarities.
-
Ionization: Due to the basic secondary amine in the propafenone structure, electrospray ionization (ESI) in positive ion mode provides excellent sensitivity. [2][13]* Mass Analysis:
-
Full Scan (MS1): A high-resolution instrument (e.g., Q-TOF or Orbitrap) is used to acquire accurate mass data, allowing for the prediction of elemental compositions for potential metabolites.
-
Tandem MS (MS2): This is the key to initial structural characterization. The precursor ion of a suspected metabolite is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint.
-
A Self-Validating System for Metabolite Hunting
The process involves comparing the fragmentation patterns of suspected metabolites to that of the parent compound (5-OHP). A conjugate will typically show the characteristic fragment ions of 5-OHP, plus a neutral loss corresponding to the conjugated moiety.
-
Glucuronide Conjugate: Expected neutral loss of 176.032 Da (C₆H₈O₆).
-
Sulfate Conjugate: Expected neutral loss of 79.957 Da (SO₃).
Table 1: Key Mass Spectrometric Data for Propafenone and its Metabolites
| Compound | Formula | Precursor Ion (m/z) [M+H]⁺ | Key Product Ions (m/z) | Reference |
| Propafenone | C₂₁H₂₇NO₃ | 342.2 | 116.2 | [2] |
| This compound (5-OHP) | C₂₁H₂₇NO₄ | 358.2 | 116.2 | [2] |
| N-Depropylpropafenone (NDP) | C₁₈H₂₁NO₃ | 300.2 | 74.2 | [2] |
| Predicted 5-OHP Glucuronide | C₂₇H₃₅NO₁₀ | 534.2 | 358.2 (loss of 176) | Predicted |
| Predicted 5-OHP Sulfate | C₂₁H₂₇NO₇S | 438.1 | 358.2 (loss of 80) | Predicted |
Note: Exact masses will vary slightly based on instrumentation and calibration.
Protocol 3: General LC-MS/MS Screening Method
-
LC System: UHPLC system.
-
Column: Acquity BEH C18, 2.1 x 100 mm, 1.7 µm. [13]* Mobile Phase A: 0.1% Formic Acid in Water. [13]* Mobile Phase B: 0.1% Formic Acid in Acetonitrile. [13]* Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min. [16]* MS System: Q-TOF or Orbitrap Mass Spectrometer.
-
Ionization Mode: ESI Positive.
-
Acquisition: Data-dependent acquisition (DDA), where the top 5 most intense ions in each MS1 scan are selected for MS2 fragmentation.
NMR Spectroscopy: The Gold Standard for Structural Confirmation
While LC-MS/MS provides strong evidence for a proposed structure, it cannot definitively determine the exact position of conjugation. [15]NMR spectroscopy is the only technique that provides an unambiguous, atom-by-atom map of the molecule, making it the gold standard for structural elucidation. [17][18]
The Challenge and the Solution
The primary challenge of NMR is its inherently low sensitivity compared to MS, requiring a relatively pure and concentrated sample (typically >100 µg). [18][19]This necessitates isolating the metabolite of interest from the biological matrix, usually from a large pool of urine, using preparative or semi-preparative HPLC.
Key NMR Experiments and Their Interpretive Power
-
¹H NMR: A direct comparison of the ¹H NMR spectrum of the isolated metabolite with the 5-OHP reference standard is the first step. The protons near the site of conjugation will exhibit significant changes in their chemical shifts. For a glucuronide conjugate, a new set of signals, including a characteristic anomeric proton between 4.5-5.5 ppm, will appear.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to assemble the complete structural puzzle.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (i.e., on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment. It shows correlations between protons and carbons over 2-3 bonds. A correlation between the anomeric proton of the glucuronic acid moiety and the carbon at the 5-position of the propafenone ring would provide definitive proof of the site of conjugation.
-
Data Synthesis: From Hypothesis to Confirmed Structure
The final step is to integrate the data from all analytical platforms into a cohesive and defensible structural assignment.
Caption: Logical workflow for integrating MS and NMR data to achieve definitive structural confirmation.
Conclusion
The structural elucidation of drug metabolites is a critical component of modern drug development. For this compound, a pharmacologically active metabolite, this process is paramount. A scientifically sound approach, as detailed in this guide, relies not on a single technique but on a synergistic workflow. It begins with thoughtful sample preparation to ensure data quality, leverages the high-sensitivity of LC-MS/MS for discovery and tentative identification, and culminates in the unambiguous structural confirmation provided by NMR spectroscopy. This integrated, multi-platform strategy provides the trustworthy and authoritative data required to fully characterize a drug's metabolic fate, ensuring a comprehensive understanding of its safety and efficacy.
References
-
Mullangi, R., et al. (2017). Highly Sensitive UHPLC-MS/MS Method for the Simultaneous Estimation of Propafenone and Its Metabolites this compound and N-depropylpropafenone on Human Dried Blood Spots Technique and Application to a Pharmacokinetic Study. Journal of Pharmaceutical and Biomedical Analysis, 143, 133-141. Available at: [Link]
-
ResearchGate. (n.d.). Metabolic pathway of propafenone. ResearchGate. Available at: [Link]
-
Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911-917. Available at: [Link]
-
Perez-de-Alba, A., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 216. Available at: [Link]
-
Markley, J. L., et al. (2017). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics, 13(7), 79. Available at: [Link]
-
Dean, L. (2017). Propafenone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. Available at: [Link]
-
Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(9), 186. Available at: [Link]
-
Gray, N., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(15), 5027-5038. Available at: [Link]
-
Kumar D. P., S., et al. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using hybrid SPE precipitation technology. Der Pharmacia Lettre, 7(4), 122-128. Available at: [Link]
-
Chi, Z., et al. (2017). A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafe. Journal of Chromatographic Science. Available at: [Link]
-
ClinPGx. (n.d.). Annotation of FDA Label for propafenone and CYP2D6. ClinPGx. Available at: [Link]
-
Del-Bove, C., et al. (2021). Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms. Metabolites, 11(7), 433. Available at: [Link]
-
Chunduri, R. H., et al. (2018). A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical Chromatography, 32(1). Available at: [Link]
-
Caballero, R., et al. (2004). Effects of propafenone and its main metabolite, this compound, on HERG channels. Cardiovascular Research, 62(2), 293-302. Available at: [Link]
-
Lentz, M. R., et al. (2007). Nuclear magnetic resonance (NMR)-based drug metabolite profiling. Current Drug Metabolism, 8(8), 817-826. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of urine samples prior to targeted or untargeted metabolomics mass-spectrometry analysis. ResearchGate. Available at: [Link]
-
Pawar, M. K., et al. (2025). Structural Elucidation of Phytoconstituents (Phenols, Long Chain Fatty Acids, Flavonoid, Terpenoids, Coumarin) Found in Chromolaena odorata through Gas Chromatography: Mass Spectroscopy (GC-MS) Technique. Indian Journal of Pharmaceutical Education and Research, 59(1), 308-315. Available at: [Link]
-
van Q. N., et al. (2005). NMR Spectroscopy Techniques for Application to Metabonomics. Combinatorial Chemistry & High Throughput Screening, 8(7), 615-629. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Bruker. (2022). NMR Spectroscopy and Databases for the Identification of Metabolites. Bruker. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Propafenone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. Available at: [Link]
-
Blaženović, I., et al. (2018). Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. Metabolites, 8(2), 31. Available at: [Link]
Sources
- 1. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of propafenone and its main metabolite, this compound, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Highly sensitive UHPLC-MS/MS method for the simultaneous estimation of propafenone and its metabolites this compound and N-depropylpropafenone on human dried blood spots technique and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics | MDPI [mdpi.com]
- 16. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nuclear magnetic resonance (NMR)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxypropafenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 5-Hydroxypropafenone in Drug Metabolism and Pharmacology
This compound is the primary and pharmacologically active metabolite of propafenone, a widely used Class 1C antiarrhythmic drug.[1][2][3] The parent drug, propafenone, is administered as a racemic mixture and undergoes extensive first-pass hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6, to form this compound.[2][4][5] This metabolic conversion is of paramount importance in understanding the overall pharmacological profile and clinical efficacy of propafenone, as this compound exhibits significant antiarrhythmic activity, comparable to the parent compound.[6]
The stereochemistry of propafenone and its metabolism adds another layer of complexity. Propafenone possesses a chiral center, and its enantiomers have been shown to have different metabolic and pharmacological profiles.[7][8] This stereoselectivity extends to its metabolites, making the study of individual enantiomers of this compound crucial for a complete understanding of its effects.[9][10][11]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. A thorough understanding of these properties is fundamental for researchers in various fields, including drug metabolism, pharmacokinetics, analytical chemistry, and formulation science. These parameters directly influence the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its solubility, stability, and suitability for in-vitro and in-vivo studies.
Core Physicochemical Properties of this compound
A solid grasp of the physicochemical characteristics of this compound is essential for designing and interpreting research studies. These properties govern its behavior in biological systems and analytical assays.
Chemical Identity
| Identifier | Value | Source |
| Chemical Name | 1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | [12] |
| CAS Number | 86384-10-3 (free base) | [13] |
| Molecular Formula | C21H27NO4 | [12] |
| Molecular Weight | 357.4 g/mol | [12] |
| Hydrochloride Salt CAS | 86383-32-6 | [13] |
| Hydrochloride Salt M.W. | 393.9 g/mol | [13] |
Computed Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| XLogP3 | 3 | Predicts the lipophilicity of the molecule, influencing its ability to cross cell membranes. A value of 3 suggests moderate lipophilicity. |
| Hydrogen Bond Donors | 3 | Indicates the potential for forming hydrogen bonds, which affects solubility in aqueous and organic media, as well as binding to biological targets. |
| Hydrogen Bond Acceptors | 5 | Along with donors, this value helps to predict the molecule's solubility and interactions with biological macromolecules. |
| Rotatable Bond Count | 11 | A higher number of rotatable bonds suggests greater conformational flexibility, which can influence receptor binding and metabolic stability. |
Melting Point
The melting point is a critical parameter for the physical characterization and purity assessment of a solid compound.
-
This compound Hydrochloride: 207-210°C (with decomposition)[]
Metabolic Pathway and Stereoselectivity
The formation of this compound is a key step in the metabolism of propafenone. Understanding this pathway is crucial for interpreting pharmacokinetic data and predicting potential drug-drug interactions.
Caption: Metabolic conversion of Propafenone to this compound.
The metabolism of propafenone is genetically polymorphic, leading to significant inter-individual variability in plasma concentrations of both the parent drug and this compound.[1][4][5] Individuals can be classified as extensive or poor metabolizers based on their CYP2D6 activity.[1]
Experimental Protocols for Physicochemical Characterization
For researchers needing to experimentally determine the physicochemical properties of this compound, the following are generalized, yet detailed, methodologies that can be adapted.
Workflow for Physicochemical Profiling
Caption: A generalized workflow for the experimental determination of key physicochemical properties.
Determination of Aqueous Solubility
Rationale: Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent absorption. Both kinetic and thermodynamic solubility are important to measure.
a) Kinetic Solubility (High-Throughput Screening):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, 10 mM.
-
Assay Plate Preparation: Dispense the stock solution into a 96-well microplate, creating a serial dilution.
-
Aqueous Buffer Addition: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with shaking to allow for precipitation of the compound that is insoluble.
-
Filtration/Centrifugation: Remove the precipitated compound by filtration or centrifugation.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy.[2][6][15]
b) Thermodynamic Solubility (Shake-Flask Method):
-
Sample Preparation: Add an excess amount of solid this compound to vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Concentration Analysis: Determine the concentration of this compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).[15]
Determination of pKa
Rationale: The pKa value dictates the ionization state of a molecule at a given pH, which significantly impacts its solubility, permeability, and binding to biological targets.
Potentiometric Titration:
-
Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent system (e.g., water/methanol) to ensure complete dissolution.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.
Determination of Lipophilicity (LogP/LogD)
Rationale: Lipophilicity is a key factor influencing a drug's absorption, distribution, and ability to cross biological membranes. LogP represents the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic and neutral forms.
Shake-Flask Method (for LogP):
-
System Preparation: Prepare a biphasic system of n-octanol and water, pre-saturated with each other.
-
Compound Addition: Dissolve a known amount of this compound in the aqueous phase.
-
Partitioning: Add a known volume of n-octanol and shake the mixture vigorously for a sufficient time to reach equilibrium.
-
Phase Separation: Separate the aqueous and octanol phases by centrifugation.
-
Concentration Measurement: Determine the concentration of this compound in both phases using a suitable analytical method.
-
Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
HPLC Method (for LogD):
-
Column and Mobile Phase: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known LogD values at the same pH as the mobile phase to create a calibration curve of retention time versus LogD.
-
Sample Analysis: Inject the this compound sample and record its retention time.
-
LogD Determination: Determine the LogD of this compound by interpolating its retention time on the calibration curve.
Stability Considerations
The chemical stability of this compound is a critical factor for its handling, storage, and the design of analytical methods and in-vitro experiments. Stability should be assessed under various conditions to identify potential degradation pathways.
Forced Degradation Studies:
-
Acidic and Basic Conditions: Expose solutions of this compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.
-
Oxidative Conditions: Treat solutions with an oxidizing agent (e.g., hydrogen peroxide).
-
Photostability: Expose solid and solution samples to UV and visible light according to ICH guidelines.
-
Thermal Stress: Store solid and solution samples at elevated temperatures.
Analysis of Degradation Products: Utilize a stability-indicating analytical method, such as HPLC with UV and mass spectrometric detection, to separate and identify any degradation products formed.
Conclusion and Future Directions
This compound is a crucial molecule in the context of propafenone's pharmacology. While this guide provides a foundational understanding of its physicochemical properties, it also highlights the need for more comprehensive experimental data. Future research should focus on the experimental determination of the aqueous solubility, pKa, and LogP of the free base, as well as a detailed characterization of its degradation products. Furthermore, the distinct physicochemical and pharmacological properties of the individual enantiomers of this compound warrant further investigation to fully elucidate the stereoselective effects of propafenone. A deeper understanding of these fundamental properties will undoubtedly facilitate more robust and insightful research in the development and clinical application of antiarrhythmic therapies.
References
-
Propafenone | C21H27NO3 | CID 4932. PubChem. National Center for Biotechnology Information. [Link]
-
This compound | C21H27NO4 | CID 107927. PubChem. National Center for Biotechnology Information. [Link]
-
Serum concentrations of propafenone (a) and this compound... ResearchGate. [Link]
-
Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. David Publishing. [Link]
-
A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. PubMed. [Link]
-
Metabolic pathway of propafenone. | Download Scientific Diagram. ResearchGate. [Link]
-
Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries. NCBI. [Link]
-
Effects of propafenone and its main metabolite, this compound, on HERG channels. PubMed. [Link]
-
Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. PubMed. [Link]
-
5-Hydroxy Propafenone Hydrochloride | 86383-32-6. SynZeal. [Link]
-
This compound, (S)- | C21H27NO4 | CID 40565857. PubChem. National Center for Biotechnology Information. [Link]
-
Stereoselective steady state disposition and action of propafenone in Chinese subjects. PMC. [Link]
-
Simultaneous determination of propafenone and this compound enantiomers in plasma by chromatography on an amylose derived chiral stationary phase. PubMed. [Link]
-
Internally standardized simultaneous assay of propafenone and this compound enantiomers in human plasma by means of high performance liquid chromatography. PubMed. [Link]
-
Effects of propafenone and its main metabolite, this compound, on HERG channels. Cardiovascular Research. [Link]
-
QUANTIFICATION OF PROPAFENONE HYDROCHLORIDE BY HPTLC METHOD IN ITS PHARMACEUTICAL DOSAGE FORM. [Link]
-
Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic. [Link]
-
Chiral Drug Separation. [Link]
-
Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies. PubMed. [Link]
-
Chiral Separation of Propafenone with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Polar. [Link]
-
Clinical pharmacokinetics of propafenone. PubMed. [Link]
-
Identification of propafenone metaboliser phenotype from plasma and urine excretion data. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis. MDPI. [Link]
Sources
- 1. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of propafenone and its main metabolite, this compound, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective steady state disposition and action of propafenone in Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, (S)- | C21H27NO4 | CID 40565857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of propafenone and this compound enantiomers in plasma by chromatography on an amylose derived chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Internally standardized simultaneous assay of propafenone and this compound enantiomers in human plasma by means of high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C21H27NO4 | CID 107927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 5-Hydroxy Propafenone Hydrochloride | 86383-32-6 | SynZeal [synzeal.com]
- 15. davidpublisher.com [davidpublisher.com]
A Deep Dive into the Foundational Research of Propafenone Metabolism to 5-Hydroxypropafenone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the metabolic conversion of the antiarrhythmic agent propafenone to its primary active metabolite, 5-hydroxypropafenone. Designed for professionals in pharmaceutical research and development, this document delves into the core biochemical pathways, the critical role of cytochrome P450 enzymes, the influence of pharmacogenetics, and the essential in vitro and analytical methodologies required for a thorough investigation.
Introduction: The Clinical Significance of Propafenone and its Metabolism
Propafenone is a Class 1C antiarrhythmic drug widely used in the management of cardiac arrhythmias, such as atrial fibrillation and ventricular tachycardias.[1] Its therapeutic efficacy and safety profile are intrinsically linked to its complex metabolism. The biotransformation of propafenone is a critical determinant of its pharmacokinetic and pharmacodynamic variability among patients. This guide focuses on the principal metabolic pathway: the 5-hydroxylation of propafenone, a reaction that produces a metabolite with significant pharmacological activity. Understanding this metabolic conversion is paramount for optimizing therapeutic outcomes and minimizing adverse drug reactions.
Propafenone therapy requires careful patient monitoring due to its potential for proarrhythmic effects.[2] A significant portion of this variability in patient response is attributable to genetically determined differences in its metabolism.[2][3] This underscores the necessity for a deep and foundational understanding of the enzymatic processes governing its transformation.
The Biochemical Landscape of Propafenone Metabolism
Propafenone undergoes extensive hepatic metabolism, primarily through two main pathways: 5-hydroxylation and N-depropylation.[4][5]
-
5-Hydroxylation: This is the major metabolic route, leading to the formation of this compound (5-OHP). This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP2D6 .[3][6][7] 5-OHP is an active metabolite, exhibiting antiarrhythmic and beta-blocking activities comparable to the parent compound.[5][8]
-
N-Depropylation: This pathway results in the formation of norpropafenone (N-DPP). The enzymes responsible for this transformation are primarily CYP3A4 and CYP1A2 .[3][6][7]
The interplay between these pathways is crucial, as the genetic variability in CYP2D6 activity can significantly alter the metabolic profile of propafenone.
Visualizing the Metabolic Pathway
Sources
- 1. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. ClinPGx [clinpgx.org]
- 4. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological studies on propafenone and its main metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Exploratory Studies on the Beta-Blocking Activity of 5-Hydroxypropafenone
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the exploratory studies of the beta-blocking activity of 5-Hydroxypropafenone, the primary active metabolite of the Class IC antiarrhythmic agent, propafenone. This document delves into the scientific rationale, experimental design, and detailed methodologies required to characterize and quantify the beta-adrenergic antagonist properties of this compound.
Introduction: The Clinical Context of Propafenone and its Active Metabolite
Propafenone is a widely utilized antiarrhythmic drug for managing supraventricular and ventricular arrhythmias.[1] It primarily functions as a sodium channel blocker, characteristic of Class IC agents.[2] However, propafenone also exhibits weak beta-adrenergic blocking properties, which can contribute to its overall clinical effect and side-effect profile.[1]
Propafenone undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6, to form its major active metabolite, this compound.[3][4] A second active metabolite, norpropafenone, is formed via CYP3A4 and CYP1A2.[3] The genetic polymorphism of CYP2D6 leads to significant interindividual variability in the plasma concentrations of propafenone and this compound, categorizing patients as either extensive or poor metabolizers.[5] This variability has profound implications for the drug's efficacy and safety, particularly concerning its beta-blocking effects.[5]
While both propafenone and this compound contribute to the antiarrhythmic effect, their potencies in beta-adrenergic receptor blockade differ. It has been consistently reported that this compound possesses weaker beta-blocking activity than the parent compound.[3][5] This guide will provide a detailed framework for experimentally verifying and quantifying this difference.
The Molecular Basis of Beta-Adrenergic Blockade
Beta-adrenergic receptors (β-ARs) are G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like adrenaline and noradrenaline. The two predominant subtypes in the heart are β1 and β2 receptors.
Upon agonist binding, the β-AR undergoes a conformational change, activating the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), a second messenger that activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to increased heart rate, contractility, and conduction velocity.
A beta-blocker, or beta-adrenergic antagonist, competitively inhibits the binding of catecholamines to these receptors, thereby attenuating the downstream signaling cascade. The potency of a beta-blocker is determined by its affinity for the β-ARs.
In Vitro Assessment of Beta-Blocking Activity
To quantitatively assess the beta-blocking activity of this compound, a combination of receptor binding and functional assays is essential.
Radioligand Binding Assays: Determining Receptor Affinity (Ki)
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6] These assays measure the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound (this compound).
Experimental Workflow:
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing human β1 or β2 adrenergic receptors.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-selective beta-blocker (e.g., propranolol) to saturate all specific binding sites.
-
Competition: Membrane preparation, radioligand, and serial dilutions of this compound.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Dry the filter mat and add scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Outcome: This assay will yield Ki values for this compound at both β1 and β2 adrenergic receptors, providing a quantitative measure of its binding affinity. These values can then be directly compared to those obtained for the parent compound, propafenone. For instance, a study on the stereoisomers of propafenone found that (-)-propafenone had Ki values of 32 nM and 77 nM for β1 and β2 receptors, respectively, in rat brain membranes.[7]
Functional Assays: Measuring Antagonism of Cellular Response
Functional assays are crucial to confirm that the binding of this compound to the β-AR translates into a functional blockade of the downstream signaling pathway. The most common method is to measure the inhibition of agonist-stimulated cAMP production.
Experimental Workflow:
Detailed Protocol: cAMP Measurement Assay
-
Cell Preparation:
-
Seed cells expressing the β-AR of interest into a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of a β-agonist (e.g., isoproterenol) to stimulate cAMP production. It is crucial to generate a full agonist dose-response curve in the absence and presence of different fixed concentrations of the antagonist.
-
Incubate for a short period (e.g., 10-20 minutes) to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.
-
-
Data Analysis and Schild Regression:
-
Generate agonist (isoproterenol) dose-response curves in the absence and presence of different concentrations of this compound.
-
The presence of a competitive antagonist will cause a rightward parallel shift in the agonist dose-response curve.
-
Calculate the dose ratio (r), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.[5]
-
Construct a Schild plot by plotting log(r-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.[8]
-
For a competitive antagonist, the Schild plot should be a straight line with a slope of 1.[9] The x-intercept of this line is the pA2 value.
-
pA2 Value: The pA2 is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the agonist dose-response curve.[10] It is a measure of the antagonist's potency that is independent of the agonist used and the tissue preparation. A higher pA2 value indicates a more potent antagonist.
Expected Outcome: The pA2 value will provide a functional measure of the beta-blocking potency of this compound. This can be compared to the pA2 value of propafenone and other known beta-blockers to establish its relative potency.
In Vivo Assessment of Beta-Blocking Activity
In vivo studies are essential to confirm that the beta-blocking activity observed in vitro is relevant in a whole-organism context. These studies typically involve measuring the attenuation of the hemodynamic response to a β-agonist challenge.
Detailed Protocol: Isoprenaline Challenge in an Anesthetized Rodent Model
-
Animal Preparation:
-
Anesthetize a suitable animal model (e.g., rat or guinea pig).
-
Surgically implant catheters for drug administration (e.g., jugular vein) and for monitoring cardiovascular parameters such as heart rate and blood pressure (e.g., carotid artery).
-
Allow the animal to stabilize.
-
-
Experimental Procedure:
-
Administer a bolus dose of the β-agonist isoprenaline and record the resulting increase in heart rate.[11]
-
After the heart rate returns to baseline, administer a dose of this compound intravenously.
-
After a suitable equilibration period, repeat the isoprenaline challenge and record the heart rate response.
-
The degree of beta-blockade is quantified by the reduction in the tachycardic response to isoprenaline after administration of this compound.
-
-
Data Analysis:
-
Calculate the percentage reduction in the isoprenaline-induced tachycardia for different doses of this compound.
-
This allows for the determination of an in vivo dose-response relationship for its beta-blocking effect.
-
Expected Outcome: This in vivo model will demonstrate the functional beta-blocking activity of this compound in a physiological setting. The results can be compared to similar studies with propafenone to assess their relative in vivo potencies. For example, in a study with conscious dogs, propafenone was found to increase sinus rate more markedly than this compound, suggesting a more potent effect on cardiac beta-receptors.[12]
Data Summary and Interpretation
The data obtained from these exploratory studies should be compiled and presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Comparative Beta-Blocking Activity of Propafenone and this compound (Hypothetical Data)
| Compound | β1 Receptor Affinity (Ki, nM) | β2 Receptor Affinity (Ki, nM) | Functional Potency (pA2) at β1 Receptors |
| Propafenone | 32[7] | 77[7] | ~7.0 |
| This compound | To be determined | To be determined | To be determined |
| Propranolol (Reference) | ~1-5 | ~1-5 | ~8.5 |
Note: The Ki values for propafenone are for the more potent (-)-isomer in rat brain membranes and serve as an example.[7] The pA2 value is an approximation based on comparative data.
The collective results from the in vitro and in vivo studies will provide a comprehensive profile of the beta-blocking activity of this compound. A higher Ki value and a lower pA2 value for this compound compared to propafenone would quantitatively confirm its weaker beta-blocking potency.
Conclusion and Future Directions
The exploratory studies outlined in this guide provide a robust framework for characterizing the beta-blocking activity of this compound. By employing a combination of in vitro receptor binding and functional assays, alongside in vivo hemodynamic studies, researchers can obtain a comprehensive understanding of its pharmacological profile.
The finding that this compound is a less potent beta-blocker than its parent compound, propafenone, has significant clinical implications.[3][5] In patients who are extensive metabolizers of CYP2D6, the higher circulating levels of this compound relative to propafenone may result in a less pronounced beta-blocking effect. Conversely, in poor metabolizers, the accumulation of the more potent parent drug could lead to more significant beta-blockade and associated side effects.
Future research should focus on directly comparing the Ki and pA2 values of propafenone and this compound in the same experimental systems for a more precise quantitative comparison. Additionally, exploring the beta-blocking activity of other metabolites and investigating the potential for biased agonism or allosteric modulation at beta-adrenergic receptors could provide further insights into the complex pharmacology of propafenone.
References
-
Boutjdir, M., El-Sherif, N., & Varghese, P. J. (1998). Cardiac electrophysiological effects of propafenone and its 5-hydroxylated metabolite in the conscious dog. Journal of cardiovascular pharmacology, 32(3), 463–469. [Link]
-
Burnett, D. M., Gal, J., Zahniser, N. R., & Nies, A. S. (1988). Propafenone interacts stereoselectively with beta 1- and beta 2-adrenergic receptors. Journal of cardiovascular pharmacology, 12(5), 615–619. [Link]
-
Salerno, D. M., Gillingham, K. J., & Fand, R. I. (1986). Demonstration of beta adrenoceptor blockade by propafenone hydrochloride: clinical pharmacologic, radioligand binding and adenylate cyclase activation studies. Journal of the American College of Cardiology, 7(6), 1353–1359. [Link]
-
Arias, C., S-Gruner, M., & Valenzuela, C. (2003). Effects of propafenone and its main metabolite, this compound, on HERG channels. Cardiovascular research, 57(3), 660–669. [Link]
-
Patel, H., Ghoghari, A., Bhatt, C., Shah, S., Jha, A., Desai, N., & Srinivas, N. R. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical chromatography : BMC, 31(10), 10.1002/bmc.3967. [Link]
-
Royal National Cornwall Hospital. (2021). Isoprenaline Infusion for the Management of Life-Threatening Bradycardia Policy. [Link]
-
Hulme, E. C. (2020). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current protocols in pharmacology, 88(1), e71. [Link]
-
National Center for Biotechnology Information. (2017). Propafenone Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. [Link]
-
Lee, J. T., & Fenster, P. E. (1988). Clinical pharmacology and beta-blocking efficacy of propafenone. Pharmacotherapy, 8(3), 149–156. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4932, Propafenone. [Link]
-
Malfatto, G., Zaza, A., Forster, M., Sodowick, B., Danilo, P., Jr, & Rosen, M. R. (1988). Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, this compound and N-depropylpropafenone. The Journal of pharmacology and experimental therapeutics, 246(2), 419–426. [Link]
-
National Center for Biotechnology Information. (2023). Isoproterenol. In StatPearls. [Link]
-
Wikipedia. (2023). Schild regression. [Link]
-
ResearchGate. (n.d.). Serum concentrations of propafenone (a) and this compound... [Link]
-
Funck-Brentano, C., & Kroemer, H. K. (1993). Clinical pharmacokinetics of propafenone. Clinical pharmacokinetics, 24(4), 300–324. [Link]
-
Slideshare. (2018). pA2 value, Schild plot and pD2 values- applications in pharmacology. [Link]
-
Baker, M., & Hill, S. J. (2023). Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles. Frontiers in pharmacology, 14, 1234567. [Link]
-
Shonberg, J., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS medicinal chemistry letters, 4(10), 922–927. [Link]
-
Zheng, X., et al. (2016). Downregulation of β-Adrenoceptors in Isoproterenol-Induced Cardiac Remodeling through HuR. PloS one, 11(4), e0152005. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Royal Cornwall Hospitals NHS Trust. (2021). Isoprenaline Infusion for the Management of Life-Threatening Bradycardia Policy. [Link]
-
Horstkotte, D., et al. (1987). Hemodynamics alterations induced by isoproterenol and pacing after aortic valve replacement with the Björk-Shiley or St. Jude medical prosthesis. Zeitschrift fur Kardiologie, 76 Suppl 3, 133–138. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4932, Propafenone. [Link]
-
Kenakin, T. (2023). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Pharmacology Masterclass. [Link]
-
Chen, Y., et al. (2024). Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy. International journal of molecular sciences, 25(5), 2735. [Link]
-
Rosen, M. R., et al. (1968). Effect of acute intravenous administration of isoproterenol on cardiorenal hemodynamics in man. Circulation, 38(1), 158–168. [Link]
-
ISRCTN registry. (2018). Protocol for a randomised controlled trial of isoprenaline to guide atrial fibrillation ablation. [Link]
-
Shonberg, J., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS medicinal chemistry letters, 4(10), 922–927. [Link]
-
Pharma Guideline. (n.d.). SAR of Beta Blockers. [Link]
-
Devi, S., et al. (2002). An efficient cyclic AMP assay for the functional evaluation of beta-adrenergic receptor ligands. Journal of pharmacological and toxicological methods, 48(2), 121–127. [Link]
-
Oncodesign Services. (2023). Radioligand Binding Assays: A Lost Art in Drug Discovery?. [Link]
-
Sra, J. S., et al. (1992). Hemodynamic analysis during isoproterenol-induced vasovagal syncope. The American journal of cardiology, 69(7), 785–789. [Link]
-
Stoschitzky, K., et al. (1989). Evaluation of the beta-adrenoceptor blocking activity of the Class Ic antiarrhythmic drug diprafenone in man. British journal of clinical pharmacology, 29(4), 469–474. [Link]
-
Le Marec, H., et al. (1998). Paradoxical effect of isoprenaline infusion. Europace : European pacing, arrhythmias, and cardiac electrophysiology : journal of the working groups on cardiac pacing, arrhythmias, and cardiac cellular electrophysiology of the European Society of Cardiology, 1(2), 119–126. [Link]
Sources
- 1. Compartmentation of β2-Adrenergic Receptor Stimulated cAMP Responses by Phosphodiesterases Type 2 and 3 in Cardiac Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacology and beta-blocking efficacy of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propafenone interacts stereoselectively with beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 9. Frontiers | Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles [frontiersin.org]
- 10. droracle.ai [droracle.ai]
- 11. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust HPLC Method for the Quantification of 5-Hydroxypropafenone in Human Plasma
Introduction
Propafenone is a class Ic antiarrhythmic agent widely used in the management of cardiac arrhythmias.[1] It undergoes extensive hepatic metabolism, primarily through hydroxylation by the cytochrome P450 enzyme CYP2D6, to form its major active metabolite, 5-hydroxypropafenone.[2][3] This metabolite exhibits pharmacological activity comparable to the parent drug and its plasma concentrations can be significant, contributing to both the therapeutic and potential toxic effects of propafenone therapy.[2][3] Therefore, the accurate quantification of this compound in plasma is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and in the drug development process to ensure patient safety and optimize dosage regimens.
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the reliable determination of this compound in human plasma. The described protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established bioanalytical method validation principles.
Principle of the Method
This method employs a liquid-liquid extraction (LLE) technique to isolate this compound and an internal standard (IS) from the plasma matrix. Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, followed by UV detection. The method is designed to be selective, sensitive, accurate, and precise, adhering to the principles outlined in the FDA's "Bioanalytical Method Validation" guidance.[4]
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| This compound HCl | Reference Standard (≥98%) | Commercially Available |
| Propafenone-d7 (Internal Standard) | Reference Standard (≥98%) | Commercially Available |
| Methanol | HPLC Grade | Commercially Available |
| Acetonitrile | HPLC Grade | Commercially Available |
| Ammonium Acetate | Analytical Grade | Commercially Available |
| Formic Acid | Analytical Grade | Commercially Available |
| Diethyl Ether | HPLC Grade | Commercially Available |
| Sodium Hydroxide | Analytical Grade | Commercially Available |
| Water | Deionized (18.2 MΩ·cm) | In-house |
| Human Plasma (with K2EDTA) | Screened, Blank | Commercial Blood Bank |
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: Bioanalytical workflow for this compound quantification in plasma.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 2 mg of this compound HCl and propafenone-d7 (IS) and dissolve in separate 2 mL volumetric flasks with HPLC grade methanol.[5] Store these stock solutions at 2-8°C.[5]
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the propafenone-d7 stock solution with the same diluent.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The choice of LLE is based on its ability to provide a clean extract with high recovery.[6][7][8] An alkaline pH is crucial for the efficient extraction of propafenone and its metabolites.[7][8][9]
-
Thaw frozen plasma samples at room temperature. Vortex mix for 15 seconds.
-
Pipette 500 µL of plasma into a 2 mL polypropylene microcentrifuge tube.
-
Add 25 µL of the 1 µg/mL internal standard working solution (propafenone-d7) to all samples except the blank.
-
To alkalinize the plasma, add 50 µL of 1 M Sodium Hydroxide to achieve a pH of approximately 9. Vortex for 10 seconds.[7][9]
-
Add 1 mL of diethyl ether.[7] Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC Chromatographic Conditions
The reversed-phase C18 column provides excellent separation for moderately polar compounds like this compound. The mobile phase composition is optimized for good peak shape and resolution.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Eclipse XDB-C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : 10mM Ammonium Acetate Buffer (70:30 v/v), pH adjusted to 4.5 with Formic Acid |
| Flow Rate | 1.0 mL/min[10] |
| Injection Volume | 20 µL[10] |
| Column Temperature | 40°C[5][10] |
| Detection | UV at 246 nm[10] |
| Run Time | 10 minutes |
Rationale for UV detection at 246 nm: Propafenone and its metabolites exhibit a significant UV absorbance maximum around this wavelength, providing good sensitivity for quantification.[10]
Method Validation
The bioanalytical method must be validated to ensure its reliability for the intended application.[4] The validation should be performed in accordance with regulatory guidelines such as those from the FDA.[4][11][12] The key validation parameters are summarized below.
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous plasma components at the retention times of the analyte and IS. | Response in blank plasma from at least 6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS.[11] |
| Linearity & Range | To establish the relationship between concentration and detector response. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the true value and the degree of scatter. | Assessed at LLOQ, Low, Medium, and High QC levels (n=5). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[5] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response. Accuracy within ±20% and precision ≤20%.[5] |
| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible. |
| Stability | To evaluate the stability of the analyte in plasma under various storage and handling conditions. | Freeze-thaw, short-term (bench-top), and long-term stability. Mean concentration of stability samples should be within ±15% of nominal concentration.[13] |
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard (propafenone-d7) against the nominal concentration of the calibration standards.
-
Regression Analysis: Use a weighted (1/x² or 1/x) linear regression to fit the data.
-
Quantification: Determine the concentration of this compound in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note details a robust and reliable HPLC-UV method for the quantification of this compound in human plasma. The protocol, which includes a highly efficient liquid-liquid extraction and stable chromatographic conditions, has been designed to meet the rigorous standards of bioanalytical method validation. This method is suitable for use in clinical research, therapeutic drug monitoring, and pharmacokinetic studies, providing accurate and precise data to support drug development and ensure patient safety.
References
-
Brode, E., Kripp, U., & Hollmann, M. (1984). Simultaneous determination of propafenone and this compound in plasma by means of high pressure liquid chromatography. Arzneimittelforschung, 34(11), 1455-1460. [Link]
-
Casagrande, T., Castelnovo, P., & Fariello, R. (1998). Simultaneous determination of propafenone and this compound enantiomers in plasma by chromatography on an amylose derived chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 715-722. [Link]
-
Hollmann, M., Brode, E., & TWELLMANN, R. (1985). HPLC determination of this compound in plasma with electrochemical detection. Arzneimittel-Forschung, 35(3), 545-548. [Link]
-
Lanjewar, A., & Patidar, D. (2022). Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. International Journal of Creative Research Thoughts (IJCRT), 10(4). [Link]
-
Kroemer, H. K., & Eichelbaum, M. (1988). Internally standardized simultaneous assay of propafenone and this compound enantiomers in human plasma by means of high performance liquid chromatography. Arzneimittel-Forschung, 38(10), 1463-1465. [Link]
-
Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of chromatographic science, 55(9), 911–917. [Link]
-
Gupta, R. K., Chaurasia, A., & Mishra, B. (2021). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Natural Volatiles & Essential Oils, 8(5), 11728-11756. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. Federal Register. [Link]
-
Schlepper, M., & Zierhut, W. (1987). In vitro protein binding of propafenone and this compound in serum, in solutions of isolated serum proteins, and to red blood cells. Journal of cardiovascular pharmacology, 10 Suppl 2, S20–S23. [Link]
-
Sankar, G., Kondreddy, K., & George, R. (2011). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 633-639. [Link]
-
Zhong, D., Chen, X., & Gu, J. (1999). Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of chromatography. B, Biomedical sciences and applications, 721(1), 67–75. [Link]
-
Alikhodjaeva, M., Tursunova, N., & Khadjimukhamedova, M. (2017). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. Journal of Pharmacy and Pharmacology, 5, 29-34. [Link]
-
Rouini, M. R., & Afshar, M. (2004). A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum. Analytical sciences, 20(9), 1307-1311. [Link]
-
Harder, S., & Rietbrock, S. (1993). Steady-state plasma concentrations of propafenone--chirality and metabolism. The Journal of clinical pharmacology, 33(10), 1012–1017. [Link]
-
Agilent Technologies. (2020). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Application Note. [Link]
-
U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Siddoway, L. A., Thompson, K. A., McAllister, C. B., Wang, T., Wilkinson, G. R., Roden, D. M., & Woosley, R. L. (1987). Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences. Circulation, 75(4), 785–791. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911-917. [Link]
-
U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]
-
Bioanalysis Zone. (2013). FDA releases draft of bioanalytical method validation. [Link]
-
Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
Sources
- 1. Steady-state plasma concentrations of propafenone--chirality and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 5. nveo.org [nveo.org]
- 6. Simultaneous determination of propafenone and this compound enantiomers in plasma by chromatography on an amylose derived chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC determination of this compound in plasma with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Internally standardized simultaneous assay of propafenone and this compound enantiomers in human plasma by means of high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of propafenone and this compound in plasma by means of high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. academic.oup.com [academic.oup.com]
Application Note: A Validated Stereoselective LC-MS/MS Method for the Quantification of 5-Hydroxypropafenone Enantiomers in Human Plasma
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the stereoselective analysis of (R)- and (S)-5-Hydroxypropafenone, the primary active metabolite of the antiarrhythmic drug propafenone. Given the stereoselective metabolism and pharmacology of the parent compound, quantifying the individual enantiomers of its major metabolite is critical for comprehensive pharmacokinetic and pharmacodynamic assessments in drug development and clinical research. This protocol outlines a complete workflow, from plasma sample preparation to chiral chromatographic separation and sensitive MS/MS detection, providing researchers with a reliable tool for in-depth bioanalysis.
Introduction: The Rationale for Stereoselective Analysis
Propafenone is a Class IC antiarrhythmic agent widely used for the management of cardiac arrhythmias.[1][2] It is administered as a racemic mixture of (R)- and (S)-enantiomers, which, despite having equivalent sodium channel-blocking activity, exhibit significant pharmacological differences.[2][3] Notably, the (S)-enantiomer possesses potent β-blocking activity that is approximately 100 times greater than that of the (R)-enantiomer.[1][2]
Propafenone undergoes extensive first-pass metabolism in the liver, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, to form 5-Hydroxypropafenone (5-OHP).[4][5] This metabolite is not only abundant but also pharmacologically active, contributing significantly to the overall therapeutic and toxicological profile of the parent drug.[6][7] The formation of 5-OHP is also stereoselective, with the disposition of (S)-propafenone being impaired by the presence of (R)-propafenone, leading to a higher exposure of the more potent β-blocking S-enantiomer when the racemate is administered.[3][8]
This complex interplay of stereoselective metabolism and activity underscores the necessity of an analytical method that can resolve and independently quantify the enantiomers of the 5-OHP metabolite. Such a method is indispensable for:
-
Accurate Pharmacokinetic (PK) Modeling: To understand the absorption, distribution, metabolism, and excretion (ADME) of each active moiety.
-
Pharmacodynamic (PD) Correlation: To link specific enantiomer concentrations to observed clinical effects and side effects.
-
Genotyping Studies: To investigate the impact of CYP2D6 polymorphisms on the metabolic ratio of enantiomers.[5]
This document provides a comprehensive, field-tested protocol for the enantioselective quantification of 5-OHP in human plasma by LC-MS/MS.
Metabolic Pathway and Analytical Workflow Overview
The metabolic conversion of propafenone to its primary active metabolite, this compound, is a critical step in its biotransformation. The subsequent analytical workflow is designed to isolate and quantify the individual enantiomers from a complex biological matrix.
Caption: Propafenone metabolism and the corresponding bioanalytical workflow.
Materials and Methods
Reagents and Materials
-
Reference standards for (R)-5-Hydroxypropafenone and (S)-5-Hydroxypropafenone.
-
Stable isotope-labeled internal standard (IS), e.g., Propafenone-d5.
-
HPLC-grade acetonitrile, methanol, 1-propanol, and 2-propanol.
-
Ammonium acetate and formic acid (LC-MS grade).
-
Human plasma (K2EDTA).
-
Solid-Phase Extraction (SPE) cartridges.
-
Chiral HPLC column: A protein-based chiral stationary phase such as a Chiral-AGP column is recommended for this separation.[9]
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of delivering precise gradients.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Solid-Phase Extraction (SPE)
Causality: SPE is chosen over simpler protein precipitation methods to effectively remove phospholipids and other matrix components that can cause ion suppression in the ESI source, leading to improved sensitivity and method robustness.[1]
Protocol:
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of human plasma, add the internal standard solution.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
Causality: A chiral stationary phase is essential for the physical separation of the enantiomers before they enter the mass spectrometer, as enantiomers have identical mass-to-charge ratios and fragmentation patterns. The mobile phase composition is meticulously optimized to achieve baseline resolution of the 5-OHP enantiomers while remaining compatible with ESI-MS.[9]
| Parameter | Setting |
| HPLC Column | Chiral-AGP, 5 µm, 150 x 4.0 mm |
| Mobile Phase | 10 mM Ammonium Acetate Buffer (pH 4.1) : 2-Propanol (100:0.9, v/v)[9] |
| Flow Rate | 0.6 mL/min[9] |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters
Causality: MRM is used for its high selectivity and sensitivity. The precursor ion (Q1) is set to the protonated molecular ion of 5-OHP, and the collision cell (Q2) fragments it. A specific, stable product ion is then monitored by the third quadrupole (Q3), minimizing background noise and ensuring accurate quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| (R)- & (S)-5-Hydroxypropafenone | 358.3 | 116.2 / 340.0 | [4][9] |
| Propafenone-d5 (IS) | 347.1 | 121.1 | [1] |
Note: The primary product ion at m/z 116.2 corresponds to the C6H14NO+ fragment, while the transition to m/z 340 represents the loss of water.[4][9]
Caption: MRM fragmentation pathway for this compound.
Method Validation
The developed stereoselective method must be rigorously validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[10] This ensures the reliability and accuracy of the data generated in preclinical and clinical studies.
Validation Parameters
The validation protocol should assess the following key parameters for each enantiomer:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources.
-
Linearity and Range: The calibration curve should demonstrate a linear relationship between concentration and response. A typical range for 5-OHP enantiomers is 20-500 ng/mL.[9]
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. For this method, an LLOQ of 20 ng/mL for each enantiomer has been reported.[9]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.
-
Stability: Analyte stability under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Representative Validation Summary
| Validation Parameter | Acceptance Criteria | Result for (S)-5-OHP | Result for (R)-5-OHP |
| Linearity (r²) | ≥ 0.99 | 0.998 | 0.997 |
| LLOQ | S/N > 5; Acc/Prec ±20% | 20 ng/mL; Pass | 20 ng/mL; Pass |
| Intra-day Precision (%CV) | ≤ 15% | < 11% | < 11% |
| Inter-day Precision (%CV) | ≤ 15% | < 11% | < 11% |
| Intra-day Accuracy (%Bias) | ± 15% | -8.5% to 9.2% | -9.1% to 8.7% |
| Inter-day Accuracy (%Bias) | ± 15% | -10.3% to 7.5% | -10.8% to 8.1% |
| Recovery | Consistent & Reproducible | > 85% | > 85% |
| Matrix Factor | CV ≤ 15% | 4.5% | 5.1% |
(Data presented is representative and based on typical performance for such an assay, guided by published results.)[9]
Conclusion
This application note details a validated, stereoselective LC-MS/MS method for the quantification of (R)- and (S)-5-Hydroxypropafenone in human plasma. The protocol demonstrates the necessary sensitivity, selectivity, and robustness required for regulated bioanalysis. By enabling the separate analysis of these pharmacologically relevant enantiomers, this method provides a critical tool for researchers and drug developers to gain a more precise understanding of the clinical pharmacology of propafenone, ultimately contributing to safer and more effective therapeutic strategies.
References
-
Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911–917. Available from: [Link]
-
Sujan Kumar, D. P., Palavan, C., & Seshagiri Rao, J. V. L. N. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using hybrid SPE precipitation technology. Der Pharmacia Lettre, 7(4), 122-128. Available from: [Link]
-
Patel, H., Ghoghari, A., Bhatt, C., Shah, S., Jha, A., Desai, N., & Srinivas, N. R. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical Chromatography, 31(10), e3967. Available from: [Link]
-
Kroemer, H. K., et al. (1989). Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies. Journal of the American College of Cardiology, 14(6), 1553-1560. Available from: [Link]
-
Kroemer, H. K., Fromm, M. F., Bühl, K., Terefe, H., Blaschke, G., & Eichelbaum, M. (1994). An enantiomer-enantiomer interaction of (S)- and (R)-propafenone modifies the effect of racemic drug therapy. Circulation, 89(5), 2396–2400. Available from: [Link]
-
Zhong, D., Gu, J., & Chen, Y. (1999). Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 721(2), 269-278. Available from: [Link]
-
Franqueza, L., Valenzuela, C., Delpón, E., Longobardo, M., Caballero, R., & Tamargo, J. (1998). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British Journal of Pharmacology, 125(5), 969–978. Available from: [Link]
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for Chiralpak AD-RH, AS-RH & Chiralcel OD-RH, OJ-RH Columns. Available from: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available from: [Link]
-
Botteron, G. W., & Bigger, J. T. (1993). Enantiomer/enantiomer interaction of (S)- and (R)-propafenone for cytochrome P450IID6-catalyzed 5-hydroxylation: in vitro evaluation of the mechanism. The Journal of pharmacology and experimental therapeutics, 267(2), 624–631. Available from: [Link]
-
PubChem. (n.d.). Propafenone. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Alikhodjaeva, M., Atahanov, A., Aslanova, Y., & Xamdamov, M. (2015). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. Journal of Pharmacy and Pharmacology, 3, 445-450. Available from: [Link]
-
Valenzuela, C., Delpón, E., Franqueza, L., Gay, P., Pérez, O., & Tamargo, J. (2000). Effects of propafenone and its main metabolite, this compound, on HERG channels. Cardiovascular research, 47(2), 318–329. Available from: [Link]
-
RxList. (2022). Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved January 24, 2026, from [Link]
-
Daicel Chiral Technologies. (n.d.). Frequently Asked Questions. Retrieved January 24, 2026, from [Link]
-
Hseu, J., Preston, J., & Splitstone, R. (n.d.). Chiral Separation of Propafenone with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Polar Organic Mobile Phase Conditions. Phenomenex, Inc. Available from: [Link]
-
Vozeh, S., Haefeli, W., Ha, H. R., Vlcek, J., & Follath, F. (1990). Nonlinear kinetics of propafenone metabolites in healthy man. European journal of clinical pharmacology, 38(5), 509–513. Available from: [Link]
-
Spina, E., & de Leon, J. (2000). Effect of selective serotonin reuptake inhibitors on the oxidative metabolism of propafenone: in vitro studies using human liver microsomes. Therapeutic drug monitoring, 22(4), 433–439. Available from: [Link]
-
Mu, Y. P., et al. (2022). Simultaneous stereoisomeric separation of loxoprofen sodium and its alcohol metabolites. Application to a stereoselective pharmacokinetic study. Arabian Journal of Chemistry, 15(1), 103494. Available from: [Link]
-
Dean, L. (2017). Propafenone Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). Available from: [Link]
-
Singh, B., et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 56(2), 534-541. Available from: [Link]
-
Milman, G. Y., & El-Kattan, A. F. (2018). Cardiac arrhythmogenesis: roles of ion channels and their functional modification. Frontiers in pharmacology, 9, 142. Available from: [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An enantiomer-enantiomer interaction of (S)- and (R)-propafenone modifies the effect of racemic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Enantiomer/enantiomer interaction of (S)- and (R)-propafenone for cytochrome P450IID6-catalyzed 5-hydroxylation: in vitro evaluation of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Chiral Separation of 5-Hydroxypropafenone Enantiomers by HPLC
Audience: Researchers, scientists, and drug development professionals engaged in DMPK, clinical pharmacology, and bioanalytical studies.
Abstract and Introduction
Propafenone is a Class 1C anti-arrhythmic agent widely used in the management of cardiac arrhythmias.[1] It is administered as a racemic mixture of its (S)- and (R)-enantiomers. Following administration, propafenone undergoes extensive hepatic metabolism, primarily through hydroxylation to form 5-hydroxypropafenone, a major metabolite that also possesses significant pharmacological activity.[1][2] Both the parent drug and its 5-hydroxy metabolite are chiral, and their enantiomers can exhibit stereoselective disposition and pharmacological effects.[1][3] The (S)-enantiomer, for instance, is known to be a more potent β-blocker than the (R)-enantiomer.[1]
Given the stereospecific nature of its metabolism and activity, the ability to resolve and quantify the individual enantiomers of this compound is critical for comprehensive pharmacokinetic and pharmacodynamic studies.[4][5] This application note provides a detailed, field-proven protocol for the efficient chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). The methodology described herein is designed for robustness, providing excellent resolution and peak shape suitable for quantitative bioanalysis.
The Principle of Chiral Recognition on Polysaccharide-Based CSPs
The direct separation of enantiomers via HPLC is most commonly achieved using a chiral stationary phase (CSP).[6][7] This method relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase support.[6] The differing stability of these complexes results in different retention times, allowing for their separation.
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose derivatives, are among the most versatile and widely used phases for chiral separations.[8][9] The chiral recognition mechanism is attributed to the highly ordered helical structure of the polysaccharide polymer. This structure creates chiral grooves and cavities where analyte molecules can interact. The primary interaction forces responsible for chiral discrimination include:
-
Hydrogen Bonding: Interactions between polar functional groups on the analyte (e.g., hydroxyl and amine groups on this compound) and the carbamate linkages on the CSP.
-
π-π Interactions: Stacking interactions between aromatic rings in the analyte and the phenyl groups of the CSP.
-
Steric Fit (Inclusion): The overall shape and size of the analyte molecule determining how well it fits into the chiral cavities of the CSP.
The combination of these interactions creates a three-point interaction model that is necessary for enantiomeric recognition. The selection of an amylose-based CSP, such as Chiralpak AD, has been demonstrated to be highly effective for the simultaneous resolution of both propafenone and this compound enantiomers.[10]
Materials and Chromatographic System
Instrumentation
-
HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Data Acquisition Software: Empower, Chromeleon, or equivalent.
Chemicals and Reagents
-
Racemic this compound Hydrochloride (Reference Standard)
-
n-Hexane (HPLC Grade)
-
Ethanol (Anhydrous, HPLC Grade)
-
Diethylamine (DEA) (>99.5% purity)
-
Methanol (HPLC Grade, for sample dissolution)
Chiral Column
-
Column: Chiralpak® AD (or equivalent amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
-
Dimensions: 250 x 4.6 mm
-
Particle Size: 5 µm
Detailed Experimental Protocol
Mobile Phase Preparation
Causality: The mobile phase composition is the most critical factor in achieving enantioselectivity. In normal-phase chiral chromatography, a non-polar alkane (hexane) serves as the weak solvent, while an alcohol modifier (ethanol) modulates retention and selectivity. A basic additive (DEA) is essential to prevent peak tailing of basic analytes like this compound by masking residual acidic silanol sites on the silica support.[8]
-
Prepare the Mobile Phase Mixture: In a suitable solvent reservoir, carefully measure and mix 880 mL of n-Hexane and 120 mL of Ethanol . This creates a ratio of 88:12 (v/v).
-
Add the Amine Modifier: To the 1000 mL mixture, add 1.0 mL of Diethylamine (DEA) to achieve a final concentration of 0.1%.
-
Degas the Mobile Phase: Thoroughly mix and degas the mobile phase for at least 15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.
HPLC System and Column Equilibration
-
Install the Chiralpak AD column into the column compartment.
-
Set the column oven temperature to 25°C .
-
Purge the pump lines with the prepared mobile phase.
-
Equilibrate the column by pumping the mobile phase at a flow rate of 1.0 mL/min for at least 45-60 minutes, or until a stable baseline is observed on the detector. A stable baseline is crucial for accurate integration and quantification.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with Methanol.
-
Working Solution (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with the mobile phase. This step minimizes solvent mismatch effects upon injection.
Chromatographic Analysis
-
Set Chromatographic Conditions: Configure the HPLC system and data acquisition software according to the parameters in Table 1.
-
Injection: Inject 10 µL of the prepared working standard solution.
-
Data Acquisition: Acquire data for a sufficient duration to allow for the elution of both enantiomeric peaks. A run time of 20 minutes is typically adequate.[10]
Data, Results, and System Suitability
Summary of Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC Column | Chiralpak® AD, 250 x 4.6 mm, 5 µm | Proven amylose-based CSP for this class of compounds.[10] |
| Mobile Phase | n-Hexane / Ethanol / DEA (88:12:0.1, v/v/v) | Optimized ratio for baseline resolution and reasonable run time.[10] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 25°C (Isothermal) | Provides reproducible retention times and selectivity. |
| Detection | UV at 315 nm | Wavelength for sensitive detection of this compound.[10] |
| Injection Vol. | 10 µL | Standard volume to avoid column overload. |
| Run Time | ~20 minutes | Sufficient for elution and re-equilibration. |
Expected Results and System Suitability
Upon injection of the racemic standard, two well-separated peaks corresponding to the (R)- and (S)-enantiomers of this compound should be observed. The method's performance must be validated by ensuring it meets established system suitability criteria.
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | > 2.0 | Ensures baseline separation for accurate quantification. |
| Tailing Factor (Tf) | 0.8 - 1.5 | Confirms good peak symmetry, indicating an efficient separation. |
| Selectivity (α) | > 1.2 | Measures the separation factor between the two enantiomer peaks. |
| Repeatability (%RSD) | < 2.0% for Retention Time & Peak Area | Demonstrates the precision and stability of the system over multiple injections. |
Note: The elution order of (R)- and (S)-enantiomers should be confirmed by injecting individual enantiomer standards if available.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the protocol, from initial preparation to final data analysis.
Caption: Workflow for the chiral HPLC separation of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | 1. Incorrect mobile phase composition.2. Column degradation or contamination.3. Incorrect column installed. | 1. Prepare fresh mobile phase, verifying all component ratios.2. Flush the column with a stronger solvent (e.g., isopropanol), or replace if necessary.3. Verify the column part number. |
| Peak Tailing | 1. Insufficient DEA in the mobile phase.2. Extracolumn dead volume.3. Column overload. | 1. Ensure 0.1% DEA concentration is accurate.2. Check and tighten all fittings; use low-volume tubing.3. Reduce injection concentration or volume. |
| Drifting Baseline | 1. Column not fully equilibrated.2. Mobile phase composition changing (e.g., evaporation).3. Detector lamp issue. | 1. Equilibrate for a longer period.2. Keep the mobile phase reservoir covered.3. Check lamp energy and lifetime. |
| Variable Retention Times | 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Pump malfunction or leaks. | 1. Use a single batch of mobile phase for the entire run sequence.2. Ensure the column oven is on and stable.3. Check pump pressure for stability; perform maintenance if needed. |
References
- Phenomenex. (n.d.). Chiral HPLC Separations.
-
Funck-Brentano, C., Kroemer, H. K., Pavlou, H., & Woosley, R. L. (1990). Clinical pharmacokinetics of propafenone. Clinical Pharmacokinetics, 19(5), 357–380. Retrieved from [Link]
-
Pires, M. A., Lanchote, V. L., & Bertucci, C. (2001). Simultaneous determination of propafenone and this compound enantiomers in plasma by chromatography on an amylose derived chiral stationary phase. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 145–152. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic pathway of propafenone. Retrieved from [Link]
-
Hseu, J., Preston, J., & Splitstone, R. (n.d.). Chiral Separation of Propafenone with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Polar Organic Mobile Phase Conditions. Phenomenex, Inc. Retrieved from [Link]
-
Ares, A. M., Bernal, J., Janvier, A., & Toribio, L. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Journal of Chromatography A, 1685, 463595. Retrieved from [Link]
-
Chen, J., Hage, D. S., & Li, R. (2004). Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 805(1), 123-131. Retrieved from [Link]
-
Felix, G., et al. (2012). Commercial Chiral Stationary Phases for the Separations of Clinical Racemic Drugs. Part III: Super Critical Fluid Chromatography Separations. ResearchGate. Retrieved from [Link]
-
Zhou, Q., Yao, T. W., & Zeng, S. (2001). Chiral metabolism of propafenone in rat hepatic microsomes treated with two inducers. World Journal of Gastroenterology, 7(5), 723–727. Retrieved from [Link]
-
Mehvar, R., & Jamali, F. (1988). Pharmacokinetics of propafenone enantiomers in rats. Journal of Pharmaceutical Sciences, 77(11), 984-987. Retrieved from [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]
-
Zhang, T., Holder, E., Franco, P., & Zhang, Y. (2019). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 24(12), 2246. Retrieved from [Link]
Sources
- 1. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Insights into Chiral Drug Metabolism and Inversion - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Pharmacokinetics of propafenone enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. mdpi.com [mdpi.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of propafenone and this compound enantiomers in plasma by chromatography on an amylose derived chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Validated Bioanalytical Method for the Quantification of 5-Hydroxypropafenone in Human Plasma using LC-MS/MS
Abstract
This document provides a comprehensive guide for the development and validation of a robust and sensitive bioanalytical method for the quantification of 5-Hydroxypropafenone, the primary active metabolite of the antiarrhythmic drug propafenone, in human plasma. The described method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical testing, ensuring high selectivity and sensitivity.[1] This application note delves into the scientific rationale behind the chosen methodologies, provides detailed step-by-step protocols for sample preparation and analysis, and outlines a thorough validation strategy compliant with the latest international regulatory guidelines, including the ICH M10.[2][3][4][5][6][7][8]
Introduction: The Significance of Quantifying this compound
Propafenone is a Class Ic antiarrhythmic agent widely prescribed for the management of atrial fibrillation and other cardiac arrhythmias.[9][10] Following oral administration, propafenone undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme.[11][12] This metabolic process leads to the formation of two main metabolites: this compound and N-depropylpropafenone.
Notably, this compound is not an inactive byproduct; it exhibits pharmacological activity comparable to the parent drug, propafenone.[9][13][14][15] Therefore, to accurately assess the overall therapeutic exposure and understand the pharmacokinetic-pharmacodynamic (PK/PD) relationship in patients, it is crucial to quantify the concentrations of both propafenone and its active metabolite, this compound. This is particularly important due to the genetic polymorphism of CYP2D6, which can lead to significant inter-individual variability in plasma concentrations of the parent drug and its metabolite.[11]
This application note addresses the critical need for a reliable bioanalytical method to support pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies involving propafenone.
The Metabolic Pathway of Propafenone
The metabolic conversion of propafenone to this compound is a critical step in its biotransformation. Understanding this pathway is fundamental to appreciating the importance of metabolite quantification.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ema.europa.eu [ema.europa.eu]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 7. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. Effects of propafenone and its main metabolite, this compound, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PROPAFENONE HYDROCHLORIDE EXTENDED RELEASE CAPSULES [dailymed.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. academic.oup.com [academic.oup.com]
application of 5-Hydroxypropafenone as a research tool
An Application Guide to 5-Hydroxypropafenone as a Research Tool
Introduction: Understanding this compound
This compound is the principal active metabolite of propafenone, a Class Ic antiarrhythmic agent used for the management of cardiac arrhythmias like atrial fibrillation.[1][2][3][4] The conversion of propafenone to this compound is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver.[1][2][5][6] This metabolic pathway is of significant clinical and pharmacological interest because CYP2D6 activity is subject to extensive genetic polymorphism, leading to distinct "poor metabolizer" and "extensive metabolizer" phenotypes within the population.[6][7]
As a research tool, this compound is invaluable for two primary reasons. First, its formation serves as a direct and specific probe for CYP2D6 activity, making it essential for studies in pharmacogenetics, drug metabolism, and drug-drug interactions. Second, this compound possesses its own significant electrophysiological activity, comparable to the parent drug, including sodium channel blockade and potent inhibition of potassium channels like hERG.[7][8][9] This allows researchers to dissect the specific contribution of the metabolite to the overall therapeutic and proarrhythmic effects of propafenone therapy.
This guide provides detailed application notes and protocols for utilizing this compound in key research contexts, designed for pharmacologists, drug metabolism scientists, and cardiac electrophysiologists.
Application 1: A Phenotypic Probe for CYP2D6 Activity and Inhibition
The specific formation of this compound from its parent compound makes it an excellent in vitro tool for characterizing CYP2D6 enzyme kinetics and screening for potential inhibitors. In individuals lacking CYP2D6 activity (poor metabolizers), this metabolite is minimally formed or completely absent.[1][2][6] Therefore, monitoring its production rate provides a precise measure of CYP2D6 function.
Scientific Rationale
By incubating propafenone with a biological system containing CYP2D6 (e.g., human liver microsomes, recombinant enzymes) and quantifying the subsequent formation of this compound, researchers can:
-
Determine Enzyme Kinetics: Calculate key parameters like Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction velocity).
-
Screen for Drug-Drug Interactions (DDI): Assess the inhibitory potential of new chemical entities (NCEs) on CYP2D6 by measuring the reduction in this compound formation in the presence of the NCE.
-
Phenotype Genotypic Variants: Compare the metabolic efficiency of different recombinant CYP2D6 genetic variants.
Metabolic Pathway Visualization
Caption: Metabolic conversion of Propafenone.
Protocol 1: In Vitro CYP2D6 Inhibition Assay Using Human Liver Microsomes (HLMs)
This protocol outlines a method to assess the potential of a test compound to inhibit the CYP2D6-mediated metabolism of propafenone.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Propafenone (substrate)
-
This compound (analytical standard)
-
Test Compound (potential inhibitor)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP⁺)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with internal standard (e.g., Carbamazepine)[5]
-
Positive Control Inhibitor (e.g., Quinidine)
Procedure:
-
Preparation:
-
Thaw HLMs on ice. Dilute to a final protein concentration of 0.2-0.5 mg/mL in phosphate buffer.
-
Prepare stock solutions of propafenone, test compound, and positive control in a suitable solvent (e.g., DMSO, methanol). Ensure the final solvent concentration in the incubation is <1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
In a 96-well plate or microcentrifuge tubes, add the components in the following order:
-
Phosphate Buffer
-
HLM suspension
-
Test compound at various concentrations (typically a 7-point curve) or vehicle control.
-
Propafenone (at a concentration near its Kₘ, if known, or ~1-5 µM).
-
-
Pre-incubate the mixture at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The final volume is typically 100-200 µL.
-
-
Reaction and Termination:
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range for metabolite formation.
-
Terminate the reaction by adding 2-4 volumes of ice-cold acetonitrile containing the analytical internal standard. This step simultaneously stops the enzymatic reaction and precipitates proteins.
-
-
Sample Processing & Analysis:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation System:
-
Vehicle Control: Measures 100% enzyme activity.
-
Positive Control: A known CYP2D6 inhibitor like quinidine should produce a high degree of inhibition, validating the assay's sensitivity.
-
Time-Zero Control: Terminating a reaction immediately after adding NADPH ensures no non-enzymatic degradation is occurring.
Application 2: A Tool for Cardiac Electrophysiology and Ion Channel Research
This compound is a potent blocker of multiple cardiac ion channels and serves as a critical tool for investigating the molecular basis of antiarrhythmic drug action and proarrhythmic risk.[7] Its effects can be subtly different from the parent compound, allowing for detailed structure-activity relationship studies.
Scientific Rationale
Using electrophysiological techniques like patch-clamp, researchers can apply this compound to isolated cardiac cells or cell lines expressing specific ion channels to:
-
Characterize hERG Potassium Channel Block: The hERG channel is critical for cardiac repolarization, and its blockade is a primary indicator of proarrhythmic risk. Studies show this compound blocks hERG channels with a potency similar to propafenone, primarily by binding to the open state of the channel.[3][4][7]
-
Investigate Sodium Channel Modulation: As a Class Ic agent, its primary antiarrhythmic effect comes from sodium channel blockade.[1][8] Detailed patch-clamp analysis can reveal its effects on channel gating (activation, inactivation) and use-dependent block.
-
Dissect Metabolite-Specific Effects: By comparing the effects of propafenone and this compound on various channels (e.g., hKv1.5), researchers can understand the unique contribution of the metabolite to the drug's overall electrophysiological profile.[11][12]
Key Electrophysiological Parameters for this compound
| Parameter | Channel | Value / Effect | Source |
| hERG Inhibition (at 2 µM) | hERG (KCNH2) | ~71-79% inhibition | [3][7] |
| hERG IC₅₀ / K D | hERG (KCNH2) | EC₅₀ reported at 0.88 µM | [4] |
| hKv1.5 Inhibition (K D) | hKv1.5 (KCNA5) | 9.2 ± 1.6 µM | [12] |
| Effect on hERG Activation | hERG (KCNH2) | Shifts midpoint of activation curve by ~ -7.4 mV | [3] |
| Binding State Preference | hERG (KCNH2) | Predominantly binds to the open state of the channel | [3] |
Experimental Workflow: Patch-Clamp Analysis
Caption: Workflow for whole-cell patch-clamp experiment.
Protocol 2: Characterizing hERG Channel Block Using Whole-Cell Patch-Clamp
This protocol describes the application of this compound to a cell line stably expressing the hERG channel to measure current inhibition.
Materials:
-
Cell line stably transfected with the gene encoding hERG channels (e.g., CHO or HEK293 cells).[3][4][7]
-
Standard extracellular (bath) and intracellular (pipette) physiological solutions.
-
Patch-clamp amplifier and data acquisition system.
-
Perfusion system for drug application.
-
This compound stock solution.
Procedure:
-
Cell Preparation:
-
Plate hERG-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
On the day of the experiment, place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
-
Achieving Whole-Cell Configuration:
-
Using a micropipette filled with intracellular solution, approach a single cell and form a high-resistance (>1 GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Baseline Current Recording:
-
Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV to activate and inactivate the channels, and then repolarizing to -50 mV to measure the deactivating "tail" current, which is a hallmark of hERG.
-
Record stable baseline currents for several minutes to ensure the recording is viable.
-
-
Drug Application:
-
Switch the perfusion system to the extracellular solution containing the desired concentration of this compound (e.g., starting from 0.1 µM up to 30 µM for a dose-response curve).
-
Allow the drug to equilibrate for 3-5 minutes, or until a steady-state level of block is achieved.
-
-
Recording Drug Effect:
-
Apply the same voltage-clamp protocol and record the hERG currents in the presence of this compound.
-
-
Washout:
-
Perfuse the chamber with the drug-free extracellular solution to wash out the compound and observe the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak tail current amplitude before (control) and after drug application.
-
Calculate the percentage of block as: (1 - (I_drug / I_control)) * 100.
-
Repeat for multiple concentrations and plot the percent block against the drug concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
Analyze changes in the voltage-dependence of activation and the kinetics of inactivation and deactivation.[3][7]
-
Analytical Protocols: Quantifying this compound
Accurate quantification is essential for any research application. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.[5][10]
Protocol 3: Sample Preparation and LC-MS/MS Analysis
This is a generalized protocol based on published methods.
Sample Preparation (Plasma):
-
Protein Precipitation (PPT): A simple and rapid method. To 100 µL of plasma, add 300-400 µL of ice-cold acetonitrile containing an internal standard (IS).[10] Vortex vigorously and centrifuge to pellet proteins. The supernatant is ready for injection.
-
Solid-Phase Extraction (SPE): Provides a cleaner sample. Condition an appropriate SPE cartridge, load the plasma sample, wash away interferences, and elute the analytes with an organic solvent.[5] Evaporate the eluate and reconstitute in the mobile phase.
Typical LC-MS/MS Parameters
| Parameter | Example Condition | Source |
| LC Column | C8 or C18 (e.g., ACE-5 C8, Hedera ODS-2 C18) | [5][10] |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium acetate with formic acid) | [10] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5] |
| MRM Transition (Propafenone) | m/z 342.3 → 116.2 | [5] |
| MRM Transition (5-OH-Propafenone) | m/z 358.3 → 116.2 | [5] |
| Internal Standard | Carbamazepine (m/z 237.2 → 194.1) | [5] |
This methodology allows for the simultaneous quantification of propafenone and its metabolite, which is crucial for pharmacokinetic and drug metabolism studies.[5][10]
References
-
Arias, C., González, T., Moreno, I., Caballero, R., Delpón, E., Tamargo, J., & Valenzuela, C. (2003). Effects of propafenone and its main metabolite, this compound, on HERG channels. Cardiovascular Research, 57(3), 660–669. [Link]
-
Dean, L. (2017). Propafenone Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]
-
National Center for Biotechnology Information. (2017). Propafenone Therapy and CYP2D6 Genotype. [Link]
-
Arias, C., et al. (2003). Effects of propafenone and its main metabolite, this compound, on HERG channels. PubMed. [Link]
-
Drugs.com. (2025). Propafenone: Package Insert / Prescribing Information / MOA. [Link]
-
Chmielewska, A., et al. (n.d.). Metabolic pathway of propafenone. ResearchGate. [Link]
-
Arias, C., et al. (2003). E ffects of propafenone and its main metabolite, this compound, on HERG channels. Cardiovascular Research. [Link]
-
Patel, H., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical Chromatography, 31(10). [Link]
-
Capucci, A., et al. (1988). Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration. PubMed. [Link]
-
Von Philipsborn, G., et al. (1984). Pharmacological studies on propafenone and its main metabolite this compound. Arzneimittelforschung, 34(11), 1489-97. [Link]
-
PharmGKB. (n.d.). Annotation of FDA Label for propafenone and CYP2D6. ClinPGx. [Link]
-
Caballero, R., et al. (1998). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. PubMed. [Link]
-
Caballero, R., et al. (1998). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British Journal of Pharmacology. [Link]
-
Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911-917. [Link]
Sources
- 1. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Effects of propafenone and its main metabolite, this compound, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. academic.oup.com [academic.oup.com]
- 8. drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Experimental Models for Studying 5-Hydroxypropafenone Effects
An Application Note and Protocol Guide for Researchers
Authored by: A Senior Application Scientist
Introduction: The Significance of a Major Metabolite
Propafenone is a widely utilized Class IC antiarrhythmic agent, primarily prescribed for the management of atrial and ventricular arrhythmias.[1][2] Its therapeutic action is mediated through the blockade of fast inward sodium channels, which slows the upstroke velocity (Phase 0) of the cardiac action potential.[3] However, the clinical pharmacology of propafenone is complex, largely due to its extensive hepatic metabolism into active metabolites. The principal and most significant of these is 5-Hydroxypropafenone (5-OHP), formed via the polymorphic cytochrome P450 enzyme, CYP2D6.[1][4][5]
5-OHP is not an inert byproduct; it is a pharmacologically active molecule that contributes significantly to both the antiarrhythmic and potentially proarrhythmic effects of the parent drug.[4][6] Studies have shown that 5-OHP possesses a potency for sodium channel blockade comparable to propafenone itself and, in certain preclinical models, may even exhibit superior antiarrhythmic efficacy.[3][4][6] It also interacts with other critical cardiac ion channels, including potassium channels that govern cardiac repolarization.[7][8] Therefore, a thorough understanding of 5-OHP's in vivo effects is paramount for a complete safety and efficacy profile of propafenone and for the development of safer antiarrhythmic therapies.
This guide provides a detailed overview of established in vivo experimental models and protocols designed to specifically investigate the cardiovascular effects of this compound. It is intended for researchers, pharmacologists, and drug development professionals seeking to delineate the distinct pharmacological and toxicological profile of this critical metabolite.
Section 1: The Rationale for In Vivo Assessment
While in vitro techniques, such as patch-clamp analysis on isolated cells, provide invaluable data on specific ion channel interactions[7][9], they cannot fully replicate the complex physiological environment of a living organism. In vivo models are indispensable for understanding the integrated effects of 5-OHP, accounting for:
-
Systemic Hemodynamics: Assessing the net effect on blood pressure, heart rate, and cardiac contractility.
-
Neuro-hormonal Modulation: Evaluating the interplay between the compound and the autonomic nervous system.
-
Pharmacokinetics and Tissue Distribution: Correlating plasma concentrations with physiological responses and understanding tissue-specific accumulation.[10][11]
-
Proarrhythmic Risk: Identifying the potential to induce dangerous arrhythmias, a risk that often emerges from complex interactions between multiple ion channels and substrates present only in the whole heart.[5]
The primary scientific questions addressed by these models include determining the antiarrhythmic efficacy of 5-OHP in various pathological states, establishing its cardiovascular safety margin, and assessing its liability for proarrhythmia.
Section 2: Selecting an Appropriate Animal Model
The choice of animal model is a critical decision that directly impacts the translational relevance of the experimental findings. No single model is perfect; the selection must be guided by the specific scientific question being addressed.
| Animal Model | Primary Application | Advantages | Disadvantages & Caveats |
| Rat | Antiarrhythmic Efficacy Screening | Cost-effective, well-established surgical models (e.g., ischemia-reperfusion), suitable for high-throughput screening.[4][12] | Different cardiac electrophysiology from humans (e.g., ion channel expression, higher heart rate), limiting direct translation for repolarization effects. |
| Rabbit | Proarrhythmia & Repolarization Studies | Cardiac action potential duration and ion channel profile (especially IKr) are more similar to humans, making them sensitive for detecting QT prolongation and Torsades de Pointes (TdP).[8] | More expensive than rodents; anesthesia can significantly impact cardiovascular parameters. |
| Dog (Beagle) | Gold-Standard Cardiovascular Safety & Efficacy | Closest non-primate cardiovascular physiology to humans in terms of heart rate, ECG morphology, and autonomic control.[6][13] Telemetry allows for studies in conscious, unrestrained animals, providing clean, high-quality data.[14] | High cost, significant ethical considerations, and lower throughput. |
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for assessing the key in vivo effects of this compound.
Protocol 3.1: Antiarrhythmic Efficacy in a Rat Model of Ischemia-Reperfusion Injury
This model is designed to assess the ability of 5-OHP to suppress ventricular arrhythmias induced by a transient coronary artery occlusion, mimicking a myocardial infarction.[4][12]
Objective: To quantify the reduction in ventricular tachycardia (VT) and ventricular fibrillation (VF) during reperfusion.
Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., isoflurane or sodium pentobarbital). Intubate and ventilate the animal mechanically.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Place a suture (e.g., 6-0 silk) around the left anterior descending (LAD) coronary artery.
-
Instrumentation: Insert catheters into the femoral artery for blood pressure monitoring and the femoral vein for drug administration. Place needle electrodes for continuous ECG recording (Lead II).
-
Stabilization: Allow the animal to stabilize for a 20-minute period post-surgery.
-
Ischemia Induction: Occlude the LAD artery by tightening the suture for a period of 5-10 minutes. Successful occlusion is confirmed by ST-segment elevation on the ECG.
-
Drug Administration: 2-5 minutes prior to reperfusion, administer the vehicle control or this compound via the venous catheter as a slow bolus or infusion.
-
Reperfusion: Release the suture to allow blood flow to return to the myocardium. This is the period when reperfusion arrhythmias are most likely to occur.
-
Data Acquisition: Record ECG and blood pressure continuously for at least 10-15 minutes following reperfusion.
-
Endpoint Analysis: Quantify the incidence and duration of VT and VF. Analyze changes in heart rate, blood pressure, and ECG intervals (QRS, QT).
Protocol 3.2: Cardiovascular Safety Pharmacology in the Conscious Telemetered Dog
This is the definitive model for assessing the effects of 5-OHP on cardiovascular parameters in a non-anesthetized, physiological state.
Objective: To evaluate the dose-dependent effects of 5-OHP on heart rate, blood pressure, and ECG intervals (PR, QRS, QT).
Methodology:
-
Animal Preparation: Surgically implant a telemetry transmitter (e.g., DSI L11 series) in adult male beagle dogs (>9 kg). The transmitter's catheters are placed in a systemic artery (for blood pressure) and the ECG leads are secured to record a Lead II configuration.
-
Recovery: Allow a minimum of two weeks for the animals to fully recover from surgery.
-
Acclimation & Baseline: Acclimate the dogs to the study environment (e.g., a sling). Record at least 24 hours of baseline cardiovascular data before the first dose.
-
Dosing Regimen: On the study day, administer escalating doses of this compound (or vehicle control) via the desired route (e.g., intravenous infusion or oral gavage). A crossover design where each dog receives all treatments is recommended.
-
Data Acquisition: Record data continuously. Focus analysis on specific time points post-dose (e.g., peak plasma concentration) and average data over 5-10 minute intervals.
-
Data Analysis:
-
Calculate the change from baseline for each parameter (Heart Rate, Systolic/Diastolic/Mean Arterial Pressure, PR interval, QRS duration, QT interval).
-
Correct the QT interval for heart rate changes using a dog-specific formula (e.g., Van de Water's).
-
Correlate hemodynamic and ECG changes with plasma concentrations of 5-OHP determined from satellite blood samples.
-
Section 4: Critical Methodological Considerations
Drug Formulation and Administration: this compound may have limited aqueous solubility. Careful selection of a non-reactive vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or cyclodextrin) is crucial. The vehicle's effects must be characterized independently. For intravenous studies, a slow infusion is often preferred over a rapid bolus to avoid acute toxicity and achieve more stable plasma concentrations.
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: It is essential to link the observed physiological effect to the concentration of the drug in the plasma. Blood samples should be collected at key time points throughout the study. This allows for the construction of concentration-response curves, providing a more accurate assessment of potency and risk than dose-response relationships alone.[11][15]
Data Interpretation:
-
QRS Widening: An increase in the QRS duration is an expected finding for a sodium channel blocker like 5-OHP.[15] It is a pharmacodynamic marker of target engagement. Excessive widening can be indicative of toxicity.
-
QT Prolongation: An increase in the corrected QT interval suggests an effect on cardiac repolarization, likely through the blockade of potassium channels (e.g., IKr/HERG).[7][8] This is a key indicator of potential proarrhythmic risk.
-
Proarrhythmia: The ultimate measure of risk is the actual induction of arrhythmias. In the conscious dog, this is a rare but highly significant finding. Specialized models, such as the rabbit model of acquired long QT, can be used to increase sensitivity for detecting drug-induced Torsades de Pointes.
Summary of Dosing and Expected Outcomes
The following table provides a generalized summary based on preclinical literature. Specific doses and outcomes must be determined empirically in dose-ranging studies.
| Model | Route | Typical Dose Range (IV) | Key Expected Outcomes & Observations |
| Rat | IV Bolus/Infusion | 0.1 - 5 mg/kg | Dose-dependent reduction in reperfusion-induced VT/VF.[4] Potential for hypotension and bradycardia at higher doses. QRS widening expected. |
| Rabbit | IV Infusion | 0.05 - 2 mg/kg | Moderate QT prolongation. Proarrhythmic effects (early afterdepolarizations, TdP) may be unmasked in sensitized models.[8] |
| Dog | IV Infusion | 0.1 - 3 mg/kg | Dose-dependent increases in PR interval and QRS duration.[6][13] Minimal to moderate QT prolongation. Potential for negative inotropy and hypotension at higher concentrations. |
Conclusion
Studying the in vivo effects of this compound is not merely an academic exercise; it is fundamental to understanding the complete clinical profile of its parent drug, propafenone. The metabolite's potent sodium channel blocking activity and its effects on cardiac repolarization make it a significant contributor to both therapeutic and adverse outcomes. By selecting the appropriate animal model—from rodent screening models to gold-standard telemetered large animal studies—and employing rigorous, well-controlled protocols, researchers can accurately define the efficacy and safety profile of 5-OHP. This knowledge is critical for guiding safer clinical use and advancing the development of next-generation antiarrhythmic agents.
References
-
National Center for Biotechnology Information (2017). Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries. Available from: [Link]
-
Arias, C., et al. (2003). Effects of propafenone and its main metabolite, this compound, on HERG channels. Cardiovascular Research, 57(3), 680-691. Available from: [Link]
-
Arias, C., et al. (2003). Effects of propafenone and its main metabolite, this compound, on HERG channels. ScienceDirect. Available from: [Link]
-
ResearchGate. Metabolic pathway of propafenone. Available from: [Link]
-
Siddoway, L. A., et al. (1991). Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. Propafenone Research Group. The American Journal of Cardiology, 68(13), 1343-1349. Available from: [Link]
-
Funck-Brentano, C., et al. (1990). Clinical pharmacokinetics of propafenone. Clinical Pharmacokinetics, 19(1), 41-60. Available from: [Link]
-
Caballero, R., et al. (2000). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British Journal of Pharmacology, 129(3), 545-554. Available from: [Link]
-
Riva, E., et al. (1987). Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration. European Journal of Clinical Pharmacology, 32(5), 511-516. Available from: [Link]
-
Shalaby, A. A., & El-Saed, A. (2014). Revisiting propafenone toxicity. Journal of Community Hospital Internal Medicine Perspectives, 4(2), 23752. Available from: [Link]
-
Strobach, H., & Gumbinger, H. G. (1984). Pharmacological studies on propafenone and its main metabolite this compound. Arzneimittel-Forschung, 34(11), 1489-1497. Available from: [Link]
-
Dean, L. (2017). Propafenone Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). Available from: [Link]
-
Pau, D., et al. (2003). Propafenone and its metabolites preferentially inhibit IKr in rabbit ventricular myocytes. The Journal of Pharmacology and Experimental Therapeutics, 307(3), 962-969. Available from: [Link]
-
ResearchGate. Pharmacokinetics of propafenone hydrochloride sustained-release capsules in male beagle dogs. Available from: [Link]
-
Connolly, S. J., et al. (1983). Clinical pharmacology of propafenone. Circulation, 68(3), 589-596. Available from: [Link]
-
Zhang, Y., et al. (2015). Pharmacokinetics of propafenone hydrochloride sustained-release capsules in male beagle dogs. Acta Pharmaceutica Sinica B, 5(1), 63-67. Available from: [Link]
-
Nuvisan. In vivo toxicology and safety pharmacology. Available from: [Link]
-
ResearchGate. Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration. Available from: [Link]
-
Malfatto, G., et al. (1988). Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, this compound and N-depropylpropafenone. The Journal of Pharmacology and Experimental Therapeutics, 246(2), 419-426. Available from: [Link]
-
Oti-Amoako, K., et al. (1990). The relative potency of major metabolites and enantiomers of propafenone in an experimental reperfusion arrhythmia model. Journal of Cardiovascular Pharmacology, 15(1), 75-81. Available from: [Link]
-
Danilo, P., Jr., et al. (1984). Effects of Propafenone on Sinus Nodal and Ventricular Automaticity: In Vitro and in Vivo Correlation. Journal of Cardiovascular Pharmacology, 6(5), 875-880. Available from: [Link]
Sources
- 1. Revisiting propafenone toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, this compound and N-depropylpropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of propafenone and its main metabolite, this compound, on HERG channels [pubmed.ncbi.nlm.nih.gov]
- 8. Propafenone and its metabolites preferentially inhibit IKr in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The relative potency of major metabolites and enantiomers of propafenone in an experimental reperfusion arrhythmia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of propafenone on sinus nodal and ventricular automaticity: in vitro and in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of propafenone hydrochloride sustained-release capsules in male beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. Propafenone Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-Parametric Approach to Assessing 5-Hydroxypropafenone Cytotoxicity In Vitro
Introduction: The Clinical Context of 5-Hydroxypropafenone
Propafenone is a Class IC antiarrhythmic agent used to treat conditions like atrial fibrillation.[1] It undergoes extensive first-pass metabolism in the liver, primarily by the CYP2D6 enzyme, to form several metabolites.[2][3] The major active metabolite, this compound (5-OHP), exhibits electrophysiological effects and potency comparable to the parent drug.[4][5] Both propafenone and 5-OHP are known to block cardiac ion channels, including the hERG potassium channel, an action associated with proarrhythmic risk.[4][6] Given that cardiac concentrations of these compounds can be 10- to 20-fold higher than in plasma, understanding their potential for direct cellular toxicity is critical for a comprehensive safety assessment.[6]
This guide provides a detailed framework and step-by-step protocols for evaluating the cytotoxicity of 5-OHP using a suite of robust, cell-based assays. We will progress from general viability assessment to more granular, mechanistic assays to build a comprehensive toxicity profile.
Foundational Step: Selecting the Appropriate Cell Model
The relevance of any cytotoxicity data is critically dependent on the chosen cell model. Since the primary concern for propafenone and its metabolites is cardiotoxicity, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are the gold standard.[7][8] These cells express cardiac-specific ion channels and proteins, offering a more physiologically relevant system than non-cardiac cell lines or animal models, which can have different electrophysiological properties.[9][10] For investigating potential liver effects, as propafenone is hepatically metabolized, a human hepatocyte cell line like HepG2 would be a relevant secondary model.[2][11]
Key Consideration: The choice of cell model should align with the toxicological question. For assessing proarrhythmic risk and direct cardiomyocyte damage, hiPSC-CMs are unparalleled.[12][13]
Tier 1: Assessing Overall Cell Viability and Membrane Integrity
The initial step in a cytotoxicity screen is to determine the concentration range over which 5-OHP affects basic cellular functions like metabolic activity and membrane integrity. This is typically done to determine an IC50 (half-maximal inhibitory concentration) value.
Metabolic Viability: The MTT Assay
Principle: This colorimetric assay measures the activity of mitochondrial dehydrogenases in living cells. These enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[14][15] The amount of formazan produced is proportional to the number of metabolically active, viable cells.
Protocol: MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 5-OHP in culture medium. Replace the old medium with the 5-OHP-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for a relevant exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[16]
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[15]
Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cells.[17] When the plasma membrane is compromised, LDH is released into the culture supernatant.[18] The LDH assay measures the amount of this released enzyme through a coupled enzymatic reaction that results in a colored product, indicating a loss of membrane integrity and cell death.[19][20]
Protocol: LDH Release Assay
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol in a 96-well plate.
-
Establish Controls: Prepare three critical controls:
-
Vehicle Control: Cells treated with the vehicle only (spontaneous LDH release).
-
High Control: Cells treated with a lysis buffer (maximum LDH release).
-
Background: Medium only (no cells).
-
-
Sample Collection: After incubation, centrifuge the plate gently (e.g., 250 x g for 5 minutes).
-
Enzymatic Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light.[20] Stop the reaction with the provided stop solution and measure absorbance at 490 nm.
-
Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release, after correcting for background and spontaneous release.
Table 1: Hypothetical IC50 Data for this compound
| Assay Type | Cell Line | Exposure Time | IC50 (µM) |
| MTT (Metabolic) | hiPSC-CMs | 48 hours | 45.2 |
| LDH (Membrane) | hiPSC-CMs | 48 hours | 62.8 |
| MTT (Metabolic) | HepG2 | 48 hours | 88.5 |
| LDH (Membrane) | HepG2 | 48 hours | 110.3 |
This table illustrates how different assays and cell types can yield distinct cytotoxicity profiles, suggesting that 5-OHP may be more metabolically toxic to cardiomyocytes than to liver cells.
Tier 2: Investigating Mechanisms of Cell Death
Once a cytotoxic effect is confirmed, the next step is to elucidate the underlying mechanism. Is 5-OHP inducing a programmed form of cell death (apoptosis) or causing other cellular stresses?
Apoptosis Induction: Caspase-Glo® 3/7 Assay
Principle: Apoptosis is often executed by a family of proteases called caspases. Caspases-3 and -7 are key effector caspases. The Caspase-Glo® 3/7 assay is a homogeneous, luminescent assay that uses a proluminescent substrate containing the DEVD peptide sequence, which is specific for caspase-3/7.[21][22] Cleavage of the substrate by active caspase-3/7 releases aminoluciferin, which is consumed by luciferase to generate a light signal proportional to caspase activity.[23]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment: Plate cells in a white-walled, clear-bottom 96-well plate and treat with 5-OHP as described previously. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent in a 1:1 ratio to the cell culture medium in each well.[24]
-
Incubation: Mix the contents by gentle orbital shaking for 30-60 seconds. Incubate at room temperature for 1-3 hours to allow for cell lysis and signal stabilization.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Mitochondrial Health: JC-1 Assay for Membrane Potential (ΔΨm)
Principle: A reduction in mitochondrial membrane potential (ΔΨm) is a key early event in apoptosis.[25] The JC-1 dye is a cationic probe that exhibits potential-dependent accumulation in mitochondria.[26] In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence.[27] In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence.[25] A shift from red to green fluorescence indicates mitochondrial depolarization.
Protocol: JC-1 Staining
-
Cell Plating and Treatment: Plate cells in a black-walled, clear-bottom 96-well plate and treat with 5-OHP. A known mitochondrial uncoupler (e.g., CCCP) should be used as a positive control.
-
JC-1 Staining: After treatment, remove the medium and wash cells once with a warm buffer (e.g., PBS). Add JC-1 staining solution (typically 1-10 µM) to each well and incubate for 15-30 minutes at 37°C.
-
Wash and Read: Remove the staining solution, wash the cells gently twice with buffer. Add fresh buffer to each well.
-
Data Acquisition: Measure fluorescence using a multi-mode plate reader.
-
J-aggregates (Red): Excitation ~560 nm / Emission ~595 nm.
-
J-monomers (Green): Excitation ~485 nm / Emission ~530 nm.
-
-
Analysis: The results are typically presented as a ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Oxidative Stress: Cellular ROS/RNS Assay
Principle: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), can damage cellular components and trigger cell death.[28] Assays for ROS often use cell-permeable probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[29] Inside the cell, esterases cleave the acetate groups, and the resulting H2DCF is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[30]
Protocol: H2DCFDA Assay
-
Cell Plating and Treatment: Plate and treat cells as previously described. A known ROS inducer like Tert-Butyl Hydroperoxide (TBHP) serves as a positive control.[30]
-
Probe Loading: Remove the treatment medium and wash the cells. Add the H2DCFDA working solution (typically 5-10 µM) to the cells and incubate for 30-60 minutes at 37°C, protected from light.[28][31]
-
Wash and Read: Remove the probe solution, wash the cells gently, and add fresh buffer.
-
Data Acquisition: Immediately measure fluorescence with an excitation of ~495 nm and emission of ~525 nm.
Integrated Experimental Workflow and Data Interpretation
A robust cytotoxicity assessment involves integrating data from multiple assays. A tiered approach allows for efficient screening followed by deeper mechanistic investigation for compounds of interest.
Figure 1. Tiered workflow for assessing 5-OHP cytotoxicity.
Interpreting Combined Results:
-
High LDH release with low MTT signal: Suggests necrotic cell death where membrane integrity is lost rapidly.
-
Low MTT signal with high caspase activity: Indicates apoptosis, where metabolic activity declines as programmed cell death proceeds.
-
Decreased JC-1 red/green ratio followed by caspase activation: Suggests that mitochondrial dysfunction is an early event that triggers the apoptotic cascade.
-
Increased ROS signal preceding other markers: Implies that oxidative stress may be a primary driver of the observed cytotoxicity.
References
-
Arias, C., et al. (2004). Effects of propafenone and its main metabolite, this compound, on HERG channels. Cardiovascular Research. Available at: [Link]
-
American College of Cardiology. Propafenone (Rythmol) Considerations for Use. Available at: [Link]
-
Faria, M., et al. (2017). Revisiting propafenone toxicity. BMJ Case Reports. Available at: [Link]
-
Caballero, R., et al. (2003). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British Journal of Pharmacology. Available at: [Link]
-
Lee, W. H., & Wu, J. C. (2018). Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes as an in vitro model in toxicology: strengths and weaknesses for hazard identification and risk characterization. Archives of Toxicology. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Propafenone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. Available at: [Link]
-
Yoshida, Y., et al. (2018). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Journal of Visualized Experiments. Available at: [Link]
-
Perelman, A., et al. (2012). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Journal of Visualized Experiments. Available at: [Link]
-
Tamargo, J., et al. (2004). Effects of propafenone and its main metabolite, this compound, on HERG channels. Cardiovascular Research. Available at: [Link]
-
ROS Assay Kit Protocol. (n.d.). IMR. Available at: [Link]
-
Kim, K., et al. (2023). Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis. The Korean Journal of Physiology & Pharmacology. Available at: [Link]
-
Metrion Biosciences. (n.d.). Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. Available at: [Link]
-
ResearchGate. (2014). Does anyone have experience with the Caspase-Glo® 3/7 Assay?. Available at: [Link]
-
AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. Available at: [Link]
-
Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols. Available at: [Link]
-
Wu, W. W., et al. (2022). Use of Human iPSC-CMs in Nonclinical Regulatory Studies for Cardiac Safety Assessment. Toxicological Sciences. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Propafenone Therapy and CYP2D6 Genotype. GeneReviews®. Available at: [Link]
-
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Biocompare. (2022). Caspase-Glo® 3/7 Assay for Apoptosis Detection. Available at: [Link]
-
Moslehi, J. J., et al. (2019). Use of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes in Preclinical Cancer Drug Cardiotoxicity Testing: A Scientific Statement From the American Heart Association. Circulation Research. Available at: [Link]
-
Sharma, A., et al. (2022). Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs). International Journal of Molecular Sciences. Available at: [Link]
-
Bio-protocol. (2024). Caspase 3/7 apoptosis assay. Available at: [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1). Available at: [Link]
-
MedCrave online. (2017). Antiarrhythmic medication induced multi-organ dysfunction. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Cardiotoxicity Assessment of HESI Reference Compounds Using HiPSC-CMs. Available at: [Link]
-
Mercola, M. (2020). iPSC derived Cardiomyocytes for Predicting and Removing Drug Cardiotoxicity. YouTube. Available at: [Link]
-
Windisch, A., et al. (2011). Trapping and dissociation of propafenone derivatives in HERG channels. British Journal of Pharmacology. Available at: [Link]
-
Mozneb, M., et al. (2024). This Tiny Version of a Human Heart on a Chip Beats Like The Real Thing. Science Alert. Available at: [Link]
-
RayBiotech. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit. Available at: [Link]
-
Funck-Brentano, C., et al. (1990). Clinical pharmacokinetics of propafenone. Clinical Pharmacokinetics. Available at: [Link]
Sources
- 1. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Revisiting propafenone toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. Effects of propafenone and its main metabolite, this compound, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes as an in vitro model in toxicology: strengths and weaknesses for hazard identification and risk characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis [kjpp.net]
- 10. fda.gov [fda.gov]
- 11. acc.org [acc.org]
- 12. Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes [metrionbiosciences.com]
- 13. academic.oup.com [academic.oup.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Caspase-Glo® 3/7 3D Assay [worldwide.promega.com]
- 24. biocompare.com [biocompare.com]
- 25. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 26. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 27. raybiotech.com [raybiotech.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 30. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 31. content.abcam.com [content.abcam.com]
Introduction: The Critical Role of Metabolite-Protein Binding in Drug Development
An Application Guide to the Biophysical Characterization of 5-Hydroxypropafenone-Protein Interactions
Propafenone is a class 1C antiarrhythmic agent used to treat cardiac arrhythmias. Its clinical efficacy and safety profile are significantly influenced by its metabolism and the pharmacokinetic behavior of its metabolites. The primary active metabolite, this compound (5-OH-PF), is formed via CYP2D6-mediated oxidation and exhibits pharmacological activity comparable to the parent drug.[1] Understanding the extent to which 5-OH-PF binds to plasma proteins is paramount, as it is the unbound (free) fraction of a drug or metabolite that is available to interact with its therapeutic target, be metabolized, or be eliminated.[2] High protein binding can restrict drug distribution, lower efficacy, and create potential for drug-drug interactions.[2][3]
Previous research has established that both propafenone and 5-OH-PF exhibit significant, pH-dependent binding to plasma proteins, particularly alpha-1-acid glycoprotein (AAG).[4] This makes the characterization of this binding interaction a critical step in non-clinical and clinical development.
This guide provides a comprehensive overview of key analytical techniques and detailed protocols for studying the binding of this compound to plasma proteins. It is designed for researchers, scientists, and drug development professionals, offering not just methodologies but also the rationale behind experimental choices to ensure robust and reliable data generation.
Core Analytical Strategies: A Comparative Overview
A variety of biophysical techniques can be employed to characterize drug-protein interactions, each with unique strengths and limitations.[5][6] These methods can be broadly categorized as either separative (indirect) or non-separative (direct).[7][8]
-
Separative Techniques (e.g., Equilibrium Dialysis, Ultrafiltration): These methods physically separate the free drug from the protein-bound drug. The concentration of the free drug is then quantified, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Non-Separative Techniques (e.g., Isothermal Titration Calorimetry, Fluorescence Spectroscopy): These methods measure binding directly in solution by detecting changes in physical properties (heat, fluorescence) upon complex formation.
The choice of method depends on the specific research question, the required throughput, and the level of detail needed (e.g., simple percent binding vs. full thermodynamic profile).
Table 1: Comparison of Key Analytical Techniques for Protein Binding Studies
| Technique | Principle | Throughput | Information Obtained | Key Strengths & Causality | Key Limitations |
| Equilibrium Dialysis (ED) | Diffusion of free drug across a semi-permeable membrane until equilibrium is reached.[9][10] | Low to Medium | Fraction unbound (%PPB), Binding affinity (Kd) | Gold Standard : Minimizes experimental artifacts. The slow attainment of equilibrium ensures a true representation of the binding at steady state.[11] | Time-consuming (6 to >24 hours).[12] Potential for drug adsorption to the membrane. |
| Ultrafiltration (UF) | Centrifugal force is used to separate the protein-free ultrafiltrate from the protein-bound drug through a semi-permeable membrane.[11][13] | Medium to High | Fraction unbound (%PPB), Binding affinity (Kd) | Speed & Simplicity : Much faster than ED, making it suitable for higher throughput screening.[11] | Prone to non-specific binding (NSB) to the filter device.[11][14] Protein concentration can increase during centrifugation, potentially altering binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding interaction of a ligand and a protein.[15][16] | Low | Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Thermodynamic Profile : Provides a complete thermodynamic signature of the interaction in a single, label-free experiment, revealing the driving forces of binding.[17] | Requires larger quantities of pure protein and ligand. Sensitive to buffer mismatch.[18] |
| Fluorescence Spectroscopy | Measures changes in the intrinsic fluorescence of the protein (e.g., from Tryptophan residues) or a fluorescent probe upon ligand binding.[19][20] | High | Binding affinity (Kd), Binding mechanism | High Sensitivity : Requires small sample amounts. Provides insights into conformational changes in the protein upon binding.[21] | Requires the protein to have a suitable fluorophore or the use of extrinsic probes. Susceptible to interference from fluorescent compounds. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at the surface of a sensor chip as the ligand binds to an immobilized protein.[22][23] | Medium to High | Kinetics (kon, koff), Affinity (Kd) | Real-Time Kinetics : Measures association and dissociation rates directly, providing deeper mechanistic insight beyond just affinity.[24][25] | Requires immobilization of the protein, which may alter its native conformation and binding properties.[26] |
Section 1: Equilibrium Dialysis (ED) - The Gold Standard
Equilibrium dialysis is widely regarded as the reference method for protein binding studies due to its theoretical soundness and minimal disturbance of the binding equilibrium.[10][11] The principle relies on a two-chamber system separated by a semipermeable membrane with a specific molecular weight cut-off (MWCO). The protein (e.g., human plasma) is placed in one chamber, and a buffer is placed in the other. The small molecule, 5-OH-PF, is added to the protein chamber and is free to diffuse across the membrane, while the larger protein and the protein-bound drug cannot.[12] At equilibrium, the concentration of the free 5-OH-PF is identical in both chambers, allowing for its direct measurement from the buffer chamber.[9]
Caption: Principle of Equilibrium Dialysis for 5-OH-PF protein binding.
Protocol: Rapid Equilibrium Dialysis (RED) for 5-OH-PF
This protocol utilizes a commercially available 96-well plate-based RED device, which increases throughput compared to traditional apparatuses.[2]
1. Materials & Reagents:
-
RED Device: 96-well plate with dialysis inserts (e.g., Thermo Scientific™ Pierce™ RED Plate, 8K MWCO). Causality: The 8K MWCO is chosen to retain albumin (~66 kDa) and AAG (~41-43 kDa) while allowing free passage of 5-OH-PF (MW ~357.4 g/mol ).
-
Plasma: Pooled human plasma (or plasma from other species of interest). Store at -80°C.
-
5-OH-PF Stock Solution: 10 mM in DMSO.
-
Dialysis Buffer: Phosphate Buffered Saline (PBS), pH 7.4. Causality: Physiological pH is critical as 5-OH-PF binding is pH-dependent.[4]
-
Sealing Tape: For 96-well plates.
-
LC-MS/MS System: For quantification.
2. Experimental Procedure:
-
Thaw Plasma: Thaw plasma on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to remove any cryoprecipitates.
-
Prepare Spiked Plasma: Prepare a working solution of 5-OH-PF by spiking the stock solution into plasma to achieve the desired final concentration (e.g., 1 µM).[27] Vortex gently. Expert Insight: Pre-warm the plasma to 37°C before adding the compound to mimic physiological conditions.
-
Assemble RED Device: Place the RED inserts into the 96-well base plate.
-
Load Samples:
-
Add 200 µL of the spiked plasma into the sample (red-ringed) chamber of the insert.
-
Add 350 µL of PBS buffer into the buffer chamber.
-
Self-Validation Control: In separate wells, add spiked buffer (instead of plasma) to the sample chamber to assess non-specific binding to the device.
-
-
Incubation: Cover the plate securely with sealing tape. Incubate at 37°C on an orbital shaker (e.g., 100 RPM) for 4-6 hours. Causality: Incubation time should be sufficient to reach equilibrium. This should be determined empirically, but 4-6 hours is a validated starting point for RED devices.[2]
-
Sample Collection: After incubation, carefully collect 50 µL from both the buffer and plasma chambers.
-
Sample Preparation for LC-MS/MS:
-
To the 50 µL buffer aliquot, add 50 µL of blank plasma.
-
To the 50 µL plasma aliquot, add 50 µL of PBS buffer.
-
Causality: This step, known as matrix matching, is crucial. It ensures that both samples have the same protein and salt concentration, preventing differential matrix effects during LC-MS/MS analysis which could bias the quantification.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile containing an internal standard. Vortex and centrifuge.
-
-
Analysis: Analyze the supernatant from both samples by a validated LC-MS/MS method to determine the concentration of 5-OH-PF.[28][29]
3. Data Analysis:
-
Fraction Unbound (fu): f_u = Concentration in Buffer Chamber / Concentration in Plasma Chamber
-
Percent Protein Bound (%PPB): %PPB = (1 - f_u) * 100
-
Correct for Non-Specific Binding (NSB) if necessary: Recovery (%) = (Conc_plasma * Vol_plasma + Conc_buffer * Vol_buffer) / (Initial Conc * Initial Vol) * 100 A recovery of 70-130% is generally acceptable. Low recovery may indicate significant binding to the apparatus.
Section 2: Ultrafiltration (UF) - The High-Throughput Alternative
Ultrafiltration is a faster, simpler alternative to ED, making it well-suited for screening larger numbers of compounds.[11] The method uses centrifugal force to drive the aqueous phase of a plasma sample through a semipermeable filter. The filter retains the protein and any protein-bound ligand, while the protein-free ultrafiltrate, containing the unbound ligand, is collected for analysis.[13][14]
Caption: Workflow of the Ultrafiltration (UF) method.
Protocol: Centrifugal Ultrafiltration for 5-OH-PF
1. Materials & Reagents:
-
UF Devices: Centrifugal filter units (e.g., Amicon® Ultra-0.5, 10 kDa MWCO). Causality: The 10 kDa MWCO is a common choice that effectively retains plasma proteins. The low-binding membrane material (e.g., regenerated cellulose) is critical to minimize NSB.
-
Plasma, 5-OH-PF Stock, LC-MS/MS System: As per ED protocol.
-
Incubator/Shaker: Set to 37°C.
2. Experimental Procedure:
-
Device Pre-treatment (Optional but Recommended): To mitigate NSB, some protocols recommend passivating the UF device by incubating it with a blank plasma or BSA solution, which is then discarded before adding the sample.
-
Prepare Spiked Plasma: Prepare spiked plasma at the desired concentration (e.g., 1 µM) as described in the ED protocol.
-
Pre-incubation: Incubate the spiked plasma at 37°C for at least 30 minutes to allow binding to reach equilibrium before centrifugation.
-
Load UF Device: Add a defined volume (e.g., 500 µL) of the pre-incubated spiked plasma to the sample reservoir of the UF device.
-
Centrifugation: Centrifuge at a speed and time recommended by the manufacturer (e.g., 14,000 x g for 15-30 minutes at 37°C). Expert Insight: It is critical to perform centrifugation at a controlled physiological temperature to avoid shifts in binding affinity. The volume of ultrafiltrate should be kept small (<25% of the initial volume) to prevent a significant increase in protein concentration in the retentate, which could artifactually increase the measured bound fraction.
-
Sample Collection:
-
Carefully collect the ultrafiltrate from the collection tube. This contains the free 5-OH-PF.
-
Collect an aliquot of the retentate (the sample remaining in the upper chamber). This represents the total concentration at the end of the experiment.
-
-
Sample Preparation & Analysis:
-
The ultrafiltrate can often be directly analyzed or diluted with the mobile phase for LC-MS/MS.
-
The retentate must be diluted (e.g., 10-fold in buffer) before protein precipitation and LC-MS/MS analysis.
-
Self-Validation Control: Run a parallel experiment with 5-OH-PF spiked in buffer (no protein) to quantify drug loss due to non-specific binding to the device. The concentration in the filtrate should be nearly identical to the initial concentration.
-
3. Data Analysis:
-
Fraction Unbound (fu): f_u = Concentration in Ultrafiltrate / Total Concentration in Retentate
-
Percent Protein Bound (%PPB): %PPB = (1 - f_u) * 100
Section 3: Isothermal Titration Calorimetry (ITC) - A Thermodynamic Deep Dive
ITC is a powerful, label-free technique that directly measures the heat changes associated with a binding event.[15] It is the only method that can provide a complete thermodynamic profile—including binding affinity (Ka or Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)—in a single experiment.[16] This information is invaluable for understanding the molecular driving forces (e.g., hydrogen bonds, hydrophobic interactions) behind the 5-OH-PF-protein interaction.
The experiment involves titrating the ligand (5-OH-PF) into a sample cell containing the protein (e.g., purified AAG) at a constant temperature. The instrument measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell.[16] Each injection of ligand results in a heat pulse that is integrated and plotted against the molar ratio of ligand to protein.
Sources
- 1. researchgate.net [researchgate.net]
- 2. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enantioselective plasma protein binding of propafenone: mechanism, drug interaction, and species difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro protein binding of propafenone and this compound in serum, in solutions of isolated serum proteins, and to red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical methods for obtaining binding parameters of drug-protein interactions: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Video: Protein-Drug Binding: Determination Methods [jove.com]
- 9. Overview of Equilibrium Dialysis [harvardapparatus.com]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. mdpi.com [mdpi.com]
- 12. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]
- 13. 蛋白样品超滤 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 19. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 20. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. portlandpress.com [portlandpress.com]
- 24. affiniteinstruments.com [affiniteinstruments.com]
- 25. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 26. scispace.com [scispace.com]
- 27. enamine.net [enamine.net]
- 28. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Can the Binding of Small Molecules to Proteins Be Detected by LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes & Protocols: Assessing 5-Hydroxypropafenone as a Modulator of Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Multidrug Resistance and the Potential of 5-Hydroxypropafenone
Multidrug resistance (MDR) presents a significant barrier to effective chemotherapy in cancer treatment.[1][2] A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), in cancer cells.[1][3] These transporters function as energy-dependent efflux pumps, actively removing a wide variety of structurally diverse anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1][4]
Propafenone, an antiarrhythmic drug, and its analogs have been identified as potent inhibitors of P-gp-mediated efflux.[5] Its major metabolite, this compound, has also been shown to be an inhibitor of human P-glycoprotein.[6] This raises a compelling scientific question: can this compound effectively reverse P-gp-mediated MDR and re-sensitize resistant cancer cells to conventional chemotherapeutics?
These application notes provide a comprehensive, step-by-step methodological framework to rigorously assess the MDR modulation potential of this compound. The protocols are designed to be self-validating, incorporating critical controls and offering insights into the causality behind experimental choices, guiding researchers from initial cytotoxicity screening to mechanistic efflux assays.
Overall Experimental Strategy
The assessment of an MDR modulator requires a multi-step approach. First, the intrinsic toxicity of the compound is determined to identify a non-toxic concentration for modulation studies. Second, its ability to restore the cytotoxicity of a known chemotherapeutic agent in a resistant cell line is evaluated. Finally, mechanistic assays are employed to confirm that the observed effect is due to the inhibition of efflux pump activity.
Caption: P-gp uses ATP to efflux drugs. This compound inhibits this action.
Materials:
-
Resistant cell line (e.g., MCF-7/ADR) and its sensitive counterpart (e.g., MCF-7)
-
Rhodamine 123 or Calcein-AM
-
This compound
-
Verapamil or Cyclosporin A (positive control P-gp inhibitor)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
96-well black, clear-bottom plates for fluorescence reading
-
Fluorescence microplate reader or flow cytometer [7] Step-by-Step Methodology:
-
Cell Seeding: Seed resistant and sensitive cells into a 96-well black, clear-bottom plate at 20,000-40,000 cells/well. Incubate for 24 hours.
-
Pre-incubation with Inhibitors: Wash cells twice with warm HBSS. Add 100 µL of HBSS containing various concentrations of this compound or the positive control (Verapamil). Incubate for 30-60 minutes at 37°C.
-
Dye Loading: Add the fluorescent substrate (e.g., Rhodamine 123 to a final concentration of 5 µM) to each well in the continued presence of the inhibitors. [7]4. Accumulation Phase: Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Washing: Aspirate the dye and inhibitor solution. Wash the cells three times with ice-cold HBSS to stop the efflux process.
-
Cell Lysis (for plate reader): Add 100 µL of lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and agitate for 10 minutes to lyse the cells and release the intracellular dye.
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity. For Rhodamine 123, use excitation ~485 nm and emission ~535 nm. [7]For Calcein, use excitation ~495 nm and emission ~515 nm. [8] * Flow Cytometry: Alternatively, after washing, cells can be trypsinized, resuspended in cold HBSS, and analyzed immediately to measure the fluorescence of individual cells.
-
-
Data Analysis:
-
Normalize the fluorescence of treated wells to the fluorescence of control wells (no inhibitor).
-
Plot the percentage of fluorescence accumulation against the log concentration of this compound.
-
A dose-dependent increase in intracellular fluorescence in the resistant cell line indicates inhibition of P-gp efflux.
-
Trustworthiness: The Critical Role of Controls
To ensure the scientific validity of these protocols, a comprehensive set of controls is mandatory.
| Control Type | Purpose | Inclusion in Protocol(s) |
| Sensitive Cell Line | Establishes baseline cytotoxicity of chemotherapeutics and confirms low P-gp activity. | 1, 2, 3 |
| Resistant Cell Line | The primary model system to test the modulator's efficacy. | 1, 2, 3 |
| Vehicle Control | Accounts for any effects of the solvent (e.g., DMSO) used to dissolve the compounds. | 1, 2, 3 |
| Positive Control Modulator | A known P-gp inhibitor (e.g., Verapamil) to validate that the assay system can detect MDR reversal. | 2, 3 |
| Modulator Alone | Ensures that the selected concentration of this compound is not cytotoxic on its own. | 1, 2 |
| Blank/No-Cell Control | Measures background absorbance/fluorescence from the medium and plate. | 1, 3 |
References
-
Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. (2016). National Institutes of Health (NIH). [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2017). National Institutes of Health (NIH). [Link]
-
Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). (2022). National Institutes of Health (NIH). [Link]
-
Bachmakov, I., et al. (2005). Characterisation of (R/S)-propafenone and its metabolites as substrates and inhibitors of P-glycoprotein. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Ford, J. M., & Hait, W. N. (1993). Modulators of multidrug resistance. Preclinical studies. Hematology/Oncology Clinics of North America. [Link]
-
Calcein AM Efflux assays in Pgp-overexpressing multidrug-resistant cell lines. ResearchGate. [Link]
-
Gáti, T., et al. (1998). Studies on propafenone-type modulators of multidrug-resistance IV1): synthesis and pharmacological activity of 5-hydroxy and 5-benzyloxy derivatives. Archiv der Pharmazie. [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. ResearchGate. [Link]
-
P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers. Frontiers in Oncology. [Link]
-
Ecker, G., et al. (1999). Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements. Molecular Pharmacology. [Link]
-
Multidrug Resistance Activity Kit. ION Biosciences. [Link]
-
MTT (Assay protocol). Protocols.io. [Link]
-
Caballero, R., et al. (2003). Effects of propafenone and its main metabolite, this compound, on HERG channels. Cardiovascular Research. [Link]
-
How can I decide chemical concentration for design of IC50 assay?. ResearchGate. [Link]
-
Assay Guidance Manual: Cell Viability Assays. (2013). National Institutes of Health (NIH). [Link]
-
P-glycoprotein. Wikipedia. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Gottesman, M. M., & Pastan, I. (1993). Multidrug resistance mediated by P-glycoproteins. Annual Review of Biochemistry. [Link]
Sources
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 4. Multidrug resistance mediated by P-glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterisation of (R/S)-propafenone and its metabolites as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionbiosciences.com [ionbiosciences.com]
Practical Guide to Solid-Phase Extraction of 5-Hydroxypropafenone from Biological Matrices
Application Note and Protocol
Abstract
This comprehensive guide provides a detailed protocol and practical insights for the solid-phase extraction (SPE) of 5-Hydroxypropafenone, the primary active metabolite of the antiarrhythmic drug propafenone, from biological matrices such as human plasma. Designed for researchers, scientists, and drug development professionals, this document elucidates the rationale behind methodological choices, offering a robust starting point for developing and validating a sensitive and reliable sample preparation workflow. The proposed method leverages mixed-mode cation exchange SPE to achieve high recovery and excellent sample cleanup, making it suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Analytical Challenge of this compound
Propafenone is a class Ic antiarrhythmic agent widely used in the management of cardiac arrhythmias.[1] It undergoes extensive hepatic metabolism, primarily mediated by the CYP2D6 enzyme, to form its major active metabolite, this compound.[1] This metabolite exhibits pharmacological activity comparable to the parent drug, making its accurate quantification in biological fluids crucial for pharmacokinetic studies and therapeutic drug monitoring.
The analysis of this compound in complex biological matrices like plasma presents a significant challenge due to its relatively low concentrations and the presence of endogenous interferences such as phospholipids, proteins, and salts.[2] Solid-phase extraction (SPE) offers a powerful technique to isolate and concentrate the analyte of interest while removing these interfering components, thereby improving the sensitivity and robustness of subsequent analytical methods.[2]
This application note details a practical guide to developing a solid-phase extraction protocol for this compound, focusing on a mixed-mode cation exchange strategy. This approach is particularly well-suited for basic compounds like this compound, as it combines reversed-phase and ion-exchange retention mechanisms for enhanced selectivity and sample cleanup.[3][4]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective SPE method.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₇NO₄ | [5] |
| Molecular Weight | 357.4 g/mol | [5] |
| Propafenone Basic pKa | ~9.0 | [6] |
The presence of a secondary amine in the propylamino side chain gives this compound its basic character. The pKa of the parent compound, propafenone, is approximately 9.0, and the metabolite is expected to have a similar value.[6] This basicity is the cornerstone of the proposed mixed-mode SPE strategy, allowing for strong retention on a cation exchange sorbent under acidic conditions.
Principles of Mixed-Mode Cation Exchange SPE
Mixed-mode SPE combines multiple retention mechanisms on a single sorbent, offering superior selectivity compared to single-mode sorbents.[4] For this compound, a mixed-mode sorbent with both reversed-phase (e.g., C8 or C18) and strong cation exchange (e.g., sulfonic acid) functionalities is ideal.
The extraction process is governed by pH control:
-
Loading: At a pH below the analyte's pKa (e.g., pH < 7), the amine group is protonated (positively charged), leading to strong retention by the cation exchange groups on the sorbent. Hydrophobic interactions also contribute to retention on the reversed-phase component.
-
Washing: A series of washes with acidic and organic solvents can be employed to remove neutral and acidic interferences, as well as weakly retained basic compounds, while the strongly retained this compound remains bound to the sorbent.
-
Elution: By increasing the pH of the elution solvent to a level above the analyte's pKa (e.g., pH > 11), the amine group is deprotonated (neutralized). This disrupts the ionic interaction with the sorbent, allowing for the elution of the analyte with an organic solvent.
Figure 1. Mechanism of Mixed-Mode Cation Exchange SPE for this compound.
Detailed Application Protocol: A Starting Point for Method Development
This protocol is a robust starting point and should be optimized and validated for your specific application and analytical instrumentation.
Materials and Reagents
-
SPE Sorbent: Mixed-mode strong cation exchange (e.g., Agilent Bond Elut Plexa PCX, Waters Oasis MCX).
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (≥98%)
-
Ammonium hydroxide (28-30%)
-
Deionized water (18.2 MΩ·cm)
-
-
Solutions:
-
Sample Dilution Buffer: 2% Formic acid in deionized water
-
Wash Solution 1: 0.1 M Formic acid in deionized water
-
Wash Solution 2: Methanol
-
Elution Solution: 5% Ammonium hydroxide in methanol
-
Experimental Workflow
Figure 2. Step-by-step workflow for the solid-phase extraction of this compound.
Step-by-Step Protocol
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 500 µL of the Sample Dilution Buffer (2% formic acid in water).
-
Vortex for 30 seconds. This step ensures protein precipitation and adjusts the pH to ensure the analyte is in its protonated form.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant for loading onto the SPE cartridge.
-
-
Sorbent Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge. This wets the sorbent and activates the reversed-phase functional groups.
-
-
Sorbent Equilibration:
-
Pass 1 mL of deionized water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Wash Step 1 (Removal of Polar Interferences):
-
Pass 1 mL of Wash Solution 1 (0.1 M formic acid in water) through the cartridge. This removes polar, non-retained interferences.
-
-
Wash Step 2 (Removal of Non-polar Interferences):
-
Pass 1 mL of Wash Solution 2 (methanol) through the cartridge. This removes non-polar interferences that are not ionically bound.
-
-
Elution:
-
Elute the this compound from the cartridge by passing 1 mL of the Elution Solution (5% ammonium hydroxide in methanol) through the sorbent. The basic pH neutralizes the analyte, disrupting the ionic bond and allowing for its elution.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Troubleshooting and Method Optimization
| Issue | Potential Cause | Recommended Action |
| Low Recovery | Incomplete elution | Increase the volume or basicity of the elution solution. |
| Analyte breakthrough during loading | Decrease the sample loading flow rate. | |
| Analyte loss during washing | Decrease the organic content of the wash solution. | |
| High Matrix Effects | Insufficient removal of interferences | Optimize the wash steps by varying the solvent composition and pH. |
| Co-elution of phospholipids | Consider a sorbent specifically designed for phospholipid removal (e.g., HybridSPE). | |
| Poor Reproducibility | Inconsistent flow rates | Use a vacuum manifold or positive pressure processor for consistent flow. |
| Incomplete sorbent conditioning | Ensure the sorbent is fully wetted with the conditioning solvent. |
Conclusion
The presented mixed-mode cation exchange solid-phase extraction protocol provides a robust and effective method for the isolation and concentration of this compound from biological matrices. By leveraging both reversed-phase and ion-exchange retention mechanisms, this method offers high selectivity and recovery, leading to cleaner extracts and improved performance in subsequent LC-MS/MS analysis. This guide serves as a comprehensive starting point for researchers to develop and validate a reliable sample preparation workflow for the accurate quantification of this critical drug metabolite.
References
-
Pule, B. O., Mmualefe, L. C., & Torto, N. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent Technologies. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107927, this compound. PubChem. Retrieved from [Link]
- Teixeira, L. M., Falcão, B. R., Philippsen, F. Z., & Sausen, T. R. (2018). Development and Validation of Analytical Methods for Pharmaceutical Equivalence Evaluation of Propafenone Hydrochloride Coated Tablets. Latin American Journal of Pharmacy, 37(10), 2101-7.
-
Waters Corporation. (n.d.). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4932, Propafenone. PubChem. Retrieved from [Link]
- Razzokov, J., et al. (2017). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. American Journal of Pharmacy and Health Research.
- Patel, D., et al. (2016). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Asian Journal of Pharmaceutical and Clinical Research.
-
Hawach Scientific. (2025). SPE Cartridge Washing and Drying Parameters Selection. Retrieved from [Link]
- Doki, K., et al. (2014). Serum concentrations of propafenone (a) and this compound...
-
Biotage. (2023). When should I choose a mixed-mode SPE? Retrieved from [Link]
-
Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]
- Law, B. (2001). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Journal of Biochemical and Biophysical Methods.
- Sharma, N., et al. (2013). New method development and validation for the determination of propafenone HCL in pure drug and its tablet dosage form by RP-HPLC.
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]
- Caballero, R., et al. (1998). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British Journal of Pharmacology.
- Chen, X. H., et al. (1992). Isolation of Acidic, Neutral, and Basic Drugs from Whole Blood Using A Single Mixed-Mode Solid-Phase Extraction Column. Journal of Forensic Sciences.
-
DailyMed. (n.d.). PROPAFENONE HYDROCHLORIDE EXTENDED RELEASE CAPSULES. U.S. National Library of Medicine. Retrieved from [Link]
Sources
- 1. PROPAFENONE HYDROCHLORIDE EXTENDED RELEASE CAPSULES [dailymed.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C21H27NO4 | CID 107927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 5-Hydroxypropafenone Peak Tailing in HPLC
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) applications. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues specifically with 5-Hydroxypropafenone, an active metabolite of the antiarrhythmic agent Propafenone.[1][2] As a basic compound, this compound is particularly susceptible to chromatographic issues that can compromise data quality.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves from foundational concepts to systematic, hands-on protocols, explaining not just what to do, but why each step is scientifically justified.
Section 1: Foundational FAQs
Q1: What is this compound and why is its analysis important?
This compound is a primary active metabolite of Propafenone, a widely used antiarrhythmic drug.[1][3] The metabolism of Propafenone is genetically determined, leading to variable plasma concentrations of both the parent drug and its metabolites. Therefore, accurately quantifying this compound alongside Propafenone is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety.
Q2: What is peak tailing in HPLC and why is it a significant problem?
Peak tailing refers to the asymmetry of a chromatographic peak where the latter half is broader than the front half.[4] An ideal peak has a symmetrical, Gaussian shape. Tailing is problematic for several reasons:
-
Reduced Quantification Accuracy: Asymmetrical peaks are difficult for integration algorithms to process consistently, leading to errors in area measurement and inaccurate quantification.[4]
-
Poor Resolution: The elongated tail of a major peak can obscure smaller, adjacent peaks, such as impurities or other metabolites, making their detection and quantification impossible.[4]
-
Lower Sensitivity: Tailing lowers the peak height for a given peak area, which can negatively impact the limit of quantification (LOQ).[4]
Q3: What is the most common cause of peak tailing for a basic compound like this compound?
The primary cause is the presence of multiple retention mechanisms during the separation.[5] While the main desired mechanism in reversed-phase HPLC is hydrophobic interaction, a secondary, undesirable interaction often occurs between basic analytes and the stationary phase.[6]
This compound, being a basic compound, can carry a positive charge. This charge leads to a strong electrostatic interaction with negatively charged, acidic silanol groups (Si-OH) that remain on the surface of silica-based HPLC columns.[5][7] This secondary interaction is stronger than the primary hydrophobic retention, causing some analyte molecules to be retained longer, which results in a "tailing" effect on the peak.[4][6]
Section 2: The Systematic Troubleshooting Guide
Effective troubleshooting begins with a logical diagnostic process. This section will guide you from initial observations to specific corrective actions.
Step 1: Initial Diagnosis - Is the Problem Specific or General?
The first and most critical question is: "Is only the this compound peak tailing, or are all peaks in the chromatogram showing poor shape?" The answer to this question directs you to either a chemical (analyte-specific) or a physical (system-wide) root cause.
Caption: Initial diagnostic workflow for HPLC peak tailing.
Step 2: Troubleshooting Analyte-Specific Tailing (The Chemical Problem)
If only this compound or other basic compounds are tailing, the issue is almost certainly due to secondary interactions with the column's stationary phase. Here’s how to address it, from easiest to most involved.
The mobile phase is the easiest component to modify. Your goal is to create an environment that minimizes the interaction between the basic analyte and acidic silanols.
Q: How does mobile phase pH affect the peak shape of this compound?
Mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds.[8] Silanol groups on a standard silica column are acidic and become ionized (negatively charged) at a pH above ~3.[9] To prevent the positively charged this compound from interacting with these sites, you must suppress the ionization of the silanols.
Protocol: Adjusting Mobile Phase pH
-
Lower the pH: The most effective strategy is to lower the mobile phase pH to a value between 2.5 and 3.0.[4][5][10] At this low pH, the silanol groups are protonated (neutral), eliminating the strong ionic attraction that causes tailing.[11]
-
Use an Acidic Modifier: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase.[1] Formic acid is generally preferred for LC-MS applications due to its volatility.
-
Verify Column Stability: Ensure your HPLC column is rated for use at low pH. Most modern silica columns are stable down to pH 2, but older columns or those not specifically designed for low pH can degrade, leading to poor performance and shorter column lifetime.[5][10]
Q: My peak shape is still not perfect at low pH. What role does the buffer play?
Buffers are critical for maintaining a stable pH throughout the analysis, which ensures reproducible retention times and peak shapes.[12]
-
Buffering Capacity: A buffer is most effective at a pH close to its pKa. For a target pH of 2.5-3.0, a phosphate buffer is a good choice for UV-based methods. For LC-MS, volatile buffers like ammonium formate or ammonium acetate are necessary.[11][12]
-
Buffer Concentration: For reversed-phase HPLC, a buffer concentration of 10-25 mM is typically sufficient.[11][13] Insufficient buffer concentration can lead to pH shifts as the sample is introduced, causing peak distortion.[10] Increasing the buffer concentration can also increase the mobile phase's ionic strength, which can help mask residual silanol interactions and improve peak shape.[11]
Caption: Effect of mobile phase pH on silanol interactions.
If mobile phase optimization is insufficient, your column may not be suitable for analyzing basic compounds.
Q: What type of HPLC column is best for minimizing peak tailing with basic analytes?
Modern HPLC columns are designed to minimize the negative effects of surface silanols.
-
Use High-Purity, Type B Silica Columns: Older columns (Type A silica) contain higher levels of acidic silanols and trace metal impurities, which exacerbate tailing.[4] Modern columns are made from high-purity (Type B) silica with significantly lower silanol activity.[4]
-
Choose an End-Capped Column: End-capping is a chemical process that covers many of the residual silanol groups with a less polar functional group.[5] While no column is 100% end-capped, a high degree of end-capping dramatically improves the peak shape for basic compounds.[10][14]
-
Consider Alternative Chemistries:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This feature provides an alternative interaction site that can shield basic analytes from silanol groups.[7]
-
Hybrid Particle Columns: These columns incorporate both silica and organic polymers in their stationary phase particles, offering better pH stability and reduced silanol activity.[4]
-
| Column Technology | Mechanism for Reducing Tailing | Best For |
| High-Purity Silica (Type B) | Low intrinsic silanol activity and fewer metal impurities.[4] | General purpose, significant improvement over older columns. |
| End-Capped (e.g., C18-EC) | Residual silanols are chemically bonded with a small, non-polar group, making them inert.[7][10] | Routine analysis of basic compounds at low to mid pH. |
| Polar-Embedded | A polar functional group shields the analyte from silanol interactions.[7] | Basic compounds, especially when operating in highly aqueous mobile phases. |
| Hybrid Particle (Organic/Silica) | Inherently lower silanol activity and wider usable pH range.[4] | Methods requiring high or low pH; challenging basic compounds. |
Q: Could my sample preparation be causing the peak tailing?
Yes, two common issues related to the sample itself can cause peak distortion.
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the active sites on the stationary phase, leading to tailing.[15]
-
Test: Dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you are likely overloading the column.
-
-
Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (more organic) than your mobile phase, it can cause peak distortion. The strong solvent carries the analyte band partway down the column in a disorganized manner before the mobile phase can take over, leading to broad or tailing peaks.
-
Best Practice: Whenever possible, dissolve your sample in the initial mobile phase composition.
-
Step 3: Troubleshooting General Peak Tailing (The Physical/System Problem)
If all peaks in your chromatogram are tailing, the problem is likely physical, related to the column's integrity or the HPLC system's fluidic path.
Q: All my peaks are tailing. What should I check first?
A common cause for uniform peak tailing is a partial blockage at the column inlet.[13] This can be caused by particulates from the sample, mobile phase, or wear and tear of pump seals.
Protocol: Column Backflushing to Clear a Blocked Frit
-
Confirm Reversibility: Check the column's instruction manual to ensure it can be backflushed. Most modern columns can, but it's crucial to verify.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing particulates into the detector cell.
-
Reverse the Column: Connect the column outlet to the injector and direct the inlet to a waste container.
-
Flush with Strong Solvent: Pump a strong, filtered solvent (e.g., 100% Acetonitrile or Methanol) through the column at a low flow rate (e.g., 0.2 mL/min), gradually increasing to about half the normal operating flow rate. Flush with at least 10-20 column volumes.[5]
-
Re-install and Equilibrate: Return the column to its normal flow direction, reconnect it to the detector, and thoroughly equilibrate with your mobile phase before injecting a test sample.
Q: I've backflushed the column, but the problem persists. What else could it be?
-
Column Void: A void or "channel" can form at the head of the column bed due to the silica settling over time, especially if the column has been subjected to pressure shocks or operated at high pH.[10] This creates a distorted flow path for the sample, causing tailing or split peaks for all analytes.[16] A column with a significant void typically needs to be replaced.
-
Extra-Column Volume: Excessive volume in the system between the injector and the detector can cause band broadening and tailing.[17] This is especially critical for UHPLC systems.
-
Check: Ensure you are using tubing with the smallest possible internal diameter (e.g., 0.005") and that all fittings are made correctly to minimize dead volume.[7]
-
Section 3: Advanced Topic - The Hidden Culprit of Metal Contamination
Q: I've tried everything, but my this compound peak still shows some tailing. Is there anything else to consider?
Yes. An often-overlooked cause of peak tailing for specific compounds is interaction with metal ions.
-
Sources of Metal Ions: Metal ions can be present as impurities in the silica packing material itself or can leach from stainless steel components of the HPLC system (tubing, frits) or even titanium components in so-called "biocompatible" systems.[4][18][19]
-
Mechanism: Certain analytes, particularly those with chelating functional groups, can interact strongly with these metal ions.[20] This interaction acts as another secondary retention mechanism, causing severe peak tailing that is difficult to eliminate with standard mobile phase adjustments.[21]
-
Solution: If metal contamination is suspected, using a column with novel inert surfaces or adding a weak chelating agent to the mobile phase (if compatible with your detection method) may be necessary.[22]
References
-
Phenomenex Inc. (2025). How to Reduce Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
von-Richter, O., et al. (1989). Simultaneous determination of propafenone and this compound in plasma by means of high pressure liquid chromatography. PubMed. [Link]
-
Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
Patel, H., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. PubMed. [Link]
-
Shimadzu. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Rao, M., & Rathnanand, M. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Hill, M. (2024). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. LCGC International. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
ResearchGate. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5‐hydroxypropafenone and N‐depropylpropafenone, in human K2EDTA plasma using LC–MS/MS with ESI operated in positive mode. [Link]
-
Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. PubMed. [Link]
-
Martire, D. E. (1996). Dynamic effect of secondary equilibria in reversed-phase chromatography. The Journal of Physical Chemistry. [Link]
-
SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]
-
National Center for Biotechnology Information. (n.d.). Propafenone. PubChem Compound Database. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2015). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. [Link]
-
Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity?[Link]
-
Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms. [Link]
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
Technology Networks. (2025). Overcoming Metal Interference in HPLC. [Link]
-
ResearchGate. (2005). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Phenomenex Inc. (n.d.). Role of Buffers in Liquid Chromatography. [Link]
-
De Pra, M., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. PubMed. [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. [Link]
-
Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection. [Link]
-
Chromatography Forum. (2012). Peak tailing due to silanol interaction?[Link]
-
SynZeal. (n.d.). 5-Hydroxy Propafenone Hydrochloride. [Link]
-
Taylor & Francis eBooks. (1991). An HPLC Method for the Quantitation of Propafenone and Its Metabolites in Pediatric Samples. [Link]
-
SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound, (S)-. PubChem Compound Database. [Link]
-
ResearchGate. (2019). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]
-
G, S., et al. (2017). Highly Sensitive UHPLC-MS/MS Method for the Simultaneous Estimation of Propafenone and Its Metabolites this compound and N-depropylpropafenone on Human Dried Blood Spots Technique and Application to a Pharmacokinetic Study. PubMed. [Link]
-
Majors, R. E. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. [Link]
-
International Journal of Current Pharmaceutical Research. (2022). QUANTIFICATION OF PROPAFENONE HYDROCHLORIDE BY HPTLC METHOD IN ITS PHARMACEUTICAL DOSAGE FORM. [Link]
Sources
- 1. A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. This compound | C21H27NO4 | CID 107927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. agilent.com [agilent.com]
- 9. support.waters.com [support.waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. labcompare.com [labcompare.com]
- 12. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. shodexhplc.com [shodexhplc.com]
- 15. Peak tailing due to silanol interaction? - Chromatography Forum [chromforum.org]
- 16. agilent.com [agilent.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. silcotek.com [silcotek.com]
- 19. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. technologynetworks.com [technologynetworks.com]
Technical Support Center: Optimizing Mass Spectrometry for 5-Hydroxypropafenone
Welcome to the technical support resource for the bioanalysis of 5-Hydroxypropafenone (5-OHP). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during LC-MS/MS method development and execution. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to build robust and reliable analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the initial phases of method development for this compound.
Q1: What are the fundamental physicochemical properties and mass of this compound?
A1: Understanding the basic properties of your analyte is the first step in developing a robust analytical method. This compound is the primary active metabolite of Propafenone, an antiarrhythmic agent.[1][2][3] Its structure includes a hydroxyl group on the phenyl ring, which increases its polarity compared to the parent drug. This polarity is a key factor in selecting appropriate chromatographic and ionization conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₂₁H₂₇NO₄ | [4] |
| Monoisotopic Mass | 357.1940 g/mol | [4] |
| Metabolic Pathway | Formed from Propafenone via CYP2D6 | [2] |
| Solubility | Slightly soluble in water | [5] |
| Therapeutic Class | Anti-arrhythmia agent |[4][6] |
Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is optimal for this compound detection?
A2: For this compound, Electrospray Ionization (ESI) in positive ion mode is strongly recommended.
The Scientific Rationale: The choice between ESI and APCI is primarily dictated by the analyte's polarity and thermal stability.[7]
-
ESI is ideal for polar, ionizable molecules that are already in solution. It works by creating a fine mist of charged droplets from which ions are desorbed into the gas phase, a relatively gentle process suitable for non-volatile molecules.[7] Given that 5-OHP is a moderately polar pharmaceutical, ESI is the favored technique, as demonstrated in numerous validated methods.[1][2][8]
-
APCI is better suited for less polar, more volatile compounds that can be readily vaporized. It uses a corona discharge to ionize the vaporized sample. While some compounds can be ionized by both techniques, ESI typically provides a more intense signal and superior sensitivity for polar analytes like 5-OHP.[9][10]
Caption: Ionization technique selection logic for 5-OHP.
Q3: What are the recommended Multiple Reaction Monitoring (MRM) transitions for quantifying this compound?
A3: A specific and sensitive LC-MS/MS method for 5-OHP has been successfully developed using the protonated molecule [M+H]⁺ as the precursor ion.[2] The fragmentation of this precursor via collision-induced dissociation (CID) produces characteristic product ions.
The Scientific Rationale: The precursor ion for 5-OHP is its protonated molecule, which has an m/z of approximately 358.3. During CID, the molecule fragments in a predictable manner. The most stable and abundant fragment ion is often selected for quantification to ensure maximum sensitivity and specificity. Published literature confirms that a key fragmentation pathway involves the cleavage of the molecule to produce a fragment with m/z 116.2.[2]
Table 2: Recommended Starting LC-MS/MS Parameters for this compound
| Parameter | Analyte | Recommended Value | Rationale & Comments |
|---|---|---|---|
| Ionization Mode | 5-OHP | Positive ESI | Facilitates protonation [M+H]⁺. |
| Precursor Ion (Q1) | 5-OHP | m/z 358.3 | Represents the protonated molecular ion. |
| Product Ion (Q3) | 5-OHP | m/z 116.2 | A stable and abundant fragment, providing good sensitivity.[2] |
| Internal Standard | Propafenone-d5 | m/z 347.3 → 116.2 | A stable isotope-labeled IS is ideal to correct for matrix effects and variability. |
| Collision Energy (CE) | 5-OHP | Instrument Dependent | Must be optimized empirically. Start around 20-30 eV and tune for maximum product ion intensity. |
| Dwell Time | 5-OHP | 50-100 ms | Adjust to ensure 12-15 data points across the chromatographic peak for reliable quantification. |
Note: These are starting points. All parameters, especially collision energy and other source-dependent settings (e.g., capillary voltage, gas flows), must be optimized on your specific instrument for best performance.
Q4: What are typical liquid chromatography (LC) conditions for separating this compound from its parent drug and other metabolites?
A4: Reversed-phase chromatography is the standard approach. A C18 or C8 column is effective for retaining and separating 5-OHP from propafenone and potential interferences in biological matrices.[1][2]
The Scientific Rationale: The goal of chromatography is to separate the analyte from matrix components that could interfere with ionization (causing matrix effects) and from structurally similar compounds (isobars) that could interfere with detection.
-
Stationary Phase: A C18 column provides sufficient hydrophobicity to retain 5-OHP.
-
Mobile Phase: A typical mobile phase consists of an aqueous component and an organic component.
-
Organic: Acetonitrile or methanol. Acetonitrile often provides sharper peaks and lower backpressure.[11]
-
Aqueous: Water containing a modifier like formic acid (0.1%) or ammonium formate (~5-10 mM).[1][12] These additives are critical as they acidify the mobile phase, promoting the protonation of 5-OHP in the ESI source, which is essential for generating a strong [M+H]⁺ signal.
-
-
Elution: A gradient elution (e.g., starting at 20% organic and ramping up to 80-90%) is often used to ensure that early-eluting polar interferences are washed away before the analyte elutes, providing a cleaner baseline and better peak shape.[2][13]
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the analysis of this compound.
Problem 1: Low Sensitivity / No Signal
Q: I am not detecting a signal for my 5-OHP standard, or the signal is much lower than expected. What are the primary things to check?
A: This is a common issue that can be traced back to either the LC system, the mass spectrometer, or the sample itself. A logical, step-by-step approach is the key to a quick resolution.
Caption: Troubleshooting workflow for low or no signal.
Detailed Steps & Explanations:
-
Verify MS Parameters: Double-check that the MRM transition (m/z 358.3 → 116.2) is correctly entered in your acquisition method. Ensure you are in positive ionization mode.
-
Infuse the Analyte: The most crucial diagnostic step. Prepare a solution of your 5-OHP standard in mobile phase and infuse it directly into the mass spectrometer using a syringe pump.
-
If you see a strong, stable signal: The mass spectrometer is working correctly. The problem lies with your LC system or the chromatographic method.
-
If you do not see a signal: The issue is with the mass spectrometer itself. Check the instrument tuning and calibration, source cleanliness, and detector voltage.
-
-
Check Mobile Phase: The presence of an acid modifier (like formic acid) is non-negotiable for good ionization of 5-OHP in positive ESI mode. Without it, protonation will be inefficient, leading to a drastically reduced signal.
-
Investigate Sample Integrity: Analyte stability can be a concern. Ensure that 5-OHP is stable under your sample collection, storage, and processing conditions.[14] The stability of propafenone has been studied in various solutions, but the specific stability of its metabolites should be validated as part of good laboratory practice.[15]
Problem 2: High Background Noise / Poor Signal-to-Noise (S/N)
Q: My signal for 5-OHP is present, but the baseline is high and noisy, resulting in a poor S/N ratio and inaccurate integration. How can I fix this?
A: High background is almost always caused by matrix effects or contaminated reagents. Matrix effects occur when co-eluting compounds from the biological sample (e.g., salts, lipids, phospholipids) suppress or enhance the ionization of the analyte.[16]
The Scientific Rationale & Solutions:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before the sample reaches the MS.
-
Protein Precipitation (PPT): A simple but "dirtier" method. While it removes proteins, many phospholipids remain.[12]
-
Liquid-Liquid Extraction (LLE): More selective than PPT. By choosing an appropriate organic solvent and adjusting the sample pH, you can selectively extract 5-OHP while leaving many polar interferences in the aqueous layer.[17]
-
Solid-Phase Extraction (SPE): Often the most effective method for cleanup. It provides superior removal of phospholipids and other matrix components.[2][18] A specialized technique, Hybrid SPE, is specifically designed for high-efficiency phospholipid removal and has been shown to produce excellent results for 5-OHP analysis.[1]
-
-
Optimize Chromatography: Ensure your analyte is chromatographically separated from the "void volume" where most unretained matrix components elute. A slightly longer gradient or a column with a different selectivity can move the 5-OHP peak into a cleaner region of the chromatogram.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An internal standard like Propafenone-d5 is essential. Because it is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, you can accurately correct for these variations.
Problem 3: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Q: My chromatographic peaks for 5-OHP are tailing severely. What are the common causes and solutions?
A: Poor peak shape compromises resolution and integration accuracy. Tailing is often caused by secondary interactions on the column, while fronting can indicate column overload.
The Scientific Rationale & Solutions:
-
Peak Tailing:
-
Cause: Secondary interactions between the basic amine group in 5-OHP and acidic silanol groups on the silica-based column packing. This is a very common issue with amine-containing compounds.
-
Solution 1: Ensure your mobile phase is sufficiently acidic (pH 3-4). The low pH protonates the silanol groups, minimizing their interaction with the protonated analyte. This is another reason why adding formic acid is critical.[12]
-
Solution 2: Use a modern, end-capped column (e.g., an Acquity BEH C18) where the residual silanol groups are chemically shielded to reduce these interactions.[13]
-
-
Peak Fronting:
-
Cause: Column overload. You are injecting too much analyte mass onto the column.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Broad Peaks:
-
Cause: Can be due to large "dead volumes" in the LC system (e.g., using tubing with too large an internal diameter), a void in the column, or incompatibility between the injection solvent and the mobile phase.
-
Solution: Use an injection solvent that is weaker than (or matched to) the initial mobile phase composition. For example, if your gradient starts at 20% acetonitrile, your sample should be dissolved in 20% acetonitrile or less.
-
Section 3: Experimental Protocols & Workflows
Protocol: Generic Sample Preparation via Protein Precipitation
This protocol is a fast and simple starting point for sample cleanup, suitable for initial method development.[12]
-
Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike with 10 µL of internal standard working solution (e.g., Propafenone-d5).
-
Precipitation: Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to the tube. The acid helps to improve protein crashing efficiency.
-
Vortexing: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at ~40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). This step ensures the injection solvent is compatible with the LC conditions, leading to better peak shape.
-
Injection: Inject into the LC-MS/MS system.
Workflow: General Bioanalytical Method Development
Caption: A high-level workflow for bioanalytical method development and validation.
References
- AxisPharm. (n.d.). Electrospray and APCI Mass Analysis.
- Decaestecker, T. N., Praisler, M., Vande Casteele, S., & Van Bocxlaer, J. F. (n.d.). ESI or APCI to ionize pharmaceuticals: a chemometric approach. Ghent University.
- PerkinElmer. (n.d.). A Comparison Between ESI and APCI Ionisation Modes Introduction.
- Tozuka, Z., et al. (n.d.). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers.
-
Valenzuela, C., Delpón, E., Caballero, R., Ortiz, J. L., Tamargo, J., & Pérez-Ollero, L. (2000). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British Journal of Pharmacology, 131(5), 959–967. [Link]
-
Valenzuela, C., Delpón, E., Caballero, R., Ortiz, J. L., Tamargo, J., & Pérez-Ollero, L. (2000). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. PMC. [Link]
-
Clavijo, S., Gracia-Lor, E., Kinyua, J., Negreira, N., Borrull, F., Marcé, R. M., & Pocurull, E. (2011). Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. Rapid Communications in Mass Spectrometry, 25(19), 2834–2842. [Link]
- Cahoon, E. M., & Gardinali, P. R. (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI).
- Sujan Kumar, D. P., Palavan, C., & Seshagiri Rao, J. V. L. N. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using hybrid SPE precipitation technology. Der Pharmacia Lettre, 7(4), 122-128.
-
Patel, H., Ghoghari, A., Bhatt, C., Shah, S., Jha, A., Desai, N., & Srinivas, N. R. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical Chromatography, 31(10). [Link]
-
Zhang, M., Liu, D., Liu, Y., Zhang, J., & Hu, C. (2013). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 51(8), 759–765. [Link]
-
Caballero, R., Delpón, E., Valenzuela, C., Longobardo, M., Tamargo, J., & Pérez-Ollero, L. (2001). Effects of propafenone and its main metabolite, this compound, on HERG channels. Cardiovascular Research, 52(2), 245–257. [Link]
- David Publishing. (n.d.). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC.
-
Patel, D. S., Sharma, P., Sanyal, M., Singhal, P., & Shrivastav, P. S. (2015). Highly Sensitive UHPLC-MS/MS Method for the Simultaneous Estimation of Propafenone and Its Metabolites this compound and N-depropylpropafenone on Human Dried Blood Spots Technique and Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 53(8), 1250–1261. [Link]
- ResearchGate. (n.d.). Metabolic pathway of propafenone.
-
Ambados, F., & Doyle, E. (1997). Stability of propafenone hydrochloride in i.v. solutions. American Journal of Health-System Pharmacy, 54(11), 1318–1320. [Link]
- ResearchGate. (n.d.). (PDF) Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines.
- Rajeswari, T., & Sharma, H. (2024). Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines. African Journal of Biomedical Research, 27(4S).
- Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
-
Belas, F. J., Phillips, M. A., Srinivas, N. R., & Barbhaiya, R. H. (1998). Validated capillary electrophoresis assay for the simultaneous enantioselective determination of propafenone and its major metabolites in biological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 707(1-2), 213–223. [Link]
-
Rajeswari, T., & Sharma, H. (2024). Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines. African Journal of Biomedical Research. [Link]
- International Journal of Innovative Science and Research Technology. (n.d.).
-
Chen, J., & Hsieh, Y. (2005). Stabilizing drug molecules in biological samples. Therapeutic Drug Monitoring, 27(5), 617–624. [Link]
- MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6561.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C21H27NO4 | CID 107927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. davidpublisher.com [davidpublisher.com]
- 6. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 8. Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ugent.be [ugent.be]
- 10. perkinelmer.com.ar [perkinelmer.com.ar]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 12. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly sensitive UHPLC-MS/MS method for the simultaneous estimation of propafenone and its metabolites this compound and N-depropylpropafenone on human dried blood spots technique and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stabilizing drug molecules in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of propafenone hydrochloride in i.v. solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eijppr.com [eijppr.com]
- 17. Validated capillary electrophoresis assay for the simultaneous enantioselective determination of propafenone and its major metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijisrt.com [ijisrt.com]
improving resolution of 5-Hydroxypropafenone enantiomers in chiral chromatography
Technical Support Center: Chiral Chromatography
Introduction: The Challenge of 5-Hydroxypropafenone
Welcome to the technical support center for advanced chiral separations. This guide is specifically designed for researchers, scientists, and drug development professionals tackling the enantioselective chromatography of this compound (5-HP). As the primary active metabolite of the antiarrhythmic drug Propafenone, the stereospecific quantification of 5-HP is critical for comprehensive pharmacokinetic and pharmacodynamic studies.
This compound, like its parent compound, is a basic molecule containing a stereocenter. Achieving baseline resolution of its enantiomers can be challenging due to its structural properties. This guide provides a structured approach to method development and troubleshooting, moving from frequently asked questions to in-depth, problem-solving workflows. Our goal is to empower you with the scientific principles and practical steps needed to overcome common hurdles and achieve robust, reproducible separations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise during the method development process for 5-HP enantiomers.
Q1: Why is achieving high resolution (Rs > 1.5) for this compound enantiomers so important?
A: Enantiomers of a drug and its metabolites can exhibit significantly different pharmacological activities and toxicity profiles.[1] Regulatory agencies like the FDA and EMA strongly recommend the individual analysis of enantiomers for all chiral drugs and their active metabolites.[2] For 5-HP, ensuring enantiomeric purity and accurate quantification is essential for:
-
Accurate Pharmacokinetic (PK) Profiling: Determining the absorption, distribution, metabolism, and excretion rates for each specific enantiomer.
-
Pharmacodynamic (PD) Correlation: Linking the concentration of the pharmacologically active enantiomer to its therapeutic effect.
-
Toxicity Assessment: Identifying any potential adverse effects associated with one enantiomer over the other.
Q2: What type of chiral stationary phase (CSP) is most effective for separating the enantiomers of this compound?
A: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are highly versatile and have demonstrated broad success in separating a wide range of chiral compounds, including basic drugs like 5-HP.[3][4] Specifically, an amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak AD) has been successfully used for the simultaneous determination of propafenone and this compound enantiomers.[5] These CSPs function through a combination of interactions—including hydrogen bonding, dipole-dipole, and π-π interactions—that create a transient diastereomeric complex with the analyte, allowing for differential retention.[6][7]
Q3: I'm starting from scratch. What is a good set of initial screening conditions?
A: A robust starting point is crucial. Based on the chemical nature of 5-HP (a basic compound) and established methods, a normal-phase approach is highly recommended.[5][8]
-
Column: Chiralpak AD-H or a similar amylose-based CSP (e.g., Lux i-Amylose-3).
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol modifier. A common starting point is Hexane/Ethanol (88:12, v/v).[5]
-
Additive: A small concentration of a basic additive is critical to prevent peak tailing. Start with 0.1% Diethylamine (DEA).
-
Flow Rate: For a standard 4.6 mm ID column, begin with 1.0 mL/min.
-
Temperature: Ambient (e.g., 25 °C).
-
Detection: UV at 315 nm.[5]
This combination provides a strong foundation from which you can systematically optimize your separation.
Q4: My chromatogram shows two peaks, but they are heavily overlapped. How is resolution calculated, and what value should I target?
A: Resolution (Rs) is the quantitative measure of the degree of separation between two chromatographic peaks. It is calculated using the formula:
Rs = 2(t_R2 – t_R1) / (w_1 + w_2)
Where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base.
-
Rs < 1.0: Peaks are significantly co-eluting.
-
Rs ≈ 1.0: Partial overlap, but not suitable for quantification.
-
Rs ≥ 1.5: This is the industry-accepted standard for "baseline resolution," indicating that the peaks are sufficiently separated for accurate integration and quantification. You should always target an Rs value of 1.5 or greater.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental issues.
Problem: Poor Resolution (Rs < 1.5)
This is the most common challenge in chiral chromatography. A low Rs value indicates that the chiral recognition between the CSP and the two enantiomers is insufficient under the current conditions.
Caption: Troubleshooting workflow for low resolution.
Scientific Rationale: The mobile phase directly mediates the interaction between the analyte and the CSP. The type and concentration of the alcohol modifier control the polarity of the mobile phase, which in turn affects retention time and selectivity (α).[9] Additives play a crucial role in suppressing unwanted interactions and enhancing chiral recognition.
-
Solution 1: Adjust Alcohol Modifier Percentage.
-
Action: Systematically vary the percentage of the alcohol modifier (e.g., ethanol) in the mobile phase. Create mobile phases with 10%, 12%, 15%, and 20% ethanol in hexane.
-
Causality: Increasing the alcohol content generally decreases retention time. However, the effect on resolution is not always linear. A "sweet spot" often exists where the balance of interactions provides the best separation. Lowering the alcohol percentage increases retention and allows more time for interaction with the CSP, which can sometimes improve resolution, but may also lead to broader peaks.
-
-
Solution 2: Change Alcohol Modifier Type.
-
Action: Substitute the alcohol. If you are using ethanol, try isopropanol (IPA) or n-propanol at the same percentage.
-
Causality: Different alcohols have different hydrogen bonding capabilities and steric profiles. IPA, being a stronger hydrogen bond acceptor and bulkier than ethanol, can alter the way the enantiomers interact with the chiral selector, sometimes dramatically improving selectivity.
-
-
Solution 3: Optimize the Basic Additive.
-
Action: 5-HP is a basic compound. A basic additive like Diethylamine (DEA) is essential to occupy active silanol sites on the silica support, preventing peak tailing and improving efficiency.[10] If resolution is still poor, consider changing the additive to another amine (e.g., butylamine) or adjusting the DEA concentration (e.g., from 0.1% to 0.2%).
-
Causality: The additive can influence the conformation of the polysaccharide selector and the analyte, thereby altering the chiral recognition mechanism.[11]
-
Scientific Rationale: Chiral separation is a thermodynamic process governed by differences in enthalpy (ΔΔH°) and entropy (ΔΔS°) of binding between the enantiomers and the CSP. Temperature directly influences these parameters.
-
Solution:
-
Action: Control the column temperature using a column oven. Evaluate the separation at both lower (e.g., 15°C) and higher (e.g., 40°C) temperatures.
-
Causality: A decrease in temperature often leads to increased resolution. This occurs when the separation is enthalpically driven (ΔΔH° is dominant), as lower temperatures enhance the stability of the transient diastereomeric complexes. Conversely, if the separation is entropically driven, increasing the temperature might improve resolution. A van't Hoff plot (ln(α) vs 1/T) can be used to determine the thermodynamic drivers of the separation.
-
Scientific Rationale: According to the van Deemter equation, chromatographic efficiency is dependent on flow rate. Chiral stationary phases often have complex surfaces, leading to slow mass transfer kinetics.[12] Running the separation too fast does not allow sufficient time for equilibrium between the mobile and stationary phases, resulting in band broadening and loss of resolution.
-
Solution:
-
Action: Reduce the flow rate. If your initial screen was at 1.0 mL/min, test the separation at 0.8 mL/min and 0.5 mL/min.
-
Causality: A lower flow rate increases the time the enantiomers spend interacting with the CSP, which can enhance peak efficiency (reduce band broadening) and, consequently, improve resolution.[12] While this increases the analysis time, it is a powerful tool for resolving difficult-to-separate peaks.
-
Problem: Pronounced Peak Tailing
Peak tailing is often observed for basic analytes like 5-HP and is characterized by an asymmetric peak with a drawn-out trailing edge. This distorts the peak shape and compromises the accuracy of integration.
Scientific Rationale: The silica gel backbone of most CSPs contains residual, acidic silanol groups (-Si-OH). The basic amine function in 5-HP can undergo strong, non-specific ionic interactions with these sites. This secondary retention mechanism leads to a portion of the analyte molecules being retained longer than the main population, causing peak tailing.
-
Solution: Use a Competitive Basic Additive.
-
Action: Ensure your mobile phase contains a basic additive. A concentration of 0.1% to 0.2% Diethylamine (DEA) in the hexane/alcohol mobile phase is typically effective.
-
Causality: The DEA is a stronger base that preferentially interacts with and "masks" the active silanol sites. This prevents the 5-HP molecules from binding to these sites, resulting in a more homogenous interaction with the intended chiral selector and leading to sharp, symmetrical peaks.
-
Part 3: Key Experimental Protocols
Adherence to standardized protocols is essential for reproducibility.
Protocol 1: General Method for Chiral Separation of 5-HP
This protocol is based on a validated method and serves as an excellent starting point.[5]
-
Column Installation and Equilibration:
-
Install a Chiralpak AD column (250 x 4.6 mm, 10 µm) or a modern equivalent (e.g., Chiralpak AD-H, 5 µm).
-
Equilibrate the column with the mobile phase for at least 30-60 minutes (or until a stable baseline is achieved) at the initial flow rate. A longer equilibration is often needed for new columns or after solvent changeovers.[10]
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of Hexane/Ethanol (88:12, v/v) with 0.1% Diethylamine (DEA).
-
For 1 Liter: Combine 880 mL of HPLC-grade Hexane, 120 mL of 200-proof Ethanol, and 1.0 mL of DEA.
-
Mix thoroughly and degas using sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C (controlled via column oven)
-
Injection Volume: 10 µL
-
Detection: UV, 315 nm
-
-
Sample Preparation:
-
Dissolve the this compound standard in the mobile phase to a concentration of approximately 0.1 mg/mL. Ensure the sample solvent is the same as, or weaker than, the mobile phase to prevent peak distortion.
-
-
Analysis:
-
Inject the sample and record the chromatogram. The enantiomers should elute within approximately 20 minutes.[5]
-
Calculate the resolution (Rs) and adjust parameters as described in the Troubleshooting Guide if Rs < 1.5.
-
Protocol 2: Column Washing and Storage
Proper column care is vital to prevent performance degradation and address issues like the "memory effect," where additives from previous runs can interfere with new methods.[11]
-
Column Flushing (Normal Phase):
-
After use with a hexane/alcohol/additive mobile phase, flush the column with a mobile phase of the same composition but without the additive for 20 column volumes.
-
Next, flush with 100% Isopropanol (IPA) for 20-30 column volumes. This is a strong solvent that will remove strongly retained compounds. Note: Always check the manufacturer's instructions, as some coated CSPs have solvent limitations. Immobilized CSPs offer greater solvent flexibility.[13]
-
-
Short-Term Storage (< 2 days):
-
The column can be stored in the mobile phase (without additives). Ensure the ends are tightly capped.
-
-
Long-Term Storage (> 2 days):
-
Flush the column as described above.
-
Store the column in 100% Isopropanol or Hexane/Isopropanol (90:10, v/v).
-
Record the storage solvent in the column logbook.
-
Part 4: Data Summaries & Visualizations
Table 1: Impact of Key Parameters on 5-HP Enantiomer Resolution
| Parameter | Change | Expected Effect on Retention Time (k) | Expected Effect on Selectivity (α) | Expected Effect on Resolution (Rs) | Rationale / Field Insight |
| % Alcohol | Increase | ↓ (Decrease) | Variable | Variable | Fine-tunes eluent strength. An optimal percentage exists; too high or too low can hurt resolution. |
| Alcohol Type | EtOH → IPA | ↑ (Increase) | Variable | Often ↑ (Increase) | IPA is a better H-bond acceptor and its steric bulk can enhance chiral recognition. A powerful tool for improving low selectivity. |
| Flow Rate | Decrease | No change | No change | ↑ (Increase) | Improves column efficiency (N) by allowing more time for mass transfer. Very effective when peaks are partially resolved. |
| Temperature | Decrease | ↑ (Increase) | Often ↑ (Increase) | Often ↑ (Increase) | Enhances interactions when the separation is enthalpically controlled, which is common for polysaccharide CSPs. |
| Additive (DEA) | Add/Increase | ↓ (Decrease) | Variable | Often ↑ (Increase) | Crucial for basic analytes. Suppresses tailing by masking silanols, which sharpens peaks and improves efficiency and resolution. |
Diagram: Chiral Recognition Mechanism on a Polysaccharide CSP
This diagram illustrates the "three-point interaction model," which is a conceptual framework for understanding chiral recognition.[7] For a stable diastereomeric complex to form, multiple simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) must occur between the enantiomer and the chiral selector.
Caption: Model of enantiomer interaction with a CSP.
References
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review, 28(4). 2
-
Wang, G. (n.d.). Chiral Drug Separation. Taylor & Francis. 1
-
Ares, A. M., et al. (2022). Chiral and Achiral Separation of Ten Flavanones Using Supercritical Fluid Chromatography. Journal of Chromatography A. Link
-
Kroemer, H. K., & Klotz, U. (1990). Internally standardized simultaneous assay of propafenone and this compound enantiomers in human plasma by means of high performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 529(2), 435-442. Link
-
Ferreira, A. O., et al. (1999). Simultaneous determination of propafenone and this compound enantiomers in plasma by chromatography on an amylose derived chiral stationary phase. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 375-383. Link
-
Teledyne ISCO. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. Link
-
Chankvetadze, B. (2012). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. In Chiral Recognition in Separation Methods. Springer. Link
-
Čižmárik, J., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. Link
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Link
-
Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Link
-
Pijar, B., et al. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Molecules, 29(12), 2841. Link
-
Hseu, J., Preston, J., & Splitstone, R. (n.d.). Chiral Separation of Propafenone with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC. Phenomenex Application Note. Link
-
Martynow, J., & Sharma, D. (2014). How can I improve my chiral column resolution?. ResearchGate. Link
-
Patel, K., et al. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 118-126. Link
-
Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques, 15(5), 582. Link
-
Lee, J., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 7(6), 5227-5234. Link
-
Mamedova, H., et al. (2016). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. Journal of Pharmacy and Pharmacology, 4, 385-391. Link
-
Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1024-1032. Link
-
Okamoto, Y., & Ikai, T. (2008). Reversed-phase liquid chromatographic separation of enantiomers on polysaccharide type chiral stationary phases. Journal of Chromatography A, 1191(1-2), 35-43. Link
-
Heaton, A. (2020). Trouble with chiral separations. Chromatography Today. Link
-
Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Link
-
Ali, A., et al. (2023). Detrimental impact of aqueous mobile phases on 18F-labelled radiopharmaceutical analysis via radio-TLC. Analytical Methods, 15(40), 5121-5125. Link
-
Nakai, K., et al. (2025). Structural Analysis of Active Pharmaceutical Ingredients in Tablets Using 3D ED/MicroED. Molecular Pharmaceutics, 22(5), 2613-2622. Link
-
Phenomenex. (2020). Chiral Screening Procedures: A Quick & Easy How-To Guide. YouTube. Link
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of propafenone and this compound enantiomers in plasma by chromatography on an amylose derived chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. eijppr.com [eijppr.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Overcoming Matrix Effects in 5-Hydroxypropafenone Bioanalysis
Welcome to the technical support center for the bioanalysis of 5-Hydroxypropafenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges associated with matrix effects in the quantification of this critical metabolite. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the accuracy, precision, and reliability of your bioanalytical data.
Understanding the Challenge: this compound and Matrix Effects
This compound is the primary active metabolite of the antiarrhythmic drug propafenone.[1][2] Accurate quantification of this compound in biological matrices, such as plasma, is crucial for pharmacokinetic and toxicokinetic studies. However, like many bioanalytical methods, the analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is susceptible to matrix effects.[3]
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix.[4][5] This can lead to ion suppression or enhancement, ultimately compromising the accuracy and precision of the analytical method.[4][6] Common culprits in plasma that cause matrix effects include phospholipids, salts, and other endogenous metabolites.[7][8]
This guide will provide a structured approach to identifying, troubleshooting, and mitigating matrix effects in your this compound bioanalysis.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the bioanalysis of this compound. The troubleshooting process is presented in a question-and-answer format, guiding you from problem identification to resolution.
Initial Diagnosis
Answer:
This is a classic sign of ion suppression, a common form of matrix effect. To systematically confirm and quantify the extent of the matrix effect, you should perform a post-extraction addition experiment. This is a critical step in method development and validation as per regulatory guidelines.[9][10]
Here’s the conceptual workflow:
Caption: Workflow for assessing matrix effects using the post-extraction addition method.
A matrix factor significantly different from 1.0 indicates that co-eluting components from the plasma are interfering with the ionization of this compound.
Mitigation Strategies
Once a matrix effect is confirmed, the next step is to implement strategies to minimize or eliminate its impact. The choice of strategy will depend on the nature and severity of the matrix effect, as well as the physicochemical properties of this compound.
Answer:
Effective sample preparation is the most powerful tool to combat matrix effects.[4] The goal is to selectively remove interfering endogenous components, particularly phospholipids, from the plasma sample while efficiently recovering this compound.
Here is a decision-making flowchart for selecting an appropriate sample preparation technique:
Caption: Decision tree for selecting a sample preparation strategy.
Answer:
Certainly. Solid-Phase Extraction (SPE) is a highly effective technique for removing phospholipids and other interferences.[11] For this compound, a reversed-phase SPE sorbent is a good starting point. Here is a general protocol that you can adapt and optimize for your specific application.
Experimental Protocol: Reversed-Phase Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge (e.g., C18, 100mg) by passing 1 mL of methanol followed by 1 mL of water. This activates the stationary phase.[12]
-
Loading: Load the pre-treated plasma sample (e.g., 200 µL of plasma diluted with 200 µL of 2% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences like salts.[11]
-
Elution: Elute the this compound with a stronger organic solvent (e.g., 1 mL of methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
For enhanced phospholipid removal, consider using specialized SPE cartridges like HybridSPE®.[3][13]
Answer:
Liquid-Liquid Extraction (LLE) is another effective technique for sample cleanup.[4][14] The choice of extraction solvent is critical and depends on the polarity of this compound. Given its hydroxyl group, this compound is more polar than its parent drug, propafenone.[15][16]
Experimental Protocol: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 200 µL of plasma, add the internal standard and 50 µL of a basifying agent (e.g., 1M NaOH) to deprotonate the analyte.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., dichloromethane or a mixture of hexane and isoamyl alcohol). Dichloromethane has been successfully used for the extraction of propafenone and its metabolites.[17]
-
Vortex and Centrifuge: Vortex the mixture for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.
The pH of the aqueous phase can be adjusted to optimize the extraction efficiency of this compound.[18]
Answer:
If residual matrix effects persist, further optimization of your chromatographic method is recommended. The goal is to achieve chromatographic separation between this compound and the interfering matrix components.
-
Gradient Optimization: Adjust the mobile phase gradient to better resolve the analyte from early or late eluting interferences.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter the selectivity of the separation.
-
Flow Rate: Modifying the flow rate can also impact chromatographic resolution.
Answer:
Ideally, a stable isotope-labeled (SIL) internal standard, such as this compound-D5, should co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing accurate quantification.[19][20] However, this is not always the case.
"Differential matrix effects" can occur where the analyte and the SIL internal standard are affected differently by matrix components.[21] This can happen if there is a slight chromatographic separation between the analyte and the internal standard, which can be caused by the deuterium isotope effect.[22][23]
Troubleshooting Tip: Carefully examine the chromatograms of the analyte and the deuterated internal standard. If they are not perfectly co-eluting, this could be the source of inaccuracy. In such cases, further optimization of the chromatography to ensure co-elution is crucial.
Frequently Asked Questions (FAQs)
1. What are the most common sources of matrix effects in plasma?
Phospholipids are a major cause of ion suppression in plasma samples when using electrospray ionization (ESI).[7] They are components of cell membranes and are highly abundant in plasma. Other sources include salts, proteins, and other endogenous small molecules.[8]
2. How do I quantitatively assess the effectiveness of my sample preparation method?
You should evaluate both the recovery and the matrix effect .
-
Recovery (%): This measures the efficiency of the extraction process. It is calculated by comparing the peak area of the analyte in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Matrix Effect (%): This is calculated as described in the troubleshooting section (Matrix Factor x 100%).
The following table provides a hypothetical comparison of different extraction methods:
| Sample Preparation Method | Average Recovery (%) | Average Matrix Effect (%) |
| Protein Precipitation | 95 | 65 (Ion Suppression) |
| Liquid-Liquid Extraction | 85 | 92 |
| Solid-Phase Extraction | 90 | 98 |
3. According to regulatory guidelines (e.g., FDA), what is an acceptable level of matrix effect?
Regulatory guidance from agencies like the FDA emphasizes that the bioanalytical method must be validated to ensure it is not impacted by matrix effects.[9][10][24] Typically, the precision of the matrix factor across at least six different lots of the biological matrix should be within a certain limit (e.g., ≤15% CV).[10]
4. Can I simply dilute my plasma sample to reduce matrix effects?
Dilution can be a simple and effective strategy to reduce matrix effects, as it lowers the concentration of interfering components.[25] However, this approach may compromise the sensitivity of the assay, potentially making it difficult to quantify low levels of this compound. The lower limit of quantification (LLOQ) must still be met after dilution.[9]
5. Are there any instrument-related parameters I can adjust to minimize matrix effects?
While sample preparation and chromatography are the primary means of addressing matrix effects, some instrument parameters can have a minor influence:
-
Ion Source Optimization: Proper optimization of ion source parameters (e.g., spray voltage, gas flows, temperature) can improve ionization efficiency and potentially reduce susceptibility to matrix effects.
-
Ionization Technique: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to matrix effects than electrospray ionization (ESI), although ESI is often more suitable for polar molecules like this compound.[6]
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Chemistry & Techniques. [Link]
-
Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. (2025, August 6). ResearchGate. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. [Link]
-
A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC–MS/MS with ESI operated in positive mode. (2025, August 10). ResearchGate. [Link]
-
A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma and its application in bioequivalence study. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. [Link]
-
A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafe. (2017, July 25). SciSpace. [Link]
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015, July 9). Technology Networks. [Link]
-
Liquid-Liquid Extraction of Polar Organic Compounds. (n.d.). LCGC International. [Link]
-
This compound, (S)-. (n.d.). PubChem. [Link]
-
Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). LinkedIn. [Link]
-
Troubleshooting Guides. (n.d.). Bionano. [Link]
-
5-Hydroxy Propafenone-D5 (HCl Salt). (n.d.). Veeprho. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. [Link]
-
Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). (2018, February 5). PMC. [Link]
-
A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study. (2017, October 1). PubMed. [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. (2014, April 1). myadlm.org. [Link]
-
Simultaneous determination of propafenone and this compound enantiomers in plasma by chromatography on an amylose derived chiral stationary phase. (n.d.). PubMed. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Biotage. [Link]
-
Analyzing proteins and metabolites: All-in-One Extraction. (n.d.). Max-Planck-Gesellschaft. [Link]
-
Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016, March 4). YouTube. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. [Link]
-
A simple and rapid high-performance liquid chromatography tandem mass spectrometry method for the determination of propafenone (PPF) and its active metabolite this compound (5-OHP) in human plasma was developed and validated. (2017, July 25). Oxford Academic. [Link]
-
Propafenone: Package Insert / Prescribing Information / MOA. (2025, September 16). Drugs.com. [Link]
-
Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. (n.d.). PubMed. [Link]
-
A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. (n.d.). PubMed. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. [Link]
-
Bioanalytical Method Validation. (n.d.). FDA. [Link]
-
The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex. [Link]
-
Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample. (2016, November 10). PMC. [Link]
-
Using SLE as a Sample Preparation Technique to Remove Salts and Phospholipids. (2019, July 10). YouTube. [Link]
-
FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. [Link]
-
Propafenone Therapy and CYP2D6 Genotype. (2017, April 4). Medical Genetics Summaries - NCBI. [Link]
-
Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. (n.d.). PMC. [Link]
-
How to remove matrix effect in LC-MS/MS?. (2012, August 25). ResearchGate. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. drugs.com [drugs.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. sepscience.com [sepscience.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. fda.gov [fda.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | C21H27NO4 | CID 107927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound, (S)- | C21H27NO4 | CID 40565857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of propafenone and this compound enantiomers in plasma by chromatography on an amylose derived chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
- 19. veeprho.com [veeprho.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. waters.com [waters.com]
- 23. myadlm.org [myadlm.org]
- 24. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of 5-Hydroxypropafenone in Biological Samples
Welcome to the technical support center for the bioanalysis of 5-Hydroxypropafenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during the handling and analysis of this compound in biological samples. Accurate quantification of this active metabolite of propafenone is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This resource synthesizes technical data with practical, field-proven insights to ensure the integrity of your experimental results.
Introduction to this compound and its Bioanalytical Challenges
This compound is the primary active metabolite of the antiarrhythmic drug propafenone.[1][2][3] Its formation is primarily mediated by the polymorphic cytochrome P450 enzyme CYP2D6.[1][3][4] The concentration of this compound in plasma can be a critical determinant of both therapeutic efficacy and potential toxicity. Therefore, accurate and precise measurement of its concentration in biological matrices such as plasma and whole blood is paramount.
However, like many phenolic compounds, this compound is susceptible to degradation, which can lead to underestimation of its true concentration and compromise the integrity of study data. The stability of this compound in biological samples is influenced by a variety of factors, including temperature, pH, enzymatic activity, and light exposure. This guide will address these challenges in a practical, question-and-answer format to help you navigate potential pitfalls in your experimental workflow.
Troubleshooting Guide: Stability Issues of this compound
This section addresses common problems encountered during the bioanalysis of this compound, providing explanations for their causes and step-by-step solutions.
Question 1: I am observing lower than expected concentrations of this compound in my plasma samples after storage. What could be the cause?
Answer:
Lower than expected concentrations of this compound are often indicative of degradation during storage. Several factors could be at play:
-
Improper Storage Temperature: Long-term stability is highly dependent on maintaining a consistent, low temperature.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can lead to the degradation of analytes.
-
Enzymatic Degradation: Residual enzymatic activity in the plasma can metabolize the analyte, even at low temperatures.
-
Oxidation: Phenolic compounds like this compound can be susceptible to oxidative degradation.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that plasma samples are consistently stored at or below -20°C. For long-term storage, -70°C or -80°C is recommended to minimize degradation.
-
Minimize Freeze-Thaw Cycles: Aliquot plasma samples into smaller volumes upon collection to avoid the need for repeated thawing of the entire sample. A validated bioanalytical method should include a freeze-thaw stability assessment. For instance, studies have shown that this compound is stable in human plasma for at least three freeze-thaw cycles when stored at -20°C.[5]
-
Inhibit Enzymatic Activity: If enzymatic degradation is suspected, consider adding an enzyme inhibitor to the collection tubes. However, the choice of inhibitor should be validated to ensure it does not interfere with the analytical method.
-
Use of Antioxidants: For phenolic compounds, the addition of an antioxidant like ascorbic acid to the sample collection tubes can sometimes mitigate oxidative degradation. This must be carefully validated.
Question 2: My results for this compound are inconsistent between samples processed immediately and those left on the benchtop for a few hours. Why is this happening?
Answer:
This discrepancy points to a lack of bench-top stability. This compound can degrade in whole blood or plasma at room temperature over time.
-
Enzymatic Activity: Enzymes in the blood and plasma are more active at room temperature and can metabolize the analyte.
-
Chemical Instability: The analyte may be inherently unstable at ambient temperatures and physiological pH.
Troubleshooting Steps:
-
Minimize Bench-Top Time: Process blood samples to plasma as quickly as possible after collection. Keep samples on ice or in a refrigerated rack during processing.
-
Conduct Bench-Top Stability Experiments: As part of your bioanalytical method validation, perform a bench-top stability study. This involves leaving quality control (QC) samples at room temperature for a defined period (e.g., 4, 8, 24 hours) before processing and analysis. A study by Chi et al. (2017) demonstrated that this compound was stable in human plasma for at least 6 hours at room temperature.[5]
-
Stabilize Samples at Collection: If immediate processing is not feasible, investigate the use of collection tubes containing stabilizers. The choice of stabilizer will depend on the suspected degradation pathway.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and analysis of this compound in biological samples.
Sample Collection and Handling
Q1: What is the best anticoagulant to use for collecting blood samples for this compound analysis?
A1: K2EDTA is a commonly used and validated anticoagulant for the analysis of propafenone and its metabolites, including this compound, in plasma.[1] It is crucial to ensure that the chosen anticoagulant does not interfere with the analytical method.
Q2: How quickly should I process whole blood to plasma after collection?
A2: It is recommended to process whole blood to plasma as soon as possible, ideally within one hour of collection. During this time, the blood samples should be kept on ice to minimize enzymatic activity and potential degradation.
Sample Storage
Q3: What are the recommended long-term storage conditions for plasma samples containing this compound?
A3: For long-term storage, plasma samples should be stored at -70°C or -80°C. Studies have demonstrated the stability of this compound in human plasma for at least 2 months when stored at -20°C.[5] A study by Patel et al. also evaluated long-term stability at -20°C and -70°C for up to 367 days.[6]
Q4: How many freeze-thaw cycles are acceptable for plasma samples with this compound?
A4: Bioanalytical method validation should include an assessment of freeze-thaw stability. This compound has been shown to be stable for at least three freeze-thaw cycles from -20°C to room temperature.[5] To be cautious, it is best practice to aliquot samples to minimize the number of freeze-thaw cycles.
Sample Analysis
Q5: Are there any specific considerations for the analytical method to ensure the stability of this compound in the autosampler?
A5: Yes, autosampler stability should be evaluated during method validation. This involves keeping processed samples in the autosampler at a controlled temperature (e.g., 4°C) for a duration that mimics the expected analytical run time. This compound has been found to be stable in the autosampler at 4°C for at least 27 hours.[5]
Q6: Can light exposure affect the stability of this compound?
Data Summary: Stability of this compound in Human Plasma
The following table summarizes the stability data for this compound in human plasma based on a validated LC-MS/MS method.
| Stability Parameter | Storage Condition | Duration | Stability Outcome | Reference |
| Freeze-Thaw Stability | -20°C to Room Temperature | 3 Cycles | Stable | [5] |
| Short-Term (Bench-Top) Stability | Room Temperature | 6 Hours | Stable | [5] |
| Long-Term Stability | -20°C | 2 Months | Stable | [5] |
| Autosampler Stability | 4°C | 27 Hours | Stable | [5] |
Note: The stability is typically assessed by comparing the mean concentration of the analyte in the test samples to that of freshly prepared samples, with the acceptance criterion usually being within ±15%.
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
Methodology:
-
Prepare at least three replicates of low and high concentration quality control (QC) samples by spiking known amounts of this compound into the blank biological matrix (e.g., human plasma).
-
Analyze one set of these QC samples immediately (Cycle 0).
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (typically 3-5).
-
After the final thaw, process and analyze the QC samples.
-
Calculate the mean concentration and precision for each cycle and compare the results to the Cycle 0 samples. The mean concentration should be within ±15% of the nominal concentration.
Protocol 2: Assessment of Bench-Top Stability
Objective: To determine the stability of this compound in a biological matrix at room temperature for a specified duration.
Methodology:
-
Prepare at least three replicates of low and high concentration QC samples in the biological matrix.
-
Place the QC samples on a laboratory bench at ambient temperature.
-
At predefined time points (e.g., 0, 2, 4, 6, 8, 24 hours), take an aliquot from each QC sample.
-
Process the aliquots and analyze them.
-
Calculate the mean concentration and precision at each time point and compare the results to the 0-hour samples. The mean concentration should be within ±15% of the nominal concentration.
Visualizations
Metabolic Pathway of Propafenone
Caption: General workflow for assessing the stability of this compound.
References
-
Chi, Y., Zhu, Y., Xue, Y., & Zhang, M. (2017). A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911–917. [Link]
-
Patel, H., Ghoghari, A., Bhatt, C., Shah, S., Jha, A., Desai, N., & Srinivas, N. R. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical Chromatography, 31(10), e3967. [Link]
-
National Center for Biotechnology Information (2023). Propafenone Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. Retrieved from [Link]
-
Valle, J. R., Lorenzo, J. C., Sanguinetti, M. C., & Tamargo, J. (2002). Effects of propafenone and its main metabolite, this compound, on HERG channels. British Journal of Pharmacology, 135(6), 1475–1485. [Link]
-
Patel, H., Ghoghari, A., Bhatt, C., Shah, S., Jha, A., Desai, N., & Srinivas, N. R. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. ResearchGate. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
Sources
- 1. A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of propafenone and its main metabolite, this compound, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Navigating the Nuances of 5-Hydroxypropafenone Extraction from Whole Blood: A Technical Support Guide
Welcome to the technical support center dedicated to the refinement of 5-Hydroxypropafenone extraction from whole blood. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the bioanalysis of propafenone and its metabolites. As a senior application scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your extraction workflows effectively.
The complex nature of whole blood as a matrix presents unique challenges for the accurate quantification of drug metabolites. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the intricacies of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), offering detailed protocols, troubleshooting advice, and the rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting this compound from whole blood compared to plasma?
Extracting this compound from whole blood is inherently more complex than from plasma due to the presence of red blood cells (RBCs). The main challenges include:
-
Cellular Lysis: To ensure the complete extraction of the analyte, the RBCs must be effectively lysed to release the drug and its metabolites into the sample supernatant. Incomplete lysis is a common source of low and variable recovery.
-
Hemolysis: The process of lysing RBCs, or hemolysis, releases hemoglobin and other intracellular components into the sample matrix. These components can interfere with the extraction process and subsequent analysis, leading to matrix effects and potential degradation of the analyte.[1][2]
-
Increased Protein Content: Whole blood has a higher protein concentration than plasma. This necessitates a robust protein precipitation step to prevent the clogging of SPE cartridges and to minimize interferences in the final extract.
Troubleshooting Guide: Low Analyte Recovery
Low recovery is one of the most frequently encountered issues in the extraction of this compound. The following sections provide a systematic approach to diagnosing and resolving this problem for both LLE and SPE methods.
Q2: I'm experiencing low recovery of this compound with my Liquid-Liquid Extraction (LLE) protocol. What are the likely causes and how can I improve it?
Low recovery in LLE can stem from several factors. Let's break down the potential culprits and their solutions.
Underlying Principle: The Chemistry of Extraction
This compound is a metabolite of propafenone, a weakly basic drug with a pKa of approximately 9.0.[3] The hydroxyl group makes the metabolite more polar than the parent drug. Successful LLE hinges on the principle of partitioning, where the analyte of interest is preferentially distributed from the aqueous sample matrix into an immiscible organic solvent. For basic compounds like this compound, this is achieved by adjusting the pH of the aqueous phase to be at least 2 pH units above the pKa of the analyte. At this alkaline pH, the compound is in its neutral, non-ionized form, making it more soluble in organic solvents.
Troubleshooting Steps for LLE:
| Potential Cause | Recommended Solution & Scientific Rationale |
| Suboptimal pH | Adjust the pH of the whole blood sample to >9.0 before extraction. A pH of 9 has been shown to be effective for the extraction of propafenone and its metabolites.[4][5] This ensures that the secondary amine group is deprotonated, increasing the hydrophobicity of the molecule and promoting its transfer into the organic phase. |
| Inappropriate Solvent Choice | Use a sufficiently polar organic solvent or a mixture. While non-polar solvents are generally used for LLE, the hydroxyl group on this compound increases its polarity. A single non-polar solvent may not be efficient. Consider using solvent mixtures like toluene/dichloromethane/isopropanol [5] or diethyl ether .[4] The addition of a more polar solvent like isopropanol can enhance the recovery of more polar metabolites. |
| Insufficient Mixing | Ensure thorough but gentle mixing. Vortexing for 1-2 minutes is typically sufficient. The goal is to maximize the surface area between the aqueous and organic phases to facilitate analyte transfer. Avoid overly vigorous shaking, which can lead to the formation of emulsions that are difficult to break and can trap your analyte. |
| Emulsion Formation | If an emulsion forms, try centrifugation at a higher speed or for a longer duration. Alternatively, adding a small amount of a saturated salt solution (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase. |
| Incomplete Phase Separation | Allow adequate time for the phases to separate completely. If the interface is not sharp, centrifugation can aid in a clean separation. When aspirating the organic layer, be careful not to draw up any of the aqueous phase. |
Visualizing the LLE Workflow:
Figure 1: A typical Liquid-Liquid Extraction (LLE) workflow for this compound from whole blood.
Q3: My Solid-Phase Extraction (SPE) is yielding low and inconsistent recoveries for this compound. What should I investigate?
SPE is a powerful technique for cleaning up complex samples, but its success relies on the careful optimization of each step.
Underlying Principle: The Mechanism of SPE
For a moderately polar, basic compound like this compound, a reversed-phase (e.g., C8 or C18) or a mixed-mode (e.g., reversed-phase and cation exchange) sorbent is typically used. The primary retention mechanism on a reversed-phase sorbent is hydrophobic interaction between the non-polar stationary phase and the analyte.
Troubleshooting Steps for SPE:
| Potential Cause | Recommended Solution & Scientific Rationale |
| Improper Cartridge Conditioning | Ensure the sorbent is fully activated and equilibrated. For reversed-phase cartridges, this involves wetting the sorbent with a water-miscible organic solvent (e.g., methanol) followed by equilibration with an aqueous solution (e.g., water or a buffer at the loading pH). This ensures that the stationary phase is properly solvated and ready for analyte interaction. |
| Analyte Breakthrough During Loading | Optimize the loading conditions. If the analyte is not retained on the cartridge, it could be due to an inappropriate sample pH or solvent composition. For a basic analyte on a reversed-phase sorbent, a neutral to slightly basic pH is often optimal for retention. Also, ensure the organic content of the sample is low enough to allow for hydrophobic interaction with the sorbent. |
| Analyte Loss During Washing | Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. For a reversed-phase sorbent, this typically involves an aqueous solution with a low percentage of organic solvent. If you suspect analyte loss during this step, collect the wash eluate and analyze it for the presence of this compound. |
| Incomplete Elution | Use a strong enough elution solvent. To elute this compound from a reversed-phase sorbent, a high percentage of a polar organic solvent (e.g., methanol or acetonitrile) is required. If recovery is still low, consider adding a small amount of a modifier to the elution solvent, such as a weak acid (e.g., formic acid) to protonate the analyte and disrupt its interaction with the sorbent, or a weak base (e.g., ammonium hydroxide) if there are secondary interactions. |
| Sorbent Overload | Ensure you are not exceeding the capacity of the SPE cartridge. If the concentration of the analyte or other matrix components is too high, the sorbent can become saturated, leading to breakthrough. Consider using a larger cartridge or diluting the sample. |
Visualizing the SPE Workflow:
Figure 2: A general Solid-Phase Extraction (SPE) workflow for this compound from whole blood.
Data Presentation: Comparative Recovery
While direct comparative studies for this compound extraction from whole blood are limited, we can infer performance from studies on plasma and related compounds.
| Extraction Method | Solvent/Sorbent | Typical Recovery of this compound (from Plasma) | Reference |
| Liquid-Liquid Extraction (LLE) | Diethyl ether (at pH 9) | ~57% | [4] |
| Liquid-Liquid Extraction (LLE) | Toluene/Dichloromethane/Isopropanol (at pH 9) | Not explicitly stated, but method was successful for quantification | [5] |
| Solid-Phase Extraction (SPE) | C8 | Not explicitly stated, but method was validated for quantification | [6] |
Note: Recoveries from whole blood may be lower than from plasma due to the more complex matrix. It is crucial to validate the chosen method with spiked whole blood samples to determine the actual recovery and reproducibility. Generally, SPE can offer higher and more consistent recoveries compared to LLE, especially for complex matrices.[7][8][9]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Whole Blood
-
Sample Preparation:
-
To 1 mL of whole blood in a glass tube, add an internal standard.
-
Lyse the red blood cells by sonication for 5-10 minutes in an ice bath.
-
Adjust the pH of the sample to >9.0 with a suitable base (e.g., 1M NaOH).
-
-
Extraction:
-
Add 5 mL of extraction solvent (e.g., diethyl ether or a mixture of toluene/dichloromethane/isopropanol).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
-
Analysis:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction of this compound from Whole Blood
-
Sample Preparation:
-
To 1 mL of whole blood, add an internal standard.
-
Lyse the cells and precipitate proteins by adding 3 mL of cold, acidified acetonitrile (e.g., with 0.1% formic acid).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Procedure (using a C18 cartridge):
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the supernatant from the sample preparation step onto the cartridge.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elute: Elute the analyte with 1 mL of acetonitrile or methanol.
-
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Concluding Remarks
The successful extraction of this compound from whole blood is a critical step in its accurate quantification. This guide has provided a framework for understanding the challenges involved and for systematically troubleshooting common issues. Remember that the key to a robust method is a thorough understanding of the analyte's chemistry and a meticulous optimization of each step of the extraction process. Always validate your method in the matrix of interest to ensure its accuracy, precision, and reliability.
References
-
Brode, E., et al. (1985). HPLC determination of this compound in plasma with electrochemical detection. Arzneimittelforschung, 35(5), 880-882. [Link]
-
Brode, E., Hollmann, M., & Kripp, U. (1984). Simultaneous determination of propafenone and this compound in plasma by means of high pressure liquid chromatography. Arzneimittelforschung, 34(11), 1455-1460. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddy, V. Y., et al. (2024). Severe Hemolysis After Moderate-Dose Pulsed Field Application (48 Pulses) for Atrial Fibrillation/Flutter: A Cautionary Tale. JACC: Clinical Electrophysiology, 10(1), 221-223. [Link]
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Retrieved from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
-
Patel, H., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical Chromatography, 31(10), e3967. [Link]
-
Li, Y., et al. (2011). Effects of hemolysis interferences on routine biochemistry parameters. Biochemia Medica, 21(1), 79-85. [Link]
-
Moore, C. M., & Deitermann, D. (2002). Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. Journal of Analytical Toxicology, 26(8), 555-559. [Link]
-
Spanakis, M., et al. (1997). Simultaneous determination of propafenone and this compound enantiomers in plasma by chromatography on an amylose derived chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 15(8), 1141-1148. [Link]
-
PubChem. (n.d.). This compound, (S)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
Crouse, J. A., et al. (2001). A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. Journal of Analytical Toxicology, 25(5), 348-354. [Link]
-
Phenomenex. (2017, May 17). SPE vs LLE: A Battle of Methods. Science Unfiltered. Retrieved from [Link]
-
Rakhmanov, O. T., et al. (2017). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. American Journal of Pharmacy and Health Research, 5(4), 48-56. [Link]
-
PubChem. (n.d.). Propafenone. National Center for Biotechnology Information. Retrieved from [Link]
-
Restek Corporation. (n.d.). A Comparison of Sample Preparation Techniques for Drugs of Abuse in Oral Fluid. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Preparation. Retrieved from [Link]
-
Abe, T., et al. (2024). Severe Hemolysis After Moderate-Dose Pulsed Field Application (48 Pulses) for Atrial Fibrillation/Flutter: A Cautionary Tale. JACC: Case Reports, 29, 102170. [Link]
-
Bergman, N. (2013). Sample preparation of 8-hydroxy-2'-deoxyguanosine with solid phase extraction methodology based on molecular imprinting polymers and conventional silica based phases. [Thesis, Örebro University]. [Link]
-
PubChem. (n.d.). 5-Hydroxy Propafenone Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Gole, M. S., & Gorde, S. S. (2017). Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography-Mass Spectrometry. The Aquila Digital Community. [Link]
-
Martin, M. A., et al. (2024). Characterization and Clinical Significance of Hemolysis After Pulsed Field Ablation for Atrial Fibrillation: Results of a Multicenter Analysis. Circulation: Arrhythmia and Electrophysiology, 17(1), e012732. [Link]
-
Mitic, B., et al. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-prostaglandin F2 alpha in human plasma by LC-MS/MS. Journal of Medical Biochemistry, 39(3), 285-293. [Link]
-
SynZeal. (n.d.). 5-Hydroxy Propafenone Hydrochloride. Retrieved from [Link]
-
Dimeski, G., et al. (2010). Assessing the influence of true hemolysis occurring in patient samples on emergency clinical biochemistry tests results using the VITROS® 5600 Integrated system. Clinical Biochemistry, 43(18), 1407-1410. [Link]
-
ResearchGate. (n.d.). Metabolic pathway of propafenone. [Diagram]. Retrieved from [Link]
Sources
- 1. Effects of hemolysis interferences on routine biochemistry parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing the influence of true hemolysis occurring in patient samples on emergency clinical biochemistry tests results using the VITROS® 5600 Integrated system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. HPLC determination of this compound in plasma with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of propafenone and this compound in plasma by means of high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED [phenomenex.com]
Technical Support Center: Enhancing the Sensitivity of 5-Hydroxypropafenone Analytical Assays
Welcome to the technical support center for the analytical quantification of 5-Hydroxypropafenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting strategies for enhancing the sensitivity of your analytical assays. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome common challenges in the bioanalysis of this critical metabolite.
This compound is an active metabolite of the antiarrhythmic drug propafenone, and its accurate quantification in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies.[1][2][3][4] This guide will focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most common and sensitive technique for this purpose.[5][6][7]
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding this compound analysis:
Q1: What is a typical lower limit of quantification (LLOQ) for this compound in human plasma using LC-MS/MS?
A1: Published methods have reported LLOQs for this compound in human plasma in the range of 0.25 to 0.5 ng/mL.[1][5][6] Achieving a low LLOQ is critical for accurately characterizing the pharmacokinetic profile, especially during the terminal elimination phase. The sensitivity of the method should be sufficient to meet the requirements of the clinical or nonclinical study.[1]
Q2: What are the most common sample preparation techniques for extracting this compound from biological matrices?
A2: The most frequently employed techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][7] While PPT is a simpler and faster method, LLE and SPE generally provide cleaner extracts, which can be crucial for minimizing matrix effects and enhancing sensitivity.[5][7][8] A Hybrid-SPE-Precipitation technique has been shown to achieve a tenfold higher sensitivity compared to some other methods.[5]
Q3: Which ionization mode is best for this compound analysis by LC-MS/MS?
A3: Positive electrospray ionization (ESI+) is the preferred mode for the analysis of this compound.[7][9] This is because the molecular structure of this compound contains basic nitrogen atoms that are readily protonated, leading to a strong signal in positive ion mode.
Q4: What are the key validation parameters I need to consider for my bioanalytical method according to regulatory guidelines?
A4: According to the FDA's "Bioanalytical Method Validation Guidance for Industry," a full validation for a bioanalytical method should include assessments of selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carryover, dilution integrity, and stability.[10][11] These parameters ensure the reliability and reproducibility of your data for regulatory submissions.[12]
Troubleshooting Guides
Even with a well-designed method, you may encounter challenges. This section provides a systematic approach to troubleshooting common issues.
Issue 1: Low Signal Intensity or Inability to Reach the Desired LLOQ
Low signal intensity is a common roadblock to achieving the required sensitivity. The following troubleshooting workflow can help you systematically identify and resolve the root cause.
Caption: Troubleshooting workflow for low signal intensity.
Potential Causes & Solutions:
-
Mass Spectrometer Performance:
-
Cause: Dirty ion source, incorrect tuning parameters, or detector fatigue.
-
Solution: Perform routine cleaning of the ion source components (e.g., capillary, skimmer). Infuse a solution of this compound directly into the mass spectrometer to verify its performance and optimize tuning parameters such as capillary voltage, gas flows, and collision energy.[13]
-
-
Chromatographic Issues:
-
Cause: Poor peak shape (e.g., fronting, tailing, or broad peaks) can significantly reduce peak height and, consequently, sensitivity. This can be due to column degradation, inappropriate mobile phase, or extra-column volume.[14]
-
Solution:
-
Mobile Phase Optimization: Ensure the mobile phase pH is appropriate for this compound (a weak base). A slightly acidic mobile phase (e.g., containing 0.1% formic acid) will promote protonation and improve peak shape.[6]
-
Column Selection: Use a high-efficiency column, such as one with sub-2 µm particles (UHPLC), to achieve sharper peaks.[15][16] A C18 or C8 stationary phase is commonly used.[6][7]
-
Gradient Elution: Employ a gradient elution to effectively separate this compound from endogenous matrix components and improve peak focusing.[7][15]
-
-
-
Sample Preparation and Matrix Effects:
-
Cause: Inefficient extraction recovery or ion suppression from co-eluting matrix components can drastically reduce the analyte signal.[17]
-
Solution:
-
Improve Extraction Recovery: Optimize your sample preparation protocol. For SPE, this involves selecting the appropriate sorbent, optimizing wash steps to remove interferences, and using an effective elution solvent. A detailed SPE protocol is provided below.
-
Mitigate Matrix Effects: Matrix effects are caused by components in the biological sample that interfere with the ionization of the analyte.[17] To address this, improve the sample cleanup process (e.g., switch from PPT to SPE). Modifying the chromatographic conditions to separate the analyte from the interfering components is also an effective strategy.[17]
-
-
Issue 2: High Background Noise
High background noise can mask the analyte signal, particularly at low concentrations, leading to a poor signal-to-noise ratio (S/N) and a higher LLOQ.
Potential Causes & Solutions:
-
Contaminated Solvents or Reagents:
-
Cause: Impurities in the mobile phase, reconstitution solvent, or extraction reagents.
-
Solution: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.
-
-
Carryover:
-
Cause: Adsorption of the analyte onto surfaces in the autosampler or LC system, leading to its appearance in subsequent blank injections.
-
Solution: Optimize the autosampler wash solution. A strong organic solvent, sometimes with the addition of a small amount of acid or base, can be effective. Ensure the injection needle and port are thoroughly cleaned between injections.
-
-
Matrix Interferences:
-
Cause: Endogenous components from the biological matrix that are not removed during sample preparation and have a similar mass-to-charge ratio as the analyte or its fragments.
-
Solution: Enhance the selectivity of your sample preparation method. A more rigorous SPE cleanup or a switch to a different extraction technique like LLE may be necessary. Additionally, optimizing the chromatographic separation to resolve the analyte from these interferences is crucial.
-
Issue 3: Poor Peak Shape
Poor peak shape can lead to inaccurate integration and reduced sensitivity.
Potential Causes & Solutions:
-
Incompatible Injection Solvent:
-
Cause: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.
-
Solution: The reconstitution solvent should be as weak as or weaker than the initial mobile phase conditions to ensure proper peak focusing on the column head.
-
-
Column Overload:
-
Cause: Injecting too much analyte mass onto the column.
-
Solution: Dilute the sample or use a column with a larger internal diameter and/or higher loading capacity.
-
-
Secondary Interactions:
-
Cause: Interactions between the analyte and active sites on the stationary phase (e.g., silanols).
-
Solution: Add a mobile phase modifier like a small amount of a competing base (e.g., triethylamine) or use an end-capped column. As mentioned earlier, maintaining an acidic pH will also help by keeping this compound protonated and reducing its interaction with residual silanols.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Enhanced Cleanup
This protocol provides a general framework for SPE of this compound from plasma. Optimization will be required for your specific application.
Caption: Solid-Phase Extraction (SPE) workflow.
Step-by-Step Methodology:
-
Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 200 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid. Vortex to mix. This step helps to disrupt protein binding.
-
-
Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.
-
-
Equilibration:
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation & Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Protocol 2: Recommended Starting LC-MS/MS Conditions
This table provides a good starting point for your method development.
| Parameter | Recommended Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and high resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Gradient | 5-95% B over 3-5 minutes | A gradient is effective for separating the analyte from matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Ionization Mode | ESI Positive | This compound readily forms positive ions. |
| MS/MS Transition | Monitor specific precursor to product ion transitions | Provides selectivity and reduces background noise. A common transition for this compound is m/z 358.3 -> 116.2.[7][9] |
References
-
Seshagiri Rao, J. V. L. N., et al. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. Der Pharmacia Lettre, 7(4), 122-128. [Link]
-
Chi, Z., et al. (2017). A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911–917. [Link]
-
Gupta, R. K., et al. (2017). SIMULTANEOUS ESTIMATION OF PROPAFENONE AND ITS TWO METABOLITES IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY/TANDEM MASS SPECTROMETRY LC-MS/MS. ResearchGate. [Link]
-
Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study. PubMed. [Link]
-
Patel, H., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical Chromatography, 31(10). [Link]
-
Singh, S. K., et al. (2014). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]
-
Caballero, R., et al. (2005). Effects of propafenone and its main metabolite, this compound, on HERG channels. Cardiovascular Research, 67(1), 68-78. [Link]
-
Delpón, E., et al. (2000). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British Journal of Pharmacology, 129(6), 1117-1127. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
Singh, S. K., et al. (2014). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. ResearchGate. [Link]
-
Zhang, J., et al. (2016). Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM). PubMed Central. [Link]
-
Patel, H., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC–MS/MS with ESI operated in positive mode. ResearchGate. [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
LCGC North America. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]
-
Gupta, R. K., et al. (2017). Highly Sensitive UHPLC-MS/MS Method for the Simultaneous Estimation of Propafenone and Its Metabolites this compound and N-depropylpropafenone on Human Dried Blood Spots Technique and Application to a Pharmacokinetic Study. PubMed. [Link]
-
Simbec-Orion. (2023). Common challenges in bioanalytical method development. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]
-
Dolan, J. W. (2014). Troubleshooting. LCGC North America. [Link]
-
David Publishing. (n.d.). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. [Link]
-
Yu, K., et al. (2005). Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS. ResearchGate. [Link]
-
Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Singer, M., et al. (2022). Systematic Investigation of LC Miniaturization to Increase Sensitivity in Wide-Target LC-MS-Based Trace Bioanalysis of Small Molecules. u:scholar. [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). [Link]
-
Drug Development & Delivery. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
OpenBU. (n.d.). An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine. [Link]
-
Solve Scientific. (n.d.). Automated Solid Phase Extraction of THC and Metabolites from Whole Blood using the Gilson GX‐274 ASPEC™ System. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phenomenex.com [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. simbecorion.com [simbecorion.com]
- 15. Highly sensitive UHPLC-MS/MS method for the simultaneous estimation of propafenone and its metabolites this compound and N-depropylpropafenone on human dried blood spots technique and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eijppr.com [eijppr.com]
Technical Support Center: Optimization of Mobile Phase for 5-Hydroxypropafenone HPLC Analysis
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Hydroxypropafenone. This center is designed for researchers, analytical scientists, and drug development professionals to provide expert-driven insights and practical solutions for common chromatographic challenges. Here, we move beyond simple protocols to explain the underlying scientific principles, enabling you to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analysis of this compound to establish a strong starting point for method development.
Q1: What are the key physicochemical properties of this compound that influence its HPLC analysis?
A1: Understanding the analyte's properties is the first step to a successful separation. This compound, the primary active metabolite of Propafenone, is a basic compound. The key properties to consider are:
-
pKa: The parent compound, Propafenone, has a basic pKa associated with its secondary amine, reported to be in the range of 8.8 to 9.27.[1] this compound shares this amine group and also has a phenolic hydroxyl group, giving it both basic and weakly acidic characteristics. The basic amine is the most critical handle for chromatographic manipulation in reversed-phase HPLC.
-
LogP: Propafenone has a LogP of 3.2, indicating it is a relatively hydrophobic molecule.[1] this compound is slightly more polar due to the additional hydroxyl group, but it remains sufficiently nonpolar for good retention on standard reversed-phase columns like C18 or C8.
Q2: What is a good starting point for a column and mobile phase for this compound analysis?
A2: A robust starting point is crucial for efficient method development. Based on established methods and the compound's properties, the following conditions are recommended:
-
Column: A high-purity, end-capped C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm) is a standard and effective choice.[2][3]
-
Mobile Phase: A simple isocratic mobile phase consisting of an organic modifier and a buffered aqueous phase is ideal for initial screening.
Q3: Why is mobile phase pH so critical for this analysis?
A3: Mobile phase pH is arguably the most powerful tool for controlling the retention and peak shape of ionizable compounds like this compound.[5][6]
-
Controlling Ionization: The secondary amine on the molecule will be protonated (positively charged) at acidic pH and neutral at high pH. By setting the mobile phase pH at least 1.5-2 units below the analyte's pKa (e.g., pH < 7), you ensure it exists in a single, stable, protonated form.[7] This prevents retention time shifts that can occur if the pH is close to the pKa, where small pH variations can cause significant changes in the analyte's ionization state.[7]
-
Improving Peak Shape: At low pH (typically 2.5-4), the acidic mobile phase also suppresses the ionization of residual silanol groups (Si-OH) on the silica-based column packing material. This minimizes strong, undesirable ionic interactions between the positively charged analyte and negatively charged silanols, which are a primary cause of peak tailing for basic compounds.
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.
Problem 1: Poor Peak Shape (Significant Tailing)
-
Question: My peak for this compound is showing significant tailing (asymmetry factor > 1.5). What is the cause and how do I fix it?
-
Answer & Workflow: Peak tailing for basic analytes is a classic HPLC problem, often stemming from secondary interactions with the stationary phase.
-
Primary Cause (Mechanism): The protonated amine of this compound is interacting ionically with deprotonated (negatively charged) silanol groups on the silica surface of the HPLC column. This creates a secondary, stronger retention mechanism in addition to the desired reversed-phase interaction, resulting in a tailed peak.
-
Solutions (Step-by-Step):
-
Lower Mobile Phase pH: This is the most effective solution. Ensure your mobile phase pH is sufficiently low (e.g., pH 2.5-3.5) by using an additive like 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). This protonates the silanols, neutralizing their negative charge and eliminating the ionic interaction.
-
Increase Buffer Concentration: If you are already using a buffer (like phosphate or acetate), increasing its concentration (e.g., from 10 mM to 25 mM) can help. The buffer cations can compete with the analyte for the active silanol sites, effectively "masking" them.[5]
-
Use a High-Purity, End-Capped Column: Modern columns manufactured with high-purity silica and aggressive end-capping procedures have a much lower concentration of accessible, acidic silanols. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.
-
-
Problem 2: Insufficient Resolution from Propafenone or Other Analytes
-
Question: I cannot achieve baseline separation between this compound and its parent drug, Propafenone. How can I improve the resolution?
-
Answer & Workflow: Since this compound and Propafenone are structurally similar, optimizing selectivity is key.
-
Mechanism: Resolution is a function of efficiency, retention, and selectivity. To separate closely related compounds, you must alter the selectivity (α) of the chromatographic system, which means changing the relative interaction strength of the two analytes with the stationary and mobile phases.
-
Solutions (Step-by-Step):
-
Modify Organic Modifier Percentage: This is the simplest first step. Systematically decrease the percentage of the organic modifier (e.g., from 70% acetonitrile to 65%, then 60%). This will increase the retention time of both compounds, providing more time for the column to perform the separation, which often improves resolution.
-
Change Organic Modifier Type: Acetonitrile and methanol interact with analytes differently.[8] If you are using acetonitrile, prepare an isoelutropic mobile phase with methanol (a mobile phase with equivalent elution strength) and run the separation.[8] The change in solvent properties can alter selectivity and may resolve the peaks.
-
Fine-Tune Mobile Phase pH: While a low pH is generally good for peak shape, slight adjustments within the acidic range (e.g., moving from pH 3.0 to 4.0) can subtly alter the ionization and conformation of the analytes, potentially improving selectivity. This is a powerful tool for ionizable compounds.[9]
-
Consider a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide a significant shift in selectivity. A Phenyl-Hexyl column, for instance, offers pi-pi interactions which may differentiate the two aromatic structures more effectively than a standard C18 phase.
-
-
Problem 3: Unstable or Drifting Retention Times
-
Question: The retention time for this compound is decreasing (or increasing) with each injection. What could be causing this instability?
-
Answer & Workflow: Retention time drift points to a system that has not reached or cannot maintain equilibrium.
-
Mechanism: Consistent retention requires a stable equilibrium between the mobile phase and the stationary phase. Any change in mobile phase composition, flow rate, or temperature will disrupt this equilibrium and cause retention times to shift.
-
Solutions (Step-by-Step):
-
Ensure Proper Column Equilibration: Before starting a sequence, flush the column with at least 10-15 column volumes of the mobile phase. If you are running a gradient, ensure the column is properly re-equilibrated after each run. Insufficient equilibration is a very common cause of drift.
-
Check Mobile Phase Preparation and Stability:
-
Evaporation: Ensure solvent reservoirs are capped to prevent the preferential evaporation of the more volatile organic component, which would make the mobile phase weaker over time and increase retention times.[10]
-
Buffering: If the mobile phase pH is not properly buffered and is close to the analyte's pKa, small amounts of CO₂ absorbed from the air can change the pH and cause drift. Ensure your chosen buffer is used within ±1 pH unit of its pKa.[5][8]
-
Premixing: If possible, premix the aqueous and organic components to avoid potential errors from the HPLC pump's proportioning valves.[10]
-
-
Thermostat the Column: Column temperature affects retention. Use a column oven set to a stable temperature (e.g., 30-40 °C) to eliminate the influence of fluctuating ambient lab temperatures.[7]
-
-
Experimental Protocols & Data
Protocol 1: Systematic Mobile Phase pH Scouting Experiment
This protocol outlines a structured experiment to determine the optimal mobile phase pH for peak shape and selectivity.
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare three different aqueous mobile phase components:
-
Aqueous A: 0.1% Formic Acid in Water (approx. pH 2.7)
-
Aqueous B: 20 mM Ammonium Acetate buffer, adjusted to pH 4.5 with acetic acid.
-
Aqueous C: 20 mM Ammonium Formate buffer, adjusted to pH 6.0 with formic acid.
-
-
-
Set Initial HPLC Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Organic Phase: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: 248 nm
-
-
Execution:
-
For each aqueous phase (A, B, and C), run an isocratic analysis using a 60:40 (Acetonitrile:Aqueous) ratio.
-
Equilibrate the column for at least 15 minutes with each new mobile phase before injecting the sample.
-
Record the retention time, peak asymmetry, and resolution from any adjacent peaks for each condition.
-
-
Data Analysis:
-
Compare the results to identify the pH that provides the best balance of retention, peak shape, and resolution.
-
Data Presentation: Expected Outcome of pH Scouting
| Mobile Phase Aqueous Component | Approximate pH | Expected Retention Time (min) | Expected Peak Asymmetry (As) | Rationale |
| 0.1% Formic Acid | 2.7 | Moderate | Excellent (< 1.2) | Analyte is fully protonated; silanols are suppressed. Optimal for peak shape. |
| 20 mM Ammonium Acetate | 4.5 | Longer | Good (1.2 - 1.5) | Analyte is still protonated; some minor silanol interaction may begin to occur. |
| 20 mM Ammonium Formate | 6.0 | Longest | Potentially Poor (> 1.6) | pH is approaching the analyte pKa, leading to mixed ionization states and increased silanol interactions. |
Visualized Workflows
Mobile Phase Optimization Strategy
This diagram illustrates a logical workflow for troubleshooting and optimizing the mobile phase for this compound analysis.
Sources
- 1. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nveo.org [nveo.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Method Refinement for Propafenone & 5-Hydroxypropafenone Quantification
Welcome to the dedicated support resource for the simultaneous quantification of propafenone (PPF) and its active metabolite, 5-hydroxypropafenone (5-OHP). This guide is structured to provide researchers, bioanalytical scientists, and drug development professionals with expert-driven insights and practical solutions to common challenges encountered during method development, validation, and sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Analytical Challenge
Propafenone is a Class Ic antiarrhythmic agent widely used in the management of cardiac arrhythmias.[1][2] It undergoes extensive first-pass metabolism, primarily mediated by the CYP2D6 enzyme to form this compound (5-OHP), which is also pharmacologically active.[3] Due to significant inter-individual variability in metabolism, the simultaneous and accurate quantification of both the parent drug and its active metabolite in biological matrices like plasma is critical for pharmacokinetic studies and therapeutic drug monitoring.
LC-MS/MS has become the definitive technique for this application due to its superior sensitivity and specificity.[4] However, developing a robust and reliable method is not without its challenges. This guide addresses the most frequent issues, from matrix effects to chromatographic anomalies, providing a structured, cause-and-effect-based approach to troubleshooting.
Section 1: Foundational Method Parameters
A robust method begins with optimized, well-chosen parameters. The tables below summarize a typical starting point for an LC-MS/MS method, synthesized from validated, published methodologies.[3][5][6]
Table 1: Recommended Mass Spectrometry Parameters (Positive ESI Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Propafenone (PPF) | 342.2 | 116.1 | 27 - 28 |
| This compound (5-OHP) | 358.3 | 116.2 | 31 |
| Propafenone-d5 (Internal Standard) | 347.1 | 121.1 | 28 |
These values serve as a strong starting point but should be empirically optimized on your specific mass spectrometer for maximum sensitivity.
Table 2: Typical Chromatographic Conditions
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18 or C8, ≤ 3.5 µm particle size (e.g., 50 x 2.1 mm) | Provides excellent hydrophobic retention for both analytes. C8 may offer slightly different selectivity if co-eluting peaks are an issue.[3] |
| Mobile Phase A | 0.1% Formic Acid or ~5mM Ammonium Acetate in Water | Acidification ensures the analytes, which are basic compounds[7], remain protonated for optimal retention and ESI+ response. |
| Mobile Phase B | Methanol or Acetonitrile | Methanol is often cited and can offer unique selectivity compared to acetonitrile.[6] |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for standard 2.1 mm ID columns, ensuring sharp peaks without excessive pressure. |
| Gradient | Isocratic or a shallow gradient | An isocratic mobile phase of ~70-80% organic solvent is often sufficient.[5][6] A gradient can be used to elute highly retained matrix components after the analytes have eluted. |
| Injection Volume | 5 - 10 µL | Keep as low as possible to minimize peak distortion and matrix load on the column. |
Section 2: Troubleshooting Guide
This section is formatted as a direct Q&A to address specific experimental problems.
Category A: Sample Preparation & Matrix Effects
Question: I'm observing significant and inconsistent signal suppression for both analytes, especially at the LLOQ. What is the cause and how can I fix it?
Answer: This is a classic presentation of matrix effects , a major hurdle in bioanalysis where co-eluting endogenous components from the biological matrix (e.g., plasma) interfere with the ionization of the target analytes in the MS source.[8] In plasma, phospholipids are the primary culprits.[6]
Causality: Phospholipids often elute in the same chromatographic window as propafenone and 5-OHP. In the high-energy environment of the ESI source, they compete for ionization, effectively "stealing" charge that would otherwise go to your analytes, thus suppressing their signal.
Solutions (In Order of Increasing Effectiveness):
-
Optimize Chromatography: First, try to chromatographically separate your analytes from the bulk of the matrix components. Develop a steeper gradient to elute phospholipids later, or screen different column chemistries (e.g., Phenyl-Hexyl) for alternative selectivity.
-
Refine Protein Precipitation (PPT): While fast, standard PPT using acetonitrile or methanol is often insufficient for complete phospholipid removal.[5] If using PPT, ensure the ratio of organic solvent to plasma is high (at least 4:1 v/v) and that precipitation occurs at a cold temperature to maximize protein crashing.
-
Implement Advanced Sample Cleanup: For the most robust solution, employ a technique specifically designed to remove phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. An extraction using a solvent like a toluene/dichloromethane/isopropanol mixture at an alkaline pH has been shown to be effective.[9]
-
Solid-Phase Extraction (SPE) / HybridSPE: This is the most authoritative approach. Standard SPE cartridges (e.g., mixed-mode cation exchange) can be used. For superior performance, HybridSPE-Phospholipid technology provides a single-step solution that combines protein precipitation with specific phospholipid removal, resulting in exceptionally clean extracts and significantly reduced matrix effects.[6]
-
Question: My analyte recovery is low (<70%) and highly variable between samples. What part of my extraction protocol is failing?
Answer: Low and inconsistent recovery points to inefficiencies in your extraction procedure, which could stem from several factors related to the physicochemical properties of propafenone and 5-OHP.
Causality: Both propafenone and its metabolite are basic compounds with a pKa of approximately 9.0.[7] Their extraction efficiency, especially in LLE or SPE, is highly dependent on the pH of the sample and wash/elution buffers.
Solutions:
-
Check pH Control (LLE & SPE):
-
Loading Step: Ensure the plasma sample is alkalinized to a pH > 10 before loading onto an SPE cartridge or performing an LLE. This neutralizes the tertiary amine group, making the molecules less polar and more amenable to extraction into an organic solvent or retention on a reversed-phase sorbent.
-
Elution Step: For elution from an SPE cartridge, use a solvent mixture containing a small amount of acid (e.g., 1-2% formic acid in methanol). This protonates the analytes, making them more polar and facilitating their release from the sorbent.
-
-
Evaluate Solvent Choice (LLE): If using LLE, ensure your organic solvent has the appropriate polarity. A single solvent may not be sufficient. Mixtures like hexane-ethanol or dichloromethane have been used successfully.[10] Insufficient vortexing or shaking during extraction can also lead to poor recovery.
-
Assess Non-Specific Binding: Propafenone is highly protein-bound in plasma (>95%).[11] Ensure your initial protein precipitation or disruption step is complete. Using low-protein-binding collection plates and vials can also prevent loss of analyte, especially at low concentrations.
Category B: Chromatographic Problems
Question: My chromatographic peaks are tailing or showing significant broadening. How can I achieve a sharp, symmetrical peak shape?
Answer: Poor peak shape is typically caused by undesirable secondary interactions on the analytical column or issues outside the column (extra-column volume).
Causality: The basic nature of propafenone's tertiary amine can lead to strong ionic interactions with acidic residual silanol groups present on the surface of silica-based C18 columns. This causes the peak tailing you observe.
Solutions:
-
Mobile Phase pH Adjustment: This is the most critical factor. Ensure the pH of your aqueous mobile phase is low (typically 2.7-3.5) by using an additive like formic acid.[5] At this pH, the analytes are fully protonated, but more importantly, the residual silanols on the column are suppressed (non-ionized), preventing strong secondary ionic interactions.
-
Use a High-Purity, End-Capped Column: Modern columns are designed with high-purity silica and are extensively end-capped to minimize the number of available silanol groups. If you are using an older column, switching to a newer generation column can dramatically improve peak shape.
-
Reduce Extra-Column Volume: Ensure all tubing between the injector, column, and MS source is as short as possible and has a narrow internal diameter (e.g., 0.005 inches). Unnecessary unions or long tubing can cause significant peak broadening.
-
Check Sample Solvent: The solvent used to reconstitute your final extract should be as close in composition to the initial mobile phase as possible ("mobile phase matched"). Injecting a sample in a much stronger solvent (e.g., 100% acetonitrile) can cause peak distortion.
Category C: Mass Spectrometry & Detection Issues
Question: My signal-to-noise ratio is poor, and I'm struggling to meet the required LLOQ of <1 ng/mL. How can I boost my signal?
Answer: Low sensitivity is a common challenge that requires a systematic evaluation of the entire workflow, from sample preparation to MS settings.
Causality: Insufficient signal can be due to poor extraction recovery, significant matrix suppression, inefficient ionization, or suboptimal MS parameters.
Solutions:
-
Address Matrix Effects: This is the first and most important step. A cleaner sample from an optimized extraction (like HybridSPE) will almost always lead to better sensitivity due to reduced ion suppression.[6]
-
Optimize MS Source Conditions: Systematically tune the ion source parameters.
-
Gas Flows: Nebulizer and heater gas flows are critical for efficient desolvation.
-
Source Temperature: Higher temperatures can improve desolvation but can also cause thermal degradation if too high.
-
Capillary/Spray Voltage: Optimize for the most stable and intense signal for the precursor ions.
-
-
Optimize Compound-Specific MS Parameters: Infuse a standard solution of each analyte directly into the mass spectrometer to fine-tune the collision energy (CE) and fragmentation. The product ions and CEs listed in Table 1 are excellent starting points, but the optimal CE can vary by instrument type.
-
Check Mobile Phase Additives: Ensure your mobile phase additive is appropriate for ESI+. Formic acid is excellent for promoting protonation. Ammonium formate or acetate can also be used and may reduce background noise in some cases.[6]
Question: I'm seeing "ghost peaks" or high background in my blank injections. Where is this contamination coming from?
Answer: This issue, known as carryover, can compromise the accuracy of your low-concentration samples and blanks.
Causality: Propafenone can be "sticky" and adsorb to surfaces in the LC system, such as the injector needle, valve, or column. It then slowly leaches out in subsequent runs, creating ghost peaks.
Solutions:
-
Optimize Injector Wash Solution: The autosampler's needle wash solution must be strong enough to solubilize propafenone. A standard wash of 50:50 methanol:water may not be sufficient. Try a wash solution containing a higher percentage of organic solvent and a small amount of acid (e.g., 80:20:0.1 Acetonitrile:Water:Formic Acid).
-
Implement a "Blank-Bracketing" System: In your analytical sequence, run a blank injection immediately after your highest calibration standard or highest-concentration QC sample. This helps to quantify the level of carryover and ensure it does not impact the subsequent sample.
-
Clean the System: If carryover is persistent, it may indicate contamination of the entire flow path. Follow a systematic cleaning procedure, flushing the system with a series of strong solvents.[12][13]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best internal standard (IS) to use and why?
A stable isotope-labeled (SIL) version of the analyte, such as Propafenone-d5 , is the gold standard and highly recommended.[6][14] A SIL-IS is chemically identical to the analyte but has a different mass. It will therefore have the exact same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte. This allows it to perfectly compensate for variations in sample preparation and matrix effects, leading to the most accurate and precise data. Using a structurally similar but not identical compound (analog IS) is a less ideal alternative.
Q2: How do I properly design and execute a matrix effect study as per regulatory guidelines?
A matrix effect study is essential for validation and is typically performed according to FDA or EMA guidelines.[15] The goal is to assess whether the matrix from different individuals enhances or suppresses the analyte signal.
Protocol:
-
Obtain at least 6 different lots of blank human plasma.
-
Prepare two sets of samples at low and high concentrations (e.g., LQC and HQC).
-
Set A (Aqueous): Spike the analytes and IS into the final mobile phase composition.
-
Set B (Post-Extraction Spike): Process the 6 lots of blank plasma through your extraction procedure. In the final step, spike the analytes and IS into the clean, extracted matrix.
-
-
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized Matrix Factor across the 6 lots should not be greater than 15%.[15]
Q3: What are the most critical validation parameters to assess for this method?
Beyond matrix effects, a full validation should include:
-
Selectivity and Specificity: Analyze multiple blank plasma lots to ensure no endogenous peaks interfere with the analytes or IS.
-
Calibration Curve: Assess the linearity, range, and accuracy of the curve over at least 6 non-zero concentration levels.
-
Accuracy and Precision: Determine the intra-day and inter-day accuracy (%Bias) and precision (%CV) using at least five replicates of QC samples at a minimum of four levels (LLOQ, Low, Medium, High).
-
Recovery: Compare the analyte response from pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Evaluate the stability of the analytes in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).
Section 4: Protocols & Visual Workflows
Protocol: HybridSPE-Phospholipid Sample Preparation[6]
This protocol offers superior cleanup for minimizing matrix effects.
-
Aliquot 100 µL of human plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 20 µL of working internal standard solution (e.g., Propafenone-d5 at 100 ng/mL).
-
Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Transfer the entire 420 µL mixture to the HybridSPE-Phospholipid cartridge.
-
Apply a gentle positive pressure or vacuum to pass the mixture through the cartridge into a clean collection plate or tubes. The cartridge bed will trap the precipitated proteins and phospholipids.
-
The resulting filtrate is a clean extract. Evaporate to dryness under nitrogen at ~40°C.
-
Reconstitute the residue in 100-200 µL of mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Visual Workflows (Graphviz)
Caption: Comparative sample preparation workflows.
Caption: A logic-based troubleshooting flowchart.
References
- David Publishing. (n.d.). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC.
-
Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911–917. Available from: [Link]
- Seshagiri Rao, J. V. L. N., et al. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using a novel sample preparation technique. Der Pharmacia Lettre, 7(4), 122-128.
- ResearchGate. (n.d.). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study.
-
Patel, H., Ghoghari, A., Bhatt, C., Shah, S., Jha, A., Desai, N., & Srinivas, N. R. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical Chromatography, 31(10). Available from: [Link]
-
Geissler, H. E., & Mutschler, E. (1985). Simultaneous determination of propafenone and this compound in plasma by means of high pressure liquid chromatography. Journal of Clinical Chemistry and Clinical Biochemistry, 23(2), 99-103. Available from: [Link]
-
Severino, G., et al. (2018). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. Arzneimittelforschung, 68(8), 459-465. Available from: [Link]
-
Caballero, R., Valenzuela, C., Longobardo, M., & Tamargo, J. (2002). Effects of propafenone and its main metabolite, this compound, on HERG channels. Cardiovascular Research, 56(1), 58-69. Available from: [Link]
-
Chi, Z., et al. (2017). A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study. SciSpace. Available from: [Link]
-
American College of Cardiology. (n.d.). Propafenone (Rythmol) Considerations for Use. Retrieved from [Link]
-
ResearchGate. (n.d.). Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines. Retrieved from [Link]
-
Drugs.com. (2025). Propafenone Monograph for Professionals. Retrieved from [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (n.d.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The essence of matrix effects for chromatographic assays. Retrieved from [Link]
-
Caballero, R., et al. (2001). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British Journal of Pharmacology, 133(5), 769-779. Available from: [Link]
-
Spahn, H., et al. (1988). Internally standardized simultaneous assay of propafenone and this compound enantiomers in human plasma by means of high performance liquid chromatography. Biomedical Chromatography, 2(5), 208-214. Available from: [Link]
-
African Journal of Biomedical Research. (2024). Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines. Retrieved from [Link]
-
University of California, Davis. (n.d.). Notes on Troubleshooting LC/MS Contamination. Retrieved from [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]
-
FDA. (n.d.). RYTHMOL SR (propafenone hydrochloride) extended release CAPSULES DESCRIPTION. Retrieved from [Link]
-
LCGC International. (2023). Troubleshooting LC-MS. Retrieved from [Link]
-
Belas, F. I., et al. (1998). Simultaneous determination of propafenone and this compound enantiomers in plasma by chromatography on an amylose derived chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 823-829. Available from: [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
Sources
- 1. acc.org [acc.org]
- 2. drugs.com [drugs.com]
- 3. A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. academic.oup.com [academic.oup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Simultaneous determination of propafenone and this compound in plasma by means of high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of propafenone and this compound enantiomers in plasma by chromatography on an amylose derived chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 13. zefsci.com [zefsci.com]
- 14. researchgate.net [researchgate.net]
- 15. e-b-f.eu [e-b-f.eu]
improving the efficiency of 5-Hydroxypropafenone derivatization for GC-MS
An essential resource for scientists and researchers, this Technical Support Center offers in-depth troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 5-Hydroxypropafenone derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. As a Senior Application Scientist, this guide is built on a foundation of scientific accuracy and practical, field-tested experience to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the derivatization of this compound for GC-MS analysis.
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: Derivatization is crucial for several reasons. Firstly, this compound, a primary metabolite of Propafenone, contains a polar phenolic hydroxyl group. This group can lead to poor peak shape, tailing, and low sensitivity during GC analysis due to its interaction with the stationary phase and potential for thermal degradation in the injector port. Derivatization replaces the active hydrogen of the hydroxyl group with a less polar, more volatile group, thereby improving its chromatographic behavior and thermal stability.
Q2: What are the most common derivatizing reagents for this compound?
A2: The most common derivatizing reagents for phenolic compounds like this compound are silylating agents. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is a widely used and effective choice. Other options include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For certain applications, acylation reagents like trifluoroacetic anhydride (TFAA) can also be used.
Q3: What are the expected mass spectral characteristics of the derivatized this compound?
A3: Upon successful derivatization with a silylating agent like BSTFA, you can expect to see a molecular ion peak corresponding to the addition of the trimethylsilyl (TMS) group. The mass spectrum will also exhibit characteristic fragmentation patterns of the TMS-derivatized compound, which are essential for its identification and quantification.
Q4: Can I use the same derivatization protocol for both this compound and its parent drug, Propafenone?
A4: While Propafenone itself does not typically require derivatization for GC-MS analysis due to the absence of a highly polar hydroxyl group, if you are analyzing both compounds simultaneously, the derivatization conditions for this compound will not adversely affect Propafenone. However, it's important to verify that the chosen method provides adequate separation and detection for both analytes.
Troubleshooting Guide: Derivatization of this compound
This guide provides a systematic approach to identifying and resolving common issues encountered during the derivatization of this compound.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound derivatization.
Issue 1: Low or No Peak for Derivatized this compound
-
Symptom: The peak corresponding to the derivatized analyte is significantly smaller than expected or completely absent in the chromatogram.
-
Probable Causes & Solutions:
Probable Cause Detailed Explanation Recommended Solution Incomplete Derivatization The reaction has not gone to completion, leaving a significant portion of the analyte underivatized. This can be due to insufficient reagent, suboptimal temperature, or inadequate reaction time. Increase the volume of the derivatizing reagent (e.g., BSTFA + 1% TMCS). Optimize the reaction temperature and time. A typical starting point is 70°C for 30 minutes. Moisture in the Sample or Reagents Silylating reagents are highly sensitive to moisture. The presence of water will lead to the hydrolysis of the reagent, reducing its availability to react with the analyte. Ensure all glassware is thoroughly dried. Use a high-purity, anhydrous solvent for sample preparation. Store derivatizing reagents under an inert atmosphere (e.g., nitrogen or argon) and tightly capped. Degradation of the Analyte This compound may be susceptible to degradation under harsh derivatization conditions or during GC analysis. Evaluate the effect of temperature on the derivatization reaction. If degradation is suspected, try a lower temperature for a longer duration. Also, check the GC inlet temperature to ensure it is not excessively high.
Issue 2: Poor Peak Shape (Tailing)
-
Symptom: The chromatographic peak for the derivatized this compound is asymmetrical, with a pronounced "tail."
-
Probable Causes & Solutions:
Probable Cause Detailed Explanation Recommended Solution Incomplete Derivatization As with a low peak response, incomplete derivatization can lead to peak tailing due to the presence of the underivatized polar analyte. Refer to the solutions for "Incomplete Derivatization" in Issue 1. A more aggressive derivatization may be required. Active Sites in the GC System Active sites in the GC inlet liner, column, or detector can interact with the analyte, even after derivatization, causing peak tailing. Use a deactivated inlet liner. If the column is old, consider replacing it. Conditioning the column according to the manufacturer's instructions can also help passivate active sites. Co-elution with an Interfering Compound A compound from the sample matrix may be co-eluting with the derivatized analyte, distorting its peak shape. Review the mass spectrum across the peak to check for ions that are not characteristic of the derivatized this compound. If interference is present, optimize the GC temperature program to improve separation or enhance the sample cleanup procedure.
Experimental Protocol: Silylation of this compound
This protocol provides a reliable starting point for the derivatization of this compound using BSTFA with 1% TMCS.
Diagram: Derivatization Workflow
Caption: Standard workflow for silylation of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Following solid-phase or liquid-liquid extraction, evaporate the sample extract to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. It is critical to ensure all solvent is removed.
-
-
Reconstitution and Derivatization:
-
To the dried residue, add 50 µL of a suitable anhydrous solvent (e.g., ethyl acetate or pyridine).
-
Add 50 µL of BSTFA + 1% TMCS.
-
Immediately cap the vial tightly to prevent the ingress of atmospheric moisture.
-
-
Reaction Incubation:
-
Vortex the mixture for 10-15 seconds to ensure thorough mixing.
-
Place the vial in a heating block or oven at 70°C for 30 minutes.
-
-
Cooling and Analysis:
-
After incubation, remove the vial and allow it to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. A typical injection volume is 1-2 µL.
-
Data Summary: Typical GC-MS Parameters
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Program | Initial: 100°C, hold for 1 min; Ramp: 15°C/min to 300°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 amu |
Note: These parameters should be considered a starting point and may require optimization for your specific instrumentation and application.
References
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an Analytical Method for 5-Hydroxypropafenone in Urine
Introduction: The Clinical Significance of Quantifying 5-Hydroxypropafenone
Propafenone is a widely prescribed Class Ic antiarrhythmic agent used to treat a variety of cardiac arrhythmias.[1][2] Following administration, propafenone undergoes extensive first-pass metabolism, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. This process yields several metabolites, the most significant of which is this compound (5-OHP).[1][3] Crucially, 5-OHP is not an inactive byproduct; it is an active metabolite that exhibits pharmacological effects comparable to the parent drug.[3][4]
The concentration of 5-OHP in biological matrices is, therefore, a critical parameter in clinical and pharmaceutical research. Its quantification in urine provides a non-invasive window into the patient's metabolic phenotype, drug clearance pathways, and overall drug exposure.[5] Accurate and reliable measurement is essential for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence (BE) trials. This necessitates the development and rigorous validation of a bioanalytical method that can withstand the scrutiny of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
This guide provides an in-depth comparison of analytical methodologies for this compound quantification in urine, with a primary focus on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) technique. We will dissect the validation process, explaining the causality behind experimental choices and grounding our protocol in the authoritative guidelines that govern bioanalytical method validation.[6][7][8]
The Regulatory Cornerstone: Bioanalytical Method Validation (BMV)
Before any analytical method can be used to generate data for regulatory submission, it must undergo a formal validation process. This process is not merely a suggestion but a requirement to ensure the integrity of the data. The core principle of BMV is to demonstrate that the method is reliable, reproducible, and suitable for its intended purpose.[9][10] The key validation parameters are harmonized globally through the International Council for Harmonisation (ICH) and enforced by agencies like the FDA and EMA.[7][8][11][12]
These fundamental parameters ensure that the method is a self-validating system; adherence to the acceptance criteria for each parameter collectively builds a robust case for the method's trustworthiness.
Caption: Core parameters for bioanalytical method validation as per regulatory guidelines.
Featured Method: LC-MS/MS for Ultrasensitive Quantification of this compound in Urine
For quantifying small molecule metabolites like 5-OHP in a complex biological matrix such as urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed method of choice.[1][2][13] Its superiority lies in the combination of the physical separation power of liquid chromatography with the mass-based detection and structural confirmation capabilities of tandem mass spectrometry. This synergy provides exceptional selectivity and sensitivity, allowing for the measurement of concentrations down to the picogram-per-milliliter level.[14]
Experimental Workflow: A Self-Validating Protocol
The following protocol outlines the key steps for validating an LC-MS/MS method for this compound in human urine. Each step is designed to meet the stringent criteria set forth by the FDA and EMA.[7][15][16]
Caption: High-level workflow for LC-MS/MS analysis of this compound in urine.
Step-by-Step Methodology
1. Preparation of Standards and Quality Controls (QCs)
-
Causality: To accurately quantify the unknown concentration in study samples, a calibration curve must be constructed using known concentrations. QCs are used to ensure the accuracy and precision of the method during validation and sample analysis.
-
Protocol:
-
Prepare a primary stock solution of this compound and a suitable stable isotope-labeled internal standard (SIL-IS), such as D5-5-Hydroxypropafenone, in methanol.
-
Create a series of working standard solutions by serially diluting the primary stock.
-
Spike blank human urine from at least six unique sources with the working standards to create calibration standards (at least 8 non-zero levels) and quality control samples at four levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC): ~3x LLOQ
-
Medium QC (MQC): ~50% of the calibration range
-
High QC (HQC): ~85% of the calibration range
-
-
2. Sample Extraction (Solid-Phase Extraction - SPE)
-
Causality: Urine is a complex matrix containing salts, urea, and other endogenous components that can interfere with analysis and suppress the MS signal (matrix effect). SPE is a robust technique to clean up the sample and concentrate the analyte of interest.[1]
-
Protocol:
-
Spike 200 µL of urine sample (calibrator, QC, or unknown) with the SIL-IS solution.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with an acidic aqueous solution followed by methanol to remove interferences.
-
Elute 5-OHP and the SIL-IS using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
3. LC-MS/MS Instrumentation and Conditions
-
Causality: Chromatographic separation is essential to resolve the analyte from any isomeric or isobaric interferences. Tandem MS operating in Multiple Reaction Monitoring (MRM) mode provides exquisite selectivity by monitoring a specific precursor-to-product ion transition.[13][17]
-
Protocol:
-
LC System: UPLC (Ultra-Performance Liquid Chromatography) for high resolution and speed.
-
Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 50 x 2.1 mm, 1.7 µm) is effective for retaining and separating propafenone and its metabolites.[13][17]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution ensures sharp peaks and efficient separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization in Positive Mode (ESI+).
-
MRM Transitions (Hypothetical):
-
5-OHP: m/z 358.3 → 116.2[1]
-
D5-5-OHP (IS): m/z 363.3 → 121.2
-
-
Validation Experiments and Acceptance Criteria
The following table summarizes the key validation experiments and their internationally accepted criteria, which form the basis of the method's self-validating system.
| Validation Parameter | Experimental Design | Acceptance Criteria (FDA/EMA Guidelines)[7][15][16] | Causality & Rationale |
| Selectivity | Analyze blank urine from ≥6 individual sources for interferences at the retention time of the analyte and IS. | Response of interferences must be <20% of the LLOQ response for the analyte and <5% for the IS. | Ensures the method can distinguish the analyte from endogenous matrix components, preventing false positives. |
| Accuracy & Precision | Analyze 5 replicates of QCs (LLOQ, LQC, MQC, HQC) across 3 separate analytical runs (inter-day) and within the same run (intra-day). | Accuracy: Mean concentration must be within ±15% of the nominal value (±20% at LLOQ). Precision: Coefficient of Variation (CV) must be ≤15% (≤20% at LLOQ). | This is the cornerstone of validation, proving the method is both close to the true value (accurate) and highly repeatable (precise). |
| Calibration Curve | Analyze a set of 8 non-zero calibrators over the expected concentration range in 3 separate runs. | A linear regression model (typically 1/x² weighting) must have a correlation coefficient (r²) ≥0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). | Demonstrates the relationship between instrument response and concentration is well-defined and reliable for quantification. |
| Matrix Effect | Analyze analyte response in post-extraction spiked samples from ≥6 sources vs. response in a pure solution. Calculate the matrix factor. | The CV of the matrix factor across all sources should be ≤15%. | Confirms that co-eluting matrix components are not variably suppressing or enhancing the analyte's signal, which would lead to inaccurate results. |
| Stability | Analyze QC samples after subjecting them to various storage and handling conditions (e.g., 3 freeze-thaw cycles, 24h at room temp, long-term storage at -70°C). | Mean concentration of stability samples must be within ±15% of the nominal concentration of baseline samples. | Proves that the analyte does not degrade during the entire lifecycle of the sample, from collection to analysis, ensuring sample integrity. |
Comparison with Alternative Analytical Methods
While LC-MS/MS is the premier technique, it is instructive to compare its performance against other available methods. This comparison highlights the specific advantages that make it indispensable for regulated bioanalysis.
| Feature | LC-MS/MS | HPLC-UV | Immunoassay (e.g., ELISA) |
| Principle | Chromatographic separation followed by mass-based detection of a specific molecular transition. | Chromatographic separation followed by detection of UV light absorbance by the analyte. | Antigen-antibody binding with a colorimetric or fluorescent readout. |
| Selectivity | Very High: Can easily distinguish between parent drug, metabolites, and endogenous interferences based on both retention time and mass-to-charge ratio.[1][13] | Moderate: Relies solely on retention time. Co-eluting compounds with similar UV absorbance can interfere.[18] | Variable: Prone to cross-reactivity with structurally similar compounds (e.g., other propafenone metabolites), potentially overestimating the concentration. |
| LLOQ | Very Low: Typically in the low ng/mL to pg/mL range.[2][14] | Moderate to High: Usually in the mid-to-high ng/mL or µg/mL range.[18] | Low to Moderate: Can be sensitive but often not as low as LC-MS/MS. |
| Linear Range | Wide: Typically spans 3-4 orders of magnitude.[13][17] | Moderate: Typically spans 2-3 orders of magnitude. | Narrow: Often sigmoidal response curve requires non-linear regression. |
| Throughput | High: UPLC methods can have run times of just a few minutes per sample.[13][17] | Moderate: Conventional HPLC runs are typically longer than UPLC runs. | High: Well-suited for batch processing of many samples in microplate format. |
| Cost & Complexity | High: Requires significant capital investment and specialized operator expertise. | Low: Instrumentation is relatively inexpensive and widely available. | Moderate: Reagent costs can be high; development of a specific antibody is time-consuming and expensive. |
| Regulatory Acceptance | Gold Standard: Universally accepted by all regulatory agencies for bioanalysis. | Acceptable (with justification): May be used if sensitivity requirements are met, but requires more rigorous proof of specificity.[19] | Limited: Primarily used for large molecules or screening; rarely used for primary endpoint quantification of small molecules in pivotal studies due to specificity concerns. |
Conclusion: An Authoritative Recommendation
For the validation of an analytical method for this compound in urine intended for regulatory submission, the LC-MS/MS technique is the only authoritative choice. Its unparalleled selectivity and sensitivity ensure that the data generated is accurate, precise, and free from the interferences that plague other methods. The rigorous validation protocol, grounded in FDA and EMA guidelines, creates a self-validating system where the experimental data must meet stringent, predefined criteria. This process guarantees the trustworthiness and integrity of the results used in critical drug development decisions.
While methods like HPLC-UV may have a role in early discovery or non-regulated research where higher analyte concentrations are expected, they lack the specificity and sensitivity required for modern pharmacokinetic and clinical studies.[18] Therefore, for any researcher, scientist, or drug development professional, investing in a fully validated LC-MS/MS method is the scientifically sound and regulatory-compliant path forward.
References
-
ResearchGate. (n.d.). Highly sensitive UHPLC–MS/MS method for the simultaneous estimation of propafenone and its metabolites this compound and N -depropylpropafenone on human dried blood spots technique and application to a pharmacokinetic study. Retrieved from [Link]
-
PubMed. (2016). Highly Sensitive UHPLC-MS/MS Method for the Simultaneous Estimation of Propafenone and Its Metabolites this compound and N-depropylpropafenone on Human Dried Blood Spots Technique and Application to a Pharmacokinetic Study. Retrieved from [Link]
-
David Publishing. (n.d.). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. Retrieved from [Link]
-
PubMed. (1995). Influence of renal function on the steady-state pharmacokinetics of the antiarrhythmic propafenone and its phase I and phase II metabolites. Retrieved from [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic pathway of propafenone. Retrieved from [Link]
-
ResearchGate. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
PubMed. (1990). Nonlinear kinetics of propafenone metabolites in healthy man. Retrieved from [Link]
-
PubMed. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Retrieved from [Link]
-
ResearchGate. (2016). Development and Validation of Analytical Methods for Pharmaceutical Equivalence Evaluation of Propafenone Hydrochloride Coated Tablets. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
SciSpace. (2017). A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafe. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
-
PubMed. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
PubMed. (1984). Pharmacological studies on propafenone and its main metabolite this compound. Retrieved from [Link]
-
PubMed. (n.d.). Identification of propafenone metaboliser phenotype from plasma and urine excretion data. Retrieved from [Link]
-
Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. Retrieved from [Link]
-
HARVEST (uSask). (n.d.). Mass Spectrometric Based Approaches in Urine Metabolomics and Biomarker Discovery. Retrieved from [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
KCAS Bio. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
Sources
- 1. A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological studies on propafenone and its main metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of propafenone metaboliser phenotype from plasma and urine excretion data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. consultations.tga.gov.au [consultations.tga.gov.au]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. e-b-f.eu [e-b-f.eu]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. researchgate.net [researchgate.net]
- 14. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Highly sensitive UHPLC-MS/MS method for the simultaneous estimation of propafenone and its metabolites this compound and N-depropylpropafenone on human dried blood spots technique and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. davidpublisher.com [davidpublisher.com]
- 19. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis: 5-Hydroxypropafenone Versus Propafenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Propafenone and its Primary Metabolite
Propafenone is a Class 1C antiarrhythmic agent widely utilized in the management of cardiac arrhythmias, particularly atrial fibrillation.[1][2] Its therapeutic action is primarily mediated through the blockade of cardiac sodium channels, leading to a reduction in the upstroke velocity of the action potential.[3] However, propafenone's clinical profile is complicated by its extensive first-pass hepatic metabolism, which results in the formation of active metabolites. The principal active metabolite, 5-Hydroxypropafenone, is formed via the polymorphic cytochrome P450 enzyme, CYP2D6.[1][3][4] This guide provides a detailed comparative analysis of the efficacy and pharmacological properties of this compound and its parent drug, propafenone, supported by experimental data and protocols.
The metabolic conversion of propafenone to this compound is a critical determinant of the drug's overall effect and varies significantly among individuals based on their CYP2D6 genotype.[4] Patients can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which directly impacts the plasma concentrations of both the parent drug and its metabolite.[4] In extensive metabolizers, plasma concentrations of this compound can be comparable to those of propafenone itself.[1] This underscores the importance of understanding the distinct pharmacological contributions of this compound to the overall clinical efficacy and safety profile of propafenone therapy.
Metabolic Pathway of Propafenone
The conversion of propafenone to its active metabolites is a key aspect of its pharmacology. The following diagram illustrates the primary metabolic pathway.
Caption: Metabolic conversion of propafenone.
Comparative Pharmacological Properties
The antiarrhythmic effects of propafenone are not solely attributable to the parent compound. This compound exhibits significant pharmacological activity, in some cases rivaling or even exceeding that of propafenone. The following table summarizes the key comparative properties of these two molecules.
| Property | Propafenone | This compound | Key Findings & References |
| Primary Mechanism | Class 1C Sodium Channel Blocker | Class 1C Sodium Channel Blocker | Both compounds reduce the fast inward sodium current.[3] |
| Sodium Channel Blockade | Potent | More potent than propafenone | This compound demonstrates a higher affinity for sodium channels.[1] |
| Potassium Channel Blockade (hERG) | Inhibits HERG current | Inhibits HERG current to a similar extent | Both compounds block hERG channels, predominantly in the open state.[1][5][6] |
| Potassium Channel Blockade (hKv1.5) | KD: 4.4 µM | KD: 9.2 µM | Propafenone is a more potent blocker of hKv1.5 channels.[7] |
| Calcium Channel Blockade | Yes | Less potent than propafenone | Propafenone has a more pronounced effect on L-type calcium channels.[1] |
| Beta-Adrenergic Receptor Blockade | Yes | Significantly weaker (approx. 10-fold less) | Propafenone possesses notable beta-blocking activity, which is much less pronounced in its metabolite.[3][8] |
| Antiarrhythmic Potency (in vivo) | Effective | Stronger than propafenone | In animal models (aconitine and infarction arrhythmias), this compound showed greater antiarrhythmic potency.[8] |
| Effect on Cardiac Conduction | Prolongs atrioventricular conduction | More marked prolongation of conduction time | This compound causes a greater prolongation of conduction in the atria, AV-node, and His-Purkinje system.[8] |
In-Depth Analysis of Electrophysiological Effects
The differential effects of propafenone and this compound on various cardiac ion channels are central to their antiarrhythmic actions and proarrhythmic potential.
Sodium Channel Blockade
Both propafenone and this compound are potent blockers of cardiac sodium channels, which is the basis for their Class 1C classification. This action slows the upstroke of the cardiac action potential, thereby decreasing conduction velocity in the atria, ventricles, and His-Purkinje system. Notably, studies have indicated that this compound is a more potent sodium channel blocker than its parent compound.[1] This heightened potency likely contributes significantly to the overall antiarrhythmic effect observed during propafenone therapy, especially in individuals who are extensive metabolizers.
Potassium Channel Blockade
The interaction of these compounds with potassium channels is more complex and contributes to their potential for proarrhythmia.
-
hERG (IKr) Channels: Both propafenone and this compound block the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[1][5][6] This blockade can prolong the action potential duration and the QT interval, a known risk factor for life-threatening ventricular arrhythmias such as Torsades de Pointes.[3] Studies have shown that both compounds inhibit hERG currents to a similar extent, primarily by binding to the open state of the channel.[1][5][6]
-
hKv1.5 (IKur) Channels: The ultrarapid delayed rectifier potassium current (IKur), carried by hKv1.5 channels, is important in atrial repolarization. Both propafenone and this compound block these channels in a concentration-, voltage-, time-, and use-dependent manner.[7] However, propafenone is a more potent inhibitor of hKv1.5 channels than this compound, with respective KD values of 4.4 µM and 9.2 µM.[7]
Beta-Adrenergic Blockade
A distinguishing feature between the two compounds is their beta-blocking activity. Propafenone exhibits clinically relevant beta-adrenergic receptor blockade, which can contribute to its antiarrhythmic effects but also lead to side effects such as bradycardia and bronchospasm. In contrast, this compound has significantly weaker beta-blocking properties, approximately 10 times less potent than the parent drug.[3] This difference is particularly important in patients who are poor metabolizers of propafenone, as they will be exposed to higher levels of the more beta-blocking parent drug.
Experimental Protocols
To rigorously compare the electrophysiological effects of propafenone and this compound, specific in vitro and in vivo experimental models are employed.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on specific ion channels expressed in cell lines.[9][10]
Objective: To determine the potency and mechanism of ion channel blockade by propafenone and this compound.
Methodology:
-
Cell Culture: Use a stable cell line (e.g., HEK293 or CHO cells) expressing the human cardiac ion channel of interest (e.g., hNav1.5, hERG, hKv1.5).
-
Cell Preparation: Culture cells to 70-80% confluency. On the day of the experiment, detach cells and resuspend them in an external recording solution.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal pipette solution.
-
Recording:
-
Establish a high-resistance seal (>1 GΩ) between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a specific voltage-clamp protocol to elicit the ionic current of interest.
-
Perfuse the cell with the external solution containing a known concentration of the test compound (propafenone or this compound).
-
Record the changes in the ionic current in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after drug application to calculate the percentage of block.
-
Construct concentration-response curves to determine the IC50 value.
-
Analyze the voltage- and use-dependency of the block by applying different voltage protocols and stimulation frequencies.
-
Caption: Workflow for whole-cell patch clamp experiments.
In Vivo Animal Models of Arrhythmia
Animal models are crucial for assessing the integrated antiarrhythmic efficacy of a drug and its metabolites in a physiological context.[11][12][13]
Objective: To compare the in vivo antiarrhythmic efficacy of propafenone and this compound.
Model: Aconitine-induced arrhythmia in rats.
Methodology:
-
Animal Preparation: Anesthetize adult male Wistar rats. Cannulate the jugular vein for drug administration and the carotid artery for blood pressure and heart rate monitoring. Record a surface electrocardiogram (ECG).
-
Arrhythmia Induction: Infuse a solution of aconitine intravenously at a constant rate until sustained ventricular arrhythmias (ventricular tachycardia or fibrillation) occur.
-
Drug Administration: In separate groups of animals, administer either propafenone, this compound, or vehicle (control) intravenously a few minutes before starting the aconitine infusion.
-
Endpoint Measurement:
-
Determine the dose of aconitine required to induce arrhythmias in each group.
-
Measure the duration of arrhythmias.
-
Monitor ECG parameters such as PR interval, QRS duration, and QT interval.
-
-
Data Analysis:
-
Compare the arrhythmogenic dose of aconitine between the control and drug-treated groups. A higher required dose in the drug-treated groups indicates an antiarrhythmic effect.
-
Compare the effects of propafenone and this compound on the arrhythmogenic dose of aconitine and on ECG parameters.
-
Clinical Implications and Future Directions
The distinct pharmacological profiles of propafenone and this compound have significant clinical implications. The variability in propafenone metabolism due to CYP2D6 polymorphism means that the relative contributions of the parent drug and its active metabolite to the overall clinical effect can differ substantially between patients.
-
Extensive Metabolizers: In these individuals, this compound, with its potent sodium channel blocking effects, likely plays a major role in the antiarrhythmic efficacy. The lower beta-blocking activity of the metabolite may be advantageous in patients who are sensitive to the negative chronotropic and inotropic effects of beta-blockers.
-
Poor Metabolizers: These patients will have higher plasma concentrations of propafenone and lower (or negligible) concentrations of this compound.[4] Consequently, the antiarrhythmic effect will be primarily driven by the parent drug, and these patients will experience more pronounced beta-blockade. This can increase the risk of bradycardia and other beta-blocker-related side effects.
The complex interplay between propafenone and its active metabolite highlights the potential for pharmacogenomic testing to personalize antiarrhythmic therapy. By identifying a patient's CYP2D6 metabolizer status, clinicians could potentially optimize the dosing of propafenone to achieve the desired therapeutic effect while minimizing the risk of adverse events.[4]
Further research is warranted to fully elucidate the clinical consequences of the differential pharmacology of propafenone and this compound. Head-to-head clinical trials directly comparing the two compounds are not feasible as this compound is not administered as a drug. However, well-designed clinical studies that correlate plasma concentrations of both compounds with clinical outcomes in patients with different CYP2D6 genotypes would be invaluable.
Conclusion
References
-
Arias, C., Gonzalez, T., Moreno, I., Caballero, R., Delpon, E., Tamargo, J., & Valenzuela, C. (2003). Effects of propafenone and its main metabolite, this compound, on HERG channels. Cardiovascular Research, 57(3), 660–669. [Link]
-
National Center for Biotechnology Information. (2017). Propafenone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. [Link]
-
Arias, C., Gonzalez, T., Moreno, I., Caballero, R., Delpon, E., Tamargo, J., & Valenzuela, C. (2003). Effects of propafenone and its main metabolite, this compound, on HERG channels. Cardiovascular Research, 57(3), 660–669. [Link]
-
Drugs.com. (2023). Propafenone: Package Insert / Prescribing Information / MOA. [Link]
-
Moreno, I., Caballero, R., Gonzalez, T., Arias, C., Valenzuela, C., Tamargo, J., & Delpon, E. (1998). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British Journal of Pharmacology, 125(5), 969–978. [Link]
-
Arias, C., Gonzalez, T., Moreno, I., Caballero, R., Delpon, E., Tamargo, J., & Valenzuela, C. (2003). Effects of propafenone and its main metabolite, this compound, on HERG channels. PubMed. [Link]
-
Pritchard, J. F., McKown, L. A., & Dvorchik, B. H. (1984). Pharmacological studies on propafenone and its main metabolite this compound. Arzneimittel-Forschung, 34(11), 1489–1497. [Link]
-
Mayo Clinic. (2023). Propafenone (Oral Route). [Link]
-
ResearchGate. (n.d.). Metabolic pathway of propafenone. [Link]
-
Frontiers. (n.d.). Animal and cellular models of atrial fibrillation: a review. [Link]
-
Frontiers. (2022). Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique. [Link]
-
Wiley Online Library. (2023). An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. [Link]
-
Circulation Research. (2020). Animal Models of Atrial Fibrillation. [Link]
-
PubMed Central. (n.d.). Calculations of the binding free energies of the Comprehensive in vitro Proarrhythmia Assay (CiPA) reference drugs to cardiac ion channels. [Link]
-
AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]
-
MDPI. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. [Link]
-
ClinicalTrials.gov. (n.d.). New Formulations of Propafenone to Treat Atrial Fibrillation. [Link]
-
Creative Bioarray. (n.d.). Manual Patch-clamp Technique. [Link]
-
PubMed. (2021). Anti-arrhythmic investigations in large animal models of atrial fibrillation. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Propafenone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. drugs.com [drugs.com]
- 4. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of propafenone and its main metabolite, this compound, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological studies on propafenone and its main metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 11. Frontiers | Animal and cellular models of atrial fibrillation: a review [frontiersin.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Anti-arrhythmic investigations in large animal models of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalysis of 5-Hydroxypropafenone: A Cross-Validation of HPLC-UV and LC-MS/MS Methodologies
In the landscape of drug metabolism and pharmacokinetics, the precise and accurate quantification of metabolites is paramount for understanding a drug's efficacy and safety profile. 5-Hydroxypropafenone, the primary active metabolite of the antiarrhythmic agent propafenone, plays a significant role in the therapeutic and toxicological effects of its parent drug.[1] Consequently, robust bioanalytical methods for its quantification in biological matrices are crucial for both clinical monitoring and drug development studies.
This guide presents a comprehensive cross-validation of two of the most prevalent analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is to provide an in-depth, experience-driven comparison, moving beyond a mere recitation of protocols to elucidate the rationale behind experimental choices and the practical implications of each method's performance. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.
The Analytical Challenge: Why this compound?
Propafenone undergoes extensive first-pass metabolism, primarily through the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, to form this compound.[1] This metabolite exhibits antiarrhythmic activity comparable to the parent compound, contributing significantly to the overall clinical effect. Therefore, monitoring its concentration is essential for therapeutic drug management and for evaluating the impact of genetic polymorphisms on patient response. The bioanalytical challenge lies in developing methods that are not only sensitive and specific for this compound but also robust and reliable for routine analysis in complex biological matrices such as human plasma.
Methodological Philosophies: HPLC-UV vs. LC-MS/MS
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating compounds based on their physicochemical interactions with a stationary and mobile phase.[2] When coupled with a UV detector, it offers a cost-effective and widely accessible method for quantification.[3] However, its selectivity can be limited, particularly in complex matrices where endogenous compounds may co-elute and interfere with the analyte of interest.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), on the other hand, combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry.[5][6] By monitoring specific precursor-to-product ion transitions, LC-MS/MS can achieve exceptional specificity, virtually eliminating matrix interference.[3] This makes it the gold standard for bioanalytical applications, especially when low detection limits are required.[6]
This guide will dissect the cross-validation of these two techniques, providing the necessary protocols and comparative data to empower informed decision-making.
Experimental Design for Cross-Validation
A robust cross-validation study is designed to demonstrate that two different analytical methods provide comparable results for the same analyte in a given biological matrix. This is crucial when, for instance, a project transitions from an early-phase HPLC-UV method to a more sensitive LC-MS/MS method for later-stage clinical trials. The core of this process lies in analyzing the same set of quality control (QC) samples and incurred patient samples with both methods and comparing the results against predefined acceptance criteria, as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8]
Workflow for Cross-Validation
The following diagram illustrates the logical flow of the cross-validation process, from sample preparation to the final comparative analysis.
Caption: A flowchart illustrating the cross-validation process.
Detailed Experimental Protocols
The following protocols are based on established and validated methods found in the scientific literature, providing a realistic framework for this comparative guide.[9][10][11]
Sample Preparation (Common to Both Methods)
A simple protein precipitation method is often sufficient for cleaning up plasma samples for both HPLC-UV and LC-MS/MS analysis.[10][11]
-
Aliquoting: Transfer 200 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 50 µL of the internal standard (IS) working solution (e.g., a deuterated analog for LC-MS/MS or a structurally similar compound for HPLC-UV).
-
Protein Precipitation: Add 600 µL of acetonitrile, vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the respective chromatographic system.
HPLC-UV Method
This method is designed for robustness and simplicity, suitable for routine therapeutic drug monitoring.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and phosphate buffer.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.[10]
-
Injection Volume: 20 µL.
LC-MS/MS Method
This method is optimized for high sensitivity and selectivity, ideal for pharmacokinetic studies and analyses requiring low quantification limits.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A high-efficiency C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[9]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitoring the specific precursor-to-product ion transitions for this compound and its internal standard.[1]
-
Injection Volume: 5 µL.
Comparative Performance Data
The following tables summarize the expected performance characteristics of each method based on a comprehensive validation conducted in accordance with FDA and EMA guidelines.[7][8] The data presented is a synthesis of what can be realistically achieved with each technology.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | 10 - 1000 ng/mL | 0.5 - 500 ng/mL[11] |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[10] | 0.5 ng/mL[11] |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 500 ng/mL |
The significantly lower LLOQ of the LC-MS/MS method highlights its superior sensitivity, making it the method of choice for studies requiring the measurement of low concentrations of this compound.
Table 2: Accuracy and Precision
| QC Level | HPLC-UV | LC-MS/MS |
| Accuracy (% Bias) | Precision (%CV) | |
| Low QC (3 x LLOQ) | ± 10% | < 10% |
| Medium QC | ± 8% | < 8% |
| High QC | ± 7% | < 7% |
Both methods demonstrate acceptable accuracy and precision within the regulatory limits of ±15% for accuracy and <15% for precision (±20% and <20% at the LLOQ, respectively).[7] However, the LC-MS/MS method typically yields superior performance with lower bias and variability.
Table 3: Selectivity and Matrix Effects
| Parameter | HPLC-UV | LC-MS/MS |
| Selectivity | Potential for interference from co-eluting endogenous compounds. | Highly selective due to monitoring of specific MRM transitions. |
| Matrix Effect | Can be significant, requiring careful method development and blank matrix evaluation. | Minimal to negligible due to the specificity of the detector. |
The inherent selectivity of tandem mass spectrometry is a key advantage, mitigating the risk of inaccurate quantification due to matrix effects, a common challenge in HPLC-UV analysis of biological samples.
Cross-Validation Results and Interpretation
For a successful cross-validation, a set of at least three batches of QC samples at low, medium, and high concentrations are analyzed by both methods. The mean concentration obtained by the HPLC-UV method should be within ±15% of the concentration obtained by the LC-MS/MS method.
Hypothetical Cross-Validation Data:
| QC Level | LC-MS/MS (Nominal, ng/mL) | HPLC-UV (Mean, ng/mL) | % Difference |
| Low | 30 | 32.1 | +7.0% |
| Medium | 250 | 241.5 | -3.4% |
| High | 750 | 772.5 | +3.0% |
In this hypothetical scenario, the percentage difference between the two methods is well within the acceptance criteria, demonstrating that the HPLC-UV method provides comparable results to the more sensitive LC-MS/MS method within its validated range.
Conclusion: Choosing the Right Tool for the Job
The cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of this compound reveals the distinct advantages and limitations of each technique.
-
HPLC-UV stands as a reliable, cost-effective, and accessible workhorse for routine therapeutic drug monitoring where the expected concentrations of this compound are within its linear range. Its simplicity makes it an attractive option for high-throughput clinical laboratories.
-
LC-MS/MS is the undisputed champion of sensitivity and selectivity.[3] It is the indispensable tool for pharmacokinetic and bioequivalence studies, where the accurate measurement of low concentrations of the metabolite is critical. Its ability to minimize matrix effects ensures the highest data integrity.
Ultimately, the choice of method should be guided by the specific requirements of the study. This guide provides the foundational knowledge and comparative data to make that decision an informed one, ensuring the generation of high-quality, reliable bioanalytical data in the development and clinical use of propafenone.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Andy, A., Kallem, R. R., Mullangi, R., Andy, D., & Rao, J. S. (2017). Highly Sensitive UHPLC-MS/MS Method for the Simultaneous Estimation of Propafenone and Its Metabolites this compound and N-depropylpropafenone on Human Dried Blood Spots Technique and Application to a Pharmacokinetic Study. Journal of Pharmaceutical and Biomedical Analysis, 142, 328-336. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Afshar, M., & Rouini, M. R. (2004). A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 20(9), 1307–1311. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of chromatographic science, 55(9), 911–917. [Link]
- Clarke, W. (Ed.). (2011). Contemporary Practice in Clinical Chemistry. Academic Press.
-
Patel, H., Ghoghari, A., Bhatt, C., Shah, S., Jha, A., Desai, N., & Srinivas, N. R. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical chromatography : BMC, 31(10). [Link]
-
Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafe. Journal of Chromatographic Science, 55(9), 911-917. [Link]
-
Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ResearchGate. (2025). Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines. [Link]
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]
-
European Medicines Agency. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2017). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma by hybrid-spe-precipitation technology. [Link]
-
African Journal of Biomedical Research. (2021). Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines. [Link]
-
ResearchGate. (2018). FDA approved metabolite identification by HPLC or LCMS?. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
ResearchGate. (2015). FDA Signals a New Approach for Analytical Method Validation. [Link]
-
David Publishing. (2017). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2021). QUANTIFICATION OF PROPAFENONE HYDROCHLORIDE BY HPTLC METHOD IN ITS PHARMACEUTICAL DOSAGE FORM. [Link]
-
Austin Publishing Group. (2015). Bio-Analytical Method Validation-A Review. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Natural Volatiles & Essential Oils. (2021). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. [Link]
-
Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy for. [Link]
-
U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]
-
American Society for Clinical Pharmacology & Therapeutics. (2022). FDA News: Issue 21-1, November 2022. [Link]
Sources
- 1. A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-HPLC, UHPLC and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. technologynetworks.com [technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. chemyx.com [chemyx.com]
- 6. phenomenex.com [phenomenex.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Highly sensitive UHPLC-MS/MS method for the simultaneous estimation of propafenone and its metabolites this compound and N-depropylpropafenone on human dried blood spots technique and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of 5-Hydroxypropafenone effects on different ion channels
This guide provides a comprehensive comparative analysis of the effects of 5-Hydroxypropafenone, the primary active metabolite of the antiarrhythmic drug propafenone, on various cardiac ion channels. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interactions of this metabolite with key ion channels, supported by experimental data and detailed methodologies. Our objective is to offer an in-depth understanding of this compound's electrophysiological profile, providing a valuable resource for cardiovascular research and drug discovery.
Introduction: The Clinical Significance of a Primary Metabolite
Propafenone is a Class IC antiarrhythmic agent widely prescribed for the management of atrial and ventricular arrhythmias.[1][2] Following administration, propafenone undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6, leading to the formation of this compound.[1][3] This metabolite circulates in the plasma at concentrations comparable to the parent drug and exhibits significant pharmacological activity.[1] Understanding the distinct effects of this compound on cardiac ion channels is therefore crucial for a complete comprehension of propafenone's therapeutic and proarrhythmic actions.
This guide will comparatively explore the effects of this compound on three major classes of cardiac ion channels: sodium (Na+), potassium (K+), and calcium (Ca2+) channels. We will examine its potency and mechanism of action at each channel, drawing comparisons with the parent compound, propafenone, to highlight key differences in their electrophysiological profiles.
Comparative Analysis of Ion Channel Blockade
The arrhythmogenic and antiarrhythmic effects of a drug are determined by its unique fingerprint of ion channel interactions. This compound presents a complex profile, with varying degrees of potency across different channel subtypes.
Sodium Channel (NaV1.5) Blockade: A Potent Interaction
This compound is a potent blocker of the cardiac sodium channel NaV1.5, which is responsible for the rapid upstroke of the cardiac action potential.[4] Multiple sources indicate that this compound is a more potent Na+ channel blocker than its parent compound, propafenone.[1] This potent inhibition of the fast inward sodium current leads to a reduction in the maximum rate of depolarization (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. This is a key mechanism behind its Class IC antiarrhythmic effect.[5]
The blockade of NaV1.5 by propafenone has been shown to be state-dependent, with a higher affinity for the open and inactivated states of the channel.[5] This characteristic contributes to its use-dependent effect, where the degree of block increases with heart rate. While specific kinetic studies on this compound's state-dependent binding are less detailed in the available literature, its classification as a Class IC agent suggests a similar mechanism.
Potassium Channel (K+) Modulation: A Tale of Two Channels
The effects of this compound on potassium channels are multifaceted, with differing potencies for the various subtypes that contribute to cardiac repolarization.
The human Ether-à-go-go-Related Gene (hERG) channel mediates the rapid delayed rectifier potassium current (IKr), which plays a critical role in the repolarization of the cardiac action potential. Blockade of hERG channels can lead to QT interval prolongation and an increased risk of life-threatening arrhythmias, such as Torsades de Pointes.
Studies have shown that this compound blocks hERG channels to a similar extent as propafenone.[6] At a concentration of 2 µM, this compound inhibited the hERG current by approximately 71.1%, while propafenone caused a 78.7% inhibition.[6] Both compounds exhibit a preference for binding to the open state of the hERG channel.[6] This interaction involves an acceleration of both the deactivation and inactivation processes of the channel.[6]
The hKv1.5 channel is responsible for the ultrarapid delayed rectifier potassium current (IKur), which is predominantly expressed in the atria and contributes to atrial repolarization. Inhibition of this channel can prolong the atrial action potential duration and is a target for atrial-selective antiarrhythmic drugs.
In contrast to its effects on hERG, this compound is a less potent inhibitor of hKv1.5 channels compared to propafenone.[7][8] The dissociation constant (KD) for this compound on hKv1.5 channels is 9.2 ± 1.6 µM, whereas for propafenone it is 4.4 ± 0.3 µM.[7][8] The block of hKv1.5 by both compounds is concentration-, voltage-, time-, and use-dependent.[7][8]
L-Type Calcium Channel (CaV1.2) Blockade: A Reduced Potency
L-type calcium channels (CaV1.2) mediate the influx of calcium that forms the plateau phase of the cardiac action potential and is essential for excitation-contraction coupling. Blockade of these channels can lead to a negative inotropic effect and a shortening of the action potential duration.
Summary of Comparative Potency
The following table summarizes the comparative effects of this compound and propafenone on the key cardiac ion channels discussed.
| Ion Channel | This compound Effect | Comparative Potency vs. Propafenone | Quantitative Data (this compound) |
| Sodium (NaV1.5) | Potent Blocker | More Potent[1] | Specific IC50 not available in reviewed literature. |
| Potassium (hERG) | Blocker | Similar[6] | ~71.1% inhibition at 2 µM[6] |
| Potassium (hKv1.5) | Blocker | Less Potent[7][8] | KD = 9.2 ± 1.6 µM[7][8] |
| Calcium (CaV1.2) | Blocker | Less Potent[1] | Specific IC50 not available in reviewed literature. |
Experimental Protocols: A Foundation of Trustworthiness
The data presented in this guide are derived from studies employing the whole-cell patch-clamp technique, the gold standard for characterizing ion channel electrophysiology.[5] The following provides a generalized, yet detailed, methodology that forms the basis of these findings.
Whole-Cell Patch-Clamp Electrophysiology
1. Cell Preparation:
-
Experiments are typically performed on mammalian cell lines (e.g., CHO, HEK293, Ltk-) stably transfected to express the specific human ion channel of interest (e.g., hNaV1.5, hERG, hKv1.5, hCaV1.2).[7][9]
-
Cells are cultured under standard conditions and plated onto glass coverslips for recording.
2. Recording Solutions:
-
External (Bath) Solution: Composition is designed to mimic physiological extracellular fluid. A typical solution for recording potassium currents contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH. For sodium and calcium current recordings, specific ion channel blockers are often added to isolate the current of interest.
-
Internal (Pipette) Solution: Formulated to resemble the intracellular environment. For potassium current recordings, a common solution includes (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH. For sodium and calcium currents, Cesium is often substituted for Potassium to block potassium channels.
3. Electrophysiological Recording:
-
Borosilicate glass micropipettes with a resistance of 3-7 MΩ are filled with the internal solution.[10]
-
A high-resistance "giga-seal" (≥1 GΩ) is formed between the micropipette tip and the cell membrane.[10]
-
The cell membrane under the pipette is then ruptured by gentle suction to achieve the whole-cell configuration, allowing for electrical access to the entire cell membrane.[11]
-
Cells are voltage-clamped at a specific holding potential (e.g., -80 mV) using a patch-clamp amplifier.
4. Voltage-Clamp Protocols:
-
The specific voltage protocols applied are designed to elicit and characterize the currents through the ion channel of interest and to study the state-dependent block by the compound.
-
For NaV1.5: A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in the resting state, followed by a series of depolarizing steps to elicit the inward sodium current.
-
For hERG: A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to a negative potential to record the characteristic large tail current.[9]
-
For hKv1.5: Currents are typically elicited by depolarizing voltage steps from a holding potential of -80 mV.[7]
-
For CaV1.2: A holding potential of around -40 mV is often used to inactivate sodium channels, followed by depolarizing steps to activate the calcium channels.
5. Data Acquisition and Analysis:
-
Currents are recorded and digitized for offline analysis.
-
Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the resulting inhibition of the ionic current. These curves are then fitted with the Hill equation to determine the IC50 or KD value.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A flowchart illustrating the key steps in the whole-cell patch-clamp experimental workflow.
Caption: A diagram illustrating the interactions of this compound with various cardiac ion channels and the resulting electrophysiological effects.
Conclusion
This compound is a pharmacologically active metabolite that significantly contributes to the electrophysiological effects of propafenone. Its ion channel blocking profile is distinct from the parent compound, exhibiting greater potency at sodium channels and lesser potency at hKv1.5 and L-type calcium channels, while maintaining similar potency at hERG channels. This nuanced profile underscores the importance of considering the effects of active metabolites in drug development and clinical practice. A thorough understanding of these interactions, grounded in robust experimental data, is essential for predicting the clinical efficacy and safety of antiarrhythmic therapies.
References
- Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol.
- de la Cruz, A., et al. (2003). Effects of propafenone and its main metabolite, this compound, on HERG channels. Cardiovascular Research, 57(3), 660-671.
- Edrich, T., Wang, S. Y., & Wang, G. K. (2005). State-dependent block of human cardiac hNav1.5 sodium channels by propafenone. Journal of Membrane Biology, 207(1), 35-43.
- Medical Genetics Summaries. (2017). Propafenone Therapy and CYP2D6 Genotype.
- Moreno, I., et al. (2003). Effects of propafenone and its main metabolite, this compound, on HERG channels. Cardiovascular Research, 57(3), 660-671.
- Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording.
- Reaction Biology. (2022). Cav1.2 Assay - Cardiac Safety Panel.
- Reaction Biology. (2022). Nav1.5 Assay - Cardiac Safety Panel.
- Valenzuela, C., et al. (1998). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British Journal of Pharmacology, 125(5), 969–978.
- U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- Sophion Bioscience. (n.d.). Keep it simple – Ready-To-Use CaV1.2 cells on Qube 384.
- Sophion Bioscience. (n.d.). CHO-NaV1.5 use-dependent blockers.
- ResearchGate. (n.d.). Serum concentrations of propafenone (a) and this compound....
- ResearchGate. (n.d.).
- Reaction Biology. (n.d.). Nav1.5 Assay - Cardiac Safety Panel.
- Savio-Galimberti, E., & Knollmann, B. C. (2011). Efficacy and Potency of Class I Antiarrhythmic Drugs for Suppression of Ca2+ Waves in Permeabilized Myocytes Lacking Calsequestrin. Journal of Molecular and Cellular Cardiology, 51(5), 760–768.
- Chaudhary, K. W., et al. (2022). Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications.
- de la Cruz, A., et al. (2003). Effects of propafenone and its main metabolite, this compound, on HERG channels. Cardiovascular Research, 57(3), 660-671.
- Valenzuela, C., et al. (1998). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British Journal of Pharmacology, 125(5), 969–978.
- Moreno, I., et al. (2003). Effects of propafenone and its main metabolite, this compound, on HERG channels. Cardiovascular Research, 57(3), 660-671.
- Medical Genetics Summaries. (2017). Propafenone Therapy and CYP2D6 Genotype.
- Valenzuela, C., et al. (1998). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British Journal of Pharmacology, 125(5), 969–978.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. State-dependent block of human cardiac hNav1.5 sodium channels by propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of propafenone and its main metabolite, this compound, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-Laboratory Validation of a 5-Hydroxypropafenone Quantification Method
This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative method for 5-Hydroxypropafenone, the primary active metabolite of the antiarrhythmic drug Propafenone.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the critical performance parameters of a robust LC-MS/MS method, outlines a detailed protocol for conducting an inter-laboratory validation study, and provides insights into the statistical analysis of the resulting data. The objective is to equip analytical laboratories with the necessary tools to ensure method transferability and the consistent, reliable quantification of this compound across different sites.
Propafenone undergoes extensive first-pass metabolism, primarily through hydroxylation by the CYP2D6 enzyme to form this compound.[2][3] The concentration of this active metabolite is crucial for pharmacokinetic and toxicokinetic studies, making the reliability of its quantification a cornerstone of clinical and preclinical research.[4] This guide will, therefore, focus on establishing and verifying the reproducibility of an analytical method across multiple laboratories, a critical step in many drug development programs.
The Foundation: A Validated LC-MS/MS Method
Before an inter-laboratory validation can be initiated, a sensitive, selective, and robust analytical method must be fully validated within a single laboratory. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like this compound in biological matrices due to its high sensitivity and specificity.[3][4][5]
Key Performance Characteristics of a Validated this compound Assay
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the simultaneous determination of Propafenone and this compound in human plasma. These parameters are established in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline on bioanalytical method validation.[6][7]
| Validation Parameter | Method 1: Hybrid SPE-Precipitation[5] | Method 2: Solid-Phase Extraction[3] | FDA/ICH Acceptance Criteria |
| Linearity Range (ng/mL) | 0.25 - 250.00 | 1.0 - 500.0 | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.25 | 1.0 | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% |
| Intra-day Precision (%CV) | < 14.2 | < 10 | ≤ 15% (except at LLOQ, ≤ 20%) |
| Inter-day Precision (%CV) | < 14.2 | < 5 | ≤ 15% (except at LLOQ, ≤ 20%) |
| Intra-day Accuracy (%) | 94.6 – 108.3 | Not explicitly stated | Within ±15% of nominal (except at LLOQ, ±20%) |
| Inter-day Accuracy (%) | 94.6 – 108.3 | Not explicitly stated | Within ±15% of nominal (except at LLOQ, ±20%) |
| Recovery (%) | Not explicitly stated | Not explicitly stated | Consistent, precise, and reproducible |
| Matrix Effect | Phospholipid removal technology employed[5] | Not explicitly stated | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term) | Not explicitly stated | Analyte stability should be demonstrated for the expected duration of sample handling and storage |
The Core of Reproducibility: Inter-Laboratory Validation
An inter-laboratory validation, also known as a collaborative study, is designed to assess the reproducibility of an analytical method when performed by different analysts in different laboratories using different equipment.[8] This process is crucial for standardizing a method for wider use, for example, in multi-center clinical trials or when transferring a method to a contract research organization (CRO).[9][10][11][12][13]
Designing the Inter-Laboratory Study
A successful inter-laboratory study requires careful planning and a clear protocol. The following workflow outlines the key stages of such a study.
Caption: Workflow for an inter-laboratory validation study.
Experimental Protocol for Inter-Laboratory Validation of this compound Quantification
This model protocol outlines the steps for a collaborative study to validate the LC-MS/MS method for this compound.
1. Preparation of Study Materials (Coordinating Laboratory):
-
Reference Standards: A single, well-characterized batch of this compound and its stable isotope-labeled internal standard (SIL-IS) should be used by all participating laboratories.
-
Quality Control (QC) Samples: Prepare a large batch of blank human plasma. Spike this plasma with this compound to create QC samples at a minimum of three concentration levels: low, medium, and high. Aliquot and store these samples under conditions that ensure stability.
-
Validation Samples: Prepare a set of validation samples by spiking blank plasma with known concentrations of this compound. These concentrations should be unknown to the participating laboratories.
-
Sample Distribution: Ship all reference standards and QC/validation samples to the participating laboratories on dry ice, with temperature monitoring.
2. Standardized Analytical Procedure:
All participating laboratories must adhere to the same, detailed Standard Operating Procedure (SOP). Key aspects to standardize include:
-
Sample Preparation: A detailed protocol for the extraction of this compound and the IS from plasma (e.g., protein precipitation, solid-phase extraction, or HybridSPE).[5]
-
LC-MS/MS System: While the exact make and model of the LC-MS/MS system may vary, the SOP should specify the analytical column type and dimensions, mobile phase composition and gradient, flow rate, injection volume, and key mass spectrometer parameters (e.g., ionization mode, precursor and product ions, collision energy).
-
Calibration Curve: The SOP should define the number of non-zero calibration standards, the concentration range, and the regression model to be used.
-
Acceptance Criteria: A common set of acceptance criteria for the calibration curve, QC samples, and validation samples must be used by all laboratories.
3. Sample Analysis:
-
Each laboratory should first perform a system suitability test to ensure their LC-MS/MS system is performing adequately.
-
Analyze the calibration standards, followed by the blinded validation samples and the QC samples, in a single analytical run.
-
Each sample should be analyzed in replicate (e.g., n=2 or 3).
4. Data Reporting:
-
Each laboratory should report the calculated concentrations for all validation and QC samples.
-
Raw data, including chromatograms and integration parameters, should also be submitted to the coordinating laboratory for review.
Statistical Analysis and Interpretation
The goal of the statistical analysis is to determine the precision of the method both within and between laboratories.
Key Statistical Metrics
-
Repeatability (Intra-laboratory precision): This measures the variability of results obtained by a single laboratory under the same operating conditions over a short period. It is typically expressed as the repeatability standard deviation (sr) and the repeatability relative standard deviation (%RSDr).
-
Reproducibility (Inter-laboratory precision): This measures the variability of results obtained in different laboratories. It is expressed as the reproducibility standard deviation (sR) and the reproducibility relative standard deviation (%RSDR).
-
Laboratory Bias: This assesses the systematic difference between the results from a particular laboratory and the overall average from all laboratories.
The following table presents a hypothetical but realistic dataset from an inter-laboratory study for this compound, along with the calculated statistical metrics.
| Sample ID | Nominal Conc. (ng/mL) | Lab 1 (ng/mL) | Lab 2 (ng/mL) | Lab 3 (ng/mL) | Mean Conc. (ng/mL) | sr | sR | %RSDr | %RSDR |
| QC-Low | 5.0 | 4.8, 4.9 | 5.2, 5.1 | 4.7, 4.6 | 4.9 | 0.21 | 0.28 | 4.3% | 5.7% |
| QC-Mid | 50.0 | 51.2, 50.8 | 48.9, 49.3 | 52.1, 51.5 | 50.6 | 1.34 | 1.51 | 2.6% | 3.0% |
| QC-High | 200.0 | 198.5, 199.1 | 205.3, 204.7 | 195.4, 196.2 | 199.9 | 4.25 | 4.87 | 2.1% | 2.4% |
Data Interpretation:
In this example, the %RSDR values are all well below 15%, indicating excellent reproducibility of the method across the three laboratories. The small difference between %RSDr and %RSDR suggests that the contribution of inter-laboratory variability to the overall method precision is minimal.
Visualization of the Method Transfer Process
The successful transfer of a bioanalytical method is a prerequisite for a meaningful inter-laboratory validation. The following diagram illustrates the key considerations in this process.
Caption: Key elements of a successful bioanalytical method transfer.
Conclusion
The inter-laboratory validation of a this compound quantification method is a rigorous but essential process for ensuring data consistency and reliability in multi-site studies. By establishing a well-defined protocol, standardizing the analytical procedure, and performing a thorough statistical analysis of the results, researchers can have a high degree of confidence in the transferability and long-term performance of their bioanalytical method. This guide provides a robust framework for designing and executing such a study, ultimately contributing to the quality and integrity of data in drug development.
References
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at: [Link]
-
Highly Sensitive UHPLC-MS/MS Method for the Simultaneous Estimation of Propafenone and Its Metabolites this compound and N-depropylpropafenone on Human Dried Blood Spots Technique and Application to a Pharmacokinetic Study. PubMed. Available at: [Link]
-
Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org. Available at: [Link]
-
Assay Method Transfer. BioAgilytix. Available at: [Link]
-
Navigating Quality Assessment Hurdles in Clinical Laboratory Services: A Comprehensive Review in Resource-Limited Settings. PubMed Central. Available at: [Link]
-
Method Transfer Between Bioanalytical Laboratories. Taylor & Francis. Available at: [Link]
-
A sensitive quantitative assay for the determination of propafenone and two metabolites, 5‐hydroxypropafenone and N‐depropylpropafenone, in human K2EDTA plasma using LC–MS/MS with ESI operated in positive mode. ResearchGate. Available at: [Link]
-
Lessons Learned from Interlaboratory Method Validation Studies. The NELAC Institute. Available at: [Link]
-
CRO | Bioanalysis laboratory | Method Development & Transfer. Biotrial. Available at: [Link]
-
A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in. SpringerLink. Available at: [Link]
-
A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. PubMed. Available at: [Link]
-
A systematic approach to improve the initial success rates of bioanalytical assay transfers to contract research organizations. PubMed. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
Methods on the Move: Addressing Method Transfer Challenges for the Biopharmaceutical Industry. BioProcess International. Available at: [Link]
Sources
- 1. Highly sensitive UHPLC-MS/MS method for the simultaneous estimation of propafenone and its metabolites this compound and N-depropylpropafenone on human dried blood spots technique and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nveo.org [nveo.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Navigating Quality Assessment Hurdles in Clinical Laboratory Services: A Comprehensive Review in Resource-Limited Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.nelac-institute.org [apps.nelac-institute.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. bioagilytix.com [bioagilytix.com]
- 10. tandfonline.com [tandfonline.com]
- 11. CRO | Bioanalysis laboratory | Method Development & Transfer | Biotrial [biotrial.com]
- 12. A systematic approach to improve the initial success rates of bioanalytical assay transfers to contract research organizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioprocessintl.com [bioprocessintl.com]
A Comparative Guide to the Metabolic Stability of 5-Hydroxypropafenone Across Species
In the landscape of cardiac arrhythmia treatment, propafenone stands as a notable Class IC antiarrhythmic agent.[1] Its therapeutic efficacy is, in part, attributed to its active metabolite, 5-hydroxypropafenone.[2] Understanding the metabolic fate of this key metabolite across different species is paramount for the preclinical to clinical translation of pharmacokinetics and for anticipating potential drug-drug interactions. This guide provides a comprehensive comparison of the metabolic stability of this compound in various species, supported by established experimental protocols and an analysis of the underlying enzymatic pathways.
The Metabolic Genesis of this compound: A Tale of Two CYPs
Propafenone is extensively metabolized in the liver, primarily through the action of cytochrome P450 enzymes.[3] The formation of its major active metabolite, this compound, is predominantly catalyzed by the polymorphic enzyme CYP2D6.[3][4][5] To a lesser extent, CYP1A2 and CYP3A4 contribute to the formation of another metabolite, N-depropylpropafenone.[5]
The significant role of CYP2D6 in human metabolism introduces a considerable degree of inter-individual variability in the plasma concentrations of both propafenone and this compound.[6] Individuals can be classified as poor, intermediate, extensive, or ultra-rapid metabolizers based on their CYP2D6 genotype, which directly impacts the drug's pharmacokinetic profile and, potentially, its clinical outcome.[3]
Interspecies Variability in Metabolism: The Preclinical Challenge
The selection of appropriate animal models in preclinical drug development hinges on the similarity of their metabolic profiles to that of humans. Significant interspecies differences in the expression and activity of drug-metabolizing enzymes can lead to misleading pharmacokinetic and toxicological data. For propafenone and its metabolites, the species-specific expression of CYP2D6 and other relevant CYPs is a critical consideration.
While direct comparative studies on the metabolic stability of this compound across multiple species are not extensively documented in publicly available literature, we can infer potential differences based on the known variations in drug-metabolizing enzymes.
Experimental Assessment of Metabolic Stability: The Liver Microsome Assay
The in vitro liver microsome stability assay is a cornerstone of modern drug discovery, providing a robust and high-throughput method to assess the intrinsic clearance of a compound.[7] This assay utilizes the microsomal fraction of liver homogenates, which is rich in Phase I drug-metabolizing enzymes like cytochrome P450s.
Step-by-Step Protocol for In Vitro Metabolic Stability Assay
-
Preparation of Reagents:
-
Pooled liver microsomes from the species of interest (e.g., human, rat, mouse, dog) are thawed on ice.
-
A stock solution of this compound is prepared in an appropriate organic solvent (e.g., DMSO, acetonitrile) at a high concentration (e.g., 10 mM).
-
A working solution of the test compound is prepared by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) to the desired starting concentration (typically 1 µM).
-
An NADPH-regenerating system solution is prepared to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.
-
-
Incubation:
-
The microsomal suspension is pre-warmed to 37°C.
-
The reaction is initiated by adding the NADPH-regenerating system to the pre-warmed microsome and test compound mixture.
-
The incubation is carried out in a shaking water bath at 37°C.
-
Aliquots are withdrawn at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination and Sample Processing:
-
The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
The samples are centrifuged to precipitate the microsomal proteins.
-
The supernatant, containing the remaining parent compound and any formed metabolites, is transferred to a new plate or vials for analysis.
-
-
Analytical Quantification:
-
The concentration of the remaining this compound in each sample is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .
-
Visualizing the Workflow
Caption: Experimental workflow for an in vitro metabolic stability assay.
Comparative Metabolic Stability of this compound: An Illustrative Overview
While specific experimental data for this compound is limited, the following table presents illustrative data based on general knowledge of inter-species differences in drug metabolism. These values should be considered hypothetical and are intended to demonstrate how such a comparison would be presented.
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolizing Enzymes (Inferred) |
| Human | 45 | 15.4 | CYP2D6, UGTs, SULTs |
| Dog | 30 | 23.1 | CYPs (homologs of human CYPs), UGTs |
| Rat | 15 | 46.2 | CYPs (higher activity than human), UGTs |
| Mouse | 10 | 69.3 | CYPs (highest activity), UGTs |
Disclaimer: The data in this table is illustrative and not based on direct experimental results for this compound.
Rodents, such as mice and rats, generally exhibit higher metabolic rates for many drugs compared to humans, which would translate to a shorter half-life and higher intrinsic clearance.[8] Dogs can have variable metabolic profiles, but often show metabolic pathways that are more similar to humans than rodents for certain classes of compounds.
The Metabolic Pathways Beyond Hydroxylation
The introduction of a hydroxyl group in this compound makes it a prime candidate for Phase II conjugation reactions, such as glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs). These reactions increase the water solubility of the metabolite, facilitating its excretion. The expression and activity of UGTs and SULTs also vary significantly across species, which would further contribute to differences in the overall clearance and metabolic stability of this compound.
Visualizing the Metabolic Cascade
Caption: Metabolic pathway of propafenone and its metabolites.
Implications for Drug Development
The potential for significant inter-species differences in the metabolic stability of this compound has several important implications for drug development:
-
Selection of Animal Models: A thorough understanding of the comparative metabolism is crucial for selecting the most appropriate animal species for preclinical safety and efficacy studies. A species that poorly metabolizes this compound may not accurately predict human exposure levels.
-
Prediction of Human Pharmacokinetics: In vitro data from human liver microsomes or hepatocytes, in conjunction with data from preclinical species, can be used in physiologically based pharmacokinetic (PBPK) models to predict the human pharmacokinetics of propafenone and its active metabolite.
-
Drug-Drug Interaction Potential: Since multiple CYP enzymes are involved in the overall metabolism of propafenone and likely its metabolites, there is a potential for drug-drug interactions with co-administered drugs that are inhibitors or inducers of these enzymes.
Conclusion
While direct experimental data on the comparative metabolic stability of this compound is not abundant, a comprehensive understanding of the metabolism of the parent drug, propafenone, allows for informed inferences. The primary role of the polymorphic CYP2D6 in its formation in humans underscores the importance of considering genetic variability in clinical practice. The established protocols for in vitro metabolic stability assays provide a clear path for generating the necessary data to de-risk drug development programs and to better understand the inter-species differences that can significantly impact the translation of preclinical findings to clinical success. Further research focusing specifically on the metabolic fate of this compound across various species would be invaluable to the scientific community.
References
-
Bot, M., et al. "Effect of selective serotonin reuptake inhibitors on the oxidative metabolism of propafenone: in vitro studies using human liver microsomes." PubMed, [Link]
-
Nuvisan. "Advanced in vitro metabolic stability assays for drug discovery." Nuvisan, [Link]
-
Penner, N., et al. "The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652." PMC, [Link]
-
MDPI. "In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool." MDPI, [Link]
-
Nare, B., et al. "In vitro metabolism, disposition, preclinical pharmacokinetics and prediction of human pharmacokinetics of DNDI-VL-2098." ScienceDirect, [Link]
-
Van Driest, S. L., et al. "Influence of CYP2D6 genetic variation on adverse events with propafenone in the pediatric and young adult population." National Institutes of Health, [Link]
-
ResearchGate. "Metabolic pathway of propafenone." ResearchGate, [Link]
-
Vozeh, S., et al. "Nonlinear kinetics of propafenone metabolites in healthy man." PubMed, [Link]
-
MDPI. "The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis." MDPI, [Link]
-
Di, L., et al. "Interstrain differences of in vitro metabolic stability and impact on early drug discovery." PubMed, [Link]
-
von der Pfordten, C., et al. "Pharmacological studies on propafenone and its main metabolite this compound." PubMed, [Link]
-
National Center for Biotechnology Information. "Propafenone Therapy and CYP2D6 Genotype." NCBI, [Link]
-
National Center for Biotechnology Information. "Propafenone Therapy and CYP2D6 Genotype." NCBI, [Link]
-
ResearchGate. "In Vitro Drug Metabolism Studies Using Human Liver Microsomes." ResearchGate, [Link]
-
National Center for Biotechnology Information. "Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06." PMC, [Link]
-
Siddoway, L. A., et al. "Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences." PubMed, [Link]
-
Feng, Y., et al. "Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound." Frontiers in Pharmacology, [Link]
-
The University of Central Lancashire. "The interactions of Propafenone and its Enantiomers with the Major Human Forms of Cytochrome P450 in Terms of In." Lancashire Online Knowledge, [Link]
-
ResearchGate. "(PDF) Changes in Plasma Clearance of CYP450 Probe Drugs May Not be Specific for Altered In Vivo Enzyme Activity Under (Patho)Physiological Conditions: How to Interpret Findings of Probe Cocktail Studies." ResearchGate, [Link]
Sources
- 1. Interstrain differences of in vitro metabolic stability and impact on early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effect of selective serotonin reuptake inhibitors on the oxidative metabolism of propafenone: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
- 8. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of a High-Throughput Screening Assay for 5-Hydroxypropafenone
This guide provides a comprehensive framework for the validation of a high-throughput screening (HTS) assay for 5-Hydroxypropafenone, a pharmacologically active metabolite of the antiarrhythmic drug propafenone.[1] We will delve into the critical validation parameters, compare a hypothetical HTS assay with the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, and provide detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable screening platforms for drug metabolites.
Introduction: The Significance of this compound and the Need for High-Throughput Screening
Propafenone is a widely prescribed antiarrhythmic agent that undergoes extensive first-pass metabolism in the liver.[1] One of its major metabolites, this compound, is formed primarily by the polymorphic cytochrome P450 enzyme CYP2D6.[1] Importantly, this metabolite exhibits comparable antiarrhythmic activity to the parent drug, contributing significantly to the overall therapeutic effect. However, its formation is subject to genetic variability in CYP2D6 activity, leading to inter-individual differences in plasma concentrations and, consequently, clinical outcomes.
In the realm of drug discovery and development, the early identification and characterization of active or potentially toxic metabolites are paramount.[2][3] High-throughput screening (HTS) assays offer a rapid and cost-effective means to evaluate large numbers of compounds for their effects on metabolite formation or to quantify metabolite levels in numerous samples.[4] The development of a validated HTS assay for this compound would enable:
-
Screening for CYP2D6 inhibitors: Identifying compounds that could lead to drug-drug interactions with propafenone.
-
Phenotyping studies: Categorizing individuals based on their metabolic capacity for propafenone.
-
Early toxicity screening: Assessing the potential for high concentrations of this compound to induce adverse effects in cell-based models.[2]
This guide will focus on the validation of a hypothetical fluorescence polarization (FP)-based competitive immunoassay as a representative HTS method. FP is a robust, homogeneous assay format well-suited for HTS, relying on the change in the rotational speed of a fluorescently labeled tracer upon binding to a larger molecule, such as an antibody.[5][6][7]
The Pillars of Assay Validation: Ensuring Data Integrity and Reliability
The validation of any bioanalytical method, including HTS assays, must adhere to stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11][12] While HTS assays are often employed in earlier, non-clinical stages of drug discovery, a thorough validation ensures the generation of high-quality, reproducible data, which is crucial for making informed decisions.
The core validation parameters are summarized below. A full validation is necessary when establishing a new bioanalytical method.[9][13]
| Validation Parameter | Description | Acceptance Criteria (based on EMA/FDA Guidelines) |
| Selectivity & Specificity | The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample, including the parent drug, other metabolites, and matrix components.[11] | No significant interference at the lower limit of quantification (LLOQ). |
| Accuracy | The closeness of the determined value to the nominal or known true value. | The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%.[14] |
| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. Assessed as intra-day and inter-day precision. | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[14] |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A defined range of quantification with an appropriate regression model. The correlation coefficient (r²) should be consistently >0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal should be at least 5 times the blank signal. Accuracy and precision should meet the acceptance criteria. |
| Upper Limit of Quantification (ULOQ) | The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Accuracy and precision should meet the acceptance criteria. |
| Dilution Integrity | The ability to dilute a sample originally containing a concentration of the analyte above the ULOQ and obtain an accurate measurement. | Accuracy and precision of the diluted samples should be within ±15%.[14] |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. | Analyte concentration should be within ±15% of the initial concentration. |
| Robustness | The capacity of an assay to remain unaffected by small, but deliberate variations in method parameters. | No significant impact on assay performance. |
For HTS assays, an additional statistical parameter, the Z'-factor , is crucial for assessing assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a robust and reproducible assay.[4]
Comparative Analysis: Fluorescence Polarization HTS vs. LC-MS/MS
The gold standard for the quantitative analysis of small molecules like this compound in biological matrices is undoubtedly LC-MS/MS.[1][15] This technique offers exceptional sensitivity and specificity. However, it is also lower in throughput and higher in cost and complexity compared to HTS methods. The following table provides a comparative overview of our hypothetical FP-based HTS assay and a validated LC-MS/MS method.
| Feature | Fluorescence Polarization (FP) HTS Assay | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive immunoassay measuring the change in polarization of a fluorescently labeled this compound tracer upon binding to a specific antibody. | Chromatographic separation of the analyte followed by mass spectrometric detection based on its mass-to-charge ratio.[1] |
| Throughput | High (thousands of samples per day).[4][16] | Low to medium (hundreds of samples per day). |
| Cost per Sample | Low. | High. |
| Sensitivity | Moderate (typically in the nanomolar range). | Very high (can reach picomolar or even femtomolar levels).[1] |
| Specificity | Dependent on antibody cross-reactivity with the parent drug and other metabolites. | Very high, based on chromatographic retention time and specific mass transitions. |
| Matrix Effects | Susceptible to interference from fluorescent compounds in the sample. | Can be affected by ion suppression or enhancement from matrix components. |
| Assay Format | Homogeneous ("mix-and-read").[4] | Requires sample extraction and chromatographic separation.[1] |
| Primary Application | Screening large compound libraries, rapid quantification for in vitro studies. | Definitive quantification for pharmacokinetic and clinical studies.[1][15] |
Experimental Protocols: A Step-by-Step Guide to Validation
This section outlines the key experimental workflows for validating our hypothetical FP-based HTS assay for this compound.
Development of the Fluorescence Polarization Assay
The initial step involves developing a robust FP assay. This includes selecting a suitable fluorescent label for the this compound tracer, generating a specific antibody, and optimizing assay conditions such as buffer composition, incubation time, and concentrations of the tracer and antibody.
Diagram 1: Fluorescence Polarization Assay Principle
Caption: Principle of the competitive fluorescence polarization assay.
Validation Workflow
The validation process should be systematic and well-documented.
Diagram 2: HTS Assay Validation Workflow
Caption: A typical workflow for the validation of an HTS assay.
Detailed Protocol for Accuracy and Precision Assessment
Objective: To determine the intra- and inter-day accuracy and precision of the HTS assay.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound certified reference standard
-
FP HTS assay reagents (tracer, antibody, buffer)
-
384-well microplates
-
Multichannel pipettes and automated liquid handlers
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Preparation of Quality Control (QC) Samples:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Spike the blank biological matrix with the stock solution to prepare QC samples at four concentration levels:
-
LLOQ: Lower Limit of Quantification
-
Low QC: ~3x LLOQ
-
Medium QC: Mid-point of the calibration curve
-
High QC: ~75% of the ULOQ
-
-
Prepare a sufficient volume of each QC level for the entire validation study and store under validated conditions.
-
-
Intra-day (Within-run) Accuracy and Precision:
-
On a single day, analyze a minimum of five replicates of each QC sample level (LLOQ, Low, Medium, High) in a single analytical run.
-
The run should also include a full calibration curve.
-
Calculate the concentration of this compound in each QC replicate using the calibration curve.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each QC level.
-
Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration.
-
-
Inter-day (Between-run) Accuracy and Precision:
-
Repeat the intra-day assay on at least two additional days.
-
Combine the data from all three runs.
-
Calculate the overall mean, SD, and CV% for each QC level across all runs.
-
Calculate the overall accuracy.
-
Acceptance Criteria:
-
Intra-day Precision: The CV should not exceed 15% for Low, Medium, and High QC samples, and not exceed 20% for the LLOQ QC.[14]
-
Inter-day Precision: The CV should not exceed 15% for Low, Medium, and High QC samples, and not exceed 20% for the LLOQ QC.[14]
-
Accuracy: The mean calculated concentration should be within ±15% of the nominal concentration for Low, Medium, and High QC samples, and within ±20% for the LLOQ QC.[14]
Conclusion: A Fit-for-Purpose Approach to HTS Assay Validation
The validation of a high-throughput screening assay for this compound is a critical step in ensuring the generation of reliable and reproducible data for drug discovery and development. While LC-MS/MS remains the gold standard for definitive quantification, a well-validated HTS assay, such as the fluorescence polarization method described herein, offers a valuable tool for rapid screening of large numbers of samples.
By adhering to the principles of bioanalytical method validation outlined by regulatory agencies and incorporating HTS-specific metrics like the Z'-factor, researchers can confidently employ these assays to make informed decisions in a high-throughput environment. The choice between an HTS assay and a more traditional method like LC-MS/MS should be guided by a "fit-for-purpose" approach, considering the specific requirements of the study in terms of throughput, sensitivity, and the stage of drug development.
References
-
Patel, H., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical Chromatography, 31(10). Available at: [Link]
-
National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. Available at: [Link]
-
Mathews, J. M., et al. (2018). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Combinatorial Chemistry & High Throughput Screening, 21(1), 2-8. Available at: [Link]
-
BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved January 24, 2026, from [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites: Guidance for Industry. Available at: [Link]
-
Kroemer, H. K., et al. (1991). Internally standardized simultaneous assay of propafenone and this compound enantiomers in human plasma by means of high performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 570(1), 137-146. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
Doke, S. K., & Dhawale, S. C. (2015). Alternatives to animal testing: A review. Saudi Pharmaceutical Journal, 23(3), 223–229. Available at: [Link]
-
David Publishing. (n.d.). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. Retrieved January 24, 2026, from [Link]
-
Bot, M., et al. (1995). Enantiomer/enantiomer interaction of (S)- and (R)-propafenone for cytochrome P450IID6-catalyzed 5-hydroxylation: in vitro evaluation of the mechanism. Molecular Pharmacology, 48(5), 860-867. Available at: [Link]
-
Du, Y., et al. (2015). Comparison of Traditional 2-AB Fluorescence LC-MS/MS and Automated LC-MS for the Comparative Glycan Analysis of Monoclonal Antibodies. Journal of Pharmaceutical Sciences, 104(6), 1825-1835. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
ResearchGate. (n.d.). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved January 24, 2026, from [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]
-
Cohen, L. H., et al. (2009). Evaluation of fluorescence- and mass spectrometry-based CYP inhibition assays for use in drug discovery. Journal of Biomolecular Screening, 14(1), 58-67. Available at: [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]
-
ResearchGate. (n.d.). Robust Analysis of High Throughput Screening (HTS) Assay Data. Retrieved January 24, 2026, from [Link]
-
Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911-917. Available at: [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved January 24, 2026, from [Link]
-
Journal of Biomolecular Screening. (2005). Development of a Fluorescence Polarization Assay for the Molecular Chaperone Hsp90. Journal of Biomolecular Screening, 10(6), 543-552. Available at: [Link]
-
BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 97(1), 1-8. Available at: [Link]
-
MDPI. (2024). Research Progress on the Application of Mass Spectrometry Imaging Technology in Cerebral Disease. International Journal of Molecular Sciences, 25(3), 1432. Available at: [Link]
-
International Journal of Creative Research Thoughts. (n.d.). Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. Retrieved January 24, 2026, from [Link]
-
Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved January 24, 2026, from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved January 24, 2026, from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available at: [Link]
-
Journal of Chromatography B: Biomedical Sciences and Applications. (1985). Simultaneous determination of propafenone and this compound in plasma by means of high pressure liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 341, 441-447. Available at: [Link]
-
Current Drug Metabolism. (2012). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. Current Drug Metabolism, 13(6), 731–740. Available at: [Link]
-
American Pharmaceutical Review. (2010). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
MDPI. (2020). Cyclic-FMN Is a Detectable, Putative Intermediate of FAD Metabolism. Molecules, 25(21), 5092. Available at: [Link]
-
Statistics in Biopharmaceutical Research. (2014). Robust Analysis of High Throughput Screening (HTS) Assay Data. Statistics in Biopharmaceutical Research, 6(3), 221–231. Available at: [Link]
-
BPS Bioscience. (2024). Fluorescence Polarization Assays. YouTube. Available at: [Link]
-
SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved January 24, 2026, from [Link]
-
BioIVT. (n.d.). Enzyme Inhibition & DDI Studies. Retrieved January 24, 2026, from [Link]
-
MDPI. (2020). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 21(18), 6886. Available at: [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
-
Ashraf, M., & Rouini, M. R. (2004). A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum. Analytical Sciences, 20(9), 1307-1311. Available at: [Link]
Sources
- 1. A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. fda.gov [fda.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 13. consultations.tga.gov.au [consultations.tga.gov.au]
- 14. ema.europa.eu [ema.europa.eu]
- 15. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Stereoselective Pharmacokinetics of 5-Hydroxypropafenone Enantiomers: A Proposed Comparative Analysis
This guide provides a comprehensive framework for the comparative analysis of the pharmacokinetics of (+)-5-Hydroxypropafenone and (-)-5-Hydroxypropafenone, the primary active metabolites of the antiarrhythmic drug propafenone. While propafenone is administered as a racemic mixture, its metabolism and the subsequent pharmacological activity of its metabolites are subject to significant stereoselectivity. Understanding the distinct pharmacokinetic profiles of the 5-hydroxypropafenone enantiomers is paramount for researchers, scientists, and drug development professionals seeking to optimize antiarrhythmic therapy and minimize adverse effects.
The following sections will delve into the scientific rationale for such a comparative study, propose detailed experimental protocols for characterization, and present a framework for data analysis and interpretation. This guide is designed to be a self-validating system, with an emphasis on the causality behind experimental choices and adherence to rigorous scientific principles.
The Rationale for Stereoselective Pharmacokinetic Analysis
Propafenone is a Class 1C antiarrhythmic agent widely used in the management of atrial and ventricular arrhythmias. It undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4. The major metabolic pathway is 5-hydroxylation, leading to the formation of this compound, which is then further metabolized.
Crucially, both the parent drug and its 5-hydroxy metabolite are chiral, existing as (+)- and (-)-enantiomers. The stereoisomers of propafenone exhibit different pharmacological activities and metabolic fates. The beta-blocking activity of propafenone, for instance, is primarily associated with the (S)- or (-)-enantiomer. This stereoselectivity extends to its metabolism; individuals who are poor metabolizers via CYP2D6 have a reduced clearance of (R)-propafenone.
Given the established stereoselectivity in the parent compound's metabolism and activity, a dedicated comparative analysis of the pharmacokinetics of the (+)- and (-)-5-hydroxypropafenone enantiomers is scientifically imperative. Such a study would elucidate potential differences in their absorption, distribution, metabolism, and excretion (ADME), which could have significant clinical implications for both efficacy and toxicity.
Proposed Experimental Workflow for Comparative Pharmacokinetic Analysis
The following outlines a robust experimental workflow for a head-to-head comparison of the pharmacokinetic profiles of (+)- and (-)-5-Hydroxypropafenone. This protocol is designed to be a self-validating system, incorporating quality controls at each stage.
Caption: Proposed experimental workflow for the comparative pharmacokinetic analysis of this compound enantiomers.
Detailed Experimental Protocols
Objective: To determine the kinetic parameters of the formation of (+)- and (-)-5-Hydroxypropafenone from racemic propafenone in human liver microsomes and specific CYP isoforms.
Materials:
-
Human Liver Microsomes (pooled, mixed gender)
-
Recombinant human CYP2D6 and CYP3A4 enzymes
-
Racemic Propafenone HCl
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Reference standards for (+)- and (-)-5-Hydroxypropafenone
Procedure:
-
Incubation Setup: In separate microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (0.5 mg/mL) or recombinant CYP enzymes, phosphate buffer, and varying concentrations of racemic propafenone (e.g., 1-500 µM).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring linearity of the reaction.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Objective: To separate and quantify the enantiomers of this compound in the in vitro and in vivo samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Chiral stationary phase column (e.g., cellulose- or amylose-based)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Typical LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation of the enantiomers.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C
-
Ionization Mode: Positive ESI
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each enantiomer and the internal standard.
Data Analysis: Construct calibration curves for each enantiomer using the reference standards. Calculate the concentrations of (+)- and (-)-5-Hydroxypropafenone in the samples.
Objective: To determine and compare the key pharmacokinetic parameters of (+)- and (-)-5-Hydroxypropafenone following oral administration of racemic propafenone to an animal model.
Study Design:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group)
-
Drug Administration: Administer a single oral dose of racemic propafenone (e.g., 20 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the plasma concentrations of (+)- and (-)-5-Hydroxypropafenone using the validated chiral LC-MS/MS method described above.
Data Presentation and Interpretation
The quantitative data obtained from the proposed studies should be summarized in clear and concise tables to facilitate comparison.
Table 1: In Vitro Metabolic Kinetic Parameters
| Enantiomer | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |
| (+)-5-Hydroxypropafenone | |||
| (-)-5-Hydroxypropafenone |
Table 2: In Vivo Pharmacokinetic Parameters
| Parameter | (+)-5-Hydroxypropafenone | (-)-5-Hydroxypropafenone | Statistical Significance (p-value) |
| Cmax (ng/mL) | |||
| Tmax (h) | |||
| AUC0-t (ng·h/mL) | |||
| AUC0-∞ (ng·h/mL) | |||
| T1/2 (h) | |||
| CL/F (mL/h/kg) | |||
| Vd/F (L/kg) |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity; T1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Interpretation of Results:
A statistically significant difference in the pharmacokinetic parameters between the two enantiomers would indicate stereoselective metabolism and/or disposition of this compound. For example, a lower clearance and longer half-life for one enantiomer could suggest a higher potential for accumulation and associated adverse effects.
Conclusion and Future Directions
A thorough comparative analysis of the pharmacokinetics of this compound enantiomers is a critical yet underexplored area of research. The proposed experimental framework provides a robust methodology for elucidating the stereoselective ADME properties of these active metabolites. The findings from such a study would provide invaluable insights for optimizing propafenone therapy, potentially leading to the development of enantiomerically pure formulations with improved safety and efficacy profiles. Future research should also investigate the potential for drug-drug interactions to differentially affect the pharmacokinetics of the this compound enantiomers.
References
A Comparative Guide to the Structural Confirmation of 5-Hydroxypropafenone Using High-Resolution NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Metabolite Identification
In the landscape of drug development and metabolism studies, the precise structural elucidation of metabolites is paramount. Propafenone, a Class 1C antiarrhythmic agent, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6.[1][2] This process yields several metabolites, with 5-hydroxypropafenone being a principal active metabolite, exhibiting pharmacological effects comparable to the parent drug.[3][4][5] Therefore, unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a critical step for understanding the drug's overall efficacy, safety profile, and pharmacokinetic variability among patients.[2]
This guide provides an in-depth comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the definitive structural confirmation of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, presenting a self-validating workflow that ensures scientific rigor and trustworthiness in your results.
The Analytical Challenge: Propafenone vs. This compound
The analytical task is to differentiate the metabolite from its parent compound, propafenone. The sole structural difference is the addition of a single hydroxyl (-OH) group to the phenyl ring attached to the carbonyl group. This seemingly minor modification has significant implications for the molecule's electronic environment and fragmentation behavior, which we can exploit using NMR and MS.
-
Propafenone: C₂₁H₂₇NO₃, Molecular Weight: 341.45 g/mol
-
This compound: C₂₁H₂₇NO₄, Molecular Weight: 357.44 g/mol [6]
Our objective is to prove not only the presence of this new hydroxyl group but also to confirm its precise location at the C-5 position of the phenyl ring.
Workflow for Structural Elucidation
The following diagram illustrates a robust, integrated workflow for confirming the structure of this compound. This approach leverages the strengths of both NMR and MS to build a comprehensive and irrefutable body of evidence.
Caption: Integrated workflow for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound, we use a combination of ¹H and ¹³C NMR to pinpoint the location of the additional hydroxyl group.
Causality Behind the Method
The introduction of an electron-donating hydroxyl group onto the aromatic ring alters the electron density of nearby atoms. This change in the local electronic environment causes predictable shifts (known as chemical shifts) in the resonance frequencies of adjacent protons and carbons, providing a diagnostic fingerprint for the substitution pattern.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of exchangeable protons like those in hydroxyl groups.
-
Instrument Setup:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering approximately -1 to 12 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0 to 220 ppm) is necessary to observe all carbon signals, including the downfield carbonyl carbon.[7]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.
Interpreting the Data: Predicted vs. Alternative Structures
The key to confirmation lies in comparing the observed spectra to the predicted chemical shifts for this compound and contrasting them with the known spectrum of propafenone and other potential isomers (e.g., 4-hydroxypropafenone).
¹H NMR Analysis:
The aromatic region (typically 6.5-8.0 ppm) is the most informative.[8]
-
Propafenone (Parent Drug): The ortho-substituted phenyl ring exhibits a complex multiplet pattern for its four protons.[9]
-
This compound (Expected): The introduction of the -OH group at C-5 and the existing ether linkage at C-2 creates a 1,2,4-trisubstituted aromatic ring. This substitution pattern will simplify the aromatic signals into a more predictable set of doublets and double-doublets, which can be definitively assigned using 2D NMR techniques like COSY. The phenolic -OH proton itself will appear as a broad singlet, typically between 4-7 ppm, which can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube.[10]
¹³C NMR Analysis:
Aromatic carbons typically resonate in the 120-150 ppm range, while ketone carbonyl carbons are found significantly downfield (>190 ppm).[7][11]
-
Key Diagnostic Signal: The most telling signal is the carbon directly attached to the hydroxyl group (C-5). This carbon will experience a significant downfield shift (to ~150-160 ppm) compared to its resonance in the parent propafenone molecule due to the deshielding effect of the attached oxygen atom. Other carbons in the ring will also shift, but the C-5 signal is the most diagnostic.
Data Summary: Predicted NMR Chemical Shifts
| Assignment | Propafenone (Reference) | This compound (Predicted) | Rationale for Change |
| ¹H Aromatic | Complex multiplets (~6.9-7.5 ppm) | Simplified pattern (e.g., doublets, dd) | Change from 1,2-disubstitution to 1,2,4-trisubstitution. |
| ¹H Phenolic OH | N/A | Broad singlet (~4-7 ppm) | Introduction of the hydroxyl group. |
| ¹³C C-5 | ~120-130 ppm | ~150-160 ppm | Highly deshielded by the newly attached hydroxyl group. |
| ¹³C C-4 & C-6 | ~120-135 ppm | Shifted due to electronic effects | Ortho/para effects of the -OH group. |
| ¹³C Carbonyl | ~200 ppm | ~200 ppm | Minimal change expected as it is distant from the modification. |
Mass Spectrometry: Confirming Mass and Connectivity
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and probing the molecular structure through fragmentation analysis. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is ideal.[12][13]
Causality Behind the Method
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₂₁H₂₇NO₄). Tandem MS (MS/MS) involves isolating this molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pattern is a direct consequence of the molecule's structure, as bonds break at their weakest points, revealing the underlying connectivity of the atoms.
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the purified metabolite in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. Formic acid aids in the protonation of the analyte.
-
LC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size) for efficient separation from any residual impurities.
-
Mobile Phase: Employ a gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode, as the tertiary amine in the propafenone structure is readily protonated.
-
Full Scan MS: Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺. Set the mass range to capture the expected m/z (e.g., 100-500 Da).
-
Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion of this compound (m/z 358.2) as the precursor. Apply collision energy to induce fragmentation and acquire the spectrum of the resulting product ions.
-
Interpreting the Data: A Fragmentation Roadmap
The power of MS/MS lies in comparing the fragmentation of this compound to that of propafenone.
Data Summary: Key Ions in Mass Spectrometry
| Ion | Propafenone [M+H]⁺ | This compound [M+H]⁺ | Interpretation |
| Precursor Ion | m/z 342.2 | m/z 358.2 | Confirms the addition of one oxygen atom (mass difference of 16 Da). The accurate mass measurement should be within 5 ppm of the theoretical mass for C₂₁H₂₈NO₄⁺. |
| Key Fragment 1 | m/z 116.1 | m/z 116.1 | This characteristic fragment, [C₆H₁₄NO]⁺, arises from the cleavage of the ether linkage. Its presence in both spectra confirms the integrity of the 2-hydroxy-3-(propylamino)propoxy side chain. |
| Key Fragment 2 | m/z 225.1 | m/z 241.1 | This fragment corresponds to the benzoyl portion of the molecule. The mass shift of +16 Da confirms that the hydroxylation occurred on this phenyl ring. |
Fragmentation Pathway of this compound
The diagram below illustrates the primary fragmentation pathway, highlighting the origin of the key diagnostic ions.
Caption: Key fragmentation pathways of protonated this compound in MS/MS.
Conclusion: Synthesizing the Evidence for Unambiguous Confirmation
Neither NMR nor mass spectrometry alone provides a complete picture, but together they form a powerful, self-validating system for structural confirmation.
-
Mass Spectrometry first establishes the correct elemental formula (C₂₁H₂₇NO₄) through accurate mass measurement of the parent ion and confirms that the hydroxylation occurred on the phenylpropanone moiety.
-
NMR Spectroscopy then provides the definitive positional information, proving the 1,2,4-trisubstitution pattern on the aromatic ring and pinpointing the location of the hydroxyl group at C-5 through characteristic shifts in both the ¹H and ¹³C spectra.
By integrating these complementary datasets, we can reject alternative isomeric structures and confirm with a high degree of confidence that the metabolite is, in fact, this compound. This rigorous, multi-faceted approach exemplifies the standards of scientific integrity required in modern drug development and research.
References
-
Kroemer, H. K., et al. (1989). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Molecules, 4(1), 1-5. [Link]
-
National Center for Biotechnology Information. (n.d.). Propafenone. In PubChem Compound Database. Retrieved from [Link]
-
Drugs.com. (2023). Propafenone: Package Insert / Prescribing Information. Retrieved from [Link]
-
Patel, H., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical Chromatography, 31(10). [Link]
-
ResearchGate. (n.d.). Active metabolites of propafenone. [Image]. Retrieved from [Link]
-
Siddiqui, M. A., et al. (1991). Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences. Circulation, 84(6), 2564-72. [Link]
-
Zhou, Y., et al. (2015). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 53(7), 1134-40. [Link]
-
Dean, L. (2017). Propafenone Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]
-
Vozeh, S., et al. (1990). Nonlinear kinetics of propafenone metabolites in healthy man. European Journal of Clinical Pharmacology, 38(5), 509-13. [Link]
-
Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Oregon State University. (n.d.). CH 336: Ketone Spectroscopy. Retrieved from [Link]
-
SynZeal. (n.d.). 5-Hydroxy Propafenone Hydrochloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound, (S)-. In PubChem Compound Database. Retrieved from [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nonlinear kinetics of propafenone metabolites in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite this compound in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A sensitive quantitative assay for the determination of propafenone and two metabolites, this compound and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Assessment of 5-Hydroxypropafenone and Other Class IC Antiarrhythmics: An In-Depth Technical Guide for Researchers
In the landscape of cardiac electrophysiology, Class IC antiarrhythmic agents remain a cornerstone for the management of tachyarrhythmias. While the clinical profiles of established drugs like propafenone and flecainide are well-documented, the nuanced yet significant role of active metabolites, such as 5-Hydroxypropafenone, warrants a more detailed comparative analysis. This guide provides a comprehensive assessment of this compound alongside its parent drug, propafenone, and another prominent Class IC agent, flecainide. We will delve into their fundamental mechanisms, comparative electrophysiological effects supported by experimental data, and provide detailed protocols for their preclinical evaluation.
The Mechanistic Landscape of Class IC Antiarrhythmics
Class IC antiarrhythmics exert their primary effect by potently blocking the fast inward sodium channels (NaV1.5) in cardiac myocytes.[1][2] This blockade reduces the maximum rate of depolarization (Vmax) of the cardiac action potential (Phase 0), thereby slowing conduction velocity throughout the heart.[2][3] This fundamental action is particularly effective in suppressing arrhythmias that rely on rapid conduction, such as atrial fibrillation and ventricular tachycardia.[4][5]
A key characteristic of Class IC agents is their "use-dependent" or "frequency-dependent" block, meaning their blocking effect is more pronounced at faster heart rates.[3] This is a result of their slow kinetics of binding to and dissociating from the sodium channel.[6] During tachycardia, there is less time for the drug to dissociate from the channel between beats, leading to an accumulation of blocked channels and a more pronounced slowing of conduction.
Comparative Electrophysiology: A Triad of Sodium Channel Blockers
While united by a common mechanism, this compound, propafenone, and flecainide exhibit distinct electrophysiological profiles that influence their clinical application and potential for adverse effects.
Sodium Channel Blockade Potency
The cornerstone of their antiarrhythmic efficacy lies in their affinity for the NaV1.5 channel. Experimental evidence indicates that This compound is a more potent sodium channel blocker than its parent compound, propafenone .[4] Flecainide is also a potent sodium channel blocker.[7]
| Compound | IC50 for NaV1.5 Blockade (Tonic Block) | IC50 for NaV1.5 Blockade (Use-Dependent) | Key Distinctions |
| This compound | Data not readily available under directly comparable conditions | Expected to be more potent than propafenone | Primary active metabolite of propafenone.[8] |
| Propafenone | ~3.79 µM (for HERG channels, as a proxy)[9] | Binds rapidly to the open state of the channel.[10] | Possesses additional β-adrenergic blocking activity.[5][11] |
| Flecainide | ~345 µM[7] | ~7.4 µM[7] | Lacks significant β-blocking properties.[11] |
Note: IC50 values can vary significantly based on experimental conditions (e.g., cell type, voltage protocol, temperature). The values presented are for comparative illustration.
Effects on Other Ion Channels and Receptors
Beyond sodium channel blockade, these agents can interact with other cardiac ion channels and receptors, contributing to their overall electrophysiological and side-effect profiles.
-
Propafenone is unique among this group for its additional β-adrenergic blocking activity , which is approximately 1/40th that of propranolol.[5] This can contribute to its negative inotropic (reduced contractility) and chronotropic (reduced heart rate) effects.[12]
-
This compound has about 10 times less β-blocking activity than propafenone.[3] Both propafenone and this compound can also block HERG potassium channels, which can contribute to action potential prolongation.[4][13]
-
Flecainide has minimal β-blocking activity.[11] However, it can also affect other potassium channels and, at higher concentrations, L-type calcium channels, which can contribute to its negative inotropic effects.[12][14]
Metabolic Considerations: The Role of CYP2D6
A critical factor differentiating the in vivo activity of propafenone is its metabolism by the cytochrome P450 enzyme CYP2D6 .[8] Individuals can be categorized as extensive or poor metabolizers based on their CYP2D6 genotype.
-
Extensive Metabolizers (>90% of patients): Propafenone is rapidly metabolized to its active metabolite, this compound.[15]
-
Poor Metabolizers (<10% of patients): The formation of this compound is minimal, leading to significantly higher plasma concentrations of the parent drug, propafenone.[15][16] This can result in an exaggerated pharmacological effect and increased risk of toxicity.[15]
This genetic variability underscores the importance of considering patient genotype when evaluating the effects of propafenone in a research setting.
Experimental Protocols for Comparative Assessment
To facilitate rigorous preclinical comparison, we provide detailed, step-by-step methodologies for key in vitro and ex vivo experiments.
In Vitro Assessment: Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for characterizing the effects of compounds on specific ion channels.[17]
Objective: To determine the potency and kinetics of sodium channel blockade by this compound, propafenone, and flecainide.
Methodology:
-
Cell Preparation: Utilize a stable cell line expressing the human NaV1.5 channel (e.g., HEK293 cells).
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.[18]
-
Solutions:
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Recording:
-
Establish a whole-cell configuration.[18]
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.
-
-
Voltage Protocols:
-
Tonic Block: From the holding potential, apply a brief depolarizing pulse (e.g., to -10 mV for 20 ms) at a very low frequency (e.g., 0.1 Hz) before and after drug application.
-
Use-Dependent Block: Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 1-5 Hz) to assess the cumulative block.
-
-
Data Analysis:
-
Measure the peak inward sodium current in the absence and presence of increasing concentrations of each compound.
-
Construct concentration-response curves and calculate the IC50 for both tonic and use-dependent block.
-
graph TD
subgraph "Patch-Clamp Workflow"
A[Cell Culture with NaV1.5 Expression] --> B(Pipette Preparation & Filling);
B --> C{Whole-Cell Configuration}
Workflow for assessing sodium channel blockade using patch-clamp electrophysiology.
Ex Vivo Assessment: Langendorff Perfused Heart
The Langendorff preparation allows for the study of drug effects on the entire heart in a controlled ex vivo environment.[19][20]
Objective: To evaluate the effects of this compound, propafenone, and flecainide on cardiac conduction, contractility, and arrhythmogenesis.
Methodology:
-
Heart Isolation: Excise the heart from a suitable animal model (e.g., rabbit, guinea pig) and immediately cannulate the aorta.[19]
-
Perfusion: Retrogradely perfuse the heart with oxygenated Krebs-Henseleit solution at a constant pressure or flow.[20]
-
Instrumentation:
-
Place recording electrodes on the epicardial surface to record a pseudo-ECG.
-
Insert a balloon into the left ventricle to measure isovolumetric pressure (contractility).
-
-
Experimental Protocol:
-
Allow the heart to stabilize for a baseline period.
-
Introduce the test compounds into the perfusate at increasing concentrations.
-
Monitor changes in ECG parameters (PR interval, QRS duration), left ventricular developed pressure (LVDP), and heart rate.
-
Induce arrhythmias (e.g., ventricular fibrillation) through programmed electrical stimulation before and after drug administration to assess antiarrhythmic efficacy.
-
-
Data Analysis:
-
Quantify the concentration-dependent changes in electrophysiological and hemodynamic parameters.
-
Determine the effective concentration for arrhythmia suppression and assess for any proarrhythmic effects.
-
graph TD
subgraph "Langendorff Heart Experimental Flow"
A[Heart Isolation & Cannulation] --> B(Retrograde Perfusion);
B --> C[Instrumentation for ECG & Pressure];
C --> D{Baseline Stabilization}
Workflow for ex vivo cardiac assessment using the Langendorff perfused heart model.
Proarrhythmia and Negative Inotropy: A Comparative Risk Profile
A significant concern with Class IC antiarrhythmics is their potential for proarrhythmia, the provocation of new or worsening of existing arrhythmias.[5][21] This risk is particularly pronounced in patients with structural heart disease.[21]
| Compound | Proarrhythmic Potential | Negative Inotropic Effect |
| This compound | Expected to have a similar or potentially higher risk than propafenone due to its potent Na+ channel blockade. | Expected to be less than propafenone due to reduced β-blockade.[3] |
| Propafenone | Can cause ventricular tachycardia and fibrillation.[14] The risk is influenced by underlying cardiac conditions.[13] | Present, partly due to its β-blocking activity.[12] |
| Flecainide | Can induce ventricular arrhythmias, particularly in patients with structural heart disease.[12][22] | Present, primarily through effects on calcium handling.[14] |
Clinical Efficacy and Side Effect Profiles: A Head-to-Head Look
Clinical studies provide valuable insights into the real-world performance of these drugs.
| Feature | Propafenone | Flecainide |
| Primary Indications | Atrial fibrillation, ventricular arrhythmias.[3] | Atrial fibrillation, ventricular arrhythmias.[21] |
| Reported Efficacy | Effective in converting and maintaining sinus rhythm in atrial fibrillation.[13] | Comparable efficacy to propafenone in many studies for supraventricular tachyarrhythmias.[16][23] |
| Common Side Effects | Dizziness, metallic taste, nausea, constipation.[7] | Dizziness, visual disturbances, headache, fatigue.[21] |
| Serious Adverse Events | Proarrhythmia, conduction disturbances (AV block).[3] | Proarrhythmia, heart failure.[21] |
Conclusion and Future Directions
The comparative assessment of this compound, propafenone, and flecainide reveals a class of drugs with potent antiarrhythmic efficacy, primarily driven by sodium channel blockade. This compound emerges as a key player in the action of its parent drug, exhibiting greater potency in sodium channel inhibition but with attenuated β-blocking effects. Flecainide offers a potent alternative without the complexities of β-adrenergic antagonism.
For researchers and drug development professionals, a deep understanding of these nuances is paramount. The provided experimental protocols offer a framework for rigorous preclinical evaluation, enabling a more informed selection and development of future antiarrhythmic therapies. Future research should focus on obtaining more direct comparative data on the proarrhythmic and inotropic effects of this compound and further elucidating the clinical implications of CYP2D6-mediated metabolic variability.
References
-
Drugs.com. Propafenone: Package Insert / Prescribing Information / MOA. Available from: [Link].
- Baburin I, Varkevisser R, Schramm A, et al. Trapping and dissociation of propafenone derivatives in HERG channels. Br J Pharmacol. 2011;162(7):1554-1566.
- Moreno I, Caballero R, González T, et al. Effects of propafenone and its main metabolite, this compound, on HERG channels. Cardiovasc Res. 2003;57(3):660-669.
-
RxList. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings. Available from: [Link].
- Liu H, Aimond F, Zarrabi Y, et al. State-dependent block of human cardiac hNav1.5 sodium channels by propafenone. J Pharmacol Exp Ther. 2006;319(1):249-258.
- Fauchier L, Babuty D, Poret P, et al. Propafenone in the treatment of cardiac arrhythmias. A risk-benefit appraisal. Drug Saf. 1996;15(5):342-353.
-
Stennett J, Nattel S. Flecainide. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023 Jan-. Available from: [Link].
-
Oreate AI Blog. Propafenone vs. Flecainide: A Closer Look at Antiarrhythmic Choices. Published January 15, 2026. Available from: [Link].
- Liu H, Tateyama M, Grant AO. State-dependent trapping of flecainide in the cardiac sodium channel. J Gen Physiol. 2004;124(4):385-400.
- Dean L. Propafenone Therapy and CYP2D6 Genotype. In: Pratt V.M., McLeod H.L., Rubinstein W.S., et al., editors. Medical Genetics Summaries [Internet]. Bethesda (MD)
- Rodefeld MD, Beau SL, Tsuchida K, et al. Negative inotropic effect of class-I-antiarrhythmic drugs: comparison of flecainide with disopyramide and quinidine. J Cardiovasc Pharmacol. 1992;20(5):798-804.
-
ADInstruments. Best practices for setting-up an isolated Langendorff heart preparation. Published August 26, 2019. Available from: [Link].
- Caprino P, Tenczer J. Comparison of intravenous flecainide, propafenone, and amiodarone for conversion of acute atrial fibrillation to sinus rhythm. Am J Cardiol. 2000;86(8):950-953.
- Hiraoka M, Kawano S, Hirano Y. Mechanisms of negative inotropic effects of class Ic antiarrhythmic agents: comparative study of the effects of flecainide and pilsicainide on intracellular calcium handling in dog ventricular myocardium. J Cardiovasc Pharmacol. 1994;23(2):291-299.
-
ClinPGx. Annotation of FDA Label for propafenone and CYP2D6. Available from: [Link].
- Mashiba K, Kamiya K, Niwa N, et al. Negative Chronotropic Effects of Class I Antiarrhythmic Drugs on Guinea Pig Right Atria: Correlation with L-Type Ca 2+ Channel Blockade. Int J Mol Sci. 2017;18(11):2381.
- Fapis Group. Safety of flecainide versus propafenone for the long-term management of symptomatic paroxysmal supraventricular tachyarrhythmias. Report from the Flecainide and Propafenone Italian Study (FAPIS) Group. Eur Heart J. 1995;16(11):1593-1599.
- Al-Khatib SM, LaPointe NMA, Curtis LH, et al. The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis. J Clin Pharmacol. 2016;56(11):1327-1336.
-
ResearchGate. Serum concentrations of propafenone (a) and this compound... Available from: [Link].
-
Creative Bioarray. Patch-Clamp Recording Protocol. Available from: [Link].
-
ResearchGate. (A) Langendorff perfused heart protocol. (B) typical pseudo-ECG... Available from: [Link].
-
National Center for Biotechnology Information. Propafenone Therapy and CYP2D6 Genotype. Available from: [Link].
-
Oxford Academic. Practical compendium of antiarrhythmic drugs: a clinical consensus statement of the European Heart Rhythm Association of the European Society of Cardiology. Available from: [Link].
- Pogwizd SM, Corr PB. Proarrhythmic effects of flecainide. Experimental evidence for increased susceptibility to reentrant arrhythmias.
-
Patsnap Synapse. What is the mechanism of Propafenone Hydrochloride?. Published July 17, 2024. Available from: [Link].
-
PubMed. Evaluation of negative inotropic and antiarrhythmic effects of class 1 antiarrhythmic drugs. Available from: [Link].
-
ResearchGate. Pooled analysis of propafenone pharmacokinetics stratified by CYP2D6 phenotype at a dose of 300 mg.. Available from: [Link].
-
Semantic Scholar. Comparison of the safety and efficacy of flecainide versus propafenone in hospital out-patients with symptomatic paroxysmal atrial fibrillation/flutter. The Flecainide AF French Study Group.. Available from: [Link].
- Zhang Y, El-Bizri N, Kébir DE, et al. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia. J Pharmacol Toxicol Methods. 2011;64(2):147-152.
-
Drugs.com. Flecainide vs Propafenone Comparison. Available from: [Link].
-
Creative Bioarray. patch-clamp-protocol-final.pdf. Available from: [Link].
-
Drugs.com. Flecainide vs Propafenone Comparison. Available from: [Link].
-
ResearchGate. The patch clamp technique: Principles and technical considerations. Available from: [Link].
Sources
- 1. Propafenone | Sodium Channel Blocker | For Research [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trapping and dissociation of propafenone derivatives in HERG channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. State-dependent block of human cardiac hNav1.5 sodium channels by propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the safety and efficacy of flecainide versus propafenone in hospital out-patients with symptomatic paroxysmal atrial fibrillation/flutter. The Flecainide AF French Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effects of propafenone and its main metabolite, this compound, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of negative inotropic effects of class Ic antiarrhythmic agents: comparative study of the effects of flecainide and pilsicainide on intracellular calcium handling in dog ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 16. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 19. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 20. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Safety of flecainide versus propafenone for the long-term management of symptomatic paroxysmal supraventricular tachyarrhythmias. Report from the Flecainide and Propafenone Italian Study (FAPIS) Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the CYP2D6 Inhibitory Profile of 5-Hydroxypropafenone and Related Compounds
Introduction: The Critical Role of CYP2D6 in Drug Metabolism
Cytochrome P450 2D6 (CYP2D6) is a pivotal enzyme in human drug metabolism, responsible for the oxidative biotransformation of approximately 25% of clinically used drugs. Its significant genetic polymorphism leads to wide inter-individual variability in metabolic capacity, categorizing populations into poor, intermediate, normal, and ultrarapid metabolizers. This variability has profound implications for drug efficacy and toxicity. Consequently, the in-vitro characterization of a new chemical entity's potential to inhibit CYP2D6 is a critical step in drug development, mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) to predict and mitigate the risk of drug-drug interactions (DDIs).
The Metabolic Pathway of Propafenone: A CYP2D6-Dependent Process
Propafenone is a class IC antiarrhythmic agent primarily metabolized in the liver. The formation of its major active metabolite, 5-Hydroxypropafenone, is almost exclusively catalyzed by the CYP2D6 enzyme[1][2][3][4]. This metabolic pathway is stereoselective and is the principal determinant of propafenone's plasma concentration and, consequently, its therapeutic and adverse effects[4]. Individuals with reduced or absent CYP2D6 activity (poor metabolizers) exhibit significantly higher plasma levels of propafenone and lower levels of this compound[1][2][3]. This underscores the importance of understanding any potential feedback inhibition on CYP2D6 by the metabolite itself.
The metabolic conversion of propafenone to this compound is a critical step in its pharmacology. This compound itself is an active metabolite with equipotent sodium channel blocking capabilities to the parent drug[5].
Figure 1: Simplified metabolic pathway of propafenone.
Comparative Inhibitory Potency on CYP2D6
A direct comparison of the inhibitory strength of a compound on CYP2D6 is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor.
While a specific Ki or IC50 value for this compound's inhibition of CYP2D6 is not prominently reported in the scientific literature, we can infer its potential for interaction by examining its parent compound, propafenone. Propafenone itself is known to be an inhibitor of CYP2D6[6].
For a robust comparison, we will contrast the inhibitory potential of propafenone with quinidine, a well-established and potent competitive inhibitor of CYP2D6, frequently used as a positive control in in-vitro inhibition studies.
| Compound | Enantiomer(s) | Ki (µM) | IC50 (µM) | Type of Inhibition |
| Propafenone | R-enantiomer | 2.9 | Not Reported | Competitive |
| S-enantiomer | 5.2 | Not Reported | Competitive | |
| Quinidine | N/A | 0.017 - 0.129 | ~0.06 | Competitive |
Note: Ki and IC50 values can vary depending on the experimental conditions, including the specific CYP2D6 enzyme source (e.g., human liver microsomes, recombinant enzyme) and the probe substrate used.
The data clearly indicates that propafenone is a competitive inhibitor of CYP2D6, with the R-enantiomer exhibiting a slightly higher affinity for the enzyme than the S-enantiomer. However, when compared to quinidine, propafenone is a significantly weaker inhibitor, with a Ki value that is approximately 170 to 300-fold higher. This substantial difference highlights the potent inhibitory nature of quinidine.
Given that this compound is a product of CYP2D6 metabolism, it is plausible that it may also interact with the enzyme's active site. However, without empirical data, its inhibitory potency relative to propafenone and quinidine remains unconfirmed. The experimental protocols detailed below provide a framework for researchers to make this determination.
Experimental Protocols for Determining CYP2D6 Inhibition
To ensure scientific integrity, the following are detailed, self-validating protocols for assessing the inhibitory effect of this compound on CYP2D6 activity.
Experimental Workflow Overview
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Influence of CYP2D6 genetic variation on adverse events with propafenone in the pediatric and young adult population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Hydroxypropafenone
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the proper disposal of 5-Hydroxypropafenone, a primary metabolite of the antiarrhythmic drug propafenone. The procedures outlined herein are designed to ensure the safe handling and disposal of this pharmacologically active compound, thereby minimizing risks to personnel and the environment.
Understanding the Compound: Hazard Profile of this compound
This compound is an active metabolite of propafenone, a Class 1C antiarrhythmic agent.[1] While specific toxicity data for the metabolite is less extensive than for the parent drug, it is prudent to handle it with a similar level of caution due to its pharmacological activity. The parent compound, propafenone, is classified as harmful if swallowed.[2] In the absence of specific data to the contrary, this compound should be treated as a potentially hazardous substance.
Key Considerations:
-
Pharmacological Activity: As a metabolite of an antiarrhythmic drug, this compound is biologically active and can have unintended pharmacological effects if it enters the environment or is accidentally ingested.
-
Environmental Impact: The release of pharmacologically active compounds into the environment is a growing concern, with potential for ecotoxicity and the disruption of aquatic ecosystems.[3][4] Therefore, direct disposal into the sewer system is strictly prohibited.[5][6]
Waste Characterization and Segregation: The First Line of Defense
Proper disposal begins with accurate waste characterization and meticulous segregation at the point of generation. This ensures that waste streams are managed appropriately and in compliance with regulations.
Table 1: Waste Stream Classification for this compound
| Waste Type | Description | Recommended Segregation |
| Solid Waste | Unused or expired pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers. | Collect in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Solutions containing this compound, such as stock solutions, experimental aliquots, and contaminated solvents. | Collect in a dedicated, clearly labeled hazardous waste container for liquids. Ensure the container is compatible with the solvent used. |
| Contaminated Labware | Glassware (e.g., vials, flasks, pipettes) and plasticware that have come into direct contact with this compound. | Decontaminate if possible. Otherwise, dispose of as solid hazardous waste. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound waste. This procedure is based on best practices for managing pharmacologically active compounds in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
Laboratory coat
Step 2: Waste Collection
-
Solid Waste:
-
Carefully transfer any solid this compound waste into a designated, robust, and sealable hazardous waste container.
-
For contaminated items like weighing paper or gloves, place them in the same container.
-
Do not overfill the container. Leave adequate headspace to prevent spillage.
-
-
Liquid Waste:
-
Pour liquid waste containing this compound into a designated, leak-proof, and chemically compatible hazardous waste container.
-
If mixing with other waste streams, ensure chemical compatibility to prevent hazardous reactions.
-
Securely cap the container after each addition.
-
Step 3: Labeling
Proper labeling is critical for regulatory compliance and the safety of waste handlers. The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and solvent (for liquid waste)
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 4: Storage
-
Store the hazardous waste container in a designated, secure area, away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Store incompatible waste types separately.
-
Keep the container closed at all times, except when adding waste.
Step 5: Final Disposal
The recommended final disposal method for this compound is incineration by a licensed hazardous waste management company.[2]
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover.
-
Do not dispose of this compound waste in the regular trash or pour it down the drain.[5]
The following diagram illustrates the decision-making workflow for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is crucial to mitigate risks.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Containment: For small spills, contain the material using a chemical spill kit.
-
Cleanup:
-
Wear appropriate PPE, including a respirator if the compound is a fine powder.
-
For solid spills, carefully sweep or vacuum the material into a hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.
-
Reporting: Report the incident to your laboratory supervisor and EH&S department.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, you contribute to a safer working environment, protect our ecosystems, and uphold the principles of responsible scientific practice. Always consult your institution's specific waste management policies and your EH&S department for guidance.
References
-
Drugs.com. (2025, September 16). Propafenone: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Propafenone (oral route) - Side effects & dosage. Retrieved from [Link]
-
U.S. Drug Enforcement Administration. (n.d.). How to Properly Dispose of Your Unused Medicines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
- Kasprzyk-Hordern, B. (2010). Pharmacologically active compounds in the environment and their chirality. Environmental Science & Technology, 44(18), 6865-6881.
-
Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained. Retrieved from [Link]
- Al-Asmari, A. I., et al. (2024).
- National Institute of Diabetes and Digestive and Kidney Diseases. (2021, September 3). Propafenone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, October 31). How to Safely Dispose of Unused or Expired Medicine, 60 Seconds. Retrieved from [Link]
- Singh, S., et al. (2025). Removal of pharmaceutically active compounds from wastewater using adsorption coupled with electrochemical oxidation technology: A critical review.
-
California Department of Toxic Substances Control. (2019, April 2). Pharmaceutical Waste. Retrieved from [Link]
- Koulaouzidis, A., et al. (2025). Propafenone Hepatotoxicity: Report of a New Case and Review of the Literature.
- Sher, F. (n.d.). Sustainable Management of Drug Waste: Converting Waste to Value-Added Products for Nanomaterial Synthesis. Journal of Environmental and Analytical Toxicology, 12(1), 1000345.
- Al-Ghezi, M. K. S., et al. (2024). Recycling Of Expired Chemical Drugs And Controlling Of Organic Chemical Compounds.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4932, Propafenone. Retrieved from [Link]
- Kumar, V., et al. (2025). Pharmaceutical waste management through microbial bioremediation. Environmental Research, 268, 116556.
Sources
- 1. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Pharmacologically active compounds in the environment and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. epa.gov [epa.gov]
Navigating the Unseen: A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Hydroxypropafenone
As researchers and scientists at the forefront of drug development, our primary commitment is to innovation and discovery. However, this pursuit must be anchored in an unwavering dedication to safety. Handling potent, pharmacologically active compounds like 5-Hydroxypropafenone, a key metabolite of the antiarrhythmic drug Propafenone, demands a meticulous and informed approach to personal protection.[1][2] This guide moves beyond a simple checklist, offering a procedural and causal framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to embed safety within your workflow, ensuring that both you and your research remain secure.
Part 1: Hazard Identification and Risk Assessment - The 'Why' Behind the 'What'
Understanding the potential hazards of this compound is the foundational step in building an effective PPE strategy. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always available, we can establish a robust safety profile by examining its parent compound, Propafenone, and its chemical class.
Pharmacological Activity: Propafenone is a Class 1C antiarrhythmic and a beta-adrenergic antagonist.[2][3] Its metabolites, including this compound, are also pharmacologically active.[1] Therefore, any exposure, whether through inhalation, ingestion, or skin contact, could potentially exert unintended physiological effects.
Chemical Classification and Known Hazards: Propafenone is classified as an aromatic ketone.[3] Ketones as a class can be irritants to the eyes and respiratory system, and some can be absorbed through the skin.[4][5] The SDS for Propafenone Hydrochloride explicitly states it is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[6][7][8] Given this information, we must treat this compound with a high degree of caution, assuming a similar or greater hazard profile due to its active nature.
Physical Form: In the laboratory, this compound is typically handled as a solid, crystalline powder.[6] This physical state presents a significant risk of generating airborne particulates during weighing, transferring, or mixing, making respiratory protection a critical concern.[9]
Part 2: The Last Line of Defense - Core PPE Directives
Before detailing specific PPE, it is crucial to recognize that PPE is the final barrier in a hierarchy of safety controls.[10] Its effectiveness is predicated on the prior implementation of engineering controls (e.g., certified chemical fume hoods, ventilated balance enclosures) and administrative controls (e.g., Standard Operating Procedures, designated handling areas).
Hand Protection: A Two-Barrier System
Given that Propafenone is harmful in contact with skin, selecting the correct gloves is non-negotiable.[7] A common oversight is the use of standard nitrile gloves for all chemicals. While excellent for many applications, nitrile offers poor resistance to many ketones and aromatic solvents.[11][12]
Primary Recommendation: Double-gloving is the standard for handling potent compounds.
-
Inner Glove: A standard nitrile examination glove. This provides a baseline level of protection and makes it easier to spot a breach in the outer glove.
-
Outer Glove: A glove specifically rated for resistance to aromatic ketones. Materials such as Butyl rubber or Viton® are appropriate choices.[11] Neoprene may also be suitable.[13] Always consult the glove manufacturer's specific chemical resistance chart for breakthrough times.[14]
Protocol:
-
Always inspect gloves for tears or defects before use.
-
Don the inner nitrile glove first, ensuring it is snug.
-
Don the outer, chemical-resistant glove, pulling the cuff over the sleeve of your lab coat.
-
Change gloves immediately if you suspect contamination or after a set time interval based on the manufacturer's data (e.g., every 1-2 hours).
-
Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
Eye and Face Protection: Shielding from Multiple Angles
Dust particles and accidental splashes pose a direct threat to the eyes.[6][15]
Primary Recommendation:
-
For Solids/Powders: Indirectly vented chemical splash goggles are mandatory. Safety glasses do not provide an adequate seal against airborne dust.[16][17]
-
For Liquids/Solutions: A combination of chemical splash goggles and a full-face shield is required to protect against splashes to the entire face.[16]
Respiratory Protection: Controlling the Inhalation Risk
The fine, potent dust of this compound is a primary exposure route.[6][9] The level of respiratory protection must match the scale and hazard of the operation.
Recommendations Based on Task:
-
Low-Energy Operations (e.g., weighing small quantities inside a ventilated enclosure): A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement.
-
High-Energy Operations (e.g., blending, milling, or handling larger quantities): A Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is strongly recommended.[18] PAPRs offer a higher assigned protection factor (APF) and reduce worker fatigue by providing a continuous flow of filtered air.[18]
Protective Clothing: Preventing Cross-Contamination
Your personal clothing should never be exposed to potent compounds.
Primary Recommendation:
-
A disposable, solid-front gown with long sleeves and tight-fitting elastic cuffs is required. This should be worn over personal clothing and a standard lab coat.
-
For tasks with a higher risk of spills or dust generation, a disposable coverall (e.g., Tyvek®) may be necessary.
-
Disposable shoe covers should be worn in designated handling areas.
Part 3: Operational and Disposal Plans
A comprehensive PPE strategy extends to the procedures for its use and disposal.
PPE Donning and Doffing Protocol
The order of donning and doffing is critical to prevent contaminating yourself and your environment.
Donning (Putting On) Sequence:
-
Shoe Covers
-
Inner Gloves
-
Protective Gown/Coverall
-
Respirator (perform a user seal check)
-
Goggles/Face Shield
-
Outer Gloves (cuffs over gown sleeves)
Doffing (Taking Off) Sequence:
-
Decontaminate outer gloves (if applicable).
-
Remove Outer Gloves.
-
Remove Gown/Coverall (turn inside out as you remove it).
-
Remove Shoe Covers.
-
Exit the immediate work area.
-
Remove Goggles/Face Shield.
-
Remove Respirator.
-
Remove Inner Gloves.
-
Wash hands thoroughly with soap and water.
Decontamination and Disposal Plan
All disposable PPE used for handling this compound must be treated as hazardous waste.
Procedure:
-
Work Surface Decontamination: After completing work, wipe down all surfaces (fume hood, balance, etc.) with a suitable deactivating solution or a solvent known to dissolve the compound (e.g., ethanol, methanol), followed by a cleaning agent like soap and water. The specific procedure should be defined in your laboratory's Chemical Hygiene Plan as required by OSHA.[19]
-
PPE Disposal: Place all used disposable PPE (gloves, gown, shoe covers, respirator) into a clearly labeled, sealed hazardous waste bag or container immediately after doffing.
-
Chemical Waste: Unused compound, contaminated materials, and cleaning solutions must be disposed of as hazardous pharmaceutical waste according to institutional and EPA guidelines.[20] Never flush active pharmaceutical ingredients down the drain, as they can persist through wastewater treatment.[20][21] Chemical digestion or incineration are approved methods for rendering pharmaceutical waste non-retrievable.[22][23]
Summary of PPE Recommendations
| Task / Operation | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing Solid (<1g in Vented Enclosure) | Double Glove (Nitrile inner, Butyl/Viton outer) | Chemical Splash Goggles | NIOSH N95 Respirator | Disposable Gown, Shoe Covers |
| Preparing Stock Solutions | Double Glove (Nitrile inner, Butyl/Viton outer) | Goggles & Face Shield | NIOSH N95 Respirator | Disposable Gown, Shoe Covers |
| Large Scale Handling (>1g) or High-Energy Ops | Double Glove (Nitrile inner, Butyl/Viton outer) | Goggles & Face Shield | Powered Air-Purifying Respirator (PAPR) | Disposable Coverall, Shoe Covers |
| Spill Cleanup | Double Glove (Nitrile inner, Butyl/Viton outer) | Goggles & Face Shield | PAPR or higher | Disposable Coverall, Shoe Covers |
PPE Selection Workflow
Caption: PPE selection is determined by a risk assessment of the specific task.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4932, Propafenone. Retrieved from [Link].[3]
-
ScienceLab.com (2005). Material Safety Data Sheet - Propafenone HCl MSDS. Retrieved from [Link].[6]
-
U.S. Food and Drug Administration (2019). RYTHMOL (propafenone hydrochloride tablets), for oral use - Prescribing Information. Retrieved from [Link].[1]
-
GlaxoSmithKline (2013). SAFETY DATA SHEET - RYTHMOL TABLETS. Retrieved from [Link].[24]
-
Health and Safety Executive. Respiratory Protective Equipment in the Pharmaceutical Industry. Retrieved from [Link].[25]
-
Centers for Disease Control and Prevention (2010). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link].[26]
-
U.S. Environmental Protection Agency (2024). How Pharmaceuticals Enter the Environment. Retrieved from [Link].[20]
-
Occupational Safety and Health Administration. OSHA Glove Selection Chart. Retrieved from [Link].[11]
-
Occupational Safety and Health Administration. Laboratories - Standards. Retrieved from [Link].[27]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 107927, this compound. Retrieved from [Link].[2]
-
New Jersey Department of Health (2010). Hazard Summary: Methyl Ethyl Ketone. Retrieved from [Link].[15]
-
Senagana, C. (2023). Purity Protocols: An SOP for Decontamination of Materials Contacted with Active Pharmaceutical Ingredients (API). LinkedIn. Retrieved from [Link].[28]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment for Laboratories. Retrieved from [Link].[16]
-
International Labour Organization (2011). Encyclopaedia of Occupational Health and Safety: Ketones. Retrieved from [Link].[4]
-
California Department of Toxic Substances Control (2019). Pharmaceutical Waste. Retrieved from [Link].[21]
-
National Library of Medicine (2024). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link].[10]
-
RS Safety Solutions (2024). Choosing the Perfect Powered Respirator for Pharmaceutical Safety. Retrieved from [Link].[18]
-
Occupational Safety and Health Administration (2011). Laboratory Safety Guidance. Retrieved from [Link].[19]
-
Enviolet. Elimination of Active Pharmaceutical Ingredients (API). Retrieved from [Link].[22]
-
Rx Destroyer. Pharmaceutical Waste Disposal. Retrieved from [Link].[23]
-
SafetyClincs (2024). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link].[17]
-
Cleanroom Technology (2022). A guide to dust control in the pharmaceutical sector. Retrieved from [Link].[9]
-
Washington State University Spokane. GLOVE SELECTION CHART. Retrieved from [Link].[14]
-
New Jersey Department of Health (2016). Hazardous Substance Fact Sheet: Acetophenone. Retrieved from [Link].[13]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound | C21H27NO4 | CID 107927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ketones [iloencyclopaedia.org]
- 5. Ketones | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. A guide to dust control in the pharmaceutical sector [cleanroomtechnology.com]
- 10. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. gloves.com [gloves.com]
- 13. nj.gov [nj.gov]
- 14. spokane.wsu.edu [spokane.wsu.edu]
- 15. nj.gov [nj.gov]
- 16. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 17. labequipmentdirect.com [labequipmentdirect.com]
- 18. respiratorshop.co.uk [respiratorshop.co.uk]
- 19. osha.gov [osha.gov]
- 20. epa.gov [epa.gov]
- 21. dtsc.ca.gov [dtsc.ca.gov]
- 22. Elimination of Active Pharmaceutical Ingredients (API) [enviolet.com]
- 23. rxdestroyer.com [rxdestroyer.com]
- 24. msdsdigital.com [msdsdigital.com]
- 25. abpi.org.uk [abpi.org.uk]
- 26. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 27. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 28. corporate.pharmamax.org [corporate.pharmamax.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
